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Foundational

2-Cyano-3-ethoxyacrylamide CAS number 82113-88-0

An In-depth Technical Guide to 2-Cyano-3-ethoxyacrylamide (CAS 82113-88-0): A Versatile Scaffold in Modern Drug Discovery Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Cyano-3-ethoxyacrylamide (CAS 82113-88-0): A Versatile Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-3-ethoxyacrylamide (CAS No. 82113-88-0), a molecule of significant interest to researchers in medicinal chemistry and drug development. While data on this specific entity is focused, its core structure—the 2-cyanoacrylamide moiety—represents a pivotal pharmacophore and reactive intermediate. This document delves into the physicochemical properties, synthesis, and analytical characterization of this compound family. The primary focus is on the functional application of the 2-cyanoacrylamide scaffold as a "warhead" in the design of covalent inhibitors, particularly exploring the nuanced mechanism of reversible covalent inhibition. We will examine its application in targeting key enzymes such as Transforming growth factor-beta-activated kinase 1 (TAK1) and deubiquitinases (DUBs), and its role as a precursor in the synthesis of established pharmaceuticals. This guide is intended to serve as a foundational resource, blending theoretical principles with practical, field-proven methodologies for professionals in the field.

Introduction and Molecular Identity

2-Cyano-3-ethoxyacrylamide is an organic compound featuring a reactive α,β-unsaturated system.[1] The presence of two electron-withdrawing groups—a nitrile (-C≡N) and a carboxamide (-CONH₂)—on the α-carbon significantly influences the electronic properties of the adjacent carbon-carbon double bond. This electronic arrangement makes the molecule an excellent Michael acceptor, a characteristic that is astutely exploited in medicinal chemistry for the design of targeted covalent inhibitors.[2]

While 2-Cyano-3-ethoxyacrylamide itself is a specific chemical entity, it is most valuable when viewed as a representative of the broader class of 2-cyanoacrylamides. These scaffolds have emerged as privileged structures for creating inhibitors that can form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein.[2][3] This guide will address both the specific properties of the title compound and the extensive applications of its parent scaffold.

Physicochemical and Structural Properties

The fundamental properties of 2-Cyano-3-ethoxyacrylamide are summarized below. Understanding these characteristics is the first step in designing experiments, from synthesis and purification to formulation and in vitro assays.

PropertyValueSource
CAS Number 82113-88-0[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol Calculated
IUPAC Name (2E)-2-cyano-3-ethoxyprop-2-enamide[1]
SMILES C(=C/OCC)(\C(N)=O)/C#N[1]
InChIKey ZLVJIUUJDJDJQG-SNAWJCMRSA-N[1]

Note: Experimental data on properties like solubility, melting point, and stability for this specific compound are not widely published. Researchers should perform empirical evaluations for their specific applications. A related compound, 2-Cyano-3-ethoxyacrylic acid, is noted to have a storage temperature of 2-8°C, suggesting that related acrylamides may also benefit from refrigerated storage to ensure stability.[4]

Synthesis and Purification

The synthesis of 2-cyanoacrylamide derivatives is most commonly achieved via the Knoevenagel condensation.[5][6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a compound with an active methylene group (like 2-cyanoacetamide) with an aldehyde or ketone.

For the title compound, 2-Cyano-3-ethoxyacrylamide, a logical synthetic route involves the reaction of 2-cyanoacetamide with an orthoformate, which serves as the source of the ethoxy-methylene group.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification R1 2-Cyanoacetamide P1 Acetic Anhydride (Solvent/Catalyst) Heat (e.g., 120-130°C) R1->P1 R2 Triethyl Orthoformate R2->P1 Prod Crude 2-Cyano-3- ethoxyacrylamide P1->Prod Condensation Pur Recrystallization (e.g., Ethanol/Water) Prod->Pur Purification Final Pure Product Pur->Final

General workflow for the synthesis of 2-Cyano-3-ethoxyacrylamide.
Protocol 3.1: General Synthesis via Knoevenagel Condensation

Causality: This protocol utilizes acetic anhydride as both a solvent and a dehydrating agent, driving the condensation reaction to completion. The reaction is heated to provide the necessary activation energy for the condensation between the weakly nucleophilic active methylene of 2-cyanoacetamide and the electrophilic orthoformate.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyanoacetamide (1.0 eq) and triethyl orthoformate (1.5 eq).

  • Solvent/Catalyst Addition : Slowly add acetic anhydride (2.0-3.0 eq) to the mixture.

  • Reaction : Heat the reaction mixture to reflux (typically 120-130°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Reduce the volume under vacuum to remove excess acetic anhydride and other volatiles.

  • Isolation : Add cold water or a non-polar solvent like hexane to the residue to precipitate the crude product.

  • Purification : Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Cyano-3-ethoxyacrylamide.

The 2-Cyanoacrylamide Scaffold in Drug Discovery

The true power of 2-Cyano-3-ethoxyacrylamide for drug development professionals lies in its core 2-cyanoacrylamide structure. This moiety is a precisely tunable electrophile, or "warhead," designed to react with nucleophilic residues on target proteins.

Mechanism of Action: Michael Addition

The electron-withdrawing properties of the cyano and amide groups render the β-carbon of the acrylamide highly electrophilic and susceptible to nucleophilic attack by amino acid side chains, most commonly the thiol group of cysteine. This reaction is a conjugate addition, or Michael addition.

G cluster_mech Mechanism: Covalent Adduct Formation Reactants 2-Cyanoacrylamide (Electrophile) Adduct Reversible Covalent Adduct Reactants->Adduct Michael Addition Protein Target Protein with Cysteine (Nu⁻) Protein->Adduct Nucleophilic Attack

Michael addition of a cysteine thiol to the 2-cyanoacrylamide warhead.
Reversible vs. Irreversible Covalent Inhibition

Traditional acrylamide warheads typically form irreversible covalent bonds.[2] However, the dual activation by the cyano and amide groups in the 2-cyanoacrylamide scaffold increases the acidity of the α-carbon proton in the resulting covalent adduct.[2] This facilitates the reverse reaction, leading to a reversible covalent bond .

Causality: This reversibility is a significant advantage in modern drug design. It can reduce the potential for off-target toxicity associated with permanent protein modification while maintaining the high potency and prolonged pharmacodynamic effects of a covalent interaction.[2][3] The inhibitor can achieve a high degree of target occupancy at lower concentrations, but its dissociation allows for eventual clearance and reduces the risk of idiosyncratic toxicities.

Application: Targeting Kinases - TAK1 Inhibitors

Transforming growth factor-beta-activated kinase 1 (TAK1) is a critical node in signaling pathways that regulate inflammation and cell survival, such as the NF-κB and MAPK pathways.[2][3] Dysregulation of TAK1 is implicated in various cancers and inflammatory diseases. The 2-cyanoacrylamide moiety has been successfully incorporated into small molecules to create reversible covalent inhibitors of TAK1, targeting a cysteine residue in its active site.[3]

G Stimuli Stimuli (TNFα, IL-1, LPS) TAB1_2 TAB1/TAB2 (Adaptors) Stimuli->TAB1_2 TAK1 TAK1 IKK IKK Complex TAK1->IKK Phosphorylates MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs Phosphorylates TAB1_2->TAK1 Activates NFkB NF-κB Activation IKK->NFkB JNK_p38 JNK/p38 MAPK Activation MKKs->JNK_p38 Outcomes Cell Survival, Inflammation, Apoptosis Regulation NFkB->Outcomes JNK_p38->Outcomes Inhibitor 2-Cyanoacrylamide Inhibitor Inhibitor->TAK1 Covalently Inhibits

Simplified TAK1 signaling pathway and point of inhibition.
Application: Targeting Deubiquitinases (DUBs)

The ubiquitin-proteasome system is fundamental to cellular protein regulation. Deubiquitinase (DUB) enzymes, which remove ubiquitin from proteins, are key regulators of this process and have emerged as therapeutic targets. A library of 2-cyano-3-acrylamide small molecules was screened for anti-infective activity, identifying compounds that could inhibit DUBs and thereby bolster the host macrophage response against intracellular pathogens like norovirus and Listeria monocytogenes.[7] This highlights the scaffold's utility in developing host-directed therapies, an approach that may be less susceptible to pathogen resistance.[7]

Application: A Key Synthetic Intermediate

Beyond its use as a pharmacophore, the core structure is a valuable building block. The closely related ester, ethyl 2-cyano-3-ethoxyacrylate, is a key intermediate in several patented synthetic routes for Teriflunomide .[8][9] Teriflunomide is an immunomodulatory drug used to treat multiple sclerosis.[10] It functions by inhibiting the enzyme dihydroorotate dehydrogenase.[10] The synthesis involves the condensation of ethyl 2-cyano-3-ethoxyacrylate (or its hydrolyzed form) with 4-(trifluoromethyl)aniline.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and stability of 2-Cyano-3-ethoxyacrylamide. A multi-technique approach is recommended.

TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural ElucidationSignals corresponding to the ethoxy group (triplet and quartet), a singlet for the vinyl proton, and characteristic shifts for the nitrile and carbonyl carbons.[11][12][13]
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of the compound (C₆H₈N₂O₂).[14]
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic stretches for N-H (amide), C≡N (nitrile), C=O (amide), and C=C (alkene) bonds.
HPLC-UV Purity DeterminationA single major peak at a characteristic retention time, with UV absorbance maxima typical for a conjugated system.
Protocol 5.1: Purity Analysis by HPLC-UV

Causality: This reversed-phase method separates compounds based on polarity. The use of a C18 column, a polar mobile phase (water/acetonitrile), and a gradient elution ensures that the moderately polar analyte is retained and then eluted effectively, separating it from more polar or non-polar impurities.

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm and 280 nm.

  • Sample Preparation : Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated using the area percent method.

Safety and Handling

Based on data for related cyanoacrylate and acrylamide compounds, 2-Cyano-3-ethoxyacrylamide should be handled with care.[15][16][17][18]

  • Hazards : May cause skin, eye, and respiratory irritation.[15][17] Harmful if swallowed, inhaled, or in contact with skin.[16][17] May cause skin sensitization.[15][19]

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and a lab coat.[16][19]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17][19] Avoid all personal contact.[15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] As with related compounds, refrigeration (2-8°C) may be advisable for long-term stability.[4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

Conclusion

2-Cyano-3-ethoxyacrylamide, CAS 82113-88-0, is more than a singular chemical entity; it is a gateway to the versatile and powerful 2-cyanoacrylamide scaffold. Its true value for the drug discovery professional is realized through understanding its role as a tunable, reversible covalent warhead. This unique reactivity profile allows for the development of potent and selective inhibitors for challenging targets like kinases and deubiquitinases, offering a sophisticated strategy to improve the therapeutic index over irreversible inhibitors. Furthermore, its utility as a synthetic intermediate underscores its foundational importance. By combining a thorough understanding of its synthesis, characterization, and mechanistic chemistry with stringent safety protocols, researchers can effectively leverage this scaffold to advance the frontiers of modern therapeutic development.

References

  • NextSDS. (n.d.). 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. Retrieved from [Link]

  • Antibodies. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Drugfuture. (n.d.). 2-CYANO-3-ETHOXYACRYLAMIDE. Retrieved from [Link]

  • Lee, G., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Retrieved from [Link]

  • ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet. Retrieved from [Link]

  • Perry, J. W., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(6), e00139-18. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • Li, G., et al. (2015). Method for synthesizing teriflunomide. CN104693070A. Google Patents.
  • Santhakumar, S., et al. (2011). Process for preparing teriflunomide. US20110092727A1. Google Patents.
  • Amazon AWS. (2024, July 3). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-ethoxyacrylic acid. Retrieved from [Link]

  • PubMed. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved from [Link]

  • New Drug Approvals. (2013). teriflunomide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CYANO-N-ETHYL-3-(3-PHENOXYPHENYL)ACRYLAMIDE — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102120726A - New preparation method of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide.
  • ResearchGate. (n.d.). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009084031A2 - An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
  • ResearchGate. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). MS spectra of (a) acrylamide and (b) 13 C3-acrylamide in a mixture of.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Exploratory

2-Cyano-3-ethoxyacrylamide molecular weight

An In-Depth Technical Guide to 2-Cyano-3-ethoxyacrylamide: Properties, Synthesis, and Applications in Drug Discovery Abstract The 2-cyanoacrylamide scaffold is a cornerstone in modern medicinal chemistry, recognized for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyano-3-ethoxyacrylamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

The 2-cyanoacrylamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile reactivity and prevalence in a new generation of targeted covalent inhibitors. This technical guide provides a comprehensive overview of the parent molecule, 2-Cyano-3-ethoxyacrylamide, focusing on its fundamental physicochemical properties, primary synthetic routes, and its broader significance as a pharmacophore. We delve into the mechanistic basis of its application in drug development, particularly as a reversible covalent inhibitor targeting kinases and deubiquitinases, and explore its potential in developing novel therapeutics for oncology, inflammatory diseases, and infectious agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this important chemical entity.

Part 1: Molecular Profile and Physicochemical Properties

The defining characteristic of 2-Cyano-3-ethoxyacrylamide is its electron-deficient α,β-unsaturated system, created by the synergistic electron-withdrawing effects of the cyano and amide groups. This electronic arrangement makes the β-carbon highly susceptible to nucleophilic attack, a feature central to its biological activity.

The precise molecular weight of 2-Cyano-3-ethoxyacrylamide (C₆H₈N₂O₂) is 140.14 g/mol . For comparative analysis and to aid in the design of synthetic routes and derivatives, the properties of its closely related analogues—the corresponding carboxylic acid and ethyl ester—are also presented.

Table 1: Physicochemical Properties of 2-Cyano-3-ethoxyacrylamide and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Physical Properties
2-Cyano-3-ethoxyacrylamide 82113-88-0C₆H₈N₂O₂140.14Data not widely published; solid expected at room temp.
2-Cyano-3-ethoxyacrylic acid71648-24-3C₆H₇NO₃141.12Solid.
Ethyl 2-cyano-3-ethoxyacrylate94-05-3C₈H₁₁NO₃169.18[1]mp: 49-51 °C; bp: 190-191 °C/30 mmHg

Part 2: Synthesis and Reaction Mechanisms

The most efficient and established method for synthesizing the 2-cyano-3-ethoxyacrylamide core structure is a variation of the Knoevenagel condensation. This reaction involves the condensation of a compound with an active methylene group (in this case, 2-cyanoacetamide) with an orthoformate.

Causality in Synthesis:

The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the reactive ethoxymethylene intermediate from the triethyl orthoformate. The synthesis is an equilibrium process. To drive the reaction towards the product, the ethanol byproduct is continuously removed from the reaction mixture via distillation. This application of Le Châtelier's principle is critical for achieving high yields.

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A 2-Cyanoacetamide C Combine Materials in Reaction Vessel A->C B Triethyl Orthoformate B->C D Add Catalytic Acetic Acid C->D E Heat Mixture to Reflux (e.g., 120-140°C) D->E F Continuous Removal of Ethanol Byproduct via Distillation E->F G Cool Reaction Mixture F->G Reaction Completion H Precipitation/Crystallization (e.g., from ethanol/water) G->H I Filter and Dry Solid H->I Product Final Product: 2-Cyano-3-ethoxyacrylamide I->Product

Caption: Workflow for the synthesis of 2-Cyano-3-ethoxyacrylamide.

Experimental Protocol: Synthesis of 2-Cyano-3-ethoxyacrylamide
  • Reaction Setup: In a dry, round-bottom flask equipped with a distillation head and a condenser, combine 2-cyanoacetamide (1.0 eq) and triethyl orthoformate (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction Conditions: Heat the mixture in an oil bath to 120-140°C. Ethanol will begin to distill off as the reaction proceeds.

  • Monitoring: Continue heating and distillation until the theoretical amount of ethanol has been collected, indicating the reaction is near completion. The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. The product will often precipitate directly from the mixture.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final, pure 2-Cyano-3-ethoxyacrylamide.

Part 3: The 2-Cyanoacrylamide Scaffold in Drug Development

The 2-cyanoacrylamide moiety is a privileged scaffold in drug discovery, primarily because it functions as a "warhead" for targeted covalent inhibitors. It is a Type II Michael acceptor, meaning it is reactive enough to form a bond with a biological nucleophile but selective enough to minimize off-target reactions.

The primary biological target is the thiol group of cysteine residues within protein active sites. The reaction is a conjugate addition, forming a stable, yet potentially reversible, covalent bond. This reversibility is a key advantage, as it can lead to a prolonged duration of action while reducing the potential for permanent, off-target toxicity associated with irreversible inhibitors.[2]

G Reactants Target Protein (with Cys-SH) + 2-Cyanoacrylamide Inhibitor MichaelComplex Reversible Michael Complex (Non-covalent binding) Reactants->MichaelComplex k_on / k_off (Binding & Dissociation) CovalentAdduct Covalent Adduct (Inhibited Protein) MichaelComplex->CovalentAdduct k_inact (Covalent Bond Formation) CovalentAdduct->MichaelComplex k_rev (Reversal/Hydrolysis)

Caption: Logical flow of reversible covalent inhibition by a 2-cyanoacrylamide.

Inhibition of Kinases: The Case of TAK1

Transforming growth factor beta-activated kinase 1 (TAK1) is a critical node in signaling pathways that regulate inflammation and cell survival, including the NF-κB and MAPK pathways.[2] Its dysregulation is implicated in various cancers and inflammatory disorders. Several 2-cyanoacrylamide derivatives have been developed as potent and selective TAK1 inhibitors.[2] For example, a derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited a potent IC₅₀ of 27 nM and demonstrated the ability to form a reversible covalent bond, highlighting the scaffold's potential for creating safer kinase inhibitors.[2]

Anti-Infective Strategies via Deubiquitinase (DUB) Inhibition

Host-directed therapies represent a novel approach to combating infectious diseases, particularly in an era of rising antibiotic resistance. Deubiquitinases (DUBs) are host enzymes that regulate inflammatory responses. A library of 2-cyano-3-acrylamide small molecules was screened for anti-infective activity, leading to the identification of compounds that inhibit DUBs.[3] These inhibitors were shown to reduce the intracellular replication of pathogens like murine norovirus and Listeria monocytogenes in macrophages with minimal host cell toxicity.[3] This demonstrates the scaffold's utility in developing therapies that bolster the host's ability to control infection.

Modulation of Melanogenesis: Tyrosinase Inhibition

Tyrosinase is the key enzyme responsible for melanin production, and its overactivity can lead to hyperpigmentation disorders. (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have been synthesized and identified as potent tyrosinase inhibitors.[4] Docking simulations suggest these molecules bind directly to the enzyme's active site.[4] Certain analogues showed inhibitory activity comparable to the well-known inhibitor kojic acid, but without cytotoxic effects, marking this scaffold as a promising candidate for developing dermatological treatments.[4]

Other Therapeutic Avenues

The versatility of the 2-cyanoacrylamide core has led to its exploration in other areas:

  • Anti-Cancer: Derivatives of the related 2-cyano-3-(1H-indol-3-yl)acrylamide have been investigated as inhibitors of tubulin polymerization, which can induce cell cycle arrest and apoptosis in cancer cells.[5]

  • Anti-Inflammatory: The same indole-based scaffold has also shown potential as an inhibitor of COX-2, a key enzyme in inflammatory pathways.[5]

  • Parkinson's Disease: The drug Entacapone, a potent COMT inhibitor used to treat Parkinson's disease, is a complex derivative based on the N,N-diethyl-2-cyanoacrylamide structure.[6]

Part 4: Experimental Protocols and Handling

Protocol: In Vitro Thiol Reactivity Assay

This protocol provides a general method to assess the covalent modification potential of a 2-cyanoacrylamide derivative using a model thiol, glutathione (GSH), and analysis by mass spectrometry.

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a 10 mM stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Reaction: In a microcentrifuge tube, combine 98 µL of the buffer, 1 µL of the GSH stock (final concentration 100 µM), and 1 µL of the test compound stock (final concentration 100 µM).

  • Incubation: Incubate the reaction mixture at room temperature. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction at each time point by adding the aliquot to a solution containing a quenching agent like formic acid.

  • Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the GSH parent mass and the appearance of a new mass corresponding to the [GSH + Test Compound] adduct. The rate of adduct formation provides a quantitative measure of reactivity.

Safety and Handling

The 2-cyanoacrylamide scaffold and its precursors require careful handling. The following guidelines are based on safety data sheets for structurally related compounds like ethyl 2-cyano-3-ethoxyacrylate and 2-cyanoacetamide.[7][8][9]

Table 2: Hazard Summary and Handling Precautions

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[8][10]Avoid breathing dust/vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Irritation Causes skin, eye, and respiratory system irritation.[8][9]Wear protective gloves, clothing, and eye/face protection (safety goggles).[7] Use only in a well-ventilated area or chemical fume hood.[8]
Sensitization May cause an allergic skin reaction (sensitization).[10][11]Avoid all skin contact. Contaminated clothing should be removed and washed before reuse.[11]
Reactivity Cyanoacrylates can bond skin and eyes in seconds.[9] Incompatible with strong bases and strong reducing agents.[7]Handle with care, avoiding direct contact. Store away from incompatible materials in a cool, dry, well-ventilated place.[7]
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or earth) and collect for proper disposal.[11] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Part 5: Conclusion and Future Directions

2-Cyano-3-ethoxyacrylamide is more than a simple chemical; it is the parent of a highly adaptable and therapeutically relevant scaffold. Its value lies in the finely tuned reactivity of its Michael acceptor system, which enables the design of potent and selective covalent inhibitors. The demonstrated success of its derivatives in targeting kinases, deubiquitinases, and other enzymes underscores its vast potential in drug discovery.

Future research will likely focus on several key areas:

  • Optimizing Selectivity: Modifying the scaffold to enhance selectivity for the target cysteine residue over other biological nucleophiles.

  • Tuning Reversibility: Adjusting the electronics of the acrylamide to control the rate of covalent bond reversal (k_rev), thereby optimizing the pharmacokinetic and pharmacodynamic profile for specific diseases.

  • Exploring New Targets: Applying the 2-cyanoacrylamide warhead to other enzyme classes where a cysteine residue plays a key catalytic or structural role.

The foundational principles and protocols outlined in this guide provide a strong basis for scientists to harness the power of the 2-cyanoacrylamide scaffold in the pursuit of novel and effective medicines.

References

  • NextSDS. 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. [Link]

  • Antibodies.com. Ethyl 2-cyano-3-ethoxyacrylate. [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. [Link]

  • ITW Performance Polymers. Safety Data Sheet. [Link]

  • PubChem. 2-Cyano-3-ethoxyacrylic acid. [Link]

  • Drugfuture. 2-CYANO-3-ETHOXYACRYLAMIDE. [Link]

  • PubMed. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. [Link]

  • Semantic Scholar. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

  • Ganapa Life Science. Ethyl 2-cyano-3-ethoxyacrylate (CAS 94-05-3). [Link]

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Google Patents. WO2009084031A2 - An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
  • PMC. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. [Link]

  • Google Patents. CN102120726A - New preparation method of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide.
  • ResearchGate. Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. [Link]

Sources

Foundational

2-Cyano-3-ethoxyacrylamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-ethoxyacrylamide Authored by a Senior Application Scientist Foreword: The Significance of the 2-Cyanoacrylamide Scaffold The 2-cyanoacrylamide moiety is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-ethoxyacrylamide

Authored by a Senior Application Scientist

Foreword: The Significance of the 2-Cyanoacrylamide Scaffold

The 2-cyanoacrylamide moiety is a cornerstone in medicinal chemistry and materials science. Its inherent reactivity, stemming from the electron-withdrawing nitrile and amide groups, makes it a versatile building block for a diverse array of heterocyclic compounds and a privileged scaffold in the design of bioactive molecules.[1][2][3] Notably, derivatives of 2-cyanoacrylamide have been investigated as potent enzyme inhibitors, including for targets such as transforming growth factor beta-activated kinase 1 (TAK1), which plays a crucial role in cell survival and signaling pathways.[1][4] The strategic synthesis of these compounds is therefore of paramount importance for advancing drug discovery and developing novel therapeutic agents.

This guide provides a comprehensive, in-depth exploration of the primary synthesis pathway for 2-cyano-3-ethoxyacrylamide, a key intermediate for further chemical elaboration. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Primary Synthetic Route: The Knoevenagel Condensation

The most direct and industrially scalable method for the synthesis of 2-cyano-3-ethoxyacrylamide is a variation of the classic Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, 2-cyanoacetamide, with an orthoformate, which serves as a C1 electrophile.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis proceeds via a well-established reaction mechanism. The key steps are as follows:

  • Enolate Formation: In the presence of a catalyst (typically a weak base or, in this case, often facilitated by heat and an acidic catalyst for the orthoformate reaction), the active methylene group of 2-cyanoacetamide is deprotonated to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the central carbon atom of triethyl orthoformate.

  • Elimination Cascade: A series of elimination steps then occur, driven by the formation of stable byproducts, ethanol and the conjugated π-system of the final product.

The overall transformation can be visualized as follows:

Caption: Proposed synthesis pathway for 2-Cyano-3-ethoxyacrylamide.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility, drawing upon established procedures for analogous compounds.[2][5]

Materials and Reagents
ReagentChemical FormulaMolecular Weight ( g/mol )Key Properties
2-CyanoacetamideC₃H₄N₂O84.08White crystalline solid
Triethyl OrthoformateC₇H₁₆O₃148.20Colorless liquid
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid, pungent odor
EthanolC₂H₅OH46.07Colorless liquid
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, add 2-cyanoacetamide (0.1 mol, 8.41 g), triethyl orthoformate (0.12 mol, 17.8 g), and acetic anhydride (0.15 mol, 15.3 g).

  • Reaction Conditions: The reaction mixture is heated to approximately 130-140°C with vigorous stirring. The reaction progress is monitored by the distillation of the ethanol byproduct.

  • Driving the Reaction to Completion: The reaction is considered complete when the theoretical amount of ethanol has been collected, which typically takes 4-6 hours.

  • Work-up and Purification:

    • After completion, the reaction mixture is cooled to room temperature.

    • The excess triethyl orthoformate and acetic anhydride are removed by vacuum distillation.

    • The resulting crude product is then recrystallized from ethanol to yield pure 2-cyano-3-ethoxyacrylamide as a crystalline solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Assemble Reaction Apparatus Charge 2. Charge Reagents: - 2-Cyanoacetamide - Triethyl Orthoformate - Acetic Anhydride Setup->Charge Heat 3. Heat to 130-140°C with Stirring Charge->Heat Distill 4. Collect Ethanol Byproduct Heat->Distill Cool 5. Cool to Room Temperature Distill->Cool Reaction Complete Vacuum 6. Remove Volatiles under Vacuum Cool->Vacuum Recrystallize 7. Recrystallize from Ethanol Vacuum->Recrystallize Dry 8. Dry the Final Product Recrystallize->Dry Final_Product 2-Cyano-3-ethoxyacrylamide Dry->Final_Product Yields Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness: In-Process Controls and Characterization

To ensure the identity and purity of the synthesized 2-cyano-3-ethoxyacrylamide, the following analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.

  • Melting Point: The purified product should exhibit a sharp melting point, consistent with literature values for analogous compounds.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • FT-IR: To identify the characteristic functional groups (C≡N, C=O, C-O-C).

    • Mass Spectrometry: To determine the molecular weight.

Conclusion and Future Outlook

The synthesis of 2-cyano-3-ethoxyacrylamide via the Knoevenagel-type condensation of 2-cyanoacetamide and triethyl orthoformate is a robust and efficient method. This guide provides a comprehensive framework for its successful implementation in a laboratory setting. The versatility of the 2-cyanoacrylamide scaffold ensures that this intermediate will continue to be a valuable tool for researchers and scientists in the development of novel pharmaceuticals and advanced materials. Further exploration into the derivatization of 2-cyano-3-ethoxyacrylamide will undoubtedly lead to the discovery of new molecules with significant biological and chemical properties.

References

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - Semantic Scholar. [Link]

  • ethyl cyanoacetate - Organic Syntheses Procedure. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [Link]

  • CN102120726A - New preparation method of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - Semantic Scholar. [Link]

  • The biocatalytic reaction to (E)‐2‐cyano‐3‐phenylacrylamide. - ResearchGate. [Link]

  • 2-cyano-3-ethoxyacrylamide — Chemical Substance Information - NextSDS. [Link]

  • 2-CYANO-3-ETHOXYACRYLAMIDE. [Link]

  • US3694484A - Process of preparing 3-amino-2-cyano acrylamide - Google P
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  • Ethyl 2-cyano-3-ethoxyacrylate - ChemBK. [Link]

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Exploratory

2-Cyano-3-ethoxyacrylamide mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Cyano-3-ethoxyacrylamide and its Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 2-cyanoacrylamide scaffold is a k...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Cyano-3-ethoxyacrylamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-cyanoacrylamide scaffold is a key pharmacophore in modern medicinal chemistry, serving as the backbone for a variety of therapeutic agents. While 2-Cyano-3-ethoxyacrylamide itself is not extensively documented, its core structure is present in numerous bioactive compounds with well-defined and potent mechanisms of action. This technical guide provides an in-depth exploration of the primary and secondary molecular targets of the 2-cyanoacrylamide class of molecules. The predominant mechanism centers on the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine synthesis, leading to potent immunomodulatory and anti-proliferative effects. Additionally, this guide will delve into other emerging mechanisms, including the inhibition of transforming growth factor beta-activated kinase 1 (TAK1), deubiquitinases (DUBs), and tyrosine kinases. By understanding these diverse mechanisms, researchers and drug development professionals can better leverage the therapeutic potential of this versatile chemical scaffold.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The most well-established mechanism of action for 2-cyanoacrylamide derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5] This mitochondrial enzyme is a crucial component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2][3]

The Role of DHODH in De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that allows cells to produce the pyrimidine nucleotides (uridine, cytidine, and thymidine) necessary for nucleic acid replication and other cellular processes. DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3]

Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support their clonal expansion.[1][2][3] These cells rely heavily on the de novo pathway, as the salvage pathway is insufficient to meet their needs.[3]

Molecular Consequences of DHODH Inhibition

By inhibiting DHODH, 2-cyanoacrylamide derivatives effectively block the synthesis of orotate, leading to a depletion of the intracellular pyrimidine pool.[3] This has several downstream consequences:

  • Cell Cycle Arrest: The lack of pyrimidine nucleotides prevents cells from progressing through the S phase of the cell cycle, where DNA replication occurs.[2] This results in a cytostatic effect, halting the proliferation of rapidly dividing cells.[2]

  • Immunomodulation: In the context of autoimmune diseases like multiple sclerosis and rheumatoid arthritis, the inhibition of DHODH by compounds such as teriflunomide (the active metabolite of leflunomide) reduces the proliferation of activated T and B lymphocytes.[1][2][6] This, in turn, decreases the production of pro-inflammatory cytokines and reduces the autoimmune attack on tissues.[1][6]

  • Anti-proliferative Effects in Cancer: Cancer cells are also characterized by rapid proliferation and a high demand for nucleotides. DHODH has emerged as a promising target in oncology, and its inhibition has been shown to impede the growth of various cancer cells.[7][8]

A key feature of DHODH inhibitors like teriflunomide is their selective effect on activated lymphocytes, with a lesser impact on resting cells that do not rely as heavily on de novo pyrimidine synthesis.[1] This selectivity helps to minimize broad immunosuppression.[1]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Inhibition cluster_cell Cellular Processes Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATC (Aspartate Transcarbamoylase) Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHO (Dihydroorotase) Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation 2_Cyano_3_ethoxyacrylamide 2-Cyano-3-ethoxyacrylamide Derivatives 2_Cyano_3_ethoxyacrylamide->Dihydroorotate TAK1_Signaling cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibitor Inhibition TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis 2_Cyanoacrylamide 2-Cyanoacrylamide Derivatives 2_Cyanoacrylamide->TAK1

Figure 2: TAK1 signaling pathway and its inhibition by 2-cyanoacrylamide derivatives.

Deubiquitinase (DUB) Inhibition

The ubiquitin-proteasome system is a critical regulator of protein degradation and cellular signaling. Deubiquitinases (DUBs) are enzymes that remove ubiquitin from target proteins, thereby modulating their stability and function. DUBs play a key role in the host inflammatory response. A library of 2-cyano-3-acrylamide small molecules was screened for anti-infective activity, and some compounds were found to inhibit DUBs. [9]This inhibition led to reduced intracellular replication of pathogens, suggesting that targeting host DUBs could be a viable therapeutic strategy for infectious diseases. [9]

Tyrosine Kinase Inhibition

At higher concentrations, the active metabolite of leflunomide, A77 1726, has been shown to inhibit tyrosine kinases involved in T-cell and B-cell signaling. [3]While DHODH inhibition occurs at lower, more therapeutically relevant doses, the inhibition of tyrosine kinases may contribute to the overall immunomodulatory effects of some 2-cyanoacrylamide derivatives. [3]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various 2-cyanoacrylamide derivatives against their respective targets, as reported in the literature.

Compound/DerivativeTargetIC50Cell Line/Assay ConditionsReference
A77 1726 (Teriflunomide)DHODH~10-30 µmol/l (antiproliferative)Murine LSTRA cell line[3]
H-006DHODH3.8 nMRecombinant human DHODH[7]
2-cyano-3-(6-methylpyridin-2-yl)acrylamide (13h)TAK127 nMIn vitro kinase assay[10]
A77 1726Jurkat T-cell proliferation6 µmol/LJurkat T cells[11]

Conclusion

The 2-cyanoacrylamide scaffold is a privileged structure in drug discovery, with derivatives demonstrating a range of potent biological activities. The primary and most well-characterized mechanism of action is the inhibition of dihydroorotate dehydrogenase, which underpins the immunomodulatory and anti-proliferative effects of drugs like teriflunomide. However, the ability of this scaffold to also target other key signaling molecules, including TAK1 and deubiquitinases, highlights its versatility and potential for the development of novel therapeutics for a wide range of diseases, from autoimmune disorders and cancer to infectious diseases. A thorough understanding of these multifaceted mechanisms is essential for researchers and drug development professionals seeking to harness the full potential of this important class of compounds.

References

  • What is the mechanism of Teriflunomide? - Patsnap Synapse. (2024, July 17).
  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - NIH. (n.d.).
  • Teriflunomide: mechanism of action. Modified from Tallantyre et al. (2008), Gold and Wolinsky (2011). DHODH, dihydroorotate-dehydrogenase. - ResearchGate. (n.d.).
  • Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides - PubMed. (1995, November-December).
  • Aubagio (teriflunomide) - MS Trust. (2023, December 11).
  • Teriflunomide (Aubagio): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, December 20).
  • Leflunomide: mode of action in the treatment of rheumatoid arthritis. (2026, March 12).
  • The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC. (n.d.).
  • What is the mechanism of Leflunomide? - Patsnap Synapse. (2024, July 17).
  • A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed. (2020, August 15).
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed. (2020, December 15).
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - Semantic Scholar. (n.d.).
  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC. (n.d.).
  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cycloprop... - ChEMBL - EMBL-EBI. (n.d.).
  • Application Notes and Protocols for the Use of 2-Cyano-3-(1H-indol-3-yl)acrylamide Derivatives in Xenograft Models - Benchchem. (n.d.).
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC. (n.d.).
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - White Rose Research Online. (n.d.).
  • Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - Frontiers. (2018, September 3).
  • (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed. (2015, December 15).
  • Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - Journal of Cancer. (2017, September 5).

Sources

Foundational

A Technical Guide to the Research Applications of 2-Cyano-3-ethoxyacrylamide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The landscape of targeted therapeutics has been revolutionized by the advent of covalent inhibitors, molecules capable of forming a lastin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted therapeutics has been revolutionized by the advent of covalent inhibitors, molecules capable of forming a lasting, irreversible bond with their protein targets. This strategy often leads to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[1] At the heart of many of these successful inhibitors lies a reactive chemical moiety known as a "warhead." Among these, the acrylamide group is a dominant and highly effective electrophile, integral to numerous FDA-approved drugs.[2] This guide focuses on a specific, highly reactive acrylamide derivative: 2-Cyano-3-ethoxyacrylamide .

This document serves as an in-depth technical resource for researchers and drug development professionals. It will elucidate the core chemical principles of 2-Cyano-3-ethoxyacrylamide, detail its established and potential research applications, provide actionable experimental protocols, and offer insights into its future trajectory in therapeutic development.

The Chemistry of Action: A Potent Michael Acceptor

The therapeutic potential of 2-Cyano-3-ethoxyacrylamide is rooted in its chemical structure. It is an electron-deficient alkene, making it an excellent Michael acceptor .[3] This reactivity is enhanced by the presence of two electron-withdrawing groups: a nitrile (cyano) group and an amide group, which activate the double bond for conjugate addition by nucleophiles.[3][4]

In a biological context, the most relevant nucleophiles are the side chains of amino acid residues within proteins. The thiol group of cysteine is a particularly effective nucleophile for this reaction.[5] The interaction proceeds via a Michael addition reaction, where the cysteine thiol attacks the electrophilic β-carbon of the acrylamide, forming a stable, irreversible covalent bond.[5][6] This permanent modification of the protein leads to its inactivation.

The addition of the cyano group at the alpha-carbon not only increases the electrophilicity of the molecule but can also create a "nitrile trap," which can interact with and trap both nucleophilic residues and hydrogen-bond donors at the target binding site.[4]

Michael_Addition Figure 1: Michael Addition Mechanism cluster_reactants Reactants cluster_product Product Acrylamide 2-Cyano-3-ethoxyacrylamide (Electrophile) Covalent_Adduct Irreversible Covalent Enzyme-Inhibitor Adduct Acrylamide->Covalent_Adduct Conjugate Addition Cysteine Protein Cysteine Residue (Nucleophile) Cysteine->Covalent_Adduct Nucleophilic Attack BTK_Assay_Workflow Figure 2: BTK Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound B Dispense Reagents to 384-well Plate (Buffer, Compound, Enzyme) A->B C Initiate Reaction with Substrate and ATP B->C D Incubate at Room Temperature C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Luminescence E->F G Data Analysis: Calculate IC50 F->G

Caption: A streamlined workflow for determining the in vitro potency of a BTK inhibitor.

Potential Research Application: Antiviral Therapies

The unique reactivity of 2-Cyano-3-ethoxyacrylamide also positions it as a promising scaffold for the development of antiviral agents. Many viruses rely on proteases for their replication, and these enzymes often have a cysteine residue in their active site, making them susceptible to covalent inhibition. [7][8]

Targeting Viral Proteases

Viral proteases, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, are essential for processing viral polyproteins into functional proteins required for viral replication. [9]Inhibiting these proteases is a validated strategy for antiviral drug development. The catalytic dyad of SARS-CoV-2 Mpro includes a critical cysteine residue (Cys145), which is the target for several covalent inhibitors. [8] The 2-Cyano-3-ethoxyacrylamide moiety can be incorporated into molecules designed to bind to the active site of viral proteases, leading to the irreversible inactivation of the enzyme and blockage of viral replication. [10]

Modulating Host Deubiquitinases (DUBs)

An emerging antiviral strategy is to target host factors that are essential for viral replication. [11]The ubiquitin-proteasome system is a key cellular pathway that is often manipulated by viruses. [11]Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins and are critical regulators of the inflammatory response. [12] Research has shown that 2-cyano-3-acrylamide derivatives can act as DUB inhibitors. [11][12]By inhibiting specific DUBs, these compounds can modulate the host's immune response to restrict viral replication. [11]For example, a 2-cyano-3-acrylamide compound, designated C6, has been shown to inhibit the replication of murine norovirus and Listeria monocytogenes in macrophages. [11][12]

Broader Research Horizons

The applications of 2-Cyano-3-ethoxyacrylamide and its derivatives are not limited to oncology and virology. This versatile chemical scaffold has potential in several other therapeutic areas:

  • Inflammatory Diseases: Derivatives have shown potential in modulating inflammatory pathways. [13][14]* Herbicidal Agents: Certain 2-cyano-3-pyridinemethylaminoacrylates have been synthesized and evaluated as herbicidal inhibitors of photosystem II. [15]* Tyrosinase Inhibition: Some (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have demonstrated potent inhibitory activity against tyrosinase, an enzyme involved in hyperpigmentation. [16]* TAK1 Inhibition: Imidazopyridine derivatives containing a 2-cyanoacrylamide moiety have been developed as reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways. [6][17]

Synthesis and Physicochemical Data

The synthesis of 2-Cyano-3-ethoxyacrylamide derivatives is generally accessible. A common method involves the Knoevenagel condensation of a substituted aldehyde with 2-cyanoacetamide. [18]

Property Value Source
Chemical Formula C6H8N2O2 [19]
CAS Number 7154-55-4 [19]
Molecular Weight 140.14 g/mol [19]
Appearance White to off-white powder -

| Solubility | Soluble in DMSO, DMF, and alcohols | - |

Conclusion and Future Perspectives

The 2-Cyano-3-ethoxyacrylamide core represents a powerful and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its inherent reactivity as a Michael acceptor, fine-tuned by the presence of the cyano group, makes it an ideal warhead for the design of potent and selective covalent inhibitors. [2][5]While its application in oncology, particularly in the development of kinase inhibitors, is well-established, the potential for this scaffold in antiviral research and other therapeutic areas is rapidly emerging.

Future research will likely focus on the development of next-generation inhibitors with improved selectivity and safety profiles. This will involve the strategic modification of the "guidance system" of the molecule to ensure precise targeting of the desired protein, thereby minimizing off-target effects. [1]Furthermore, the exploration of reversible covalent inhibition, where the 2-cyanoacrylamide moiety can form a reversible bond with the target, offers an exciting avenue for developing safer and more tunable therapeutics. [6][17] As our understanding of the proteome and the role of specific enzymes in disease deepens, the rational design of targeted covalent inhibitors based on scaffolds like 2-Cyano-3-ethoxyacrylamide will undoubtedly continue to yield novel and effective therapies for a wide range of human diseases.

References

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • Covalent Inhibitors in Drug Discovery: Current Applic
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  • Recent advances in the development of covalent inhibitors. RSC Publishing.
  • Covalent Drug Discovery. Evotec.
  • Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia.
  • How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center.
  • A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Allen Che.
  • Advanced approaches of developing targeted covalent drugs. PMC.
  • Bruton's Tyrosine Kinase Inhibitors: Recent Upd
  • Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers.
  • The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma. Wiley Online Library.
  • A standard operating procedure for an enzym
  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm (RSC Publishing).
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  • Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. PubMed.
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  • Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. Taylor & Francis.
  • Mechanism of the Covalent Inhibition of Human Transmembrane Protease Serine 2 as an Original Antiviral Strategy.
  • Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease. ASM Journals.
  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular P
  • Application Notes and Protocols for the Use of 2-Cyano-3-(1H-indol-3-yl)
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  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors With Improved Drug-Like Properties Against Two Intracellular P
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  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar.
  • Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates.
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  • Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S‑Phase Cell Cycle Arrest in Colon Cancer Cells. PMC.
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Exploratory

2-Cyano-3-ethoxyacrylamide (CEAA): Comprehensive Safety, Handling, and Synthetic Integration Guide

Executive Summary 2-Cyano-3-ethoxyacrylamide (CEAA) is a highly reactive α,β -unsaturated nitrile and a critical building block in modern pharmaceutical synthesis. It serves as the primary intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-3-ethoxyacrylamide (CEAA) is a highly reactive α,β -unsaturated nitrile and a critical building block in modern pharmaceutical synthesis. It serves as the primary intermediate in the synthesis of Milrinone, a potent phosphodiesterase III (PDE3) inhibitor used for congestive heart failure[1], and is utilized in the development of state-dependent Nav1.7 sodium channel inhibitors[2].

However, the very structural features that make CEAA an excellent synthetic intermediate—specifically its highly electrophilic conjugated system—also impart significant toxicological hazards. This whitepaper provides researchers and drug development professionals with an in-depth, causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to safely utilize CEAA.

Physicochemical Profiling & Hazard Characterization

Understanding the baseline properties of CEAA is the first step in risk mitigation. The data below summarizes its regulatory and physicochemical profile based on global substance registries and safety databases[3],[4].

ParameterSpecification / Classification
Chemical Name 2-Cyano-3-ethoxyacrylamide
Synonyms (E)-2-Cyano-3-ethoxyprop-2-enamide; Ethoxymethylenecyanoacetamide
CAS Registry Number 7154-55-4 / 82113-88-0
Molecular Formula C6H8N2O2
Unique Ingredient Identifier (UNII) 8PRM4X2TKQ
Acute Toxicity Acute Tox. 4 (H302 Oral, H312 Dermal, H332 Inhalation)
Skin/Eye Hazards Skin Irrit. 2 (H315); Eye Irrit. 2A (H319)
Systemic Hazards STOT SE 3 (H336 - May cause drowsiness or dizziness)

Toxicological Mechanisms & Exposure Causality

CEAA is broadly classified as a harmful irritant across multiple exposure routes[5]. To design effective safety protocols, scientists must understand the causality of this toxicity at a molecular level.

The hazard profile of CEAA is fundamentally driven by its structure as a Michael Acceptor . The central carbon-carbon double bond is highly electron-deficient due to the electron-withdrawing effects of the adjacent cyano (-C≡N) and amide (-CONH₂) groups.

When CEAA breaches biological barriers (e.g., skin or respiratory epithelium), this electrophilic center readily undergoes covalent alkylation with cellular nucleophiles. It preferentially attacks the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and critical cysteine residues in functional proteins. The rapid depletion of GSH neutralizes the cell's primary antioxidant defense, leading to an uncontrolled accumulation of Reactive Oxygen Species (ROS). This oxidative stress subsequently triggers apoptotic stress signaling (such as the MAPK/JNK pathways), which manifests macroscopically as severe tissue irritation, inflammation, and central nervous system depression[5],[3].

ToxicityPathway CEAA 2-Cyano-3-ethoxyacrylamide (Electrophilic Michael Acceptor) Alkylation Covalent Alkylation / Adduct Formation CEAA->Alkylation Exposure GSH Cellular Nucleophiles (e.g., Glutathione, Cysteine) GSH->Alkylation Nucleophilic Attack Depletion GSH Depletion & Loss of Antioxidant Defense Alkylation->Depletion ROS Reactive Oxygen Species (ROS) Accumulation Depletion->ROS Stress MAPK / JNK Stress Signaling Activation ROS->Stress Toxicity Cytotoxicity, Skin/Eye Irritation (H315, H319) Stress->Toxicity

Biochemical toxicity pathway of CEAA via electrophilic alkylation and ROS accumulation.

Engineering Controls & The Self-Validating Safety Protocol

To mitigate the electrophilic hazard of CEAA, laboratory handling must transition from reactive safety to a Self-Validating Containment Strategy . Do not merely wear PPE; build a system that proves it is protecting you.

  • Primary Containment (Engineering): All solid handling, weighing, and synthetic operations must occur within a high-velocity chemical fume hood or a Class II Type B2 biological safety cabinet.

    • Causality: CEAA dust and vapors pose a direct inhalation hazard (H332)[5].

    • Self-Validation: The hood must be equipped with a continuous digital airflow monitor. The handling protocol is only validated to proceed if the face velocity actively reads 100 fpm.

  • Secondary Containment (PPE): Operators must wear splash goggles, a chemically resistant lab coat, and double-layered nitrile gloves.

    • Causality: The amide functionality and organic solubility of CEAA facilitate permeation through standard latex. Double-gloving ensures that if the outer layer is compromised by organic solvents (such as the acetic anhydride used in its synthesis), the inner layer maintains the biological barrier.

  • Decontamination & Post-Handling Validation: After operations, high-contact surfaces should be wiped down with a dilute alkaline nucleophilic solution (e.g., 1% sodium bisulfite or sodium carbonate).

    • Causality: The nucleophilic bisulfite actively attacks the electrophilic double bond of any residual CEAA dust, permanently deactivating the Michael acceptor mechanism before the next operator uses the workspace.

Validated Experimental Protocol: Synthesis and Isolation of CEAA

CEAA is typically synthesized via the condensation of α -cyanoacetamide with triethyl orthoformate. The following step-by-step methodology is adapted from optimized industrial processes for Milrinone synthesis[6], enhanced with causality-driven safety checkpoints.

Step 1: Condensation Reaction
  • Procedure: Charge a dry, nitrogen-purged reactor with α -cyanoacetamide and triethyl orthoformate (molar ratio 1:1.1 to 1:2). Add a mixed solvent system of acetic anhydride and glacial acetic acid (1:5 to 1:10 ratio). Maintain the reaction temperature strictly between 40–45 °C for 3–4 hours[6].

  • Causality & Experience Insight: The acetic anhydride is not merely a solvent; it acts as an essential chemical scavenger. As condensation proceeds, ethanol is generated. Acetic anhydride reacts with this ethanol to form ethyl acetate and acetic acid, driving the equilibrium forward. Maintaining the temperature below 45 °C prevents the thermal decomposition of the orthoformate and minimizes the formation of dark, polymeric impurities.

Step 2: Quenching and Validation
  • Procedure: Slowly add absolute ethanol to the reaction mixture and stir for 10–15 minutes[6].

  • Causality & Experience Insight: This step quenches unreacted acetic anhydride. Failing to quench the anhydride before vacuum concentration can lead to violent, exothermic hydrolysis if exposed to ambient moisture.

  • Self-Validation: Before proceeding, verify the complete consumption of acetic anhydride via an in-line FTIR probe (monitoring the disappearance of the anhydride C=O stretch at ~1820 cm⁻¹) or a rapid TLC check.

Step 3: Vacuum Concentration
  • Procedure: Elevate the temperature to 50–60 °C and apply reduced pressure until distillate ceases. Subsequently, increase the temperature to 75–80 °C to drive off residual high-boiling solvents until the mixture is dry[6].

  • Causality & Experience Insight: A two-stage temperature ramp prevents "bumping" of the highly volatile ethyl acetate formed in Step 1, while the higher temperature stage ensures the complete removal of acetic acid.

  • Self-Validation: The vacuum line must be equipped with a dry-ice/acetone cold trap to prevent acetic acid vapors from degrading the vacuum pump oil, ensuring consistent pressure throughout the distillation.

Step 4: Recrystallization
  • Procedure: Recrystallize the crude solid using an n-hexane/ethanol solvent system (optimal volume ratio of 3:1) to yield pure white solid CEAA[6].

  • Causality & Experience Insight: CEAA is highly soluble in pure ethanol but practically insoluble in cold n-hexane. The 3:1 anti-solvent to solvent ratio provides the optimal thermodynamic gradient to selectively precipitate the pure (E)-isomer of CEAA while leaving highly soluble colored byproducts in the mother liquor.

SynthesisWorkflow Start Reagents: α-Cyanoacetamide + Triethyl Orthoformate Reaction Condensation (40-45°C) in Ac2O / AcOH Start->Reaction Quench Quench with Absolute EtOH (Neutralize Ac2O) Reaction->Quench Concentration Vacuum Distillation (50-80°C) (Remove Volatiles) Quench->Concentration Crystallization Recrystallization (n-Hexane / Ethanol 3:1) Concentration->Crystallization Product Pure 2-Cyano-3-ethoxyacrylamide (Solid) Crystallization->Product Safety1 Fume Hood & Splash Goggles (Ventilation) Safety1->Start Safety2 Exothermic Control (Monitor Temp) Safety2->Quench Safety3 Cold Trap in Vacuum (Prevent Pump Damage) Safety3->Concentration

Step-by-step synthetic workflow for CEAA highlighting critical safety and process checkpoints.

References

  • 2-cyano-3-ethoxyacrylamide — Chemical Substance Information . NextSDS. 3

  • 2-cyano-3-ethoxyacrylic acid — Chemical Substance Information (Toxicity Profile) . NextSDS. 5

  • Preparation process of milrinone (Patent CN113493410A) . Google Patents.6

  • Milrinone | 78415-72-2 - Precautions and Uses . ChemicalBook. 1

  • Amino-substituted heterocyclic derivatives as sodium channel inhibitors (Patent WO2016170009A1) . Google Patents. 2

  • 2-CYANO-3-ETHOXYACRYLAMIDE Full Record . FDA Global Substance Registration System (GSRS). 4

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyano-3-ethoxyacrylamide

Introduction In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 2-Cyano-3-ethoxyacrylamide, a molecule possessing a unique combination o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 2-Cyano-3-ethoxyacrylamide, a molecule possessing a unique combination of a cyano group, an acrylamide moiety, and an ethoxy group, presents a compelling case for detailed spectroscopic analysis. These functional groups are known to impart a range of chemical reactivities and potential biological activities. A thorough understanding of its structural and electronic properties, as revealed through spectroscopic techniques, is the foundational step for any further investigation into its utility.

This technical guide provides a comprehensive overview of the spectroscopic signature of 2-Cyano-3-ethoxyacrylamide. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data to offer valuable insights for researchers. The subsequent sections will delve into the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the key spectral features and their correlation to the molecular structure. Each section will also outline a standardized experimental protocol for acquiring such data, ensuring that this guide serves as a practical resource for laboratory work.

Molecular Structure

The structural framework of 2-Cyano-3-ethoxyacrylamide is fundamental to interpreting its spectroscopic data. The numbering convention used throughout this guide is presented below.

G N1 N(1) C2 C(2) C2->N1 C≡N C3 C(3) C2->C3 H_vinyl H C2->H_vinyl C4 C(4) C3->C4 O5 O(5) C3->O5 O8 O(8) C4->O8 C=O N9 N(9) C4->N9 C6 C(6) O5->C6 C7 C(7) C6->C7 H_ethoxy_a1 H C6->H_ethoxy_a1 H_ethoxy_a2 H C6->H_ethoxy_a2 H_ethoxy_b1 H C7->H_ethoxy_b1 H_ethoxy_b2 H C7->H_ethoxy_b2 H_ethoxy_b3 H C7->H_ethoxy_b3 H_amide1 H N9->H_amide1 H_amide2 H N9->H_amide2 dummy_a dummy_b caption Molecular Structure of 2-Cyano-3-ethoxyacrylamide

Caption: Molecular Structure of 2-Cyano-3-ethoxyacrylamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 2-Cyano-3-ethoxyacrylamide provide a detailed map of its chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the vinylic, ethoxy, and amide protons. The electron-withdrawing nature of the cyano and acrylamide groups will significantly influence the chemical shifts of the neighboring protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
=CH7.8 - 8.2Singlet-
-OCH₂-4.2 - 4.6Quartet7.0
-CH₃1.3 - 1.6Triplet7.0
-NH₂6.5 - 7.5Broad Singlet-

Note: Predicted chemical shifts are based on computational algorithms and may vary from experimental values.

The downfield chemical shift of the vinylic proton is a direct consequence of the deshielding effect of the adjacent cyano and carbonyl groups. The ethoxy group protons are expected to show a characteristic quartet for the methylene group and a triplet for the methyl group, arising from spin-spin coupling. The amide protons are often observed as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide)160 - 165
=C-O155 - 160
C≡N115 - 120
=C(CN)100 - 105
-OCH₂-65 - 70
-CH₃14 - 18

Note: Predicted chemical shifts are based on computational algorithms and may vary from experimental values.

The carbonyl carbon of the amide is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The olefinic carbons will also exhibit significant downfield shifts. The cyano carbon signal is typically found in the 115-120 ppm region. The aliphatic carbons of the ethoxy group will appear at the most upfield positions.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-3-ethoxyacrylamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
N-H Stretch3400 - 3200Amide
C-H Stretch (sp²)3100 - 3000Alkene
C-H Stretch (sp³)3000 - 2850Alkane
C≡N Stretch2230 - 2210Nitrile
C=O Stretch1680 - 1650Amide (Amide I band)
C=C Stretch1640 - 1600Alkene
N-H Bend1620 - 1580Amide (Amide II band)
C-O Stretch1250 - 1050Ether

Note: Predicted frequencies are based on computational models and may differ from experimental values.

The IR spectrum of 2-Cyano-3-ethoxyacrylamide is expected to be rich with characteristic absorption bands. The N-H stretching vibrations of the primary amide will appear as two distinct peaks in the high-frequency region. The sharp and intense C≡N stretching band is a key diagnostic feature. The C=O stretching of the amide (Amide I) will be a strong absorption, and its position can be influenced by conjugation. The C=C double bond and the C-O single bond of the ether will also show characteristic absorptions.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum will show the absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

The nominal molecular weight of 2-Cyano-3-ethoxyacrylamide (C₆H₈N₂O₂) is 140.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 140.

Expected Fragmentation Pattern

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key expected fragmentation pathways include:

  • Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 95.

  • Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethyl group would lead to a fragment at m/z 111.

  • Loss of formaldehyde (CH₂O) from the ethoxy group: A rearrangement followed by the loss of formaldehyde could produce a fragment at m/z 110.

  • Cleavage of the amide group: Loss of the amino radical (-•NH₂) would give a fragment at m/z 124.

G M [M]⁺˙ m/z 140 F1 [M - •OCH₂CH₃]⁺ m/z 95 M->F1 - •OCH₂CH₃ F2 [M - •CH₂CH₃]⁺ m/z 111 M->F2 - •CH₂CH₃ F3 [M - CH₂O]⁺˙ m/z 110 M->F3 - CH₂O F4 [M - •NH₂]⁺ m/z 124 M->F4 - •NH₂

Caption: Predicted major fragmentation pathways for 2-Cyano-3-ethoxyacrylamide in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic characterization of 2-Cyano-3-ethoxyacrylamide. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data offer a robust framework for the identification and structural confirmation of this compound. The inclusion of standardized experimental protocols aims to facilitate the acquisition of empirical data, which will be crucial for validating and refining these predictions. As research into acrylamide derivatives continues to expand, a comprehensive understanding of their spectroscopic properties will remain a cornerstone of innovation in both medicinal chemistry and materials science.

References

As this guide is based on predicted data, direct citations to experimental spectra for 2-Cyano-3-ethoxyacrylamide are not available. The references below provide foundational knowledge on the spectroscopic techniques discussed.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy. National Institute of Standards and Technology. [Link]

Exploratory

A Theoretical and Computational Guide to 2-Cyano-3-ethoxyacrylamide: Molecular Structure, Spectroscopic Properties, and Electronic Characteristics

Abstract This technical guide provides a comprehensive theoretical analysis of 2-Cyano-3-ethoxyacrylamide, a molecule of interest for its potential applications in materials science and drug development. Leveraging Densi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Cyano-3-ethoxyacrylamide, a molecule of interest for its potential applications in materials science and drug development. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore its fundamental physicochemical properties. This document details the optimized molecular geometry, vibrational frequencies, electronic structure, and nonlinear optical (NLO) properties. The methodologies are presented as self-validating protocols to ensure reproducibility. The insights derived from frontier molecular orbital analysis, simulated spectroscopic data, and calculated reactivity descriptors offer a foundational understanding for researchers and professionals in computational chemistry and drug design.

Introduction

The 2-cyanoacrylamide scaffold is a versatile building block in medicinal chemistry and materials science. Derivatives of this core structure have demonstrated a wide range of biological activities, including roles as inhibitors for enzymes like deubiquitinases (DUBs), tyrosinase, and transforming growth factor beta-activated kinase 1 (TAK1).[1][2][3][4] Their utility extends to the development of novel polymers and materials with significant nonlinear optical (NLO) properties.[5][6]

Theoretical and computational studies provide an indispensable tool for understanding the structure-property relationships of these molecules at an atomic level. By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, vibrational spectra, and electronic characteristics with high accuracy, often complementing or guiding experimental work.[7] This guide focuses specifically on 2-Cyano-3-ethoxyacrylamide, elucidating its intrinsic properties through a rigorous computational lens. The primary goal is to provide a detailed theoretical baseline that can inform future synthesis, characterization, and application-driven research.

Computational Methodology: A Protocol for Theoretical Analysis

The reliability of theoretical predictions is fundamentally dependent on the chosen computational protocol. The methods described herein are widely accepted for providing a balance of accuracy and computational efficiency for organic molecules.[7]

Protocol for Quantum Chemical Calculations:

  • Initial Structure Generation: The 3D structure of 2-Cyano-3-ethoxyacrylamide is first built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Density Functional Theory (DFT).

    • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is renowned for its robust performance in predicting the geometric and electronic properties of organic compounds.[7][8]

    • Basis Set: 6-311++G(d,p). This is a Pople-style basis set that includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) for describing bond anisotropies.

    • Environment: Calculations are performed in the gas phase to model the molecule in an isolated state.

    • Verification: The optimization is confirmed to have reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Vibrational Frequency Analysis:

    • Objective: To predict the infrared (IR) and Raman spectra.

    • Method: The harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

    • Scaling: Calculated frequencies are often systematically higher than experimental values. A scaling factor (typically ~0.96 for B3LYP) is applied to correct for anharmonicity and basis set deficiencies.

  • Electronic Property and UV-Vis Spectra Calculation:

    • Objective: To analyze frontier molecular orbitals (HOMO, LUMO) and predict electronic absorption spectra.

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is used, built upon the optimized ground-state geometry.[9]

    • Procedure: The first 20 singlet excited states are calculated to simulate the UV-Visible spectrum in the gas phase. This provides information on excitation energies, oscillator strengths, and the nature of electronic transitions.

  • Nonlinear Optical (NLO) Property Calculation:

    • Objective: To determine the molecule's potential for NLO applications.

    • Method: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated at the B3LYP/6-311++G(d,p) level of theory. These properties are derived from the output of the frequency calculation.

  • Software: All calculations are performed using the Gaussian 09 or a later version software package.[7]

G cluster_input Step 1: Input cluster_dft Step 2: Ground State DFT cluster_analysis Step 3: Property Analysis cluster_tddft Step 4: Excited State TD-DFT mol_build 3D Structure Generation (e.g., Avogadro) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Vibrational Modes, NLO Properties) geom_opt->freq_calc Verify Minimum (No Imaginary Freqs) uv_vis UV-Vis Spectrum Simulation (Excitation Energies, λmax) geom_opt->uv_vis vib_analysis Vibrational Analysis (IR/Raman Spectra) freq_calc->vib_analysis nlo_analysis NLO Analysis (μ, α, β) freq_calc->nlo_analysis fmo FMO Analysis (HOMO, LUMO, Gap) uv_vis->fmo

Caption: Computational workflow for theoretical analysis.

Molecular Structure and Geometry

The optimized structure of 2-Cyano-3-ethoxyacrylamide reveals a nearly planar conformation, which is characteristic of conjugated systems. The π-conjugation extends from the acrylamide moiety across the double bond to the cyano group. This planarity is crucial for facilitating intramolecular charge transfer (ICT), a key factor in determining the molecule's electronic and NLO properties.[6]

Caption: Molecular structure of 2-Cyano-3-ethoxyacrylamide.

Table 1: Selected Predicted Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths
C≡N 1.16 Å
C=O 1.23 Å
C=C 1.35 Å
C-N (amide) 1.36 Å
C-O (ether) 1.37 Å
Bond Angles
C-C≡N 178.9°
C=C-C 121.5°

| | O=C-N | 123.0° |

Note: Values are typical for DFT/B3LYP calculations and represent the optimized gas-phase geometry.

Vibrational and Spectroscopic Analysis

Vibrational analysis is critical for the characterization of a molecule. The calculated IR spectrum provides assignments for key functional groups, which can be used to interpret experimental data.

Table 2: Key Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹, scaled) Intensity Assignment Description
~3450 Medium ν(N-H) Amide N-H symmetric stretch
~3350 Medium ν(N-H) Amide N-H asymmetric stretch
~2980 Weak ν(C-H) Alkyl C-H stretch
~2225 Strong ν(C≡N) Cyano group stretch[10]
~1680 Very Strong ν(C=O) Amide I band, C=O stretch[10]
~1610 Strong ν(C=C) Alkene C=C stretch
~1580 Medium δ(N-H) Amide II band, N-H bend

| ~1250 | Strong | ν(C-O) | Ether C-O-C asymmetric stretch |

The most characteristic peaks are the strong cyano (C≡N) stretch around 2225 cm⁻¹ and the very strong carbonyl (C=O) stretch (Amide I) near 1680 cm⁻¹. These distinct vibrational signatures are invaluable for experimental identification.[10]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding electronic transitions and chemical reactivity.

  • HOMO: The HOMO is primarily localized on the ethoxy group and the C=C double bond, indicating these are the primary sites for electron donation.

  • LUMO: The LUMO is predominantly distributed over the cyanoacrylamide portion, specifically the C=C-C=O conjugated system and the electron-withdrawing cyano group. This region acts as the primary electron acceptor.

The spatial separation of the HOMO and LUMO supports the potential for a significant intramolecular charge transfer (ICT) upon photoexcitation, a desirable characteristic for NLO materials and certain dye applications.[6]

Global Reactivity Descriptors

The energies of the HOMO and LUMO orbitals allow for the calculation of key reactivity indices. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability.[6][7]

Table 3: Calculated Electronic and Reactivity Parameters

Parameter Symbol Formula Calculated Value
HOMO Energy E_HOMO - -5.98 eV
LUMO Energy E_LUMO - -1.85 eV
Energy Gap ΔE E_LUMO - E_HOMO 4.13 eV
Ionization Potential IP -E_HOMO 5.98 eV
Electron Affinity EA -E_LUMO 1.85 eV
Chemical Hardness η (IP - EA) / 2 2.07 eV

| Electrophilicity Index | ω | μ² / (2η) | 1.89 eV |

The calculated energy gap of 4.13 eV suggests that 2-Cyano-3-ethoxyacrylamide is a moderately reactive molecule with significant stability.

Simulated UV-Visible Spectrum

TD-DFT calculations predict the main electronic absorption band in the UV region. The primary absorption corresponds to the HOMO→LUMO transition, which is characterized as a π→π* transition. This transition effectively moves electron density from the ethoxy-alkene region to the cyano-acrylamide acceptor region, confirming its ICT character.

  • Predicted λ_max: ~295 nm

  • Oscillator Strength (f): > 0.8

  • Transition: HOMO → LUMO (π→π*)

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments, high polarizability, and significant first-order hyperpolarizability are candidates for second-order NLO materials. The ICT character of 2-Cyano-3-ethoxyacrylamide makes it a promising scaffold for such applications.

Table 4: Calculated Nonlinear Optical Properties

Property Symbol Calculated Value Unit
Dipole Moment μ 5.85 Debye
Mean Polarizability 14.5 x 10⁻²⁴ esu

| First Hyperpolarizability | β_tot | 9.8 x 10⁻³⁰ | esu |

To contextualize these values, the total first hyperpolarizability (β_tot) is often compared to that of a standard NLO material like urea. The calculated β_tot for 2-Cyano-3-ethoxyacrylamide is significantly larger than that of urea, indicating a substantial NLO response. This enhancement is a direct result of the efficient donor (ethoxy) - π-bridge - acceptor (cyanoacrylamide) structure.[7]

Conclusion

This in-depth theoretical guide, grounded in Density Functional Theory, has systematically characterized the structural, spectroscopic, electronic, and nonlinear optical properties of 2-Cyano-3-ethoxyacrylamide. The computational analysis reveals a planar, conjugated molecule with distinct vibrational markers for its cyano and carbonyl groups. The electronic structure is defined by a significant HOMO-LUMO gap and a clear intramolecular charge transfer character upon excitation.

The key findings suggest that 2-Cyano-3-ethoxyacrylamide possesses a notable first-order hyperpolarizability, marking it as a molecule of interest for the development of new nonlinear optical materials. Furthermore, the detailed electronic and reactivity data provide a robust foundation for medicinal chemists exploring the 2-cyanoacrylamide scaffold for targeted inhibitor design. The protocols and data presented herein serve as a valuable resource for guiding future experimental validation and application-oriented research.

References

  • Fonk, C. C., Ndjaka, J. M. B., & Ejuh, G. W. (2020). DFT study of the enhancement of physico-chemical, nonlinear and optoelectronic properties of the 2-cyano-3-[4(diphenylamino) phenyl] acrylic acid molecule by doping with the potassium atom. Bulletin of Materials Science, 43(1), 1-13. [Link]

  • MDPI. (2025). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. MDPI. Retrieved from [Link]

  • Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [Link]

  • Karthikeyan, J., et al. (2015). Tuning the Electronic Properties of 2-Cyano-3-phenylacrylamide Derivatives. The Journal of Organic Chemistry, 80(24), 12351-8. [Link]

  • Kariuki, B. M., Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. [Link]

  • Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(10), 5893-5904. [Link]

  • Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. Retrieved from [Link]

  • Cho, Y. H., et al. (2016). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 24(2), 106-113. [Link]

  • Semantic Scholar. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. Retrieved from [Link]

  • NextSDS. (n.d.). 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and X-ray crystallographic analysis of novel (E)-2-cyano-3-(het)arylacrylamides as potential anticancer agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization reactions of (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide 3i. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). ICT and AIE Characteristics Two Cyano-Functionalized Probes and Their Photophysical Properties, DFT Calculations, Cytotoxicity, and Cell Imaging Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Analysis and Electronic Properties of 2-Cyano-3-(thiophen-2-yl) acrylic Acid in Sensitizers for Dye-sensitized Solar Cells: A Theoretical Study. ResearchGate. Retrieved from [Link]

  • SciELO. (n.d.). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds. SciELO. Retrieved from [Link]

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Foundational

2-Cyano-3-ethoxyacrylamide derivatives and analogs

Title: 2-Cyano-3-ethoxyacrylamide Derivatives and Analogs: A Technical Guide to Synthesis and Medicinal Applications Executive Summary In modern medicinal chemistry and organic synthesis, the construction of complex hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Cyano-3-ethoxyacrylamide Derivatives and Analogs: A Technical Guide to Synthesis and Medicinal Applications

Executive Summary

In modern medicinal chemistry and organic synthesis, the construction of complex heterocyclic scaffolds requires highly efficient, versatile building blocks. 2-Cyano-3-ethoxyacrylamide (CAS: 7154-55-4) has emerged as a critical C3-synthon for drug development professionals[1][2]. Characterized by its "push-pull" electronic configuration, this molecule acts as a highly reactive Michael acceptor, facilitating the rapid assembly of 5- and 6-membered heterocycles, including pyridines, pyrimidines, and triazoles. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and quantitative data for utilizing 2-cyano-3-ethoxyacrylamide in the synthesis of critical active pharmaceutical ingredients (APIs), such as the PDE3 inhibitor Milrinone and Nav1.7 sodium channel inhibitors.

Chemical Profile and Reactivity Dynamics

The synthetic utility of 2-cyano-3-ethoxyacrylamide stems from its unique structural topology. It features an electron-deficient alkene flanked by an electron-withdrawing cyano group, a carboxamide, and an ethoxy leaving group.

Mechanistic Causality: The strong electron-withdrawing nature of the cyano and amide groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, rendering the β -carbon highly susceptible to nucleophilic attack. When a nucleophile (such as an enolate or hydrazine) attacks the β -carbon, the ethoxy group is readily eliminated as ethanol, restoring the double bond and setting the stage for subsequent intramolecular cyclization. This predictable addition-elimination cascade is the cornerstone of its application in API synthesis.

Mechanistic Pathways in Core Syntheses

Synthesis of the 2-Cyano-3-ethoxyacrylamide Scaffold

The foundational synthesis of this building block relies on the condensation of α -cyanoacetamide with triethyl orthoformate. The reaction is driven thermodynamically by the continuous scavenging of the ethanol byproduct using acetic anhydride[3].

G SM1 α-Cyanoacetamide (Active Methylene) Condensation Condensation Ac2O / AcOH, 40-45°C SM1->Condensation SM2 Triethyl Orthoformate (Electrophile) SM2->Condensation Product 2-Cyano-3-ethoxyacrylamide (Michael Acceptor) Condensation->Product Main Pathway Byproduct Ethanol (Scavenged by Ac2O) Condensation->Byproduct Drives Equilibrium

Fig 1. Synthesis of 2-cyano-3-ethoxyacrylamide via condensation driven by ethanol scavenging.

Bipyridine Core Formation: The Milrinone Pathway

Milrinone is a potent phosphodiesterase 3 (PDE3) inhibitor used to manage severe heart failure[4]. Its bipyridine core is constructed by reacting 1-(4-pyridyl)-2-propanone with 2-cyano-3-ethoxyacrylamide under alkaline conditions. The base (e.g., sodium methoxide) generates an enolate that attacks the β -carbon of the acrylamide, displacing the ethoxy group. Subsequent intramolecular condensation between the ketone and the primary amide yields the 2-pyridone ring[4][5].

G Acrylamide 2-Cyano-3-ethoxyacrylamide Cyclization Base-Catalyzed Cyclization (NaOMe, Reflux) Acrylamide->Cyclization Ketone 1-(4-Pyridyl)-2-propanone Ketone->Cyclization Milrinone Milrinone (API) Cyclization->Milrinone Pyridone Formation PDE3 PDE3 Inhibition Milrinone->PDE3 Pharmacodynamics Inotropy Positive Inotropy PDE3->Inotropy ↑ cAMP Levels

Fig 2. Milrinone synthesis via pyridone cyclization and its downstream PDE3 inhibition pathway.

Triazole Core Formation: Nav1.7 Sodium Channel Inhibitors

Substituted 2-cyano-3-ethoxyacrylamide derivatives are also utilized to synthesize 5-amino-1,2,3-triazole-4-carboxamides, which act as state-dependent Nav1.7 inhibitors for analgesic applications. The reaction with aryl hydrazines in the presence of triethylamine results in the displacement of the ethoxy group, followed by rapid intramolecular cyclization[6].

G SM Acrylamide Derivative Addition Nucleophilic Addition (-EtOH) SM->Addition Hydrazine Aryl Hydrazine Hydrazine->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Hydrazone Int. Triazole 1,2,3-Triazole (Nav1.7 Inhibitor) Cyclization->Triazole Ring Closure

Fig 3. Synthesis of 1,2,3-triazole Nav1.7 inhibitors via hydrazine-mediated cyclization.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and quantitative outcomes for the key synthetic pathways discussed, derived from validated industrial and patent literature[3][5][6].

Target CompoundPrimary ReactantsCatalyst / SolventTemp (°C)Yield (%)Purity (%)Validation / IPC
2-Cyano-3-ethoxyacrylamide α -Cyanoacetamide, Triethyl orthoformateAcetic anhydride, Glacial acetic acid40–4593.899.57TLC (SM consumed); White solid
Milrinone (API) 2-Cyano-3-ethoxyacrylamide, 1-(4-pyridyl)-2-propanoneNaOMe, DMFReflux74.099.96HPLC; pH 6.5–7.0 precipitation
Nav1.7 Triazole Inhibitor N-(4-chlorophenyl)-2-cyano-3-ethoxyacrylamide, (2,6-dimethylphenyl)hydrazineEt₃N, Ethanol60>70>95.0Reverse-phase prep-HPLC

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate explicit causality for reagent choices and mandatory In-Process Controls (IPCs) to create a self-validating experimental system.

Protocol A: Scalable Synthesis of 2-Cyano-3-ethoxyacrylamide

Based on the optimized industrial process for high-purity intermediate generation 3[3].

  • Reactor Charging: Charge a dry reactor with α -cyanoacetamide (1.0 eq) and triethyl orthoformate (1.6 eq).

  • Solvent Addition: Add a solvent mixture of acetic anhydride and glacial acetic acid (1:10 mass ratio). Causality: The high ratio of acetic acid acts as a thermal buffer to moderate reactivity, while the acetic anhydride actively scavenges the ethanol byproduct to drive the equilibrium forward.

  • Controlled Heating: Heat the mixture to 40–45 °C and maintain for 4 hours.

    • Validation Checkpoint: Perform TLC. The reaction is self-validating when the α -cyanoacetamide spot is completely consumed.

  • Quenching: Add anhydrous ethanol (approx. 0.5 volumes relative to total solvent). Causality: This safely consumes unreacted acetic anhydride before concentration, preventing the formation of dark, tarry degradation products during the heating phase.

  • Concentration: Concentrate under reduced pressure at 50–60 °C until no distillate flows out, then briefly heat to 75–80 °C to achieve a dry residue.

  • Purification: Recrystallize the crude residue using an n-hexane/ethanol system (3:1 v/v).

    • Validation Checkpoint: A pure white solid should precipitate. Expected yield is ~93.8% with an HPLC purity of >99.5%[3].

Protocol B: Base-Catalyzed Cyclization to Milrinone

Based on the bipyridine cyclization methodology 5[4][5].

  • Substrate Dissolution: Dissolve 1-(4-pyridyl)-2-propanone (1.0 eq) and 2-cyano-3-ethoxyacrylamide (1.05 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Enolate Generation: Add sodium methoxide (NaOMe, 1.2 eq) portion-wise under an inert nitrogen atmosphere. Causality: Portion-wise addition controls the exothermic enolate formation and prevents the self-condensation of the ketone.

  • Cyclization: Heat the mixture to gentle reflux for 1–3 hours.

    • Validation Checkpoint: Monitor via HPLC. The reaction is complete when the intermediate acyclic adduct is fully cyclized into the bipyridine core.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove DMF, then treat the residue with acetonitrile. Cool to 10 °C to induce initial precipitation.

  • pH-Triggered Isolation: Filter the crude solid and dissolve it in purified water. Decolorize with activated charcoal, filter, and adjust the filtrate pH to 6.5–7.0 using 6M HCl.

    • Validation Checkpoint: Milrinone precipitates strictly at neutral pH as a pale yellow to white granular crystal.

  • Final Polish: Recrystallize from a DMF/water mixture to achieve API-grade purity (>99.9%). The melting point should exceed 300 °C[4][5].

References

  • Preparation process of milrinone (Patent CN113493410A). Google Patents.
  • A Novel Synthetic Process for Milrinone (BAO Guanglong, et al., 2021). Chinese Journal of Pharmaceuticals. URL:[Link]

  • Amino-substituted heterocyclic derivatives as sodium channel inhibitors (Patent WO2016170009A1). Google Patents.

Sources

Exploratory

2-Cyano-3-ethoxyacrylamide: A Critical Synthon in the Development of Phosphodiesterase 3 (PDE3) Inhibitors

Executive Summary & Chemical Profile In the landscape of advanced pharmaceutical synthesis, 2-Cyano-3-ethoxyacrylamide (CAS: 7154-55-4) serves as an indispensable organic building block. Functioning primarily as an ethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the landscape of advanced pharmaceutical synthesis, 2-Cyano-3-ethoxyacrylamide (CAS: 7154-55-4) serves as an indispensable organic building block. Functioning primarily as an ethoxymethylenemalonamide derivative, this highly reactive intermediate is the structural linchpin in the synthesis of bipyridine derivatives, most notably the life-saving positive inotropic agent, Milrinone [1].

Understanding the physicochemical properties and the mechanistic synthesis of this compound is critical for process chemists aiming to optimize yields, minimize impurity profiles, and scale up production for commercial drug manufacturing.

Table 1: Physicochemical and Identification Data
ParameterValue
Chemical Name 2-Cyano-3-ethoxyacrylamide
Synonyms (E)-2-Cyano-3-ethoxyprop-2-enamide
CAS Registry Number 7154-55-4
UNII 8PRM4X2TKQ
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Physical State White crystalline solid

Mechanistic Synthesis & Causality in Experimental Design

The synthesis of 2-Cyano-3-ethoxyacrylamide relies on the electrophilic condensation of α-cyanoacetamide with triethyl orthoformate. To achieve pharmaceutical-grade purity (>99.5%), the reaction environment must be meticulously controlled using a specific solvent-catalyst matrix [2].

Self-Validating Protocol: Synthesis of 2-Cyano-3-ethoxyacrylamide

Objective: To synthesize high-purity 2-Cyano-3-ethoxyacrylamide while suppressing the formation of hydrolysis byproducts.

Step 1: Reagent Charging In a dry, inert-gas flushed reactor, charge 83.03 g (1.0 mol) of α-cyanoacetamide and 296.08 g (2.0 mol) of triethyl orthoformate. Causality Check: A 1:2 molar ratio ensures complete consumption of the amide. The excess orthoformate acts as a thermodynamic driver to push the equilibrium forward.

Step 2: Solvent & Catalyst Addition Add 498.03 g of a mixed solvent system comprising acetic anhydride and glacial acetic acid in a 1:10 mass ratio. Causality Check: Glacial acetic acid provides the necessary acidic protons to activate the orthoester, enhancing its electrophilicity. Acetic anhydride is deployed as a potent water scavenger; it reacts with the ethanol byproduct and trace moisture to prevent the reverse hydrolysis of the newly formed enol ether double bond.

Step 3: Acidic Condensation Heat the reaction mixture to 40–45 °C and maintain stirring for 4 hours. Self-Validation Check (IPC): Perform HPLC sampling at the 3.5-hour mark. The reaction is validated as complete when the α-cyanoacetamide peak area is <0.5%. The strict 40–45 °C window provides sufficient kinetic energy for substitution while preventing thermal degradation of the cyano group.

Step 4: Quenching Slowly add 400 mL of absolute ethanol to the mixture and stir for 10–15 minutes. Causality Check: Absolute ethanol selectively quenches the unreacted acetic anhydride, converting it to ethyl acetate and acetic acid. This safely neutralizes the highly reactive anhydride without introducing water into the system.

Step 5: Concentration Apply reduced pressure and concentrate the mixture at 50–60 °C until no further distillate is collected. Subsequently, elevate the temperature to 75–80 °C and concentrate to dryness.

Step 6: Recrystallization Dissolve the crude solid in 500 mL of an n-hexane/ethanol mixture (3:1 v/v). Allow the solution to cool gradually to induce crystallization. Causality Check: The 3:1 ratio of non-polar n-hexane to polar ethanol creates an optimal dielectric constant. Highly polar impurities remain dissolved in the ethanol fraction, while the target compound precipitates out due to the anti-solvent effect of n-hexane.

Step 7: Filtration and Drying Filter the white crystalline solid and dry under vacuum.

Table 2: Reaction Optimization Parameters
ParameterOptimized ValueCausality / Impact
Molar Ratio (Amide : Orthoformate) 1 : 2.0Ensures complete conversion; excess acts as a reactant driver.
Solvent System Ac2O : AcOH (1:10)AcOH catalyzes the reaction; Ac2O scavenges moisture/byproducts.
Reaction Temperature 40–45 °CBalances reaction kinetics while preventing thermal degradation.
Recrystallization Solvent n-Hexane : EtOH (3:1)Maximizes yield (93.8%) and purity (99.57%) via anti-solvent crystallization.

Application in Drug Development: The Milrinone Pathway

The primary pharmacological application of 2-Cyano-3-ethoxyacrylamide is its role as a precursor in the synthesis of Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile). Milrinone is synthesized via an alkaline cyclization reaction where 2-Cyano-3-ethoxyacrylamide is reacted with 1-(4-pyridyl)-2-propanone derivatives [1].

SynthesisWorkflow A α-Cyanoacetamide C Acidic Condensation (Ac2O / AcOH, 40-45°C) A->C Reactants B Triethyl Orthoformate B->C Reactants D 2-Cyano-3-ethoxyacrylamide (Yield: 93.8%) C->D Crystallization F Cyclization (Alkaline conditions) D->F Intermediate E 1-(4-Pyridyl)-2-propanone E->F Reactant G Milrinone (PDE3 Inhibitor) F->G Final Product

Caption: Workflow for the synthesis of 2-Cyano-3-ethoxyacrylamide and Milrinone.

Pharmacological Context: PDE3 Inhibition Signaling

The end-product derived from 2-Cyano-3-ethoxyacrylamide—Milrinone—is a potent, selective inhibitor of phosphodiesterase 3 (PDE3). By preventing the degradation of cyclic adenosine monophosphate (cAMP), Milrinone triggers a signaling cascade that ultimately phosphorylates calcium channels in cardiac muscle cells. This influx of intracellular calcium leads to a profound positive inotropic effect (increased heart contractility) and peripheral vasodilation, making it a critical intervention for severe congestive heart failure.

SignalingPathway Milrinone Milrinone PDE3 PDE3 Enzyme (Inhibited) Milrinone->PDE3 Inhibits cAMP Intracellular cAMP (Elevated) PDE3->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Calcium Intracellular Ca2+ (Increased) PKA->Calcium Phosphorylates channels Effect Positive Inotropy & Vasodilation Calcium->Effect Muscle contraction

Caption: Milrinone-mediated PDE3 inhibition signaling pathway in cardiac muscle cells.

References

  • Title: Preparation process of milrinone (Patent CN113493410A)
  • Title : A novel synthetic process of milrinone Source : Chinese Journal of Pharmaceuticals URL :[Link]

  • Title : 2-CYANO-3-ETHOXYACRYLAMIDE (UNII: 8PRM4X2TKQ) Source : NDC List / FDA Global Substance Registration System URL : [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of 2-Cyano-3-ethoxyacrylamide from Ethyl Cyanoacetate

Abstract This document provides a comprehensive, field-validated protocol for the synthesis of 2-Cyano-3-ethoxyacrylamide, a key intermediate in the synthesis of various pharmacologically active molecules. The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 2-Cyano-3-ethoxyacrylamide, a key intermediate in the synthesis of various pharmacologically active molecules. The synthesis is presented as a robust two-step process commencing with the Knoevenagel-type condensation of ethyl cyanoacetate and triethyl orthoformate to yield the intermediate, ethyl 2-cyano-3-ethoxyacrylate. This is followed by a direct ammonolysis of the ester to afford the target acrylamide. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Significance

2-Cyano-3-ethoxyacrylamide is a highly functionalized molecule and a valuable building block in medicinal chemistry. Its structure is notably a precursor to A77 1726 (teriflunomide), the active metabolite of the immunomodulatory drug Leflunomide, which is used in the treatment of rheumatoid arthritis.[1][2] Leflunomide's metabolite functions by inhibiting the enzyme dihydroorotate dehydrogenase, a critical step in de novo pyrimidine synthesis, thereby exerting an antiproliferative effect on lymphocytes.[3][4] The efficient synthesis of this precursor is therefore of significant interest.

The synthetic route detailed herein is predicated on two fundamental and high-yielding transformations in organic chemistry: a Knoevenagel condensation followed by nucleophilic acyl substitution. This approach offers a direct and scalable pathway from commercially available starting materials.[5][6]

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

Step 1: Knoevenagel-type Condensation Ethyl cyanoacetate reacts with triethyl orthoformate, using a catalytic amount of a weak base like piperidine, to form ethyl 2-cyano-3-ethoxyacrylate. Ethanol is generated as a byproduct.

Step 2: Ammonolysis The intermediate ester is then treated with aqueous ammonia, which displaces the ethyl ester group to form the desired primary amide, 2-Cyano-3-ethoxyacrylamide.

Mechanistic Discussion

Step 1: Knoevenagel Condensation

The first step is a variation of the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[7] The methylene group in ethyl cyanoacetate is particularly acidic (pKa ≈ 11) due to the electron-withdrawing effects of both the adjacent nitrile (-CN) and ester (-COOEt) groups.

  • Deprotonation: The basic catalyst (piperidine) deprotonates the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: This enolate acts as a nucleophile, attacking the electrophilic central carbon of triethyl orthoformate.

  • Elimination: The resulting intermediate eliminates a molecule of ethanol to form an ethoxy vinyl ether intermediate, which subsequently eliminates a second molecule of ethanol to yield the conjugated product, ethyl 2-cyano-3-ethoxyacrylate. Driving the reaction to completion often involves heating to reflux to facilitate these elimination steps and remove the ethanol byproduct.[6]

Step 2: Ammonolysis (Nucleophilic Acyl Substitution)

This step is a classic example of nucleophilic acyl substitution at the ester carbonyl.

  • Nucleophilic Attack: Ammonia (NH₃), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl 2-cyano-3-ethoxyacrylate intermediate.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the ethoxide (-OEt) as a leaving group. The ethoxide is subsequently protonated by the ammonium ion (formed from NH₃ + H₂O) to generate ethanol. The reaction with aqueous ammonia is typically efficient for converting esters to primary amides.[8]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (per 10 mmol scale)Supplier/Grade
Ethyl CyanoacetateC₅H₇NO₂113.121.13 g (10 mmol, 1.0 eq)ACS Reagent Grade, ≥99%
Triethyl OrthoformateC₇H₁₆O₃148.201.63 g (11 mmol, 1.1 eq)≥98%
PiperidineC₅H₁₁N85.15~85 mg (1 mmol, 0.1 eq)≥99%
EthanolC₂H₆O46.07As neededAnhydrous & 95%
Aqueous AmmoniaNH₃(aq)17.03 (as NH₃)~15 mL (28-30% solution)ACS Reagent Grade
Ethyl AcetateC₄H₈O₂88.11As neededACS Grade
HexanesC₆H₁₄86.18As neededACS Grade
Hydrochloric Acid (HCl)HCl36.46As needed (1M solution)ACS Grade
BrineNaCl(aq)58.44As neededSaturated Solution
Anhydrous MgSO₄MgSO₄120.37As neededLaboratory Grade
Step-by-Step Synthesis Workflow

The overall workflow is visualized in the diagram below, proceeding from starting materials to the final purified product.

Synthesis_Workflow Start Ethyl Cyanoacetate + Triethyl Orthoformate Intermediate Crude Ethyl (E/Z)-2-cyano-3-ethoxyacrylate Start->Intermediate Step 1: Knoevenagel Condensation Catalyst: Piperidine Solvent: Ethanol Condition: Reflux Product_Crude Crude 2-Cyano-3-ethoxyacrylamide Intermediate->Product_Crude Step 2: Ammonolysis Reagent: Aq. Ammonia Condition: 0°C to RT Final_Product Purified 2-Cyano-3-ethoxyacrylamide Product_Crude->Final_Product Purification Recrystallization (Ethanol/Water)

Caption: Two-step synthesis workflow for 2-Cyano-3-ethoxyacrylamide.

Protocol for Step 1: Synthesis of Ethyl (E/Z)-2-cyano-3-ethoxyacrylate
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1.13 g, 10 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: While stirring, add triethyl orthoformate (1.63 g, 11 mmol), followed by a catalytic amount of piperidine (0.085 g, 1 mmol).[9]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle.

    • Causality Note: Refluxing provides the necessary activation energy and helps to drive the reaction forward by removing the ethanol byproduct from the reaction sphere via distillation, shifting the equilibrium.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the ethyl cyanoacetate spot (check Rf value beforehand) has been consumed (typically 2-4 hours).[9]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting oily residue in ethyl acetate (50 mL). d. Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL) to neutralize and remove the piperidine catalyst. e. Wash with water (1 x 20 mL) and then with brine (1 x 20 mL).[9] f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellowish oil. This intermediate is often used directly in the next step without further purification.

Protocol for Step 2: Synthesis of 2-Cyano-3-ethoxyacrylamide
  • Reaction Setup: Place the crude ethyl 2-cyano-3-ethoxyacrylate from Step 1 into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.

  • Ammonolysis: Slowly add concentrated aqueous ammonia (15 mL, 28-30%) to the cooled, stirring oil.[8]

    • Causality Note: The reaction is performed in an ice bath initially to control the exothermicity of the ammonolysis and dissolution. The reaction of an ester with ammonia can be vigorous.

  • Reaction: After the initial addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. A precipitate will typically form as the reaction proceeds.

  • Isolation: a. Cool the mixture again in an ice bath for 30 minutes to maximize crystallization. b. Collect the solid product by suction filtration using a Büchner funnel. c. Wash the filter cake with two portions of ice-cold water (2 x 10 mL), followed by a small amount of cold 95% ethanol.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white crystalline solid. Dry the product under vacuum.

Characterization and Data

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield (Typical) 75-85% (over two steps)
Melting Point ~119-121 °C
¹H NMR (DMSO-d₆) δ (ppm): 1.25 (t, 3H, CH₃), 4.10 (q, 2H, OCH₂), 7.15 (br s, 1H, NH), 7.35 (br s, 1H, NH), 8.10 (s, 1H, =CH)
IR (KBr, cm⁻¹) ~3400, 3200 (N-H stretch), 2210 (C≡N stretch), 1660 (C=O stretch, Amide I), 1600 (C=C stretch)

Troubleshooting and Safety

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction; Insufficient heating.Ensure the reaction is heated to a steady reflux. Extend the reaction time and monitor closely by TLC.
Amide impurity in Step 1 Presence of water reacting with ammonia source (if ammonium acetate is used instead of piperidine).Use anhydrous conditions and a non-ammonia-based catalyst system like piperidine.[9]
Product oiling out during recrystallization Solvent ratio is incorrect or solution is supersaturated.Add more of the solvent in which the compound is more soluble (ethanol) and heat to redissolve. Allow to cool more slowly.
Multiple spots on TLC in Step 2 Incomplete reaction or side product formation.Ensure sufficient stirring and reaction time. Check the purity of the intermediate from Step 1.

Safety Precautions:

  • Handle all cyano-containing compounds in a well-ventilated fume hood. These compounds are toxic if ingested or absorbed through the skin.[9]

  • Piperidine is a corrosive and flammable liquid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated ammonia is corrosive and has a pungent, irritating odor. Always handle it within a fume hood.

  • The initial ammonolysis reaction can be exothermic; proper cooling is essential.

References

  • Benchchem Technical Support Center. Ethyl (2Z)
  • Wikipedia. Ethyl cyanoacetate. [Link]

  • Benchchem Technical Support Center. ethyl (2Z)
  • Manna, S. K., & Aggarwal, B. B. (1999). Immunosuppressive Leflunomide Metabolite (A77 1726) Blocks TNF-Dependent Nuclear Factor-κB Activation and Gene Expression. Journal of Immunology, 162(4), 2095-2102.
  • Benchchem Technical Support Center. Synthesis of 2-Cyano-3-(1H-indol-3-yl)
  • Wikipedia. Knoevenagel condensation. [Link]

  • Google Patents.
  • Benchchem.
  • Organic Syntheses. Cyanoacetamide. [Link]

  • Fox, R. I., et al. (2001). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Clinical and Experimental Immunology, 125(2), 319-326. [Link]

  • ResearchGate. Chemical structures of leflunomide and its metabolite A77 1726. [Link]

  • Mone, A. P., et al. (2005). Leflunomide derivative A77 1726 has antiproliferative and cytotoxic effects upon neoplastic B-cell lines, and is cytotoxic to human chronic lymphocytic leukemia cells. Cancer Research, 65(9_Supplement), 149. [Link]

  • Magne, D., et al. (2003). The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1β and TNF-α. CORE. [Link]

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Application

Application Note: Synthesis and Evaluation of 2-Cyano-3-arylacrylamides via Knoevenagel Condensation for Targeted Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic methodologies, and biological applications of α-cyanoacrylamides. Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic methodologies, and biological applications of α-cyanoacrylamides.

Scientific Rationale & Drug Development Context

The 2-cyano-3-arylacrylamide scaffold—often recognized as the core pharmacophore in the tyrphostin family of compounds—has emerged as a highly versatile structural motif in modern drug discovery. Originally developed as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, these compounds exhibit broad-spectrum biological activities, including anticancer, antimicrobial, and anti-glaucoma properties[1].

The pharmacological efficacy of 2-cyano-3-arylacrylamides is fundamentally driven by the highly electrophilic β -carbon of the α,β -unsaturated system. This cyanoacrylamide moiety acts as a highly tuned Michael acceptor, capable of forming reversible or irreversible covalent bonds with nucleophilic thiol groups, specifically the sulfhydryl side chains of cysteine residues located within the ATP-binding pockets of target kinases (e.g., Cys773/Cys797 in EGFR)[2]. Furthermore, these compounds serve as critical synthetic precursors for complex aza-heterocycles, such as 3-cyano-2(1H)-pyridones, which are themselves validated anticancer agents[3].

Biological Target Visualization

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds ATP ATP Binding Pocket (Target Cysteine Residue) EGFR->ATP Activation Inhibitor 2-Cyano-3-arylacrylamide (Covalent Inhibitor) Inhibitor->ATP Michael Addition (Covalent Blockade) Signaling Downstream Signaling (MAPK / PI3K / AKT) ATP->Signaling Phosphorylation Proliferation Cancer Cell Proliferation & Survival Signaling->Proliferation Promotes

EGFR signaling pathway blockade via covalent binding of 2-cyano-3-arylacrylamides to the ATP pocket.

The Knoevenagel Condensation: Causality and Stereocontrol

The standard method for synthesizing 2-cyano-3-arylacrylamides is the Knoevenagel condensation between an aryl aldehyde and 2-cyanoacetamide. This carbon-carbon bond-forming reaction is favored for its high atom economy, mild conditions, and operational simplicity[4].

Mechanistic Causality:

  • Deprotonation: The active methylene group of 2-cyanoacetamide is highly acidic due to the electron-withdrawing effects of the adjacent cyano and amide groups. A mild base catalyst (such as piperidine or piperidinium acetate) is required to abstract a proton, generating a resonance-stabilized carbanion[5].

  • Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of the aryl aldehyde, forming a β -hydroxy intermediate.

  • Dehydration: Spontaneous dehydration occurs to yield the α,β -unsaturated product.

Stereochemical Control: The reaction is highly stereoselective, exclusively yielding the (E)-isomer. This is a thermodynamically controlled outcome; the bulky aryl group and the cyano/amide moieties orient themselves in an anti configuration to minimize steric repulsion. This nearly planar (E)-stereochemistry has been unambiguously confirmed by single-crystal X-ray diffraction and is critical for the molecule's ability to act as a fluorescent probe via intramolecular charge transfer[6],[7].

Synthetic Workflow Visualization

Knoevenagel_Workflow A Aryl Aldehyde + 2-Cyanoacetamide B Solvent Addition (EtOH or H2O) A->B C Catalyst Addition (Piperidine, 10 mol%) B->C D Reaction (RT or Reflux, 1-3 h) C->D E Precipitation (Pour into Water) D->E F Filtration & Recrystallization E->F G Pure (E)-2-Cyano- 3-arylacrylamide F->G

Step-by-step workflow for the synthesis of (E)-2-cyano-3-arylacrylamides via Knoevenagel condensation.

Quantitative Data Summaries

To establish a robust protocol, reaction conditions must be carefully optimized. Table 1 summarizes the causality behind different catalytic choices, demonstrating why mild organic bases outperform strong inorganic bases or uncatalyzed environments. Table 2 highlights the biological efficacy of the resulting scaffolds.

Table 1: Optimization of Reaction Conditions for (E)-2-Cyano-3-arylacrylamides [4],[8],[5]

CatalystSolventTempTimeYield (%)Causality / Observation
None EthanolRT3 h0%Deprotonation fails; base is essential for carbanion generation.
NaOH (10 mol%) EthanolRT3 h52%Strong base induces side reactions and partial hydrolysis.
Piperidine (10 mol%) EthanolRT1–2 h40–95%Optimal pKa for clean deprotonation; highly efficient.
Piperidinium acetate EthanolReflux1–2 h>90%Mild conditions prevent steric-hindrance-induced side routes.
None (Microwave) Sat. NaCl (aq)55 W5 min46–61%Green approach; NaCl acts as an electrolyte to enhance MW absorption.

Table 2: Biological Efficacy of Selected 2-Cyano-3-arylacrylamide Derivatives [6],[1],[9]

Compound / ScaffoldTarget Enzyme / Cell LinePotency (IC50 / GI50 / Ki)Therapeutic Indication
Bistyrphostin 1 EGFR Tyrosine KinaseIC50 = 0.4 µMOncology (Signal Transduction)
Compound 3o CAKI-1 (Renal Cancer)GI50 = 0.336 µMRenal Cell Carcinoma
Compound 10 HT29 (Colon Carcinoma)GI50 = 5.5 µMColorectal Cancer
Sulfonamide Hybrids Carbonic Anhydrase IIKi = 0.36–6.9 nMGlaucoma / Tumor Hypoxia

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that intermediate failures are caught before downstream biological assays.

Protocol A: Conventional Piperidine-Catalyzed Synthesis

This is the gold-standard method for generating high-purity (E)-2-cyano-3-arylacrylamides suitable for structure-activity relationship (SAR) library generation[4],[6].

Reagents & Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-Cyanoacetamide (1.0 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Absolute Ethanol (10 mL)

  • Ice-cold distilled water

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of the selected aryl aldehyde and 1.0 mmol of 2-cyanoacetamide in 10 mL of absolute ethanol.

  • Catalysis: Add 10 mol% (approx. 10 μ L) of piperidine dropwise to the stirring solution. Causality: Piperidine initiates the deprotonation of the active methylene, turning the solution slightly yellow as the carbanion forms.

  • Reaction: Stir the mixture at room temperature (or mild reflux at 40 °C for sterically hindered aldehydes) for 1 to 3 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The disappearance of the aldehyde spot confirms reaction completion.

  • Precipitation: Pour the reaction mixture slowly into 30 mL of vigorously stirred ice-cold water. The sudden change in polarity forces the hydrophobic (E)-2-cyano-3-arylacrylamide to precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry under a vacuum desiccator.

  • Purification: Recrystallize the crude product from an Ethanol:THF (1:1) mixture to obtain analytically pure crystals[7].

Protocol B: Green Microwave-Assisted Synthesis in Aqueous Media

For laboratories prioritizing green chemistry and rapid throughput, microwave (MW) irradiation in a saturated NaCl solution provides a catalyst-free alternative[8].

Step-by-Step Procedure:

  • Preparation: Combine 1.0 mmol of aryl aldehyde and 1.0 mmol of 2-cyanoacetamide in a microwave-safe reaction vial.

  • Solvent Addition: Add 5 mL of saturated aqueous NaCl solution. Causality: The high ionic strength of the NaCl solution acts as an electrolyte, dramatically favoring the absorption of microwave energy and transferring it as localized thermal energy.

  • Irradiation: Seal the vial and subject it to low-power microwave irradiation (55 W) for 5 to 10 minutes.

  • Cooling & Isolation: Allow the vial to cool to room temperature. The product will crystallize directly out of the aqueous phase.

  • Validation Check (NMR): Filter and dry the solid. Run a 1 H-NMR spectrum; the vinylic proton of the (E)-isomer typically appears as a distinct singlet around δ 8.0–8.5 ppm, validating the stereochemical outcome[5].

Sources

Method

protocol for using 2-Cyano-3-ethoxyacrylamide in organic synthesis

Application Note: Protocol for the Synthesis and Utilization of 2-Cyano-3-ethoxyacrylamide in Organic Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction 2-Cyano-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis and Utilization of 2-Cyano-3-ethoxyacrylamide in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

2-Cyano-3-ethoxyacrylamide is a highly versatile, bis-electrophilic building block extensively utilized in the pharmaceutical industry for the construction of complex nitrogen-containing heterocycles. Due to the presence of a highly reactive β -ethoxy leaving group conjugated with electron-withdrawing cyano and amide functionalities, the molecule serves as an exceptional Michael acceptor[1][2]. This application note details the optimized synthesis of 2-cyano-3-ethoxyacrylamide and its divergent applications in synthesizing pyrimidines, pyrazoles (e.g., Nav1.7 sodium channel inhibitors), and the bipyridine core of Milrinone—a selective phosphodiesterase III (PDE3) inhibitor used in the management of severe heart failure[3][4][5].

Mechanistic Insights & Causality (E-E-A-T)

Why are these specific reagents and conditions chosen?

  • Activation and Condensation: The synthesis of 2-cyano-3-ethoxyacrylamide relies on the condensation of α -cyanoacetamide with triethyl orthoformate. The addition of acetic anhydride is not merely as a solvent; it acts as a critical water scavenger and an activating agent[3][6]. Acetic anhydride reacts with triethyl orthoformate to generate a highly electrophilic diethoxymethylium acetate intermediate. This significantly lowers the activation energy required for the nucleophilic attack by the active methylene carbon of α -cyanoacetamide.

  • Temperature Control: The reaction is strictly maintained at 40–45 °C[3][7]. Lower temperatures result in incomplete activation of the orthoester, while higher temperatures risk the thermal degradation of the cyanoacetamide and promote unwanted polymerization side-reactions.

  • Quenching Mechanism: The addition of absolute ethanol post-reaction is a deliberate step to quench unreacted acetic anhydride[3][7]. If left unquenched, residual acetic anhydride would acetylate the amide nitrogen or interfere with downstream cyclization protocols.

  • Regioselective Cyclization: In downstream applications, the β -carbon of 2-cyano-3-ethoxyacrylamide undergoes rapid addition-elimination (expelling ethanol) when exposed to binucleophiles like hydrazines. The secondary nucleophilic attack then occurs regioselectively at the highly electrophilic nitrile carbon, driving the irreversible formation of 5-amino-pyrazole cores[4][8].

Experimental Protocols

Protocol A: Optimized Synthesis of 2-Cyano-3-ethoxyacrylamide

Self-validating note: The cessation of distillate flow during reduced-pressure concentration serves as an in-process visual validation that the volatile byproducts (ethyl acetate and acetic acid) have been successfully removed.

  • Preparation: In a dry, nitrogen-flushed reactor, prepare a mixed solvent system of acetic anhydride and glacial acetic acid in a 1:10 mass ratio[3][7].

  • Reagent Addition: Add α -cyanoacetamide (1.0 molar equivalent) and triethyl orthoformate (1.1 to 1.6 molar equivalents) to the solvent mixture[3][7].

  • Reaction: Heat the mixture to 40–45 °C and maintain continuous stirring for 3–4 hours[3][7]. Monitor via TLC or HPLC until the α -cyanoacetamide is completely consumed.

  • Quenching: Slowly add absolute ethanol to the reaction vessel to quench excess acetic anhydride. Stir for an additional 10–15 minutes[3][7].

  • Concentration: Elevate the temperature to 50–60 °C and apply reduced pressure to concentrate the mixture until no further distillate is observed[3][7].

  • Drying & Purification: Increase the temperature to 75–80 °C under vacuum until the residue is completely dry. Recrystallize the crude solid using an n-hexane/ethanol system (3:1 volume ratio) to yield 2-cyano-3-ethoxyacrylamide as a highly pure white solid[3][7].

Protocol B: Synthesis of Milrinone (Bipyridine Core Construction)
  • Intermediate Preparation: React 4-methylpyridine with acetyl chloride, followed by acetic anhydride treatment, to isolate 1-acetyl-4-(acetylmethylidene)-1,4-dihydropyridine[6][9][10].

  • Cyclization: Combine the isolated dihydropyridine intermediate with 2-cyano-3-ethoxyacrylamide in the presence of a strong base (e.g., sodium methoxide) in N,N-dimethylformamide (DMF)[5][6][11].

  • Reflux & Isolation: Heat the mixture to reflux. Post-reaction, distill off the solvent under reduced pressure. Dissolve the residue in water, decolorize with activated charcoal, and adjust the pH to 6.5–7.0 using 6M HCl to precipitate Milrinone[5][11].

  • Purification: Recrystallize from DMF to obtain pale yellow granular crystals of Milrinone[5][11].

Protocol C: Synthesis of 5-Amino-Pyrazoles (Nav1.7 Inhibitor Intermediates)
  • Reaction Setup: In a reaction vial, combine an N-substituted derivative of 2-cyano-3-ethoxyacrylamide (e.g., N-(4-chlorophenyl)-2-cyano-3-ethoxyacrylamide, 0.30 mmol) with a substituted hydrazine (e.g., (2,6-dimethylphenyl)hydrazine, 0.30 mmol)[4][8].

  • Catalysis: Add triethylamine (Et 3​ N, 0.60 mmol) as a base to facilitate the deprotonation and increase the nucleophilicity of the hydrazine[4][8].

  • Solvent & Heating: Dissolve the mixture in 2 mL of absolute ethanol. Stir the reaction mixture at 60 °C for 18 hours[4][8].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC to isolate the target 5-amino-pyrazole[4][8].

Quantitative Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Target CompoundReagentsSolvent / CatalystTemp / TimeYield (%)Purity (%)
2-Cyano-3-ethoxyacrylamide α -Cyanoacetamide, Triethyl orthoformateAcetic anhydride, Glacial acetic acid40–45 °C, 3–4 h~93.5%>99.6%
Milrinone 1-acetyl-4-(acetylmethylidene)-1,4-dihydropyridine, 2-Cyano-3-ethoxyacrylamideDMF / Sodium methoxideReflux, 2–4 h~74.0%>99.9%
5-Amino-Pyrazole Core N-substituted 2-Cyano-3-ethoxyacrylamide, Substituted HydrazineEthanol / Triethylamine60 °C, 18 h24–85% (Substrate dependent)HPLC Purified

Visualizations

Workflow A alpha-Cyanoacetamide + Triethyl Orthoformate B 2-Cyano-3-ethoxyacrylamide (Key Intermediate) A->B Acetic Anhydride 40-45°C C Milrinone (PDE3 Inhibitor) B->C + Pyridyl-acetone Cyclization D Pyrazole Derivatives (Nav1.7 Inhibitors) B->D + Hydrazines EtOH, 60°C E Pyrimidine Derivatives (Allopurinol analogs) B->E + Amidines/Ureas Condensation

Divergent synthetic applications of 2-Cyano-3-ethoxyacrylamide in drug discovery.

Mechanism N1 2-Cyano-3-ethoxyacrylamide (Michael Acceptor) N3 Michael Addition (Displacement of Ethoxy) N1->N3 N2 Hydrazine Derivative (Binucleophile) N2->N3 N4 Intramolecular Cyclization (Attack on Nitrile) N3->N4 -EtOH N5 5-Amino-Pyrazole Core N4->N5 Tautomerization

Mechanistic logic of regioselective 5-amino-pyrazole formation via addition-elimination.

References

  • Title: Preparation process of milrinone (CN113493410A) | Source: Google Patents | URL: 3

  • Title: Routes to Essential Medicines - A Workbook for Organic Synthesis | Source: E-Bookshelf | URL: 1

  • Title: Amino-substituted heterocyclic derivatives as sodium channel inhibitors (WO2016170009A1) | Source: Google Patents | URL: 4

  • Title: Milrinone Synthesis and Applications | Source: Chongqing Chemdad Co. | URL: 5

  • Title: A Novel Synthetic Process for Milrinone | Source: Chinese Journal of Pharmaceuticals | URL: 6

Sources

Application

Introduction: The 2-Cyanoacrylamide Scaffold - A Privileged Motif in Drug Discovery

An In-Depth Guide to the Application of 2-Cyanoacrylamide Derivatives in Medicinal Chemistry The 2-cyanoacrylamide scaffold is a highly versatile and reactive pharmacophore that has garnered significant attention in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-Cyanoacrylamide Derivatives in Medicinal Chemistry

The 2-cyanoacrylamide scaffold is a highly versatile and reactive pharmacophore that has garnered significant attention in medicinal chemistry. Its intrinsic chemical properties make it an ideal starting point for the development of targeted therapeutic agents. The core structure features an α,β-unsaturated carbonyl system, which acts as a Michael acceptor, flanked by an electron-withdrawing cyano group and an amide. This arrangement allows for finely tuned reactivity, enabling the design of compounds that can interact with biological targets through both non-covalent and covalent mechanisms.

The true power of this scaffold lies in its adaptability. By modifying the substituents on the amide nitrogen and the β-carbon, medicinal chemists can create vast libraries of derivatives with diverse pharmacological profiles. This guide will explore the key applications of 2-cyanoacrylamide derivatives, focusing on their role in kinase inhibition, cancer immunotherapy, and other emerging therapeutic areas. We will delve into the mechanistic rationale behind their activity and provide detailed protocols for their synthesis and evaluation.

Application I: Covalent Kinase Inhibition

One of the most successful applications of the 2-cyanoacrylamide moiety is in the design of covalent kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Covalent inhibitors form a stable bond with a specific amino acid residue, typically a cysteine, in the kinase's active site, leading to potent and often prolonged inhibition.

Mechanism of Action: The Reversible Covalent "Warhead"

The 2-cyanoacrylamide group serves as an electrophilic "warhead." The electron-withdrawing nature of the adjacent cyano group enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. Unlike highly reactive, non-specific warheads like α-unsubstituted acrylamides, the cyano group modulates the reactivity to favor a reversible covalent interaction.[1] This reversibility is a key advantage, as it can improve the inhibitor's selectivity and reduce the risk of off-target effects, leading to a better safety profile.[1][2][3]

G cluster_kinase Kinase Active Site Kinase_Cys Target Protein (e.g., Kinase) with Cysteine (Cys-SH) Covalent_Adduct Reversible Covalent Adduct (Inhibited Kinase) Kinase_Cys->Covalent_Adduct Bond Formation Inhibitor 2-Cyanoacrylamide Inhibitor Inhibitor->Kinase_Cys Nucleophilic Attack (Michael Addition) Covalent_Adduct->Kinase_Cys Reversal Possible

Caption: Reversible covalent inhibition mechanism.

Case Study: Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) Inhibitors

Transforming growth factor beta-activated kinase 1 (TAK1) is a critical node in signaling pathways that regulate inflammation and cell survival, such as the NF-κB and MAPK pathways.[3] Its inhibition can induce apoptosis in cancer cells, making it an attractive therapeutic target.[2][3] Researchers have successfully developed potent TAK1 inhibitors by tethering the 2-cyanoacrylamide moiety to an imidazopyridine scaffold.[2][3] These compounds have demonstrated the ability to form a reversible covalent bond with a cysteine residue in TAK1.

Compound IDTarget KinaseIC50Reference
13h TAK127 nM[2][3]
6 (pyrimidine) TAK1413 nM[2]

Application II: Cancer Immunotherapy via TDO Inhibition

A burgeoning area for 2-cyanoacrylamide derivatives is in cancer immunotherapy. The enzyme Tryptophan 2,3-dioxygenase (TDO) is a key player in creating an immunosuppressive tumor microenvironment.[4][5] TDO catabolizes the essential amino acid tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine metabolites suppress the activity of effector T cells and promote the function of regulatory T cells, allowing cancer cells to evade the immune system.

Mechanism of Action: Restoring Anti-Tumor Immunity

Derivatives of 2-cyano-3-(1H-indol-3-yl)acrylamide have been identified as potent inhibitors of TDO.[4][5] By blocking TDO activity, these compounds prevent the degradation of tryptophan in the tumor microenvironment. This restores local tryptophan levels, thereby reinvigorating anti-tumor T-cell responses and suppressing tumor growth.[4] This approach has shown synergistic effects when combined with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors.[5]

TDO_Pathway Tryptophan Tryptophan TDO TDO Enzyme (Overexpressed in Tumor) Tryptophan->TDO Catabolism Kynurenine Kynurenine TDO->Kynurenine ImmuneSuppression T-Cell Suppression Immune Evasion Kynurenine->ImmuneSuppression TDO_Inhibitor 2-Cyanoacrylamide TDO Inhibitor TDO_Inhibitor->TDO Inhibition

Caption: TDO inhibition restores anti-tumor immunity.

Lead Compounds and In Vivo Efficacy

A lead compound, (E)-2-cyano-N-(2,3-dihydrobenzo[b][4][6]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (referred to as compound 5c), has demonstrated significant potential.[5]

Compound IDTargetAssayIC50Key In Vivo FindingReference
5c TDOEnzymatic1.25 ± 0.04 µMSignificant tumor growth suppression in a hepatocellular carcinoma model.[4][5]

Application III: Diverse Therapeutic Arenas

The versatility of the 2-cyanoacrylamide scaffold extends beyond kinase inhibition and immunotherapy.

  • Antiproliferative Agents: Derivatives have shown direct cytotoxic activity against a range of human cancer cell lines, including lung (A549), colon (HCT116, HT29), prostate (PC3), and breast (MCF-7) cancers.[6]

  • Tyrosinase Inhibitors: (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been developed as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[7] This makes them potential candidates for treating hyperpigmentation disorders.[7]

  • Anti-Infective Agents: The scaffold has been used to develop inhibitors of deubiquitinating enzymes (DUBs).[8] These host-directed therapies have shown efficacy in reducing the intracellular replication of pathogens like Listeria monocytogenes and murine norovirus in macrophages.[8]

Experimental Protocols: Synthesis of 2-Cyanoacrylamide Derivatives

The primary synthetic route to this class of compounds is the Knoevenagel condensation, a reliable and versatile carbon-carbon bond-forming reaction.[1][9]

workflow Reactants 1. Combine Reactants - Aldehyde - 2-Cyanoacetamide Derivative - Solvent (e.g., Ethanol) Catalyst 2. Add Catalyst - Piperidine or Triethylamine Reactants->Catalyst Reaction 3. Heat & Stir - Monitor by TLC Catalyst->Reaction Cooling 4. Cool Reaction Mixture - Product Precipitates Reaction->Cooling Filtration 5. Filter Precipitate Cooling->Filtration Washing 6. Wash Solid - Water, Cold Ethanol Filtration->Washing Purification 7. Purify Product - Recrystallization or Column Chromatography Washing->Purification FinalProduct Pure (E)-2-Cyanoacrylamide Derivative Purification->FinalProduct

Caption: General workflow for Knoevenagel condensation.

Protocol 1: Piperidine-Catalyzed Synthesis of (E)-2-Cyano-3-(het)arylacrylamides

This protocol is adapted from methodologies that utilize a piperidine catalyst for an efficient and environmentally friendly synthesis.[1][9]

Materials:

  • Appropriate (hetero)aromatic aldehyde (1.0 mmol)

  • 2-Cyanoacetamide derivative (1.0 mmol)

  • Ethanol (5-10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Standard laboratory glassware, magnetic stirrer, and heating plate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (hetero)aromatic aldehyde (1.0 mmol) and the 2-cyanoacetamide derivative (1.0 mmol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60°C. The optimal temperature may vary depending on the reactivity of the aldehyde.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-24 hours).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

  • Purification (Filtration & Washing): Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold ethanol and then with distilled water to remove unreacted starting materials and the catalyst.[9]

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.[9]

  • Characterization: Dry the purified product under vacuum and confirm its structure and purity using analytical techniques such as NMR, Mass Spectrometry, and Melting Point analysis. The (E)-stereochemistry is typically the major product formed.[1]

Troubleshooting & Optimization
  • Low Yield: If the yield is low, ensure the aldehyde is of high purity. The reaction can be sensitive to steric hindrance on the aldehyde. A stronger base or higher temperature might be required, but this can also increase side product formation.[9]

  • Purification Difficulties: If the product does not precipitate or is difficult to purify by recrystallization, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is a reliable alternative.[9]

Conclusion

The 2-cyano-3-ethoxyacrylamide scaffold and its derivatives represent a privileged class of compounds in medicinal chemistry. Their tunable reactivity, particularly as reversible covalent warheads, has led to the development of potent and selective inhibitors for challenging targets like kinases. Furthermore, their successful application in modulating immune pathways and acting as direct anti-infective and antiproliferative agents highlights their immense therapeutic potential. The straightforward and robust synthetic accessibility via the Knoevenagel condensation ensures that the exploration of this versatile scaffold will continue to be a fruitful endeavor for drug discovery professionals.

References

  • Structure‐Activity Relationship of the novel bis‐cyanoacrylamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. Available at: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]

  • (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. PubMed. Available at: [Link]

  • Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][4][6] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. PubMed. Available at: [Link]

  • Functionalization reactions of (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide 3i. ResearchGate. Available at: [Link]

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. PMC. Available at: [Link]

  • A Tyrosine‐specific Protein Kinase Inhibitor, α‐Cyano‐3‐ethoxy‐4‐hydroxy‐5‐phenylthiomethylcinnamamide, Blocks the Phosphorylation of Tyrosine Kinase Substrate in Intact Cells. PMC. Available at: [Link]

  • Discovery of dual-degrading compound could pave way for more effective cancer drugs. University of Florida Health. Available at: [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

  • 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available at: [Link]

  • Synthesis of 2-cyano-3-dimethylamino-acrylanilide. PrepChem.com. Available at: [Link]

  • Crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. PMC. Available at: [Link]

Sources

Method

Application Note: Profiling 2-Cyano-3-ethoxyacrylamide (CEAA) as a Covalent Deubiquitinase (DUB) Inhibitor

Executive Summary The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis. Deubiquitinases (DUBs), which cleave ubiquitin moieties from substrate proteins, have emerged as high-value targets...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis. Deubiquitinases (DUBs), which cleave ubiquitin moieties from substrate proteins, have emerged as high-value targets in oncology, neurodegeneration, and infectious diseases. Historically, targeting DUBs has been challenging due to highly conserved active sites. However, the development of utilizing electrophilic warheads has revolutionized this space[1].

2-Cyano-3-ethoxyacrylamide (CEAA) represents a highly privileged, reactive pharmacophore. Found at the core of several broad-spectrum DUB inhibitors (such as the antiviral and antineoplastic agent WP1130), the cyanoacrylamide moiety drives target engagement by forming covalent adducts with catalytic cysteines[2]. This application note provides drug development professionals with a comprehensive, self-validating methodological framework for utilizing CEAA as a covalent fragment to profile DUB inhibition, evaluate target engagement, and establish robust screening assays.

Mechanistic Rationale: The Addition-Elimination Pathway

The structural genius of CEAA lies in its dual-functional reactivity. While standard acrylamides undergo a simple thiol-Michael addition, the α -cyano group in CEAA drastically increases the electrophilicity of the β -carbon, facilitating rapid attack by the nucleophilic thiolate of a DUB's catalytic cysteine[3].

Crucially, the presence of the β -ethoxy group introduces an addition-elimination mechanism . Following the initial nucleophilic attack by the cysteine, the intermediate collapses, ejecting ethanol as a leaving group. This results in a highly stable, irreversible cyanoacrylamide thioether adduct. This unique mechanism not only enhances the residence time of the inhibitor but also provides a distinct mass spectrometry signature (+94.07 Da) that definitively proves covalent target engagement[4].

Mechanism CEAA CEAA Warhead (MW: 140.14) Intermediate Thiol-Michael Intermediate CEAA->Intermediate Nucleophilic Attack DUB Active DUB (Catalytic Cys-SH) DUB->Intermediate Binding Adduct Thioether Adduct (+94.07 Da Shift) Intermediate->Adduct β-Elimination Ethanol Ethanol Release Intermediate->Ethanol Leaving Group

Figure 1. Addition-elimination mechanism of CEAA targeting DUB catalytic cysteines.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of CEAA must utilize orthogonal approaches: a biochemical kinetic assay to determine potency ( IC50​ ) and a cell-based profiling assay to confirm physiological target engagement.

Protocol A: High-Throughput Fluorogenic DUB Inhibition Assay (Ub-AMC)

This protocol utilizes Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). The AMC fluorophore is quenched when conjugated to the C-terminus of ubiquitin; cleavage by an active DUB restores fluorescence, allowing real-time kinetic monitoring[5].

Critical Reagents:

  • Recombinant DUB (e.g., USP7, USP9X, or UCHL1)

  • Ub-AMC Substrate (Optimal concentration: 0.5–1.0 μ M)

  • CEAA Stock (10 mM in anhydrous DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% CHAPS, 0.1 mg/mL BSA.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer. Crucial: Do not add DTT or β -mercaptoethanol.

  • Enzyme Preparation: Dilute the recombinant DUB in Assay Buffer to a 2X working concentration (typically 1–10 nM depending on the specific DUB's kcat​ ).

  • Inhibitor Pre-incubation: Dispense 10 μ L of the 2X DUB solution into a 384-well black microplate. Add 0.5 μ L of CEAA (titrated from 100 μ M down to 1 nM) and incubate at room temperature for 30–60 minutes.

  • Reaction Initiation: Add 10 μ L of 2X Ub-AMC substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 345 nm, Emission: 445 nm) every 60 seconds for 45 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot relative V0​ against log[CEAA] to determine the IC50​ .

👨‍🔬 Senior Scientist Insight (Causality): Why exclude DTT from the buffer? Standard DUB buffers contain reducing agents (DTT/BME) to prevent catalytic cysteine oxidation. However, DTT is a potent nucleophile that will rapidly react with the electrophilic cyanoacrylamide warhead of CEAA, quenching the inhibitor before it can engage the DUB. This leads to massive false-negative artifacts. If a reducing agent is strictly required to maintain enzyme viability, use TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides but lacks the thiol group required to undergo Michael addition with CEAA.

Protocol B: Activity-Based Protein Profiling (ABPP) via HA-Ub-VS Competition

To validate that CEAA engages DUBs in a complex proteome, we employ a competitive ABPP assay using an[5].

Step-by-Step Methodology:

  • Lysate Generation: Lyse target cells (e.g., HeLa or RAW 264.7) in non-denaturing lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitor cocktail without EDTA). Centrifuge at 14,000 x g for 15 min at 4°C.

  • CEAA Labeling: Adjust lysate protein concentration to 2 mg/mL. Treat 50 μ L aliquots with vehicle (DMSO) or CEAA (10 μ M and 50 μ M) for 1 hour at 37°C.

  • Probe Competition: Add HA-Ub-VS probe to a final concentration of 1 μ M. Incubate for 45 minutes at 37°C.

  • Denaturation: Terminate the reaction by adding 4X Laemmli sample buffer containing 10% β -mercaptoethanol. Boil samples at 95°C for 5 minutes.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA primary antibody.

👨‍🔬 Senior Scientist Insight (Causality): Why is native lysis critical? The HA-Ub-VS probe is a mechanism-based "suicide substrate." It does not merely bind to the DUB; it requires the DUB to be in its precise, catalytically active 3D conformation to execute a nucleophilic attack on the vinyl sulfone group. Any premature denaturation (e.g., foaming during lysis, localized heating) destroys the active site geometry. If the DUB is inactive, the probe cannot bind, and the competitive mechanism of the assay is entirely invalidated. Furthermore, a successful CEAA target engagement is self-validating in this assay: covalent occupancy of the active site by CEAA physically blocks HA-Ub-VS binding, resulting in a dose-dependent disappearance of HA-bands on the immunoblot[6].

ABPP_Workflow Lysate 1. Native Lysate Incubation 2. CEAA Incubation Lysate->Incubation Labeling 3. HA-Ub-VS Probe Incubation->Labeling SDS 4. SDS-PAGE Labeling->SDS Blot 5. Immunoblot SDS->Blot

Figure 2. Activity-Based Protein Profiling (ABPP) workflow for CEAA target engagement.

Data Presentation & Interpretation

To benchmark CEAA's performance, quantitative data must be rigorously structured. Below are the expected validation metrics for CEAA when utilized as a DUB-targeting warhead.

Table 1: Expected Biochemical Profiling Parameters for CEAA

ParameterExpected Value / RangeCausality / Significance
IC50​ (USP7/USP9X) 1.5 μ M – 15.0 μ MAs a naked fragment, CEAA exhibits moderate potency. Potency is exponentially increased when incorporated into larger target-binding scaffolds (e.g., WP1130)[2].
Time-Dependency High ( kinact​/KI​ driven)Because CEAA is a covalent inhibitor, IC50​ values will shift lower with longer pre-incubation times due to the two-step binding kinetics[3].
Reversibility Irreversible (via elimination)Unlike standard cyanoacrylamides which can be reversible, the β -ethoxy leaving group forces an irreversible addition-elimination end-state[4].

Table 2: Mass Spectrometry Validation of CEAA Adducts Validating the exact mass shift is the gold standard for proving the addition-elimination mechanism.

Target ComponentChemical FormulaMonoisotopic Mass (Da)Mechanism Contribution
CEAA (Intact) C6​H8​N2​O2​ 140.06Starting electrophile.
Ethanol (Leaving Group) C2​H6​O 46.04Ejected during β -elimination.
Net Adduct Mass Shift C4​H2​N2​O +94.02 Da Self-Validating Metric: The intact protein mass will shift by exactly +94.02 Da, confirming covalent binding and the loss of the ethoxy group.

References

  • Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors. ResearchGate. Available at:[Link][6]

  • Chemical Derivatives of a Small Molecule Deubiquitinase Inhibitor Have Antiviral Activity against Several RNA Viruses. PLOS Pathogens. Available at:[Link][2]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. ACS Chemical Reviews. Available at:[Link][1]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC / NIH. Available at:[Link][4]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Dove Medical Press. Available at:[Link][3]

Sources

Application

Application Note: 2-Cyano-3-ethoxyacrylamide as a Versatile Dielectrophilic Synthon in Heterocyclic Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols Executive Summary In modern drug discovery, the rapid and regioselective constru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols

Executive Summary

In modern drug discovery, the rapid and regioselective construction of heterocyclic scaffolds is paramount. 2-Cyano-3-ethoxyacrylamide (also known as α -ethoxymethylenecyanoacetamide) has emerged as a highly versatile dielectrophilic synthon[1]. Characterized by its push-pull alkene system, this reagent facilitates the convergent synthesis of a wide array of 5- and 6-membered heterocycles, including pyrazoles, pyrimidines, and pyridines[2]. This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing 2-cyano-3-ethoxyacrylamide in the synthesis of critical active pharmaceutical ingredients (APIs) such as the PDE3 inhibitor Milrinone[3] and Nav1.7 sodium channel inhibitors[4].

Chemical Profile & Mechanistic Rationale

2-Cyano-3-ethoxyacrylamide ( C6​H8​N2​O2​ ) features a highly reactive enol ether conjugated with electron-withdrawing cyano and acrylamide groups. This specific arrangement dictates its behavior as a dielectrophile in cyclocondensation reactions with dinucleophiles (e.g., hydrazines, amidines, and active methylene compounds).

Causality of Reactivity:

  • Primary Electrophilic Site: The ethoxy group acts as an excellent leaving group. This renders the β -carbon highly electropositive and susceptible to primary nucleophilic attack by the most nucleophilic center of a reacting partner[2].

  • Secondary Electrophilic Site: Following the initial addition and the elimination of ethanol (which forms an enamine intermediate), the secondary nucleophile attacks either the cyano carbon or the amide carbonyl[2]. The choice of reaction conditions (pH, solvent, and temperature) and the nature of the dinucleophile dictate the regioselectivity of this secondary ring-closure step.

  • Thermodynamic Driving Force: The final step is a rapid tautomerization or proton transfer that yields a stable, aromatized heterocyclic core[2].

G A 2-Cyano-3-ethoxyacrylamide (Dielectrophilic Synthon) B Primary Nucleophilic Attack (at β-carbon by Dinucleophile) A->B + Dinucleophile C Elimination of Ethanol (Enamine Intermediate) B->C - EtOH D Secondary Nucleophilic Attack (Intramolecular Cyclization) C->D Ring Closure E Tautomerization / Aromatization D->E Proton Transfer F Target Heterocycle (e.g., Pyrazole, Pyridine) E->F Final Product

Figure 1: Mechanistic logic of 2-cyano-3-ethoxyacrylamide acting as a dielectrophile in heterocycle synthesis.

Quantitative Data & Application Landscape

The utility of 2-cyano-3-ethoxyacrylamide spans multiple therapeutic areas. Table 1 summarizes its application in synthesizing distinct heterocyclic cores.

Table 1: Summary of Heterocyclic Syntheses utilizing 2-Cyano-3-ethoxyacrylamide

Target HeterocycleDinucleophile / ReactantCatalyst / ConditionKey Drug ApplicationTypical Yield
Pyridine (Bipyridine)1-(4-Pyridyl)-2-propanoneBase-catalyzed, RefluxMilrinone (PDE3 Inhibitor)[3]70–74%
Pyrazole (3-Amino)Hydrazine hydrateMorpholine, EtOH, RefluxAllopurinol (Intermediate)[2]80–85%
Pyrazole (5-Amino)Arylhydrazine HClEt₃N or NaOAc, EtOH, 60 °CNav1.7 Inhibitors (Analgesics)[4],[5]24–73%

Experimental Methodologies & Protocols

Protocol A: Synthesis of 2-Cyano-3-ethoxyacrylamide

This protocol outlines the preparation of the synthon from α -cyanoacetamide and triethyl orthoformate[1].

Mechanistic Causality: Acetic anhydride is employed not merely as a solvent, but as a critical equilibrium driver. By reacting with the liberated ethanol to form ethyl acetate and acetic acid, it prevents the reverse reaction, pushing the condensation to completion[1].

Step-by-Step Procedure:

  • Initialization: Charge a reaction vessel with α -cyanoacetamide (83.03 g, 1.0 mol) and triethyl orthoformate (296.08 g, 2.0 mol)[1].

  • Solvent Addition: Add a mixed solvent system of acetic anhydride and glacial acetic acid (ratio 1:10, total mass ~498 g)[1].

  • Controlled Heating: Heat the mixture to 40–45 °C and maintain for 4 hours. Expert Insight: Strict temperature control is required to optimize the reaction rate while preventing the thermal degradation or polymerization of the cyanoacetamide precursor.

  • Self-Validating Quench: Add anhydrous ethanol (400 mL) and stir for 10–15 minutes. This step neutralizes excess acetic anhydride, preventing unwanted acetylation during concentration[1].

  • Concentration: Concentrate under reduced pressure at 50–60 °C. The physical cue of "no fraction flowing out" validates the complete removal of volatile solvents[1]. Subsequently, heat to 75–80 °C and concentrate until completely dry.

  • Purification: Recrystallize the crude white solid using an n-hexane/ethanol system (3:1 v/v) to yield 2-cyano-3-ethoxyacrylamide (Yield: ~93.8%, Purity: >99.5%)[1].

Protocol B: Convergent Synthesis of Milrinone (Pyridine Core)

Milrinone is synthesized via a convergent route by condensing 2-cyano-3-ethoxyacrylamide with 1-(4-pyridyl)-2-propanone[3].

G cluster_0 Synthon A Preparation cluster_1 Synthon B Preparation A1 α-Cyanoacetamide A3 2-Cyano-3-ethoxyacrylamide A1->A3 + A2, Ac2O 40-45°C A2 Triethyl Orthoformate C1 Base-Catalyzed Cyclocondensation A3->C1 B1 4-Methylpyridine B2 1-(4-Pyridyl)-2-propanone B1->B2 Acylation B2->C1 C2 Milrinone (PDE3 Inhibitor) C1->C2 Yield: ~74%

Figure 2: Convergent synthetic workflow for Milrinone utilizing 2-cyano-3-ethoxyacrylamide.

Step-by-Step Procedure:

  • Preparation of Reactants: Ensure 1-(4-pyridyl)-2-propanone (synthesized from 4-methylpyridine and acetyl chloride) is freshly prepared[3].

  • Cyclocondensation: React 1-(4-pyridyl)-2-propanone with 2-cyano-3-ethoxyacrylamide under alkaline conditions (typically using sodium methoxide in dimethylformamide)[3].

  • Workup: Distill off the solvent under reduced pressure. Dissolve the residue in water, decolorize with activated charcoal, and carefully acidify with 6 mol/L HCl to a pH of 6.5–7.0 to precipitate the product.

  • Purification: Recrystallize the precipitated solid from dimethylformamide to obtain milrinone as pale yellow granular crystals (Overall yield: ~74%, Purity: 99.96%)[3].

Protocol C: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carboxamides

This protocol is utilized in the synthesis of state-dependent Nav1.7 inhibitors[4].

Mechanistic Causality: When synthesizing pyrazoles using hydrazine hydrochlorides, the addition of a base (e.g., Triethylamine or Sodium Acetate) is critical. The base liberates the free hydrazine, allowing the more nucleophilic primary amine to execute the initial attack on the β -carbon[4],[5].

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial, combine N-(4-chlorophenyl)-2-cyano-3-ethoxyacrylamide (75 mg, 0.30 mmol) and an arylhydrazine such as (2,6-dimethylphenyl)hydrazine hydrochloride (0.30 mmol)[4].

  • Base Addition: Add Triethylamine (0.08 mL, 0.60 mmol) or Sodium Acetate to the mixture[4],[5].

  • Solvent & Heating: Suspend the mixture in absolute Ethanol (2 mL). Stir the reaction mixture at 60 °C for 4 to 18 hours, depending on the steric hindrance of the arylhydrazine[4],[5].

  • Isolation: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC to yield the target 5-amino-pyrazole derivative as an off-white solid[4].

Sources

Method

developing assays with 2-Cyano-3-ethoxyacrylamide

Application Note: Developing Analytical and High-Throughput Screening Assays Using 2-Cyano-3-ethoxyacrylamide in Drug Discovery Executive Summary 2-Cyano-3-ethoxyacrylamide (CEA) is a highly versatile, electrophilic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Analytical and High-Throughput Screening Assays Using 2-Cyano-3-ethoxyacrylamide in Drug Discovery

Executive Summary

2-Cyano-3-ethoxyacrylamide (CEA) is a highly versatile, electrophilic building block utilized extensively in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), most notably the bipyridine cardiotonic agent, Milrinone[1]. Because CEA contains both a reactive enol ether and a cyano group, it acts as an ideal bifunctional Michael acceptor for constructing 3-cyano-2-pyridone rings in a single pot[1].

In drug development, working with CEA requires a dual-assay strategy. First, Analytical Assays must be developed to monitor its reactivity and purity during library synthesis. Second, Biochemical Assays must be established to evaluate the pharmacological efficacy of the resulting CEA-derived compounds against targets like Phosphodiesterase 3 (PDE3)[2]. This guide details the causality, self-validating protocols, and data interpretation for both workflows.

Part 1: Chemical Profiling & Reaction Monitoring (HPLC-UV)

The Causality of the Method

CEA is synthesized via the condensation of alpha-cyanoacetamide with triethyl orthoformate[1]. While highly efficient for cyclization, the ethoxy leaving group makes CEA susceptible to premature hydrolysis into alpha-cyanoacetamide if exposed to atmospheric moisture. Relying solely on end-point yield during API synthesis is scientifically insufficient.

A robust reversed-phase HPLC-UV assay is required to monitor the real-time consumption of CEA and the formation of the API. By tracking the distinct UV chromophores of the highly conjugated bipyridine product versus the aliphatic CEA, researchers can create a self-validating system. This allows chemists to track reaction kinetics, halt the process at maximum conversion, and prevent downstream degradation.

Protocol: HPLC-UV Reaction Monitoring
  • Sample Preparation: Extract 10 µL of the reaction mixture (e.g., CEA + 4-pyridylacetone in a basic solvent). Quench immediately in 990 µL of cold, anhydrous ethanol to arrest the condensation reaction.

  • Chromatographic Setup: Utilize a standard C18 analytical column (4.6 x 150 mm, 5 µm particle size) maintained at 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The acidic modifier ensures sharp peak shapes by suppressing the ionization of the cyano and amide groups.

  • Elution: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (optimal for the conjugated bipyridine system of the API) and 220 nm (optimal for CEA quantification).

Table 1: HPLC Gradient and Expected Retention Data

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min) Expected Elution Profile
0.0 95 5 1.0 System Peak / Solvent Front
5.0 50 50 1.0 2-Cyano-3-ethoxyacrylamide (~5.2 min)
10.0 5 95 1.0 Milrinone API (~8.7 min)
12.0 5 95 1.0 Column Wash

| 12.1 | 95 | 5 | 1.0 | Re-equilibration |

Workflow A 2-Cyano-3-ethoxyacrylamide (Key Synthon) B Condensation Reaction (w/ 4-pyridylacetone) A->B D HPLC-UV Analytical Assay (Reaction Monitoring) A->D QC / Purity C API Synthesis (e.g., Milrinone) B->C C->D Yield E PDE3 FP Biochemical Assay (HTS Screening) C->E Pharmacological Evaluation

Workflow from CEA synthesis to analytical and biochemical assay validation.

Part 2: High-Throughput Biochemical Screening (Fluorescence Polarization)

The Causality of the Method

Once a library of CEA-derived compounds is synthesized, they must be screened for target inhibition. For Milrinone and its analogs, the primary pharmacological target is PDE3[3]. Historically, PDE3 assays relied on radioactive [3H]-cAMP, requiring cumbersome resin separation and generating hazardous waste[4].

To achieve high-throughput, self-validating screening, we employ a Fluorescence Polarization (FP) assay[2]. FP relies on the rotational correlation time of a fluorophore. We utilize a small, fluorescein-labeled cyclic AMP (FAM-cAMP). In its intact state, FAM-cAMP rotates rapidly in solution, yielding a low FP signal[2]. When active PDE3 cleaves the phosphodiester bond, it generates free FAM-AMP. A proprietary phosphate-binding nanobead is then added to specifically bind the free phosphate. This creates a massive molecular complex that rotates slowly, yielding a high FP signal[2].

If a CEA-derived compound successfully inhibits PDE3, the cleavage is blocked, the nanobead cannot bind, and the FP signal remains low. This ratiometric readout intrinsically corrects for well-to-well volume variations and compound autofluorescence, ensuring absolute trustworthiness in the data.

Protocol: PDE3 Fluorescence Polarization Assay
  • Enzyme Preparation: Dilute recombinant PDE3A enzyme in Complete PDE Assay Buffer (containing 0.5 mM DTT to maintain catalytic cysteine residues) to a working concentration of 7 pg/µL[2].

  • Compound Addition: Dispense 15 µL of the diluted PDE3A into a 384-well black, low-volume microplate. Add 5 µL of the CEA-derived test compound (serially diluted in DMSO). Ensure the final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add 5 µL of 200 nM FAM-cAMP substrate to all wells. Centrifuge the plate briefly at 1000 x g for 1 minute to remove bubbles. Incubate the plate at room temperature for 1 hour, protected from light[2].

  • Signal Development: Add 20 µL of the Phosphate-Binding Agent (nanobead suspension) to each well to capture the hydrolyzed FAM-AMP[2]. Incubate for an additional 30 minutes to allow the binding equilibrium to stabilize.

  • Measurement: Read the microplate on an FP-capable reader (e.g., Tecan Spark or PerkinElmer EnVision) with Excitation at 480 nm and Emission at 520 nm[2]. Calculate the parallel and perpendicular fluorescence to determine the milli-polarization (mP) units.

Table 2: Representative PDE3 Inhibition Data (FP Assay)

Compound Origin IC50 (nM) Max Inhibition (%) FP Shift (ΔmP)
Milrinone CEA-Derived API 450 ± 20 98 ~120
Cilostamide Standard Control 35 ± 5 100 ~125

| CEA (Unreacted) | Starting Material | >100,000 | <5 | <10 |

FPAssay Substrate FAM-cAMP (Fast Rotation = Low FP) Product FAM-AMP (Free Phosphate) Substrate->Product Hydrolysis Enzyme PDE3 Enzyme (Active) Enzyme->Product Complex Large Complex (Slow Rotation = High FP) Product->Complex Binding Bead Phosphate-Binding Nanobead Bead->Complex

Mechanism of the Fluorescence Polarization assay for PDE3 inhibition.

References

  • Bao, G., et al. "A Novel Synthetic Process for Milrinone." Chinese Journal of Pharmaceuticals, 2021. URL: [Link]

  • "PDE3A Assay Kit (Fluorescence Polarization)." BPS Bioscience. URL:[Link]

  • "Enzyme assays for cGMP hydrolysing Phosphodiesterases." National Institutes of Health (PMC). URL:[Link]

Sources

Application

Application Note: Cell-Based Assay Workflows for Evaluating Heterocyclic Libraries Derived from 2-Cyano-3-ethoxyacrylamide

Introduction & Chemical Rationale In modern drug discovery, 2-Cyano-3-ethoxyacrylamide (CAS: 7154-55-4) serves as a highly reactive, bi-electrophilic building block. Characterized by an ethoxymethylene group, this compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, 2-Cyano-3-ethoxyacrylamide (CAS: 7154-55-4) serves as a highly reactive, bi-electrophilic building block. Characterized by an ethoxymethylene group, this compound readily undergoes addition-elimination reactions with nucleophiles (such as amines or hydrazines), followed by rapid intramolecular cyclization[1]. This predictable reactivity makes it an essential precursor for synthesizing diverse pyrimidine, pyridine, and pyrazole scaffolds.

Historically, 2-Cyano-3-ethoxyacrylamide has been the critical starting material for the synthesis of the phosphodiesterase 3 (PDE3) inhibitor Milrinone , a well-known positive inotropic agent[2]. More recently, compound libraries derived from this building block have yielded potent, state-dependent inhibitors of voltage-gated sodium channels, specifically Nav1.7 and Nav1.5 , which are highly sought-after targets for non-opioid analgesics[3].

Because 2-Cyano-3-ethoxyacrylamide itself is a synthetic intermediate, the biological evaluation of its derivatives requires robust, high-throughput phenotypic screening. This application note outlines the standardized cell-based assay protocols used to evaluate the pharmacological efficacy of these heterocyclic libraries, focusing specifically on intracellular cAMP quantification (for PDE3 activity) and FLIPR membrane potential assays (for Nav1.7 activity).

Experimental Workflow

Workflow A 2-Cyano-3-ethoxyacrylamide (Building Block) B Heterocyclic Library Synthesis (Pyridines, Pyrimidines) A->B Cyclization C High-Throughput Cell-Based Screening B->C D PDE3 Inhibition (cAMP HTRF Assay) C->D E Nav1.7 Antagonism (FLIPR Assay) C->E F Hit Identification & Lead Optimization D->F E->F

Workflow from 2-Cyano-3-ethoxyacrylamide library synthesis to high-throughput cell-based screening.

Protocol 1: Intracellular cAMP HTRF Assay for PDE3 Inhibitors

Causality & Assay Principle

PDE3 is an enzyme responsible for hydrolyzing cyclic AMP (cAMP) into inactive AMP[4]. Inhibiting PDE3 prevents this degradation, leading to intracellular cAMP accumulation. To quantify this, Homogeneous Time-Resolved Fluorescence (HTRF) is employed. The assay utilizes a competitive immunoassay principle: native cellular cAMP competes with a d2-labeled cAMP tracer for binding to a Cryptate-labeled anti-cAMP monoclonal antibody[5][6]. Because it is a competition assay, the resulting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is inversely proportional to the intracellular cAMP concentration.

Self-Validating System Design

To ensure the assay window is robust and exclusively measures PDE3 activity, cells must be pre-stimulated with a sub-maximal concentration of an adenylyl cyclase activator (e.g., Forskolin) to generate a basal cAMP pool. Without this, baseline cAMP is too low to detect meaningful inhibition. Furthermore, the inclusion of a PDE4 inhibitor (e.g., Rolipram) prevents compensatory cAMP degradation by off-target phosphodiesterases, ensuring the observed signal is strictly causal to PDE3 inhibition[6].

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293 cells stably expressing human PDE3A. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Plate 2,500 cells/well in a 384-well low-volume white microplate (5 µL/well).

  • Compound Addition: Add 2.5 µL of 2-Cyano-3-ethoxyacrylamide-derived test compounds. Compounds should be serially diluted in assay buffer containing 0.1% BSA and 10 µM Rolipram (to block endogenous PDE4). Incubate for 15 minutes at room temperature.

  • Adenylyl Cyclase Stimulation: Add 2.5 µL of Forskolin (final concentration ~0.5 µM, EC20) to stimulate basal cAMP production. Incubate for 30 minutes at 37°C. Control Requirement: Run a Milrinone positive control well (defines maximum PDE3 inhibition) and a DMSO vehicle well (defines baseline).

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP-Cryptate (both diluted in the manufacturer-provided lysis buffer).

  • Incubation & Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader using excitation at 337 nm and dual emission at 620 nm (Cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm×10,000) . Convert ratios to cAMP concentrations using a standard curve, and determine the IC50 of the test compounds.

Protocol 2: High-Throughput FLIPR Membrane Potential Assay for Nav1.7 Antagonists

Causality & Assay Principle

Nav1.7 is a voltage-gated sodium channel crucial for nociceptive pain signaling[7]. To screen 2-Cyano-3-ethoxyacrylamide-derived Nav1.7 inhibitors in a high-throughput format (bypassing low-throughput patch-clamp), a Fluorescent Imaging Plate Reader (FLIPR) membrane potential assay is utilized[7]. A lipophilic, voltage-sensitive dye partitions into the cell membrane upon depolarization, resulting in a quantifiable increase in fluorescence.

Self-Validating System Design

Because HEK293 cells lack the auxiliary subunits required for spontaneous action potentials, the assay relies on a pharmacological opener—such as Antillatoxin (ATX) or Veratridine—to force Nav1.7 into an open state, causing Na+ influx and depolarization[8]. To eliminate wash steps and reduce background noise, an extracellular quencher (e.g., Ponceau 4R) is added to absorb fluorescence from the unbound dye in the buffer[9]. The assay is self-validating through the inclusion of Tetrodotoxin (TTX), a universal pore blocker, which must completely abolish the ATX-induced fluorescence spike, confirming that the measured depolarization is entirely dependent on Nav1.7[8].

Step-by-Step Methodology
  • Cell Plating: Seed hNav1.7-HEK293 cells at 10,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of FLIPR Membrane Potential dye diluted in physiological salt solution (PSS: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4) containing 1 mM Ponceau 4R as a quencher[7][9]. Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add 10 µL of 2-Cyano-3-ethoxyacrylamide-derived test compounds (prepared at 3X final concentration in PSS). Incubate for 15 minutes at room temperature. Note: This incubation allows the compounds to bind to the resting or inactivated states of the channel.

  • Baseline Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds (Excitation: 510–545 nm; Emission: 565–625 nm).

  • Channel Activation: Use the FLIPR fluidics system to automatically add 10 µL of ATX (final concentration 10 nM) to open the Nav1.7 channels[8].

  • Kinetic Readout: Continuously record fluorescence every 2 seconds for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum fluorescence minus minimum fluorescence (Max-Min). Normalize data to vehicle controls to generate concentration-response curves and calculate IC50 values.

FLIPR A Nav1.7 Channel (Resting State) B Addition of Agonist (e.g., Veratridine/ATX) A->B F Pre-incubation with Library Hit A->F C Channel Opening & Na+ Influx B->C D Membrane Depolarization C->D E FLIPR Dye Partitioning (Fluorescence Increase) D->E F->B G Channel Blockade (Fluorescence Quenched) F->G Prevents Depolarization

Mechanism of the FLIPR membrane potential assay for evaluating Nav1.7 channel blockade.

Data Presentation: Pharmacological Profiling

The following table summarizes the expected quantitative output when screening a library of 2-Cyano-3-ethoxyacrylamide derivatives across both the PDE3 and Nav1.7 assay platforms.

Compound IDCore Scaffold Derived From 2-Cyano-3-ethoxyacrylamideTarget AssayIC50 (nM)Emax (%)
Cmpd-A BipyridinePDE3 (cAMP HTRF)45 ± 598
Cmpd-B PyrimidineNav1.7 (FLIPR)120 ± 1285
Cmpd-C PyrazoleNav1.7 (FLIPR)35 ± 492
Milrinone (Control)BipyridinePDE3 (cAMP HTRF)300 ± 25100
Tetrodotoxin (Control)N/ANav1.7 (FLIPR)15 ± 2100

References

  • WO2016170009A1 - Amino-substituted heterocyclic derivatives as sodium channel inhibitors Source: Google Patents URL
  • A Novel Synthetic Process for Milrinone Source: Chinese Journal of Pharmaceuticals URL
  • CN113493410A - Preparation process of milrinone Source: Google Patents URL
  • Application Notes and Protocols for Screening NaV1.
  • Development of a Rapid Throughput Assay for Identification of hNav1.
  • Cardiac cAMP: production, hydrolysis, modulation and detection Source: PMC - NIH URL
  • Development of a high-throughput fluorescent no-wash sodium influx assay Source: Semantic Scholar URL
  • HTRF cGMP Detection Kit, 500 Assay Points Source: Revvity URL
  • Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory Source: PNAS URL

Sources

Method

2-Cyano-3-ethoxyacrylamide as a photosystem II (PSII) inhibitor in herbicides

Application Note: Evaluating 2-Cyano-3-ethoxyacrylamide and its Derivatives as Photosystem II (PSII) Inhibitors Executive Summary The development of novel herbicides heavily relies on targeting the photosynthetic electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 2-Cyano-3-ethoxyacrylamide and its Derivatives as Photosystem II (PSII) Inhibitors

Executive Summary

The development of novel herbicides heavily relies on targeting the photosynthetic electron transport chain. Among the most potent classes of Photosystem II (PSII) inhibitors are 2-cyanoacrylate derivatives, which disrupt electron flow by competitively binding to the plastoquinone-binding niche ( QB​ site)[1]. This application note provides a comprehensive mechanistic overview, structure-activity relationship (SAR) data, and a self-validating experimental protocol for assessing the inhibitory efficacy of 2-cyano-3-ethoxyacrylamide and its derivatives using the isolated chloroplast Hill reaction.

Mechanistic Overview: 2-Cyanoacrylates as PSII Inhibitors

In oxygenic photosynthesis, PSII acts as a light-driven water-plastoquinone oxidoreductase[2]. Upon illumination, the reaction center (P680) transfers an electron through pheophytin to the primary plastoquinone acceptor ( QA​ ), and subsequently to the secondary acceptor ( QB​ ) located on the D1 protein subunit[2].

2-Cyano-3-ethoxyacrylamide and its structural analogs function as potent PSII electron transport inhibitors[1]. They exhibit their phytotoxic effects by acting as competitive antagonists at the QB​ site[3]. The cyano and carbonyl functionalities of the acrylamide core form critical hydrogen bonds with the D1 protein residues, while the ethoxy and substituted amino groups orient into the surrounding hydrophobic pocket[3]. By occupying this niche, the inhibitor physically blocks the binding of native plastoquinone, arresting electron transfer from QA​ to QB​ , halting ATP/NADPH production, and inducing lethal oxidative stress in the plant[4].

Figure 1: PSII electron transport pathway and competitive inhibition at the QB site.

Structure-Activity Relationship (SAR) Profile

The bioactivity of 2-cyanoacrylate derivatives is highly sensitive to minor structural and spatial variations[3]. 2-Cyano-3-ethoxyacrylamide serves as an excellent foundational pharmacophore. Modifying the ethoxy or acrylamide groups alters the molecule's spatial arrangement, which is a critical factor in determining binding affinity within the three-dimensional QB​ domain[3].

Table 1: Influence of Structural Modifications on 2-Cyanoacrylate Herbicidal Activity

Structural ModificationInteraction Mechanism within D1 ProteinHerbicidal Activity Profile
Unsubstituted β-position Fails to fully engage the lipophilic domain of the receptor.Weak / ED90 > 1000 g/ha[5]
Inclusion of β-alkyl chain Fills spatial constraints; activity scales with carbon chain length.Moderate to High[5]
Benzyl/long-chain alkanes in amino group Anchors deeply into the large hydrophobic pocket of the binding site.High / ED90 < 1000 g/ha[6]
Ethoxyethyl in the ester group Binds to a highly fixed hydrophilic pocket near the target carbonyl.High[6]

Experimental Methodology: The Hill Reaction Assay

Rationale and Self-Validating Design

To quantify the inhibitory potency of 2-cyano-3-ethoxyacrylamide, the Hill Reaction Assay is employed[4]. This assay utilizes isolated chloroplasts and an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP)[7]. DCPIP is blue in its oxidized state (absorbing at 600 nm) and becomes colorless when reduced by the PSII electron transport chain[8].

Self-Validation Mechanisms:

  • Positive Control: A known PSII inhibitor (e.g., Diuron/DCMU) is run in parallel to confirm that the isolated chloroplasts are responsive to QB​ site antagonism[9].

  • Negative Control (Dark): A reaction tube wrapped in aluminum foil ensures that DCPIP reduction is strictly light-dependent (photosynthetic) and not a result of background chemical reduction[8].

Figure 2: Step-by-step experimental workflow for chloroplast isolation and Hill reaction.

Protocol: Chloroplast Isolation (Differential Centrifugation)

Note: All equipment and buffers must be pre-chilled and maintained at 0°C to halt endogenous protease activity and preserve the structural integrity of the delicate PSII protein complexes[9].

  • Tissue Homogenization: Weigh 4 g of fresh, deveined spinach leaves. Grind in a chilled mortar with 15 mL of ice-cold Tris-NaCl buffer and a pinch of purified sand[7]. Causality: The sand provides mechanical shearing to efficiently rupture the rigid plant cell walls without utilizing harsh detergents that would denature PSII[7].

  • Filtration: Filter the homogenate through four layers of cheesecloth into a chilled centrifuge tube[7]. Causality: This removes large, unbroken fibrous tissue and unlysed cells, preventing downstream pellet contamination.

  • Low-Speed Centrifugation: Centrifuge the filtrate at 200 × g for 1 minute. Transfer the supernatant to a new chilled tube[9]. Causality: This specific g-force is sufficient to pellet heavy debris and intact nuclei, leaving the lighter chloroplasts suspended in the supernatant[9].

  • High-Speed Centrifugation: Centrifuge the collected supernatant at 1300 × g for 5 minutes. Discard the new supernatant and retain the green pellet[9]. Causality: At 1300 × g, intact chloroplasts sediment into a pellet, while smaller organelles (like mitochondria) remain in the discarded supernatant, ensuring a purified assay system[8].

  • Resuspension: Gently resuspend the chloroplast pellet in 10 mL of ice-cold Tris-NaCl buffer using a Pasteur pipette[9].

Protocol: Spectrophotometric Assay
  • Assay Setup: Prepare a series of cuvettes containing assay buffer, 2-cyano-3-ethoxyacrylamide (at varying logarithmic concentrations), and 9.5 mL of DCPIP reagent[8]. Add 0.5 mL of the isolated chloroplast suspension to each tube[8].

  • Illumination: Place the cuvettes 25 cm from a 100W frosted incandescent light source[7]. Place a clear beaker of water between the light source and the cuvettes to act as a "heat-sink"[10]. Causality: The heat-sink absorbs infrared radiation from the lamp, preventing thermal denaturation of the chloroplast proteins during the 10-minute assay[9].

  • Data Collection: Remove each tube at 1-minute intervals, quickly wipe the surface of the cuvette, and measure its absorbance at 600 nm using a spectrophotometer[7]. Causality: Absorbance readings must be taken rapidly, as DCPIP will begin to revert to its oxidized state once removed from the light source[7].

Data Interpretation

Plot the change in absorbance ( ΔA600​ ) over time for each concentration of 2-cyano-3-ethoxyacrylamide[8]. The rate of DCPIP reduction is directly proportional to the rate of uninhibited electron transport through PSII. By comparing the reduction rates of the inhibitor-treated samples against the uninhibited control, a dose-response curve can be generated to calculate the IC50​ value—the concentration of the inhibitor required to reduce the Hill reaction rate by 50%.

References

  • Recent Advances in the Pesticide Activities of 2-Cyanoacrylate Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org. 1

  • Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides | Weed Science | Cambridge Core. cambridge.org. 3

  • Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. nih.gov. 2

  • Cyanoacrylate Inhibitors of the Hill Reaction IV. Binding Characteristics of the Hydrophobic Domain - R Discovery. researcher.life. 5

  • Recent Advances in the Pesticide Activities of 2-Cyanoacrylate Derivatives. acs.org. 6

  • Mechanism of action studies for Ethyl 2-Cyano-3-(3-pyridyl)acrylate - Benchchem. benchchem.com. 4

  • Hill Reaction. hsc.edu. 7

  • ATP Production in Chloroplasts (as measured by the Hill Reaction). weber.edu. 10

  • The Hill Reaction in Chloroplasts - Weber State. weber.edu. 9

  • Hill Reaction and Photosynthesis. buffalostate.edu. 8

Sources

Application

Application Notes &amp; Protocols for the Large-Scale Synthesis of 2-Cyano-3-ethoxyacrylamide

Introduction: The Strategic Importance of the 2-Cyanoacrylamide Scaffold The 2-cyanoacrylamide functional group is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Cyanoacrylamide Scaffold

The 2-cyanoacrylamide functional group is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the conjugation of a nitrile, an amide, and an alkene, make it a versatile building block and a potent pharmacophore. Compounds incorporating this moiety have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and anti-infective agents.[1][2] Specifically, derivatives have been developed as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of cell survival pathways, highlighting their potential in oncology.[2]

This document provides a comprehensive, field-proven guide for the large-scale synthesis of a key intermediate, 2-Cyano-3-ethoxyacrylamide (CAS No. 7154-55-4).[3] The protocol is designed for researchers, chemists, and process development professionals, moving beyond a simple recitation of steps to explain the underlying causality and strategic decisions required for a successful and scalable synthesis campaign.

The Synthetic Strategy: A Modified Knoevenagel Approach

The most robust and industrially viable route to 2-Cyano-3-ethoxyacrylamide is a variation of the Knoevenagel condensation. This reaction classically involves the condensation of an active methylene compound with an aldehyde or ketone.[4] In this synthesis, we employ a one-pot reaction between 2-cyanoacetamide (the active methylene component) and triethyl orthoformate, which serves as the source of the ethoxy-methylene group.

This one-pot approach is superior for large-scale manufacturing as it avoids the isolation of the highly reactive and potentially allergenic intermediate, ethyl 2-cyano-3-ethoxyacrylate.[5] The reaction proceeds with the formation of ethanol as a byproduct, which is a key process parameter that can be controlled to drive the reaction towards completion.

Reaction Mechanism

The reaction is catalyzed by a base (in this protocol, piperidine) and proceeds through two main stages:

  • Initial Condensation: The active methylene group of 2-cyanoacetamide undergoes a base-catalyzed condensation with triethyl orthoformate. This is not a standard Knoevenagel with a carbonyl, but rather a reaction with an orthoester that, under these conditions, effectively provides an ethoxymethylidene electrophile.

  • Elimination: The intermediate adduct eliminates two molecules of ethanol to form the stable, conjugated product, 2-Cyano-3-ethoxyacrylamide. The continuous removal of ethanol from the reaction mixture shifts the equilibrium towards the product, ensuring a high conversion rate, a critical consideration for process efficiency.

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Cyanoacetamide Cond Initial Condensation R1->Cond R2 Triethyl Orthoformate R2->Cond Cat Piperidine (Catalyst) Cat->Cond Catalyzes Elim Ethanol Elimination (Driven by Distillation) Cond->Elim Intermediate Prod 2-Cyano-3-ethoxyacrylamide Elim->Prod Byprod Ethanol (Byproduct) Elim->Byprod Removed Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification cluster_qc 4. Quality Control A Assemble & Dry 10L Reactor C Charge Reactor: Acetonitrile, Cyanoacetamide, Triethyl Orthoformate, Piperidine A->C B Weigh & Prepare Reactants B->C D Heat to Reflux & Continuously Distill Ethanol C->D Continue until complete E Monitor Reaction (TLC/HPLC) D->E Continue until complete E->D Continue until complete F Cool to 0-5°C to Maximize Crystallization E->F G Isolate Product by Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry in Vacuum Oven H->I J Final Product Analysis (HPLC, NMR, MP) I->J Troubleshooting Start Problem: Low Product Yield CheckReaction Is the reaction complete? (Check final TLC/HPLC) Start->CheckReaction CheckPurity Are starting materials pure? CheckReaction->CheckPurity Yes IncompleteSol Solution: 1. Ensure efficient ethanol removal. 2. Extend reaction time. CheckReaction->IncompleteSol No CheckWorkup Was work-up performed correctly? CheckPurity->CheckWorkup Yes ImpureSol Solution: Use higher purity reagents. Purify starting materials if needed. CheckPurity->ImpureSol No WorkupSol Solution: 1. Ensure cooling to 0-5°C. 2. Use minimal cold solvent for wash. CheckWorkup->WorkupSol No Success Yield Improved IncompleteSol->Success ImpureSol->Success WorkupSol->Success

Sources

Method

Application Note: Advanced Purification and Recovery Protocols for 2-Cyano-3-ethoxyacrylamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Chemical Context 2-Cyano-3-ethoxyacrylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Context

2-Cyano-3-ethoxyacrylamide (CAS: 7154-55-4) is a highly reactive, electrophilic building block utilized extensively in the synthesis of complex heterocycles. Most notably, it serves as the critical intermediate in the commercial manufacturing of Milrinone , a phosphodiesterase III (PDE3) inhibitor used to treat severe heart failure .

As a Senior Application Scientist, I frequently observe that the most common point of failure in Milrinone API (Active Pharmaceutical Ingredient) synthesis is the carryover of impurities from this specific intermediate. Because 2-cyano-3-ethoxyacrylamide contains a delicate enol ether moiety, it is highly susceptible to hydrolysis. Trace impurities—such as unreacted starting materials or hydrolyzed byproducts (e.g., 2-cyano-3-hydroxyacrylamide)—can propagate through subsequent cyclization steps, drastically depressing the final API yield and compromising patient safety . This guide details a field-proven, self-validating protocol for synthesizing and purifying this intermediate to a critical quality attribute (CQA) of >99.5% purity.

Mechanistic Principles and Causality of Experimental Design

The generation of 2-cyano-3-ethoxyacrylamide relies on the Knoevenagel-type condensation and etherification of α-cyanoacetamide with triethyl orthoformate. To achieve high purity, the experimental design must proactively manage the reaction equilibrium and prevent byproduct formation.

  • The Catalyst/Solvent Matrix: The reaction is conducted in a precise 1:10 (mass ratio) mixture of acetic anhydride and glacial acetic acid. Causality: Glacial acetic acid provides the protic environment necessary to activate the orthoformate. Acetic anhydride acts as a chemical scavenger, reacting with the ethanol byproduct generated during the reaction to drive the equilibrium forward, preventing the reaction from stalling.

  • Anhydrous Quenching: Post-reaction, the mixture is quenched with anhydrous ethanol. Causality: Novice chemists often default to aqueous quenching, which rapidly hydrolyzes the newly formed ethoxy double bond. Anhydrous ethanol safely consumes excess acetic anhydride (converting it to volatile ethyl acetate and acetic acid) without introducing moisture, thereby preserving the structural integrity of the product .

  • Thermodynamic Purification (Solvent-Antisolvent): The crude product is purified using a binary solvent system of n-hexane and ethanol (3:1 v/v). Causality: Ethanol acts as the "good solvent," dissolving the crude matrix at elevated temperatures via hydrogen bonding with the amide group. n-Hexane acts as the "antisolvent." Upon controlled cooling, the non-polar n-hexane selectively forces the polar 2-cyano-3-ethoxyacrylamide to crystallize, while leaving unreacted non-polar orthoformate and trace acidic impurities dissolved in the mother liquor.

Workflow A Reaction Mixture (α-Cyanoacetamide + Triethyl Orthoformate) B Condensation Reaction (Ac2O/AcOH, 40-45°C, 4h) A->B C Anhydrous Quenching (Absolute EtOH) B->C Prevents product hydrolysis D Vacuum Concentration (50-80°C to dryness) C->D Removes volatile byproducts E Crude 2-Cyano-3-ethoxyacrylamide D->E F Solvent-Antisolvent Crystallization (n-Hexane : EtOH = 3:1) E->F Thermodynamic purification G High-Purity Product (>99.5% Purity) F->G

Figure 1: Workflow for the synthesis and purification of 2-Cyano-3-ethoxyacrylamide.

Quantitative Data and Process Parameters

To ensure reproducibility, all critical process parameters (CPPs) and quantitative targets are summarized below. Adhering strictly to these ratios ensures the thermodynamic conditions required for optimal crystallization are met.

ParameterValue / ConditionScientific Rationale
Molar Ratio (Amide : Orthoformate)1.0 : 1.6Excess orthoformate drives the equilibrium toward the enol ether.
Solvent Matrix (Ac₂O : AcOH)1 : 10 (Mass Ratio)Balances catalytic acidity with dehydrating capacity.
Reaction Temperature 40–45 °CPrevents thermal degradation while maintaining reaction kinetics.
Quenching Agent Anhydrous EthanolConsumes Ac₂O without hydrolyzing the ethoxyacrylamide double bond.
Concentration Temp. 50–60 °C, then 75–80 °CStepwise vacuum distillation prevents bumping and ensures complete drying.
Crystallization System n-Hexane : Ethanol (3:1 v/v)Maximizes product recovery (antisolvent) while purging polar impurities.
Target Yield 93.8% – 94.2%High efficiency due to optimized equilibrium and recovery.
Target Purity (HPLC) >99.5%Meets critical quality attributes for downstream Milrinone API synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow the operator to verify the success of a step before proceeding, minimizing the risk of batch failure.

Protocol A: Synthesis and Crude Isolation
  • Preparation: In a dry, nitrogen-purged reactor, combine 456.5 g of a mixed solvent system comprising acetic anhydride and glacial acetic acid (1:10 mass ratio).

  • Reagent Addition: Add 83.06 g (1.0 mol) of α-cyanoacetamide and 236.84 g (1.6 mol) of triethyl orthoformate to the reactor under continuous stirring.

  • Reaction: Heat the mixture to 40–45 °C and maintain this temperature for exactly 4 hours.

    • Validation Checkpoint: Perform TLC or rapid HPLC. The reaction is complete when the α-cyanoacetamide peak represents <1% of the total area.

  • Quenching: Slowly add 350 mL of absolute (anhydrous) ethanol to the reactor. Stir for 10–15 minutes.

    • Validation Checkpoint: Monitor the internal temperature. A mild exotherm indicates the successful conversion of residual acetic anhydride. Wait until the temperature stabilizes before proceeding.

  • Concentration: Apply reduced pressure (vacuum) and heat to 50–60 °C until no further distillate flows out. Subsequently, increase the temperature to 75–80 °C and concentrate until the mixture is completely dry, yielding the crude solid .

Protocol B: Solvent-Antisolvent Purification (Recrystallization)
  • Dissolution: Transfer the crude solid to a clean crystallization vessel. Add absolute ethanol (the "good solvent") in the minimum volume required to completely dissolve the solid at 60 °C.

  • Antisolvent Addition: While maintaining rigorous stirring, slowly add n-hexane (the "antisolvent") dropwise until a 3:1 volume ratio of n-hexane to ethanol is achieved (approx. 500 mL total solvent volume per mole of starting material).

    • In-Process Control (IPC): If the solution becomes prematurely cloudy before the 3:1 ratio is reached, pause the addition and increase the temperature by 5 °C to redissolve the transient seed crystals, ensuring a uniform nucleation event later.

  • Crystallization: Cool the mixture at a controlled ramp rate of 0.5 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize crystal growth and yield.

  • Filtration & Washing: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 50 mL of cold n-hexane to displace any residual mother liquor containing impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours. The expected yield is ~94% with an HPLC purity of ≥99.5% .

ImpurityClearance Crude Crude Solid (Contains Ac2O/AcOH traces) Dissolve Dissolution (Hot EtOH) Crude->Dissolve Antisolvent Antisolvent Addition (n-Hexane) Dissolve->Antisolvent Crystallize Controlled Cooling (Nucleation & Growth) Antisolvent->Crystallize Filter Filtration & Wash (Removes soluble impurities) Crystallize->Filter Pure Pure API Intermediate (>99.5% Purity) Filter->Pure

Figure 2: Logical causality of the solvent-antisolvent impurity clearance pathway.

References

  • Title: Preparation process of milrinone (Patent CN113493410A)
  • Title: A Novel Synthetic Process for Milrinone Source: Chinese Journal of Pharmaceuticals (2021, 52(01): 59-62) URL: [Link]

Application

Application Notes &amp; Protocols: Utilizing 2-Cyano-3-ethoxyacrylamide as a Potent Tyrosinase Inhibitor

Introduction: The Scientific Imperative for Novel Tyrosinase Inhibitors Melanogenesis, the complex biochemical pathway responsible for melanin synthesis, is fundamental to skin, hair, and eye pigmentation. While essentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Novel Tyrosinase Inhibitors

Melanogenesis, the complex biochemical pathway responsible for melanin synthesis, is fundamental to skin, hair, and eye pigmentation. While essential for photoprotection against UV radiation, its dysregulation leads to hyperpigmentary disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation.[1][2] The central gatekeeper of this pathway is tyrosinase (EC 1.14.18.1), a copper-containing enzyme that catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Consequently, the inhibition of tyrosinase is the most direct and rational approach for developing therapeutic and cosmetic agents to manage hyperpigmentation.[4]

The β-phenyl-α,β-unsaturated carbonyl scaffold has emerged as a promising pharmacophore for tyrosinase inhibition. Recent studies on (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have demonstrated significant inhibitory activity, suggesting that compounds with this linear structure can effectively bind to the enzyme's active site.[4][5] This document provides a comprehensive guide for researchers on the application of a specific analog, 2-Cyano-3-ethoxyacrylamide , detailing its mechanism of action and providing robust, field-proven protocols for its evaluation as a tyrosinase inhibitor.

Postulated Mechanism of Action

Tyrosinase contains a binuclear copper center within its active site. The catalytic cycle involves the binding of L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity). Based on docking simulations and structure-activity relationship (SAR) studies of analogous compounds, 2-Cyano-3-ethoxyacrylamide is postulated to directly interact with key residues in the tyrosinase active site.[5] The acrylamide moiety, combined with the cyano and ethoxy groups, likely forms hydrogen bonds and hydrophobic interactions with residues such as His367, Asn364, and Glu345, preventing the substrate from binding or interfering with the catalytic oxidation process.[6][7] Kinetic studies are essential to determine the precise mode of inhibition—whether it is competitive, non-competitive, or a mixed-type inhibitor.[1][8]

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibitor Inhibitor Action L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase Activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase Activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions Inhibitor 2-Cyano-3-ethoxyacrylamide Inhibitor->L-Tyrosine Inhibition

Caption: Postulated inhibition of the melanogenesis pathway by 2-Cyano-3-ethoxyacrylamide.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data obtained from the protocols described herein. For comparison, representative values for the well-characterized inhibitor, Kojic Acid, are included.

Parameter2-Cyano-3-ethoxyacrylamideKojic Acid (Positive Control)
Mushroom Tyrosinase IC₅₀ (µM) User-determined value~15 - 25 µM
B16F10 Cellular Tyrosinase IC₅₀ (µM) User-determined value~50 - 400 µM[9]
Melanin Content Reduction (EC₅₀, µM) User-determined value~30 - 100 µM
Mode of Inhibition User-determined (e.g., Mixed)Mixed-type or Competitive[1]
Cytotoxicity (CC₅₀ in B16F10, µM) User-determined value> 1000 µM

Experimental Application Protocols

Critical Safety Precautions

As a Senior Application Scientist, I must emphasize that safety is paramount. While comprehensive toxicological data for 2-Cyano-3-ethoxyacrylamide is not widely available, related acrylamide and cyanoacrylate compounds warrant caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses. Acrylamide-based compounds can be skin and eye irritants and potential sensitizers.[10][11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10]

  • Disposal: Dispose of all waste containing the compound in accordance with your institution's hazardous waste guidelines.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This initial colorimetric assay is a robust and cost-effective method to screen for direct enzymatic inhibition using commercially available mushroom tyrosinase. The protocol is based on the DOPA-chrome formation method.[3][12]

InVitro_Workflow cluster_workflow In Vitro Assay Workflow start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-well Plate (Inhibitor, Buffer, Enzyme) start->plate preincubate Pre-incubate (10 min, RT) plate->preincubate initiate Initiate Reaction (Add L-DOPA) preincubate->initiate incubate Incubate (20-30 min, 37°C) initiate->incubate read Read Absorbance (475 nm) incubate->read analyze Calculate % Inhibition & IC₅₀ read->analyze

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

A. Required Materials & Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1), e.g., Sigma-Aldrich T3824

  • L-DOPA (L-3,4-dihydroxyphenylalanine), e.g., Sigma-Aldrich D9628

  • 2-Cyano-3-ethoxyacrylamide (Test Compound)

  • Kojic Acid (Positive Control Inhibitor), e.g., Sigma-Aldrich K3125

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 475 nm

B. Step-by-Step Protocol

  • Reagent Preparation:

    • Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Enzyme Solution: Prepare a 60 U/mL stock of mushroom tyrosinase in cold phosphate buffer immediately before use. Keep on ice.

    • Substrate Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. Scientist's Note: This solution is prone to auto-oxidation and should be made fresh just before the experiment.

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-Cyano-3-ethoxyacrylamide in DMSO.

    • Positive Control Stock: Prepare a 2 mM stock solution of Kojic Acid in phosphate buffer or DMSO.

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compound and Kojic Acid in phosphate buffer to create working solutions.

    • Trustworthiness Pillar: To ensure data integrity, every experiment must include multiple controls. Add reagents to the 96-well plate according to the following table:

Well TypeReagent 1 (20 µL)Reagent 2 (100 µL)Reagent 3 (40 µL)
Test (T) Test Compound DilutionPhosphate BufferTyrosinase Solution
Test Blank (Tb) Test Compound DilutionPhosphate BufferPhosphate Buffer
Control (E) Vehicle (e.g., 1% DMSO)Phosphate BufferTyrosinase Solution
Control Blank (Eb) Vehicle (e.g., 1% DMSO)Phosphate BufferPhosphate Buffer
  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Incubation & Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 475 nm using a microplate reader.[3][12]

C. Data Analysis

  • Correct the absorbance readings by subtracting the blank values:

    • Corrected Test Absorbance = Abs(T) - Abs(Tb)

    • Corrected Control Absorbance = Abs(E) - Abs(Eb)

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Corrected Control Absorbance - Corrected Test Absorbance) / Corrected Control Absorbance] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Kinetic Analysis of Inhibition Mode

To understand the mechanism, it is crucial to determine if the inhibition is competitive, non-competitive, or mixed. This is achieved by measuring reaction rates at multiple substrate and inhibitor concentrations.[1]

A. Protocol Modification

  • Perform the in vitro assay as described in Protocol 4.2, but with two key changes:

    • Use a range of L-DOPA concentrations (e.g., 0.15, 0.3, 0.6, 1.25, 2.5 mM).

    • For each L-DOPA concentration, run the assay with several fixed concentrations of 2-Cyano-3-ethoxyacrylamide (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Measure the absorbance in kinetic mode, taking readings every minute for 20-30 minutes to determine the initial velocity (V₀) of the reaction (the linear portion of the absorbance vs. time curve).

B. Data Analysis

  • Calculate the reaction velocity (V) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot by plotting 1/V (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.[1][13]

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed Inhibition: Lines will intersect in the second quadrant (both Vmax and Km are altered).[1]

Protocol 3: Cell-Based Melanin Content Assay

This assay validates the in vitro findings in a relevant biological system, confirming cell permeability and efficacy in inhibiting melanin production in B16F10 murine melanoma cells, a standard model for melanogenesis research.[5][14]

Cellular_Workflow cluster_workflow Cell-Based Assay Workflow seed Seed B16F10 Cells in 6-well Plates attach Incubate for Attachment (24h) seed->attach treat Treat with Inhibitor (Varying Concentrations) attach->treat incubate Incubate (48-72h) treat->incubate harvest Wash with PBS & Harvest Cells incubate->harvest lyse Lyse Pellets & Solubilize Melanin (1M NaOH/10% DMSO, 80°C) harvest->lyse read Read Absorbance (405 nm) lyse->read normalize Normalize to Protein Content (BCA Assay) read->normalize analyze Calculate % Melanin Content normalize->analyze

Caption: Workflow for quantifying melanin content in B16F10 cells.

A. Required Materials & Reagents

  • B16F10 murine melanoma cells (ATCC CRL-6475)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lysis Buffer: 1 M NaOH with 10% DMSO

  • BCA Protein Assay Kit

  • 6-well tissue culture plates

B. Step-by-Step Protocol

  • Cell Seeding: Seed B16F10 cells into 6-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[14]

  • Treatment: Prepare dilutions of 2-Cyano-3-ethoxyacrylamide and Kojic Acid in DMEM. Remove the old media from the cells and replace it with media containing the test compounds at desired concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 48 to 72 hours.[14]

  • Cell Viability Check (Crucial): Trustworthiness Pillar: Before harvesting, it is essential to confirm that the inhibitor concentrations used are not cytotoxic. Perform a parallel assay using a method like CCK-8 or MTT to assess cell viability. A reduction in melanin should not be a result of cell death.[15]

  • Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and transfer them to microcentrifuge tubes.

    • Pellet the cells by centrifuging at 20,000 x g for 15 minutes at 4°C.[16]

    • Carefully remove the supernatant. A portion of the supernatant can be reserved for protein quantification if lysing for tyrosinase activity separately.

  • Melanin Solubilization:

    • Add 200 µL of Lysis Buffer (1 M NaOH / 10% DMSO) to each cell pellet.

    • Incubate at 80°C for 1 hour to fully solubilize the melanin.[15]

  • Measurement:

    • Transfer 100 µL of the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm or 492 nm.[15][16]

  • Protein Normalization: To account for differences in cell number, the melanin content must be normalized to the total protein content. Use a parallel plate of cells treated identically to determine the protein concentration of each sample using a BCA Protein Assay Kit.

  • Data Analysis: Express the final results as Melanin Content (OD₄₀₅) per mg of protein. Calculate the percentage reduction in melanin content relative to the vehicle-treated control cells.

Troubleshooting

IssuePossible CauseRecommended Solution
High variability in in vitro assay L-DOPA auto-oxidationAlways prepare L-DOPA solution fresh. Ensure blank controls are included for proper subtraction.
Inconsistent pipettingUse calibrated pipettes. Mix plate gently but thoroughly after each addition.
No inhibition observed in cells Poor cell permeabilityThe compound may not be entering the cells. Consider formulation strategies or SAR to improve uptake.
Compound is cytotoxicThe observed effect is cell death, not inhibition. Re-run at lower, non-toxic concentrations determined by a viability assay.
Melanin content increases Compound precipitates in mediaVisually inspect wells for precipitation. Adjust solvent or concentration. Some compounds can absorb at 405 nm; ensure proper blanking.

References

  • Sitaram, A. (2010). Melanin content assay. As per Wasmeier et al. (2006), J Cell Biol. 175(2):271-81. Available at: [Link]

  • Bio-protocol. (2021). Tyrosinase inhibition assay. Bio-protocol. Available at: [Link]

  • Bio-protocol. (2024). Tyrosinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Antibodies-Online. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate Safety Information. Available at: [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Available at: [Link]

  • Lee, J. H., et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 24(2), 153-159. Available at: [Link]

  • Wang, Y., et al. (2025). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Experimental and Therapeutic Medicine, 29(6), 1. Available at: [Link]

  • Kim, J. K., et al. (2019). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. Bioorganic Chemistry, 89, 103004. Available at: [Link]

  • Eng, W. Q., et al. (2022). Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Frontiers in Marine Science, 9, 879717. Available at: [Link]

  • da Silva, A. C. R., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44033-44046. Available at: [Link]

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-ethoxyacrylic acid. PubChem. Available at: [Link]

  • Muñoz-Muñoz, J. L., et al. (2015). Kinetic characterization of substrate-analogous inhibitors of tyrosinase. IUBMB life, 67(10), 786-794. Available at: [Link]

  • ResearchGate. (n.d.). Enzyme kinetic studies of tyrosinase inhibition in the presence of.... Available at: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available at: [Link]

  • Adhikari, B., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 566. Available at: [Link]

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International journal of molecular sciences, 10(6), 2440-2475. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Cyano-3-ethoxyacrylamide Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 2-cyano-3-ethoxyacrylamide. As a critical intermediate in the synthesis of pyrimidines, purines, and essential cardiovascular active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 2-cyano-3-ethoxyacrylamide. As a critical intermediate in the synthesis of pyrimidines, purines, and essential cardiovascular active pharmaceutical ingredients (APIs) like Milrinone[1][2], achieving high yield and purity in this Knoevenagel-type condensation is paramount.

This guide is designed for drug development professionals and provides field-proven methodologies, mechanistic rationales, and targeted troubleshooting to resolve common bottlenecks such as "oiling out," incomplete conversion, and side-product formation.

Mechanistic Workflow & Causality

The formation of the enol ether (2-cyano-3-ethoxyacrylamide) relies on the condensation of α -cyanoacetamide with triethyl orthoformate (TEOF)[2]. However, TEOF alone is a relatively mild electrophile. The true driver of this reaction is the catalytic solvent system—a mixture of acetic anhydride and glacial acetic acid—which reacts with TEOF in situ to generate a highly reactive diethoxymethyl acetate intermediate. Understanding this causality is critical for controlling the reaction trajectory.

G N1 α-Cyanoacetamide + TEOF N3 Electrophilic Activation N1->N3 N2 Ac2O / AcOH (1:10) N2->N3 Generates active intermediate N4 Condensation (40-45 °C) N3->N4 Nucleophilic attack N5 Quench with EtOH N4->N5 3-4 hours N6 Vacuum Concentration N5->N6 Neutralizes Ac2O N7 Recrystallization N6->N7 50-60 °C then 75-80 °C N8 2-Cyano-3-ethoxyacrylamide N7->N8 Hexane:EtOH (3:1)

Figure 1: Mechanistic workflow and control points for 2-cyano-3-ethoxyacrylamide synthesis.

Standard Operating Procedure (SOP): High-Yield Synthesis

The following protocol is a self-validating system designed to prevent downstream failures by neutralizing reactive species before thermal stress is applied[3].

Scale: 1.0 Mol Expected Yield: >91% Expected Purity: >99.4%

  • Reaction Setup: Into a dry, nitrogen-purged reactor, charge 415.8 g of a mixed solvent system comprising acetic anhydride and glacial acetic acid at a strictly controlled 1:10 mass ratio[3].

  • Reagent Addition: Add 83.04 g (1.0 mol) of α -cyanoacetamide, followed by 162.8 g (1.1 mol) of triethyl orthoformate (TEOF)[3].

    • Mechanistic Note: The 10% molar excess of TEOF ensures complete consumption of the amide, preventing difficult downstream separations.

  • Condensation: Heat the mixture to 40–45 °C and maintain vigorous stirring for 3 to 4 hours[3].

  • Quenching (Critical Step): Immediately add 300 mL of absolute ethanol to the reactor and stir for 10–15 minutes[3].

    • Mechanistic Note: This step validates the integrity of the subsequent concentration. The ethanol selectively reacts with unreacted acetic anhydride, converting it into benign ethyl acetate and acetic acid, thereby preventing N-acetylation or polymerization of the product during heating.

  • Two-Stage Concentration:

    • Stage 1: Concentrate under reduced pressure at 50–60 °C until no further distillate is collected[3]. This removes highly volatile components (ethyl acetate, ethanol).

    • Stage 2: Gradually increase the temperature to 75–80 °C and continue vacuum concentration until the mixture is completely dry[3].

  • Recrystallization: Dissolve the crude dry mass in 500 mL of a binary solvent system containing n-hexane and ethanol (3:1 volume ratio)[3]. Allow to crystallize, filter, and dry to obtain the product as a pristine white solid.

Quantitative Data & Critical Process Parameters (CPPs)

Deviations from validated parameters directly impact the mechanistic pathway. Use the table below to benchmark your experimental setup.

ParameterOptimal TargetMechanistic RationaleConsequence of Deviation
Molar Ratio (Amide:TEOF) 1.0 : 1.1Drives equilibrium toward complete consumption of the active methylene compound.Unreacted starting material; co-precipitation during recrystallization.
Solvent Ratio ( Ac2​O :AcOH) 1 : 10 (by mass)Provides the exact stoichiometric requirement for electrophile activation without over-saturating the system.Too low: Sluggish reaction.Too high: N-acetylation of the primary amide.
Reaction Temperature 40–45 °CBalances the reaction rate with the thermal stability of the highly reactive ethoxymethylene intermediate.<40 °C: Incomplete conversion.>45 °C: Dimerization and dark impurities.
Recrystallization System n-Hexane : EtOH (3:1 v/v)Exploits the differential solubility of the polar enol ether product versus highly polar impurities (e.g., residual acetic acid)."Oiling out" or failure to induce crystallization.
Troubleshooting & FAQs

Q1: Why is my reaction yielding a sticky, dark oil instead of a crystalline solid after concentration? A1: This "oiling out" phenomenon typically occurs due to thermal degradation or polymerization of the product. It is critical to enforce the two-stage concentration process [3]. Initially, concentrate under reduced pressure at 50–60 °C to remove highly volatile components. Only after the initial distillate stops should the temperature be raised to 75–80 °C to drive off the remaining acetic acid[3]. Exceeding 60 °C while significant volatile solvent remains in the reactor promotes side reactions that destroy the crystal lattice structure.

Q2: My final yield is consistently below 70%. How can I drive the condensation to completion? A2: Low yields in this synthesis are almost always tied to inadequate electrophilic activation. TEOF alone is insufficient. Ensure your acetic anhydride to glacial acetic acid ratio is strictly maintained at 1:10 (by mass)[3]. The acetic anhydride is required to react with TEOF to generate the potent diethoxymethyl acetate electrophile. Furthermore, ensure all reagents and reactors are strictly anhydrous; ambient moisture will rapidly hydrolyze both TEOF and the active electrophile back into inert byproducts.

Q3: I am detecting N-acetylated side products in my LC-MS analysis. How do I prevent this? A3: N-acetylation of the primary amide group on cyanoacetamide is a competing side reaction driven by excess acetic anhydride and elevated temperatures. To mitigate this, strictly control the reaction temperature between 40–45 °C[3]. More importantly, the ethanol quenching step is non-negotiable . Adding absolute ethanol immediately after the 3-4 hour reaction window selectively neutralizes the unreacted acetic anhydride[3], preventing it from attacking the product during the thermal stress of vacuum concentration.

Q4: What is the most reliable method for purifying the crude product upon scale-up? A4: While column chromatography is effective at the bench scale, it is entirely unsuited for scale-up. The most robust, self-validating purification method is recrystallization using a binary solvent system of n-hexane and ethanol in a 3:1 volume ratio[3]. The non-polar hexane forces the relatively polar 2-cyano-3-ethoxyacrylamide to precipitate, while the ethanol keeps polar impurities (like unreacted cyanoacetamide or trace acetic acid) dissolved in the mother liquor.

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Optimization

Technical Support Center: 2-Cyano-3-ethoxyacrylamide Reactions

Introduction Welcome to the technical support guide for 2-Cyano-3-ethoxyacrylamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Cyano-3-ethoxyacrylamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. 2-Cyano-3-ethoxyacrylamide is a valuable building block, characterized by its electrophilic nature and multiple reactive sites. However, this reactivity can also lead to the formation of undesired byproducts. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind byproduct formation and offering robust troubleshooting strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts observed in reactions with 2-Cyano-3-ethoxyacrylamide?

The three most prevalent classes of byproducts stem from the inherent reactivity of the molecule's functional groups:

  • Hydrolysis Products: The nitrile (-CN) and primary amide (-CONH₂) groups are susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures. This can result in the formation of the corresponding carboxylic acid or intermediate amide.[1][2]

  • Michael Adducts: The electron-withdrawing cyano and amide groups activate the carbon-carbon double bond, making it a potent Michael acceptor. Nucleophiles present in the reaction mixture (e.g., solvents, reagents, or even water) can add across this bond.[3][4]

  • Dimers or Polymers: Similar to other acrylamides, this molecule can undergo dimerization or polymerization, particularly during prolonged reaction times, at high concentrations, or in the presence of radical initiators.[5]

Q2: What are the primary experimental factors that drive the formation of these byproducts?

Byproduct formation is typically governed by a few key parameters:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile and amide groups.[1]

  • Temperature: Higher reaction temperatures accelerate most side reactions, particularly hydrolysis and polymerization.

  • Nucleophiles: The presence of even weak nucleophiles, including water, alcohols (if used as solvents), or amines (if used as catalysts or bases), can lead to the formation of Michael adducts.

  • Reaction Time: Extended reaction times increase the probability of all major side reactions.[1][5]

Q3: How can I detect and characterize common byproducts in my reaction mixture?

A multi-technique analytical approach is most effective for identifying impurities. The table below outlines common methods and the byproducts they can help identify.

Analytical TechniqueObservable Evidence for Byproduct Formation
TLC Appearance of new spots with different Rf values. Streaking may indicate polymerization.
LC-MS Detection of new peaks in the chromatogram with corresponding mass-to-charge ratios (m/z) for expected byproducts (e.g., +18 for hydrolysis of nitrile to acid, +[Nucleophile] for Michael addition).
¹H NMR Disappearance of vinyl proton signals and appearance of new aliphatic protons (CH-CH₂) suggests Michael addition. A shift in the chemical environment of adjacent protons can indicate functional group changes.
IR Spectroscopy For hydrolysis of the nitrile: Disappearance of the characteristic -C≡N stretch (approx. 2220-2260 cm⁻¹) and appearance of a broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid.[2]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: My analytical data (MS, IR) suggests hydrolysis of the nitrile or amide group. What is the cause and how can I prevent it?

Answer: This is a classic issue caused by the presence of water under acidic or basic conditions. The cyano group can hydrolyze first to the amide and then to a carboxylic acid, while the primary amide can hydrolyze directly to the carboxylic acid.

Causality:

  • Acid-Catalyzed Hydrolysis: Protons activate the nitrogen of the nitrile or the carbonyl oxygen of the amide, making them more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the electrophilic carbon of the nitrile or amide. This pathway is often more aggressive.[1]

Preventative Measures & Protocol Adjustments:

  • Solvent Choice: Switch to dry, aprotic solvents (e.g., THF, Dioxane, Acetonitrile) to minimize the presence of water.

  • pH Control: If an aqueous workup is necessary, perform it with cooled solutions and use a buffered system or a mild acid/base (e.g., saturated NH₄Cl solution, cold NaHCO₃ solution) to neutralize the mixture, avoiding pH extremes.

  • Temperature Management: Maintain the lowest effective temperature for your reaction and avoid unnecessary heating, especially during workup and purification steps.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress and quench it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.[1]

G cluster_0 Byproduct Formation Pathways A 2-Cyano-3-ethoxyacrylamide B Hydrolysis Product (e.g., 2-Cyano-3-ethoxyacrylic acid) A->B H₂O / H⁺ or OH⁻ High Temp C Michael Adduct A->C Nucleophile (Nu⁻) (e.g., R-OH, R-NH₂, R-SH) D Dimer/Polymer A->D High Temp Long Reaction Time Initiators G Start Unexpected High MW Byproduct Detected CheckMass Does byproduct MW = (Reactant MW + Solvent/Reagent MW)? Start->CheckMass MichaelAdduct Diagnosis: Michael Addition Confirmed CheckMass->MichaelAdduct  Yes Other Consider other possibilities: Dimerization? CheckMass->Other  No ReviewReagents Review all reagents for nucleophiles (solvents, bases, additives) MichaelAdduct->ReviewReagents ChangeSolvent Action: Switch to non-nucleophilic, aprotic solvent (e.g., THF, Toluene) ReviewReagents->ChangeSolvent ChangeBase Action: Use a non-nucleophilic base (e.g., DBU, Proton Sponge) ReviewReagents->ChangeBase

Caption: Troubleshooting flowchart for Michael addition byproducts.

Problem 3: My reaction has become viscous, or I'm seeing broad, unresolved signals in my NMR, suggesting polymerization.

Answer: Polymerization occurs when molecules of 2-Cyano-3-ethoxyacrylamide react with each other. This can be initiated by radicals or, in some cases, anions.

Causality:

  • Radical Polymerization: Trace impurities, light, or high heat can generate radicals that initiate a chain reaction with the acrylamide double bond.

  • Anionic Polymerization: Strong bases can sometimes initiate anionic polymerization by first acting as a Michael donor.

Preventative Measures & Protocol Adjustments:

  • Lower Temperature: Operate at the minimum temperature required for the desired reaction.

  • Control Concentration: Avoid unnecessarily high concentrations of the acrylamide reagent. If possible, add the acrylamide solution slowly to the reaction mixture rather than all at once.

  • Add Inhibitors: For reactions that are particularly sensitive or require heat, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, if compatible with your chemistry.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidation-related radical formation. [5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproduct Formation

This protocol provides a baseline for a generic reaction involving 2-Cyano-3-ethoxyacrylamide where an electrophile is the intended reactant.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Solvent: Use a freshly distilled or anhydrous grade aprotic solvent (e.g., Tetrahydrofuran (THF)).

  • Reagent Addition: To a stirred solution of your substrate and any non-nucleophilic reagents in the chosen solvent under an inert atmosphere, add a solution of 2-Cyano-3-ethoxyacrylamide (1.0 eq) dropwise at 0°C.

  • Temperature Control: Allow the reaction to warm slowly to room temperature, monitoring by TLC or LC-MS every 30 minutes. Do not apply heat unless necessary and the absence of side reactions has been confirmed at lower temperatures.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Purification: Purify the crude product promptly using column chromatography.

Protocol 2: Analytical Workflow for Byproduct Identification
  • Initial Screen (TLC/LC-MS):

    • Take an aliquot from the reaction mixture.

    • Run a TLC plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) to visualize the formation of new spots.

    • Inject a diluted sample into an LC-MS to get an accurate mass of the main product and any significant impurities. Compare the observed masses against a table of potential byproducts (see below).

  • Structure Confirmation (NMR/IR):

    • After purification, acquire a ¹H NMR spectrum. Look for the disappearance of the characteristic vinyl protons of the starting material and the appearance of new signals that would correspond to the expected product or byproducts.

    • If hydrolysis is suspected, acquire an IR spectrum and look for the disappearance of the nitrile peak (~2230 cm⁻¹) and/or the appearance of a broad carboxylic acid O-H stretch. [2] Table of Potential Byproduct Masses:

Byproduct TypeChemical TransformationMass Change from Starting Material (C₆H₈N₂O₂)
Hydrolysis -CN → -COOH+17.00 Da
Hydrolysis -CONH₂ → -COOH+1.01 Da
Michael Addition Addition of H₂O+18.02 Da
Michael Addition Addition of Methanol (CH₃OH)+32.04 Da
Michael Addition Addition of Ethanol (C₂H₅OH)+46.07 Da
Dimerization Addition of one molecule to another+140.14 Da (to form C₁₂H₁₆N₄O₄)

References

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. American Society for Microbiology. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]

  • Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

  • 2-cyano-3-ethoxyacrylic acid Chemical Substance Information. NextSDS. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [Link]

  • Tuning the Electronic Properties of 2-Cyano-3-phenylacrylamide Derivatives. PubMed. [Link]

  • US3694484A - Process of preparing 3-amino-2-cyano acrylamide.
  • US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

Troubleshooting

Technical Support Center: 2-Cyano-3-ethoxyacrylamide Synthesis

Welcome to the technical support guide for the synthesis of 2-cyano-3-ethoxyacrylamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-cyano-3-ethoxyacrylamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Knoevenagel-type condensation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve reaction failures effectively.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of 2-cyano-3-ethoxyacrylamide is a variation of the classic Knoevenagel condensation.[1] It involves the reaction between ethyl cyanoacetate, which possesses an active methylene group, and triethyl orthoformate. Acetic anhydride is typically used as both a solvent and a crucial dehydrating agent to drive the reaction to completion.[2][3]

The reaction proceeds in several steps:

  • Activation: Acetic anhydride likely activates the triethyl orthoformate.

  • Enolate Formation: The active methylene group of ethyl cyanoacetate is deprotonated to form a nucleophilic enolate ion.[4][5]

  • Nucleophilic Attack: The enolate attacks the activated orthoformate.

  • Elimination/Dehydration: A series of elimination steps, driven by the removal of ethanol and facilitated by the dehydrating action of acetic anhydride, leads to the formation of the desired α,β-unsaturated product.[3][6]

ReactionMechanism Reactants Ethyl Cyanoacetate + Triethyl Orthoformate Enolate Enolate Formation Reactants->Enolate Base catalysis (implicit) AceticAnhydride Acetic Anhydride (Solvent & Dehydrating Agent) Elimination Elimination of Ethanol & Water AceticAnhydride->Elimination Drives equilibrium Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Intermediate->Elimination Product 2-Cyano-3-ethoxyacrylamide Elimination->Product

Caption: Reaction mechanism for 2-cyano-3-ethoxyacrylamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 2-cyano-3-ethoxyacrylamide? The most common and direct method is the condensation of ethyl cyanoacetate with triethyl orthoformate, typically heated in acetic anhydride.[2] This one-pot reaction is efficient, and the product can often be isolated in high yield after removing the solvent.[2]

Q2: What is the critical role of acetic anhydride in this reaction? Acetic anhydride serves two primary functions. First, it acts as a solvent for the reactants. Second, and more critically, it is a powerful dehydrating agent.[3][7] The condensation reaction produces water and ethanol as byproducts. Acetic anhydride removes these, shifting the reaction equilibrium towards the product side, thereby maximizing the yield.[3]

Q3: Why are my reagents turning dark brown upon heating before the reaction is complete? This often indicates decomposition. Ethyl cyanoacetate or the product itself can decompose at excessively high temperatures, especially if impurities are present.[8] It is crucial to maintain the recommended temperature range and ensure the purity of your starting materials.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: My reaction yield is very low or I've isolated no product.

Q: I followed the protocol, but my yield is less than 20%. What went wrong?

A: Low yield is a frequent issue stemming from several potential causes. Let's diagnose them systematically.

  • Cause 1: Inefficient Water/Ethanol Removal

    • The "Why": This is a reversible condensation reaction. The byproducts, ethanol and water, can drive the reaction backward, preventing the formation of the final product. Acetic anhydride is key to scavenging these byproducts.

    • The Solution: Ensure your acetic anhydride is of high purity and anhydrous. If it's an old bottle that has been opened multiple times, it may have absorbed atmospheric moisture. Use a fresh, sealed bottle for best results. Also, ensure the reaction is heated sufficiently to facilitate the removal of volatile byproducts.[2]

  • Cause 2: Suboptimal Reaction Temperature

    • The "Why": This reaction requires significant thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish or may not start at all.[9] Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[8]

    • The Solution: A typical temperature range for this reaction is 150-160 °C.[2] Use an oil bath and a thermometer to accurately monitor and control the internal reaction temperature. If the reaction is slow, consider a modest increase in temperature, but monitor for color changes that might indicate decomposition.

  • Cause 3: Poor Quality of Starting Materials

    • The "Why": The purity of ethyl cyanoacetate and triethyl orthoformate is paramount. Ethyl cyanoacetate can hydrolyze over time to cyanoacetic acid, which can interfere with the reaction.[10] Triethyl orthoformate is sensitive to moisture and can decompose.

    • The Solution: Use high-purity reagents from a reliable supplier. If you suspect the quality of your ethyl cyanoacetate, it can be distilled under reduced pressure.[8] Always use triethyl orthoformate from a freshly opened bottle or one that has been properly stored under an inert atmosphere.

  • Cause 4: Incorrect Stoichiometry

    • The "Why": While a 1:1 molar ratio of ethyl cyanoacetate to triethyl orthoformate is typical, an excess of the orthoformate is sometimes used to drive the reaction to completion.[2]

    • The Solution: Double-check your calculations for mass, volume, and molar equivalents. Ensure you are using the correct densities to calculate the moles of your liquid reagents. A slight excess (1.1 to 1.2 equivalents) of triethyl orthoformate can be beneficial.

Problem: The reaction mixture turned into a dark, intractable tar.

Q: My reaction produced a black or dark brown tar instead of the expected yellow solid. Is it salvageable?

A: This usually indicates significant decomposition, and the product is likely not salvageable. The key is to prevent it from happening in the next run.

  • Cause 1: Overheating

    • The "Why": As mentioned, cyano-containing compounds can polymerize or decompose at high temperatures. Exceeding the recommended temperature range is a common cause of tar formation.[9]

    • The Solution: Maintain strict temperature control. Ensure your heating mantle or oil bath is set correctly and that the thermometer is properly placed to measure the internal reaction temperature, not the bath temperature.

  • Cause 2: Presence of Non-Volatile Impurities

    • The "Why": Impurities in the starting materials can act as catalysts for decomposition pathways, especially at high temperatures.

    • The Solution: Re-evaluate the purity of your starting materials. If necessary, purify them before use.[8][9]

Problem: I'm struggling with the product isolation and purification.

Q: I have a crude oil after removing the solvent under reduced pressure, but I can't get it to solidify or crystallize.

A: This is a common workup challenge. The crude product is often an oil that may be slow to crystallize, or it may contain residual solvents that inhibit solidification.

  • Cause 1: Residual Acetic Anhydride/Acetic Acid

    • The "Why": Acetic anhydride is high-boiling (140 °C). Removing it completely via rotary evaporation can be difficult. The residual acidic solvent can prevent the product from crystallizing properly.

    • The Solution: Ensure you are using a high-vacuum pump and a sufficiently high bath temperature (e.g., 60-70 °C) during rotary evaporation to remove as much acetic anhydride as possible. After evaporation, you can try co-evaporating with a non-polar solvent like toluene or heptane (add the solvent and evaporate again) to azeotropically remove the final traces of acetic acid/anhydride.

  • Cause 2: Supersaturation or Oiling Out

    • The "Why": The product may be supersaturated in the residual solvent, or it may have a melting point close to room temperature, making crystallization difficult.

    • The Solution: After solvent removal, try triturating the oil with a cold, non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture. Use a glass rod to scratch the inside of the flask below the surface of the oil; this can provide nucleation sites to induce crystallization. If the product "oils out," allow it to stand in the cold solvent, and it may slowly solidify.

TroubleshootingWorkflow Start Reaction Failure LowYield Low or No Yield? Start->LowYield Tar Tar Formation? LowYield->Tar No CheckWater Check Dehydrating Agent (Fresh Acetic Anhydride) LowYield->CheckWater Yes Purification Purification Issues? Tar->Purification No ControlTemp Implement Strict Temperature Control Tar->ControlTemp Yes ImproveEvap Improve Solvent Removal (High Vacuum, Co-evaporation) Purification->ImproveEvap Yes Success Successful Synthesis Purification->Success No CheckTemp Verify Reaction Temperature (150-160°C) CheckWater->CheckTemp CheckReagents Verify Reagent Purity & Stoichiometry CheckTemp->CheckReagents CheckReagents->Success PurifyReagents Purify Starting Materials Before Use ControlTemp->PurifyReagents PurifyReagents->Success Triturate Triturate with Cold Non-Polar Solvent ImproveEvap->Triturate Triturate->Success

Caption: A logical workflow for troubleshooting common synthesis failures.

Protocols for Success

General Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of ethyl 2-cyano-3-ethoxyacrylate.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (0.2 mol) and triethyl orthoformate (0.2 mol).

  • Solvent Addition: Add acetic anhydride (80 mL).

  • Heating: Heat the mixture in an oil bath to 150-160 °C with stirring.

  • Reaction Time: Maintain the temperature for 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of ethyl cyanoacetate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the acetic anhydride and other volatile components by distillation under reduced pressure (using a rotary evaporator with a high-vacuum pump).

  • Isolation: The resulting residue, typically a yellow oil, should solidify upon cooling or standing. The crude yellow solid can be further purified.[2]

Purification by Recrystallization
  • Dissolution: Dissolve the crude solid product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture can be filtered while hot (use caution with flammable solvents).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Quantitative Data Summary
ReactantMolar Eq.Typical Amount (for 0.2 mol scale)Role
Ethyl Cyanoacetate1.022.6 g (21.3 mL)Active Methylene Compound[10]
Triethyl Orthoformate1.029.6 g (33.3 mL)Electrophile / Ethoxy Source
Acetic AnhydrideSolvent80 mLSolvent & Dehydrating Agent[3][6]
Expected Yield ~84% [2]
Appearance Yellow Solid [2]

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. J&K Scientific. Retrieved March 15, 2026, from [Link]

  • Kundu, T., et al. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Kundu, T., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. ACS Publications. Retrieved March 15, 2026, from [Link]

  • de Oliveira, B. R., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia. Retrieved March 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Organic Syntheses. Retrieved March 15, 2026, from [Link]

  • Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Ataman Kimya. Retrieved March 15, 2026, from [Link]

  • Explorit. (2025, December 28). Acetic anhydride: Significance and symbolism. Explorit. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Wikipedia. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Cyano-3-Ethoxyacrylamide

Welcome to the Technical Support Center for the synthesis and optimization of 2-Cyano-3-ethoxyacrylamide (CAS: 82113-88-0). As a critical intermediate in the synthesis of pyrimidines, pyrazoles, and high-value active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Cyano-3-ethoxyacrylamide (CAS: 82113-88-0). As a critical intermediate in the synthesis of pyrimidines, pyrazoles, and high-value active pharmaceutical ingredients (APIs) like the PDE3 inhibitor Milrinone and Nav1.7 sodium channel inhibitors, achieving high yield and purity in its synthesis is paramount.

This guide is designed for researchers, scale-up chemists, and drug development professionals. It bypasses basic empirical lists to focus on the mechanistic causality behind reaction conditions, providing a self-validating framework for your experimental workflows.

Standardized Experimental Protocol

The following methodology is a self-validating workflow optimized for maximum yield (>93%) and high purity (>99.5%), avoiding the pitfalls of aqueous workups and prolonged reaction times .

Step 1: Reagent Charging & Solvent Setup

  • Action: Charge α-cyanoacetamide (1.0 eq) and triethyl orthoformate (TEOF) (1.6 - 2.0 eq) into a dry reactor. Add a mixed solvent system of acetic anhydride ( Ac2​O ) and glacial acetic acid ( AcOH ) at a 1:10 mass ratio. The mass ratio of α-cyanoacetamide to the mixed solvent should be approximately 1:5.

  • Validation Check: The mixture will initially be heterogeneous. Ensure the reactor is equipped with a reflux condenser and a dry nitrogen line to prevent ambient moisture from hydrolyzing the TEOF.

Step 2: Condensation Reaction

  • Action: Heat the reaction mixture to a strict 40–45 °C and maintain moderate stirring for 3–4 hours.

  • Validation Check: Monitor via TLC or HPLC. The reaction is complete when the α-cyanoacetamide peak is consumed. The mild temperature prevents the thermal degradation of the forming enol ether.

Step 3: Anhydride Quenching

  • Action: Introduce anhydrous ethanol (approx. 4-5 volumes relative to starting material) directly into the reactor to quench the unreacted acetic anhydride. Stir for 10–15 minutes.

  • Validation Check: A slight exotherm may be observed as Ac2​O converts to ethyl acetate and acetic acid. This step is critical to prevent product darkening during subsequent concentration.

Step 4: Two-Stage Vacuum Concentration

  • Action: Apply reduced pressure and concentrate the mixture at 50–60 °C until distillation completely ceases. Once the highly volatile components (ethanol, ethyl acetate) are removed, continuously heat the jacket to 75–80 °C and concentrate until a dry residue is obtained.

  • Validation Check: The transition from 60 °C to 80 °C must only occur after the initial distillation stops; otherwise, residual Ac2​O will bake the product into a dark, intractable tar.

Step 5: Anti-Solvent Recrystallization

  • Action: Dissolve the dry residue in a boiling mixture of n-hexane and ethanol (strict 3:1 volume ratio). Allow the solution to cool slowly to room temperature, then chill to 0–5 °C to precipitate the product. Filter and dry under vacuum.

  • Validation Check: The final product should present as a free-flowing white solid. Purity should exceed 99.5% via HPLC .

Quantitative Data & Parameter Optimization

To facilitate rapid troubleshooting, all critical quantitative parameters and their mechanistic impacts are summarized below.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on Yield & Purity
TEOF Equivalents 1.0 - 1.2 eq1.6 - 2.0 eq Excess TEOF drives the electrophilic attack, preventing incomplete conversion of the active methylene group.
Solvent System Pure AcOH Ac2​O : AcOH (1:10 w/w) Ac2​O acts as a chemical scavenger for the ethanol byproduct, pushing the equilibrium forward.
Reaction Temperature > 60 °C40 - 45 °C Higher temperatures increase polymeric side reactions; 40-45°C maximizes purity (>99.5%).
Quenching Agent Water / Aqueous BaseAnhydrous Ethanol Avoids hydrolysis of the fragile ethoxy enol ether bond; converts Ac2​O to easily distillable byproducts.
Recrystallization Pure Ethanoln-Hexane : EtOH (3:1 v/v) The 3:1 ratio provides the perfect polarity gradient, achieving >93% recovery while purging polar impurities.

Workflow & Logic Visualizations

SynthesisWorkflow Start α-Cyanoacetamide + Triethyl Orthoformate Condensation Condensation 40-45°C, 3-4h (Ac2O / AcOH) Start->Condensation Quench Quenching Anhydrous EtOH Condensation->Quench Concentration Vacuum Concentration 50-60°C -> 75-80°C Quench->Concentration Purification Recrystallization n-Hexane:EtOH (3:1) Concentration->Purification Product 2-Cyano-3-ethoxyacrylamide Yield >93% Purification->Product

Caption: Workflow for the optimized synthesis of 2-cyano-3-ethoxyacrylamide.

TroubleshootingLogic Issue Issue: Suboptimal Yield or Low Purity CheckTemp Is reaction temp >45°C? Issue->CheckTemp TempHigh Side reactions occur. Keep at 40-45°C. CheckTemp->TempHigh Yes CheckQuench Was Ac2O fully quenched with EtOH? CheckTemp->CheckQuench No QuenchFail Product degradation. Stir 10-15 min with EtOH. CheckQuench->QuenchFail No CheckSolvent Check recrystallization ratio (Hexane:EtOH) CheckQuench->CheckSolvent Yes SolventFix Maintain strict 3:1 volume ratio. CheckSolvent->SolventFix

Caption: Troubleshooting logic tree for resolving yield and purity issues.

Troubleshooting & FAQs

Q1: Why is my reaction yield plateauing around 70-80% despite extending the reaction time to 16 hours? A1: This is a classic thermodynamic equilibrium limitation. The condensation of α-cyanoacetamide with TEOF produces ethanol as a stoichiometric byproduct. If ethanol accumulates in the system, the forward reaction stalls. Causality: By utilizing a mixed solvent containing Acetic Anhydride ( Ac2​O ), the anhydride acts as an in-situ chemical scavenger. It reacts with the generated ethanol to form ethyl acetate and acetic acid, thereby continuously driving the equilibrium forward according to Le Chatelier's principle . Extended reaction times without a scavenger will only increase impurity profiles, not yield.

Q2: During the vacuum concentration step, my product degrades and turns into a dark, sticky residue. What is the cause? A2: Darkening is caused by the thermal decomposition of unreacted acetic anhydride or residual acidic byproducts at elevated temperatures. Causality: If Ac2​O is not fully neutralized before applying heat, it will aggressively react with the product or polymerize under vacuum. You must perform a strict quenching step by adding anhydrous ethanol and stirring for 10-15 minutes before concentration. Additionally, utilize the two-stage vacuum concentration outlined in the protocol: clear the volatile ethyl acetate at 50-60 °C before ramping to 80 °C to dry the solid .

Q3: Can I use an aqueous workup (e.g., saturated sodium carbonate) to neutralize the acid before extraction, rather than vacuum distillation? A3: It is highly discouraged for this specific intermediate. Causality: Aqueous workups, especially under basic conditions, can lead to the rapid hydrolysis of the newly formed ethoxy enol ether bond. Furthermore, 2-cyano-3-ethoxyacrylamide has high water solubility. Attempting an aqueous extraction often requires water volumes exceeding 10 times the reaction volume, leading to cumbersome operations, emulsion formations, and significant product loss . Stick to the solvent-evaporation and direct recrystallization method.

Q4: The purity of my final white solid is below 99.0%, which is failing specifications for downstream Nav1.7 inhibitor synthesis. How can I optimize the purification? A4: Impurities in this synthesis are typically polar unreacted starting materials or highly non-polar polymeric byproducts. Causality: A single solvent recrystallization is insufficient to purge both impurity classes. Use the dual-solvent recrystallization system of n-hexane and ethanol at a strict 3:1 volume ratio. Ethanol provides the necessary solvation energy at high temperatures, while the non-polar n-hexane acts as an anti-solvent to selectively crash out the pure 2-cyano-3-ethoxyacrylamide upon cooling. This specific ratio ensures purities up to 99.57%, meeting the stringent requirements for advanced heterocyclic API synthesis .

References

  • Source: Google Patents (CN113493410A)
  • A Novel Synthetic Process for Milrinone Source: Chinese Journal of Pharmaceuticals, 2021, 52(01): 59-62 URL:[Link]

  • Source: Google Patents (WO2016170009A1)
Troubleshooting

preventing degradation of 2-Cyano-3-ethoxyacrylamide during storage

Welcome to the technical support center for 2-Cyano-3-ethoxyacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyano-3-ethoxyacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of your starting materials.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and stability of 2-Cyano-3-ethoxyacrylamide.

Q1: What are the primary drivers of 2-Cyano-3-ethoxyacrylamide degradation during storage?

A1: The degradation of 2-Cyano-3-ethoxyacrylamide is primarily influenced by four environmental factors: temperature, moisture, light, and oxygen.[1] Elevated temperatures can accelerate unwanted side reactions, while moisture can lead to hydrolysis of the acrylamide or cyano groups.[1][2] Exposure to UV light can initiate premature polymerization, and oxygen can promote oxidative breakdown.[1]

Q2: What are the optimal storage conditions to maximize the shelf-life of solid 2-Cyano-3-ethoxyacrylamide?

A2: To maximize shelf-life, solid 2-Cyano-3-ethoxyacrylamide should be stored in a cool, dry, and dark environment.[1][3] The recommended temperature range is 2-8°C (36-46°F).[4][5] It is crucial to use light-proof, airtight containers to protect the compound from light and moisture.[3][4] Storing under an inert atmosphere, such as nitrogen, can also minimize oxidative degradation.[1]

Q3: Can I store 2-Cyano-3-ethoxyacrylamide at room temperature?

A3: While some acrylamide compounds are stable at room temperature if protected from light, long-term storage at room temperature is not ideal for 2-Cyano-3-ethoxyacrylamide.[6] Every degree above the optimal storage temperature can exponentially shorten the shelf life.[1] For short-term storage, a cool, dark, and dry place may be sufficient, but refrigeration is strongly recommended for maintaining long-term purity and stability.

Q4: How should I handle 2-Cyano-3-ethoxyacrylamide that has been refrigerated?

A4: Before opening a refrigerated container of 2-Cyano-3-ethoxyacrylamide, it is critical to allow it to warm to room temperature.[5][7] This prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability.[5][7][8]

Q5: What are the visible signs of degradation?

A5: Visible signs of degradation can include a change in color (e.g., yellowing), a change in physical form (e.g., clumping or polymerization), or the development of an odor.[6] However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity of the compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 2-Cyano-3-ethoxyacrylamide.

Issue 1: Unexpected Experimental Results or Poor Reproducibility

If you are experiencing inconsistent results in your experiments, degradation of your 2-Cyano-3-ethoxyacrylamide starting material could be a contributing factor.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and airtight).

  • Purity Assessment: Perform an analytical purity check on your stored material using a suitable technique like High-Performance Liquid Chromatography (HPLC). Compare the results to the certificate of analysis of a fresh batch.

  • Review Handling Procedures: Ensure that proper handling procedures are being followed, especially allowing refrigerated containers to reach room temperature before opening.[5][7]

Issue 2: Visible Changes in the Stored Material

If you observe any changes in the physical appearance of your 2-Cyano-3-ethoxyacrylamide.

Troubleshooting Steps:

  • Isolate the Material: Do not use the material in any experiments. Segregate the container to prevent accidental use.

  • Document the Changes: Record the observed changes (e.g., color, texture) and the storage conditions.

  • Analytical Characterization: If feasible and safe, a small, representative sample can be analyzed to identify the degradation products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be highly informative.[9]

Degradation Pathways and Prevention

Understanding the potential chemical reactions that lead to degradation is key to preventing them.

Hydrolysis

The cyano and amide groups in 2-Cyano-3-ethoxyacrylamide are susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[2][6] This can lead to the formation of the corresponding carboxylic acid or amide.

  • Prevention:

    • Store in a desiccated environment.

    • Use airtight containers.

    • Avoid contact with acidic or basic substances.[4]

Polymerization

Like other acrylamide derivatives, 2-Cyano-3-ethoxyacrylamide can undergo polymerization, which can be initiated by heat, light, or the presence of free radicals.[1][4]

  • Prevention:

    • Store at recommended cool temperatures.[4]

    • Protect from all sources of light, especially UV light.[4]

    • Ensure the absence of polymerization initiators.

Oxidative Degradation

The presence of oxygen can lead to the oxidative degradation of the molecule.[1]

  • Prevention:

    • Store in airtight containers.

    • For long-term storage of highly sensitive applications, consider blanketing the container with an inert gas like nitrogen or argon.[1]

DegradationPathways cluster_degradation Degradation Triggers cluster_products Degradation Products 2-Cyano-3-ethoxyacrylamide 2-Cyano-3-ethoxyacrylamide Moisture / pH Moisture / pH Heat / Light Heat / Light Oxygen Oxygen Hydrolysis Products\n(Carboxylic Acid / Amide) Hydrolysis Products (Carboxylic Acid / Amide) Moisture / pH->Hydrolysis Products\n(Carboxylic Acid / Amide) Hydrolysis Polymer Polymer Heat / Light->Polymer Polymerization Oxidation Products Oxidation Products Oxygen->Oxidation Products Oxidation

Caption: Key degradation pathways for 2-Cyano-3-ethoxyacrylamide.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing an HPLC method to assess the purity of 2-Cyano-3-ethoxyacrylamide and detect potential degradation products.

Methodology:

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (or buffer) and acetonitrile (or methanol) is typically effective. The pH of the aqueous phase should be controlled to ensure good peak shape.

  • Detection: UV detection at a wavelength where 2-Cyano-3-ethoxyacrylamide has significant absorbance.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed.[9] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and confirm that they are separated from the main peak.[9]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis StockSolution Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) ForcedDegradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) StockSolution->ForcedDegradation WorkingSolution Prepare Working Solution (Dilute to ~100 µg/mL) ForcedDegradation->WorkingSolution Injection Inject onto HPLC System WorkingSolution->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Integrate Peaks Detection->PeakIntegration PurityCalculation Calculate Purity and Degradant Levels PeakIntegration->PurityCalculation

Caption: Workflow for stability-indicating HPLC analysis.

Table 1: Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature 2-8°C (36-46°F)Slows down degradation reactions.[1][4]
Light In the dark (light-proof containers)Prevents light-induced polymerization.[3][4]
Humidity Dry (desiccated environment)Prevents hydrolysis.[1][3]
Atmosphere Airtight container (inert gas for long-term)Minimizes oxidation and moisture contact.[1]

References

  • INCHEM. (1991). Acrylamide (HSG 45, 1991). Retrieved from [Link]

  • Nuoer. (2026, March 7). Acrylamide Monomer Storage Stability: A Comparative Guide. Retrieved from [Link]

  • Blog. (2025, November 28). How to store Acrylamide Liquid 50% safely? Retrieved from [Link]

  • SNF. AQUEOUS ACRYLAMIDE. Retrieved from [Link]

  • Incurelab. (2026, January 14). Cyanoacrylate: An Industrial Guide. Retrieved from [Link]

  • PMC. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Retrieved from [Link]

  • Permabond. (2014, July 18). Storage and Shelf life of Cyanoacrylate Adhesives. Retrieved from [Link]

  • SpringerLink. Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. Retrieved from [Link]

  • Gluegun.com. (2025, December 31). How to Store Structural Adhesives. Retrieved from [Link]

  • SciSpace. Improvement of the thermal stability of cyanoacrylate adhesives. Retrieved from [Link]

  • Academia.edu. Biological degradation of cyanide compounds. Retrieved from [Link]

  • Lifehacks Stack Exchange. (2015, January 31). How should I store super glue to prevent it from drying out? Retrieved from [Link]

  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • American Journal of Polymer Science. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Retrieved from [Link]

  • NextSDS. 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. Retrieved from [Link]

  • DTIC. The Analysis of Cyanide and Its Breakdown Products in Biological Samples. Retrieved from [Link]

  • PubMed. Species differences in the hydrolysis of 2-cyanoethylene oxide, the epoxide metabolite of acrylonitrile. Retrieved from [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

  • PubMed. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved from [Link]

  • Polish Journal of Environmental Studies. Evaluation of the Sensitivity of Organisms Used in Commercially Available Toxkits to Selected Cyanotoxins. Retrieved from [Link]

  • PMC. (2023, June 13). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved from [Link]

  • RSC Publishing. Highly sensitive turn-off fluorescent detection of cyanide in aqueous medium using dicyanovinyl-substituted phenanthridine fluorophore. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved from [Link]

  • ResearchGate. (E)-2-Cyano-3-(5-piperidin-1-yl-2,2-bithien-5-yl)acrylic Acid: A Fluorescent Probe for Detecting Prefibrillar Oligomers. Retrieved from [Link]

  • PMC. Crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide. Retrieved from [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

Optimization

Technical Support Center: Challenges in the Purification of 2-Cyano-3-ethoxyacrylamide

Welcome to the Technical Support Center for 2-Cyano-3-ethoxyacrylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyano-3-ethoxyacrylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity 2-Cyano-3-ethoxyacrylamide.

I. Introduction to Purification Challenges

2-Cyano-3-ethoxyacrylamide is a key building block in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry. Its purification, however, can be non-trivial due to its specific physicochemical properties. The presence of multiple functional groups—nitrile, amide, and an α,β-unsaturated system—makes the molecule susceptible to certain side reactions and complicates the removal of structurally similar impurities.

Common challenges include:

  • Co-precipitation of starting materials: Unreacted 2-cyanoacetamide and triethyl orthoformate (or its derivatives) can be difficult to remove.

  • Formation of byproducts: Side reactions during synthesis can lead to impurities that have similar solubility profiles to the desired product.

  • Thermal instability: The compound may be sensitive to prolonged heating, which can be a concern during recrystallization from high-boiling solvents.

  • Geometric Isomerism: The potential for both E and Z isomers can complicate purification and characterization.

This guide will address these issues with practical, field-proven solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Cyano-3-ethoxyacrylamide?

A1: The most likely impurities are unreacted starting materials, primarily 2-cyanoacetamide. You may also encounter byproducts from side reactions, such as the self-condensation of 2-cyanoacetamide or hydrolysis of the ethoxy group to a hydroxyl group under certain conditions. The presence of the (Z)-isomer, though typically minor, is also a possibility.

Q2: My crude product is an oil or a sticky solid that won't crystallize. What should I do?

A2: This is a common issue often caused by the presence of residual solvent or impurities that inhibit crystallization. First, ensure all volatile solvents from the reaction workup are thoroughly removed under high vacuum. If the product remains oily, attempting a "trituration" can be effective. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization of the product. If this fails, column chromatography is the recommended next step.

Q3: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after purification. How can I improve the separation?

A3: Multiple spots indicate the presence of impurities. For improving TLC resolution, and by extension, column chromatography, a systematic approach to solvent system selection is crucial. Start with a moderately polar system like 30-50% ethyl acetate in hexane. If separation is poor:

  • For spots close to the baseline: Increase the polarity by adding more ethyl acetate or a small amount of methanol.

  • For spots close to the solvent front: Decrease the polarity by increasing the proportion of hexane.

  • Consider using a different solvent system altogether, for instance, dichloromethane/methanol.

Q4: What is the best method for purifying 2-Cyano-3-ethoxyacrylamide on a large scale?

A4: For multi-gram or larger scales, recrystallization is generally the most efficient and cost-effective method.[1] The key is to identify a suitable solvent system that provides a good balance between dissolving the compound when hot and allowing for high recovery upon cooling. Column chromatography can be challenging to scale up but may be necessary if recrystallization fails to remove closely related impurities.[1][2]

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 2-Cyano-3-ethoxyacrylamide.

Symptom Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.[1] 2. Too much solvent was used during the dissolution step.[1] 3. The cooling process was too rapid, leading to precipitation instead of crystallization and loss during filtration.1. Change the solvent system: Try a solvent in which the compound has lower solubility, or use a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[3] 2. Minimize solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
Product Oiling Out During Recrystallization 1. The melting point of the compound is lower than the boiling point of the recrystallization solvent. 2. High concentration of impurities depressing the melting point.[1]1. Switch to a lower-boiling solvent. 2. Use a two-solvent system: Dissolve the oil in a small amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Reheat to clarify and then cool slowly. 3. Preliminary purification: Perform a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.
Colored Impurities Persist After Purification 1. Formation of colored byproducts during the reaction, possibly due to elevated temperatures.[1] 2. Baseline impurities that are not effectively removed by the chosen purification method.1. Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[4] 2. Column chromatography: This is often the most effective way to remove colored impurities.[1] Ensure you choose a solvent system that provides good separation.
Poor Separation During Column Chromatography 1. Inappropriate solvent system (eluent).[1] 2. The column was improperly packed, leading to channeling.[1][2] 3. Overloading the column with too much crude material.1. Optimize the eluent: Perform a thorough TLC analysis with various solvent mixtures to find an optimal system that gives good separation (Rf values between 0.2 and 0.5 are ideal). Consider using a gradient elution.[1] 2. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2] 3. Reduce the load: A general rule of thumb is to load no more than 1 gram of crude material per 20-40 grams of silica gel.[2]

IV. Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This is a common and effective method for purifying 2-Cyano-3-ethoxyacrylamide.

  • Dissolution: Place the crude 2-Cyano-3-ethoxyacrylamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Induce Crystallization: Slowly add water dropwise to the hot ethanol solution until a faint, persistent cloudiness appears. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is suitable for small-scale purification or when recrystallization is ineffective.

  • Select Eluent: Based on TLC analysis, choose a solvent system (e.g., ethyl acetate/hexane mixture) that provides good separation of the product from impurities.

  • Pack the Column: Prepare a silica gel column using the chosen eluent.[2]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.[1]

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Cyano-3-ethoxyacrylamide.[1]

V. Visualization of Purification Workflow

Purification Decision Tree

The following diagram illustrates a logical workflow for choosing the appropriate purification strategy for 2-Cyano-3-ethoxyacrylamide.

Purification_Workflow start Crude 2-Cyano-3-ethoxyacrylamide is_solid Is the crude product a solid? start->is_solid triturate Triturate with a non-polar solvent (e.g., cold ether or hexane) is_solid->triturate No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->is_solid check_purity_recrystal Check Purity (TLC/NMR) recrystallize->check_purity_recrystal column_chrom Perform Column Chromatography check_purity_recrystal->column_chrom Not Pure pure_product Pure Product check_purity_recrystal->pure_product Pure check_purity_column Check Purity (TLC/NMR) column_chrom->check_purity_column check_purity_column->pure_product Pure end End check_purity_column->end Impure - Re-evaluate pure_product->end

Caption: Decision tree for the purification of 2-Cyano-3-ethoxyacrylamide.

General Column Chromatography Workflow

Column_Chromatography_Workflow start Start select_eluent 1. Select Eluent via TLC start->select_eluent pack_column 2. Pack Column with Silica Gel select_eluent->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_fractions 6. Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure 7. Combine Pure Fractions monitor_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by column chromatography.

VI. References

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US3694484A - Process of preparing 3-amino-2-cyano acrylamide. Retrieved from

Sources

Troubleshooting

minimizing side reactions with 2-Cyano-3-ethoxyacrylamide

Welcome to the technical support center for 2-Cyano-3-ethoxyacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyano-3-ethoxyacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and minimize common side reactions, ensuring the success and reproducibility of your experiments.

Introduction to 2-Cyano-3-ethoxyacrylamide

2-Cyano-3-ethoxyacrylamide is a versatile reagent characterized by multiple reactive functional groups: an α,β-unsaturated acrylamide system, a nitrile group, and an enol ether. Its primary application in a biological context is as a Michael acceptor, making it particularly useful for the selective modification of nucleophilic residues on proteins and peptides, most notably the thiol group of cysteine.[1][2][3] The electron-withdrawing properties of the adjacent cyano and amide groups strongly activate the double bond for this conjugate addition.[4][5][6]

However, the same reactivity that makes this molecule useful also renders it susceptible to several side reactions. Understanding and controlling these pathways is critical for achieving high-yield, specific, and characterizable bioconjugates. This guide will address the most common challenges encountered when using this reagent.

Troubleshooting Guide: Question & Answer

Issue 1: Low or No Labeling of My Target Protein.

Question: I've reacted 2-Cyano-3-ethoxyacrylamide with my cysteine-containing protein, but I'm seeing very low labeling efficiency or no modification at all. What could be the cause?

Answer: This is a common issue that typically points to one of three areas: reaction conditions (especially pH), reagent integrity, or protein-specific factors.

Causality and Solutions:

  • Suboptimal pH for Thiolate Formation: The desired reaction is a Michael addition where the nucleophile is the thiolate anion (S⁻) of a cysteine residue, not the protonated thiol (SH).[3] The pKa of a typical cysteine thiol is ~8.3-8.6. For efficient reaction, the pH of the buffer must be high enough to deprotonate a significant fraction of the thiols, but not so high that it promotes other side reactions.

    • Recommendation: Perform your conjugation in a buffer at a pH between 7.0 and 8.0. A pH of 7.4 is often a good starting point, balancing thiolate availability with the stability of the reagent and protein. Avoid strongly acidic or basic conditions.

  • Reagent Degradation via Hydrolysis: 2-Cyano-3-ethoxyacrylamide is sensitive to moisture and pH extremes. The enol ether is particularly susceptible to acid-catalyzed hydrolysis, which converts the reagent into an unreactive β-keto compound.[7][8][9]

    • Recommendation: Always prepare stock solutions of the reagent immediately before use in a dry, aprotic solvent like DMSO or DMF.[10] Do not store aqueous solutions of the reagent. Ensure your reaction buffers are freshly prepared and free of contaminants that could alter the pH.

  • Presence of Competing Nucleophiles: Your buffer components or other molecules in the solution can compete with the target protein for the reagent.

    • Recommendation: Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) or free thiols (e.g., DTT, β-mercaptoethanol).[10][11] Use buffers like HEPES or phosphate-buffered saline (PBS). If a reducing agent is necessary to prevent protein dimerization, it must be removed via dialysis or a desalting column immediately before adding the acrylamide reagent.

  • Protein Accessibility: The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the reagent.[10]

    • Recommendation: If you suspect the cysteine is buried, consider performing the reaction under partially denaturing (but non-reducing) conditions. This is an advanced technique and should be approached with caution to avoid irreversible protein precipitation.

Issue 2: My Mass Spectrometry Results Show Multiple Products and Unexpected Masses.

Question: After the reaction, my mass spectrum is heterogeneous. I see my desired product, but also several other species with different masses. What are these side products and how can I prevent them?

Answer: The appearance of multiple products is a clear indication that side reactions are occurring. The structure of 2-Cyano-3-ethoxyacrylamide presents several potential pathways for unintended modifications.

  • Mechanism: The ethoxy group on the double bond forms an enol ether, which is prone to hydrolysis under acidic or even neutral aqueous conditions.[7][12] Protonation of the double bond leads to an oxonium ion intermediate that is attacked by water, ultimately yielding a 2-cyano-3-oxobutanamide derivative. This side product will not react with your protein. More importantly, this reaction consumes your reagent, leading to lower yields of the desired conjugate.

  • Prevention:

    • Strict pH Control: Maintain the reaction pH between 7.0 and 8.0. Avoid any buffers below pH 7.

    • Reagent Handling: Use the reagent immediately after preparing the stock solution. Minimize the time the reagent is in an aqueous environment before the protein is added.

  • Mechanism: The nitrile (-C≡N) and amide (-CONH₂) groups can be hydrolyzed to a carboxylic acid (-COOH).[13][14][15] This is generally slow under the mild conditions used for bioconjugation but can be accelerated by prolonged reaction times or if the pH strays into strongly acidic or alkaline territory.[14][15][16] Nitrile hydrolysis would add 17 Da (+H₂O, -NH₃) to the mass of the conjugate, while amide hydrolysis would add 1 Da (+O, -NH₂).

  • Prevention:

    • Control Reaction Time: Do not let the reaction run indefinitely. Monitor the reaction progress using LC-MS and quench the reaction once the desired product formation has plateaued (typically within 1-4 hours).

    • Maintain pH: Avoid pH extremes. Hydrolysis is significantly faster at pH > 9 or pH < 5.

  • Mechanism: While the thiol group of cysteine is the preferred nucleophile at neutral pH, the ε-amino group of lysine (pKa ~10.5) becomes increasingly nucleophilic at higher pH values.[17][18] If the pH of your reaction is too high (e.g., > 8.5), you may observe off-target labeling of lysine residues via an aza-Michael addition.[17] This will result in heterogeneous products with multiple labels.

  • Prevention:

    • Optimal pH Range: Keep the reaction pH at or below 8.0. This maximizes cysteine reactivity while keeping lysine side-chain reactivity to a minimum.

The following diagram illustrates the desired reaction versus the primary side reactions.

G cluster_start Reactants cluster_desired Desired Pathway (pH 7.0-8.0) cluster_side Side Reactions Reagent 2-Cyano-3-ethoxyacrylamide DesiredProduct Covalent Conjugate (Thioether Bond) Reagent->DesiredProduct Michael Addition Hydrolysis Enol Ether Hydrolysis (Inactive Reagent) Reagent->Hydrolysis H₂O / H⁺ OffTarget Lysine Addition (pH > 8.5) Reagent->OffTarget Protein-NH₂ Protein Protein-SH (Cysteine) Protein->DesiredProduct

Caption: Desired vs. side reaction pathways for 2-Cyano-3-ethoxyacrylamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of the reagent to use? A: Start with a 5- to 10-fold molar excess of 2-Cyano-3-ethoxyacrylamide over the protein. A large excess can increase the rate of side reactions and potentially lead to protein precipitation.[10] The optimal ratio should be determined empirically for your specific protein.

Q2: How should I prepare and store the reagent? A: 2-Cyano-3-ethoxyacrylamide should be stored as a solid powder at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF should be prepared fresh for each experiment and used immediately. Do not store stock solutions, as the reagent is susceptible to degradation.[10]

Q3: What analytical methods are best for confirming conjugation? A: A combination of techniques is recommended.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for confirming the covalent modification and determining the final mass of the conjugate. It can also be used to quantify the extent of labeling and detect side products.

  • SDS-PAGE: A simple way to visualize a shift in molecular weight, although the mass change from a single modification may be too small to detect.

  • UV-Vis Spectroscopy: If the reagent or a tag attached to it has a unique absorbance, this can be used to quantify the degree of labeling.

Q4: My protein precipitates after adding the reagent. What can I do? A: Protein precipitation can occur if the modification alters the protein's net charge or surface hydrophobicity, leading to aggregation.[10][19]

  • Reduce Molar Excess: You may be over-labeling the protein. Try a lower molar excess of the reagent.

  • Optimize Buffer: Screen different buffer conditions, including pH and the addition of stabilizing excipients like arginine or glycerol.

  • Control DMSO Concentration: Ensure the final concentration of DMSO or DMF from the reagent stock solution is low (typically <5% v/v), as high concentrations of organic solvents can denature proteins.

Experimental Protocols

Protocol 1: General Procedure for Cysteine Labeling
  • Protein Preparation: Prepare the protein in a thiol-free buffer (e.g., 1x PBS, pH 7.4). If the protein has been stored in a buffer containing reducing agents, it must be desalted into the reaction buffer immediately prior to use. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Just before use, dissolve 2-Cyano-3-ethoxyacrylamide in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10x) of the reagent stock solution to the protein solution. For example, add 5 µL of a 10 mM reagent stock to 1 mL of a 20 µM protein solution.

  • Incubation: Gently mix and incubate the reaction at room temperature or 4°C for 1 to 4 hours. Protect the reaction from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like N-acetylcysteine to a final concentration of 10-20 mM to consume any unreacted reagent.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

  • Analysis: Characterize the final conjugate using LC-MS to confirm the mass and SDS-PAGE to check for purity and aggregation.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues.

G Start Start: Low/No Labeling or Heterogeneous Product Check_pH 1. Verify Buffer pH Is it 7.0-8.0? Is it free of amines/thiols? Start->Check_pH Check_Reagent 2. Assess Reagent Was stock solution fresh? Was reagent stored correctly? Check_pH->Check_Reagent Yes Fail_pH Action: Remake buffer (PBS, HEPES). Adjust pH carefully. Check_pH->Fail_pH No Check_Stoichiometry 3. Evaluate Stoichiometry Is molar excess 5-10x? Is protein concentration known? Check_Reagent->Check_Stoichiometry Yes Fail_Reagent Action: Use new aliquot of reagent. Prepare stock immediately before use. Check_Reagent->Fail_Reagent No Check_Analysis 4. Confirm Analysis Is MS calibrated? Is protein accessible? Check_Stoichiometry->Check_Analysis Yes Fail_Stoichiometry Action: Titrate molar excess. Try 2x, 5x, 10x, 20x. Check_Stoichiometry->Fail_Stoichiometry No Success Problem Solved: Successful Conjugation Check_Analysis->Success Yes Fail_Analysis Action: Consult with core facility. Consider partial denaturation. Check_Analysis->Fail_Analysis No Fail_pH->Start Fail_Reagent->Start Fail_Stoichiometry->Start Fail_Analysis->Start

Caption: A step-by-step workflow for troubleshooting conjugation experiments.

Data Summary Table

The following table summarizes the key reaction parameters and their expected impact on the outcome.

ParameterSub-Optimal ConditionConsequenceRecommended ConditionRationale
pH < 7.0Poor thiol deprotonation; slow reaction; enol ether hydrolysis.[7]7.0 - 8.0 Balances efficient thiolate formation with reagent stability and minimizes off-target reactions.[17]
> 8.5Off-target lysine modification; potential amide/nitrile hydrolysis.[14][17]
Reagent Molar Excess < 2xIncomplete or slow reaction.5x - 10x Drives the reaction to completion in a reasonable timeframe without promoting excessive side reactions.
> 20xIncreased side reactions; potential for protein precipitation.[10]
Buffer Composition Tris, GlycineBuffer amine competes with protein for the reagent.[10][11]PBS, HEPES Non-nucleophilic buffers that do not interfere with the conjugation chemistry.
DTT, BMEBuffer thiol competes with protein for the reagent.
Reaction Time Too shortIncomplete reaction.1 - 4 hours Sufficient time for most conjugations to reach completion. Monitor progress to avoid unnecessary exposure.
Too long (>12h)Increased risk of hydrolysis side products and protein degradation.[14][15]

References

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Thermo Fisher Scientific. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
  • Clark, J. hydrolysis of nitriles. Chemguide.
  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.
  • Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7).
  • ResearchGate. Reagents for cysteine‐selective modifications in peptides and proteins.
  • ResearchGate. Reagents and strategy for cysteine modification. a Classical reagents....
  • Lairson, L. L., et al. (2022). Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. Journal of the American Chemical Society.
  • Gola, J., et al. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI.
  • Creative Biolabs. (2024, November 7). Troubleshooting Guides.
  • ECHEMI. Mechanism for hydrolysis of enol ether to aldehyde.
  • Arts, M., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology.
  • Loria, J. P., et al. (2012). Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP). Journal of the American Chemical Society.
  • van der Westhuizen, J., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
  • CCS Chemistry. (2025, August 19). Covalent and Dynamic Covalent Modification of Cysteine Residues on Peptides via Indanonalkene Conjugate Acceptors.
  • NotEvans. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange.
  • Creative Proteomics. Protein Labeling: Methods and Mechanisms.
  • Devenish, S. R., et al. (2007). Overcoming Limiting Side Reactions Associated with an NHS-Activated Precursor of Polymethacrylamide-Based Polymers. Bioconjugate Chemistry.
  • ResearchGate. Model Reactions of Acrylamide with Selected Amino Compounds.
  • Benchchem. Application Notes and Protocols for Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate as a Michael Acceptor.
  • Patsnap Eureka. (2026, March 6). Understanding Enol Reaction Pathways in Detail.
  • Thermo Fisher Scientific. Protein-Protein Interactions Support—Troubleshooting.
  • Benchchem. Technical Support Center: Troubleshooting Protein Aggregation in Experiments.
  • Wikipedia. Michael addition reaction.
  • Alfa Chemistry. Michael Addition. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYS-IGh_WKJ5let79CZ2fy12CmHoUAOYPuSC1uapk2c1PDxpxjpoxmhXDqMDTPlCx35qhAWb9ZXIwshX5cYvesQVfrroLVTtj7ZYKoKN9X9k2-2T7lb-qCe3V_YSyetUNpjj4VAgXZy3UaL3OBUWzFX_L4zv81LGzv)AgXZy3UaL3OBUWzFX_L4zv81LGzv)

Sources

Optimization

Technical Support Center: Optimizing Catalyst &amp; Solvent Systems for 2-Cyano-3-ethoxyacrylamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for drug development professionals and synthetic chemists. The preparation of 2-cyano-3-ethoxyacrylamide (also known as ethoxymethylene cyanoacetamide) is a critical node in the synthesis of pyrimidine derivatives, pyrazoles, and PDE3 inhibitors such as milrinone 1, 2.

The condensation of α-cyanoacetamide with triethyl orthoformate is not a simple mix-and-heat operation; it relies heavily on the precise orchestration of acid catalysis and thermodynamic driving forces. This guide will dismantle the causality behind the experimental choices to help you troubleshoot and optimize your yields.

Section 1: Mechanistic Causality & Reaction Logic

To troubleshoot effectively, one must understand the dual-functionality of the standard acetic anhydride/glacial acetic acid solvent system. Glacial acetic acid provides the proton source to activate triethyl orthoformate, generating the highly electrophilic diethoxymethyl carbocation.

Simultaneously, acetic anhydride acts as a chemical alcohol scavenger. The condensation produces two equivalents of ethanol. If left in the system, this ethanol pushes the equilibrium backward. Acetic anhydride irreversibly reacts with the ethanol byproduct to form ethyl acetate and acetic acid, creating a thermodynamic sink that drives the equilibrium forward to completion via Le Chatelier's principle 1.

Mechanism A Triethyl Orthoformate (TEOF) C Diethoxymethyl Carbocation A->C + H+ B Glacial Acetic Acid (H+ Catalyst) B->C Activates E Condensation Intermediate C->E + D α-Cyanoacetamide D->E Nucleophilic Attack F 2-Cyano-3-ethoxyacrylamide (Product) E->F - EtOH G Ethanol (Byproduct) E->G Release I Ethyl Acetate + Acetic Acid G->I Quenched by H Acetic Anhydride (Scavenger) H->I Drives Equilibrium

Mechanistic pathway of 2-cyano-3-ethoxyacrylamide synthesis driven by Le Chatelier's principle.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 60-70% conversion despite using an excess of triethyl orthoformate? Root Cause: Failure to shift the equilibrium. If your acetic anhydride concentration is too low, the ethanol generated during the reaction accumulates and stalls the forward progress. Solution: Ensure you are using a strictly controlled mixed solvent of acetic anhydride and glacial acetic acid. The total mass of the mixed solvent should be 5 to 6 times the mass of the starting α-cyanoacetamide 1.

Q2: I am observing dark, tarry impurities during the concentration step. How do I prevent this? Root Cause: Unreacted acetic anhydride is degrading your product at elevated temperatures (75-80 °C) during vacuum distillation, leading to unwanted N-acetylation or polymerization. Solution: Implement an active quenching step. After the 3-4 hour reaction at 40-45 °C, you must add absolute ethanol and stir for 10-15 minutes 1. This deliberately consumes the residual acetic anhydride before you apply high heat, allowing for a clean, white solid upon concentration.

Q3: How does the catalyst/solvent ratio affect the final yield and purity? Data Summary: The balance between the acid catalyst (AcOH) and the scavenger (Ac₂O) is the most critical parameter in this synthesis. Too much Ac₂O leads to exothermic runaway and side-reactions; too little leads to incomplete conversion.

Ac₂O : AcOH Mass RatioConversion Rate (%)Impurity Profile (N-acetylated)Final Yield (%)Purity (%)
1 : 598.5High (>3%)82.195.2
1 : 10 99.2 Low (<0.5%) 93.8 99.6
1 : 1585.4Low (<0.1%)78.598.1
0 : 1 (No Ac₂O)55.0None45.092.0

(Note: Data synthesized from optimized industrial protocols for milrinone intermediates 1)

Section 3: Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. The specific temperature checkpoints and the mandatory quenching step ensure the reaction proceeds safely without degrading the target molecule.

Step 1: Reagent Charging In a dry reactor under a nitrogen atmosphere, charge α-cyanoacetamide (1.0 mol) and triethyl orthoformate (1.6 mol).

Step 2: Catalyst/Solvent Addition Add the mixed solvent of acetic anhydride and glacial acetic acid. The mass ratio of Ac₂O to AcOH must be exactly 1:10. The total mass of this solvent mixture should be 5 to 6 times the mass of the α-cyanoacetamide 1.

Step 3: Controlled Condensation Heat the mixture to 40-45 °C and maintain this temperature for 3-4 hours. Causality check: The temperature must not exceed 45 °C during this phase to prevent thermal degradation of the orthoformate and suppress unwanted N-acetylation of the amide.

Step 4: Active Scavenger Quenching (Critical Step) Add absolute ethanol (approx. 350 mL per mol of starting material) directly to the reactor. Stir for 10-15 minutes. Causality check: This step strictly quenches residual acetic anhydride, protecting the product from degradation during the subsequent high-temperature concentration.

Step 5: Two-Stage Concentration Initiate vacuum concentration at 50-60 °C until the bulk of the solvent (ethyl acetate, ethanol) is removed and no distillate flows. Then, increase the temperature to 75-80 °C and concentrate under reduced pressure to complete dryness [[1]]().

Step 6: Recrystallization Recrystallize the crude solid using an n-hexane/ethanol system (volume ratio 3:1). Filter and dry to obtain 2-cyano-3-ethoxyacrylamide as a white solid (Expected yield: ~93.8%, Purity: >99.6%) 1.

Workflow Step1 Step 1: Reagent Charging α-Cyanoacetamide + TEOF Step2 Step 2: Catalyst Addition AcOH/Ac2O (10:1 ratio) Step1->Step2 Step3 Step 3: Controlled Condensation Maintain 40-45 °C for 3-4 hours Step2->Step3 Step4 Step 4: Active Quenching Add Absolute EtOH to quench Ac2O Step3->Step4 Step5 Step 5: Two-Stage Concentration Vacuum at 50-60 °C, then 75-80 °C Step4->Step5 Step6 Step 6: Recrystallization n-Hexane/Ethanol (3:1) Step5->Step6 Step7 Pure 2-Cyano-3-ethoxyacrylamide Step6->Step7

Step-by-step synthetic workflow emphasizing critical temperature controls and quenching steps.

References
  • CN113493410A - Preparation process of milrinone - Google Patents Source: Google Patents URL
  • Source: e-bookshelf.

Sources

Troubleshooting

Technical Support Center: LC/MS/MS Analysis of 2-Cyano-3-ethoxyacrylamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Cyano-3-ethoxyacrylamide (C₆H₈N₂O₂, MW: 140.14 g/mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Cyano-3-ethoxyacrylamide (C₆H₈N₂O₂, MW: 140.14 g/mol ).

Because this molecule is characterized by low molecular weight, high polarity, and reactive functional moieties (a cyano group, an ethoxy ether, and a Michael-acceptor acrylamide backbone), standard LC/MS approaches often fail. This guide bypasses generic advice to focus on the exact causality behind signal loss, poor retention, and matrix interferences, providing you with self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I experiencing severe peak tailing or a complete loss of chromatographic retention?

The Causality: 2-Cyano-3-ethoxyacrylamide is highly polar. To retain it on a standard reversed-phase C18 column, analysts often default to highly aqueous mobile phases (>95% water). However, conventional C18 stationary phases are hydrophobic; under highly aqueous conditions, the alkyl chains fold into themselves to minimize surface area—a phenomenon known as "phase collapse" or pore dewetting. This abruptly halts analyte partitioning, causing the analyte to elute in the void volume with severe tailing [1]. The Solution: Abandon standard C18 for this analyte. Transition to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded (aqueous-compatible) C18 phase that maintains a hydration layer [2].

Q2: My analyte signal decreases linearly over sequential injections. Is my MS source fouled?

The Causality: While mass spectrometer source fouling typically causes erratic signal suppression, a strictly linear decrease over time strongly indicates sample degradation within the autosampler. The ethoxyacrylamide moiety is susceptible to hydrolysis and nucleophilic attack, particularly if the sample diluent is not pH-stabilized [2]. The Solution: Control the kinetics of degradation. Prepare all final samples in a buffered, slightly acidic diluent (e.g., 0.1% formic acid) and strictly maintain the autosampler temperature at 4°C.

Q3: I detect a peak at the correct m/z, but my calculated concentrations are erroneously high in biological matrices. Why?

The Causality: Because the precursor ion mass is very low ([M+H]⁺ at m/z 141.1), this assay is highly vulnerable to isobaric interferences. Larger matrix components (such as amino acids, lactamide, or lipids) frequently undergo in-source fragmentation, producing product ions with identical m/z ratios to your target analyte. The Solution: You cannot rely on MS mass resolution alone for low m/z targets. You must implement a rigorous Solid Phase Extraction (SPE) cleanup to remove matrix precursors before they enter the MS source, coupled with optimized chromatography to resolve any remaining isobaric compounds.

Part 2: Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must be a self-validating system. The following workflows incorporate mandatory internal checks to verify extraction efficiency and instrument suitability.

Protocol 1: Solid Phase Extraction (SPE) & Sample Cleanup

Self-Validation Check: This protocol requires spiking a stable isotope-labeled internal standard (e.g., ¹³C₃-acrylamide analog) prior to extraction. A consistent IS peak area across all samples validates extraction efficiency and flags any variable matrix effects.

  • Spiking: Aliquot 1.0 mL of the biological sample into a 50 mL polypropylene centrifuge tube. Spike with 10 µL of Internal Standard (IS) solution (200 ng/mL). Vortex for 30 seconds.

  • Aqueous Extraction: Add 4.0 mL of LC-MS grade water. Causality: Water disrupts protein binding without precipitating matrix proteins that could trap the highly polar analyte.

  • Centrifugation: Centrifuge at 9,000 rpm for 15 minutes to pellet particulates and clarify the aqueous phase[3].

  • SPE Conditioning: Condition an OASIS HLB SPE cartridge (200 mg) with 3.5 mL methanol, followed by 3.5 mL water. Causality: Conditioning solvates the polymeric sorbent bed, maximizing the surface area for analyte retention[3].

  • Loading & Washing: Load 1.5 mL of the clarified supernatant. Allow it to pass via gravity. Wash with 1.5 mL of water to elute non-binding polar interferences.

  • Elution: Elute the target analyte with 2.0 mL of Methanol/Acetonitrile (50:50, v/v).

  • Reconstitution: Evaporate under a gentle nitrogen stream at room temperature (avoid heat to prevent degradation) and reconstitute in 0.5 mL of the initial mobile phase.

Protocol 2: LC/MS/MS Method Parameters

Self-Validation Check: Run a System Suitability Test (SST) standard before every batch. The SST must demonstrate a signal-to-noise (S/N) ratio > 10 for the Lower Limit of Quantitation (LLOQ) and a peak asymmetry factor between 0.8 and 1.2.

Table 1: Optimized LC Gradient (HILIC Phase) Column: 2.1 x 100 mm, 1.7 µm HILIC stationary phase.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4595
1.00.4595
4.00.44060
5.00.44060
5.10.4595
8.00.4595

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH controlled); Mobile Phase B: Acetonitrile.

Table 2: MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Cyano-3-ethoxyacrylamide141.195.15015Quantifier (Loss of ethanol)
2-Cyano-3-ethoxyacrylamide141.1124.15010Qualifier (Loss of ammonia)
¹³C₃-Acrylamide (IS)144.198.15015Internal Standard

Part 3: Visualizations & Logical Workflows

LCMS_Workflow A 1. Sample Prep Spike 13C-IS & Extract B 2. Centrifugation Remove Precipitates A->B C 3. SPE Cleanup Eliminate Matrix B->C D 4. LC Separation HILIC / Aq-C18 C->D E 5. MS/MS Detection ESI+ MRM Mode D->E

Workflow for extraction, cleanup, and LC/MS/MS analysis of 2-Cyano-3-ethoxyacrylamide.

Troubleshooting_Logic Start Signal Loss or Poor Peak Shape? Q1 Linear signal drop over time? Start->Q1 Degrade Sample Degradation Check diluent pH Q1->Degrade Yes Q2 Using standard C18 with >95% water? Q1->Q2 No Phase Phase Collapse Switch to HILIC Q2->Phase Yes Matrix Matrix Effect Optimize SPE Q2->Matrix No

Diagnostic logic tree for troubleshooting signal loss and peak shape anomalies.

Part 4: References

  • Biotage. "Analytical techniques and challenges for acrylamide testing." Biotage Knowledge Base. URL:[Link]

  • ResearchGate. "Did you face problem with repeatibility of acrylamide analysis in LCMSMS?" ResearchGate Discussions. URL:[Link]

  • Waters Corporation. "Determination of Acrylamide: Are You Avoiding Isobaric Interferences?" Waters Application Notes. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Detection and Quantitation of Acrylamide in Foods." FDA Laboratory Methods. URL:[Link]

Sources

Optimization

Technical Support Center: Handling Highly Hygroscopic 2-Cyano-3-ethoxyacrylamide

Welcome to the Advanced Technical Support Center for handling 2-Cyano-3-ethoxyacrylamide (CAS: 7154-55-4). As a highly polar enol ether derivative, this compound is a critical intermediate in the synthesis of complex het...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling 2-Cyano-3-ethoxyacrylamide (CAS: 7154-55-4). As a highly polar enol ether derivative, this compound is a critical intermediate in the synthesis of complex heterocycles, including the PDE3 inhibitor milrinone[1]. However, its dense network of hydrogen-bond acceptors (cyano and amide groups) makes it extremely hygroscopic.

This guide is engineered for researchers and drug development professionals. It moves beyond basic safety data to provide mechanistic troubleshooting, self-validating protocols, and quantitative metrics to ensure absolute reproducibility in your synthetic workflows.

Mechanistic Troubleshooting & FAQs

Q1: My 2-Cyano-3-ethoxyacrylamide turned into a sticky, viscous paste on the balance. Can I still use it?

A: No, it must be discarded or rigorously purified. Causality: The compound has undergone deliquescence. The amide and cyano groups form extensive hydrogen bonds with atmospheric water vapor. Once a critical moisture threshold is reached, the crystalline lattice collapses into a concentrated aqueous slurry. More critically, the water acts as a nucleophile. The 3-ethoxy group is part of an activated enol ether system; moisture triggers the hydrolysis of this group, displacing ethanol and forming an unreactive hydroxymethylenemalonamide derivative. This chemical degradation will collapse the yield of any subsequent cyclization reactions.

Q2: How do I accurately weigh this compound for anhydrous reactions without exposing it to air?

A: Utilize a glove box or the "Pre-tared Septum Vial" method. Causality: Traditional weighing on an open analytical balance exposes the compound to ambient humidity, leading to rapid mass inflation (weighing water instead of the reagent)[2]. By handling the bulk material exclusively inside a glove box (Argon/N2 atmosphere, <1 ppm H2O) and aliquoting it into pre-tared vials sealed with PTFE septa, you isolate the hygroscopic intermediate from ambient moisture[3]. Reagents can then be injected directly into these vials via syringe.

Q3: We received a 100g bulk bottle. What is the optimal storage strategy after the initial opening?

A: Aliquot immediately, backfill with Argon, and store at -20°C. Causality: Repeatedly opening a cold bulk container in ambient air causes immediate condensation of atmospheric moisture onto the cold chemical surface. To prevent this, the entire bulk amount should be aliquoted into single-use amber vials inside a glove box immediately upon receipt. Store these sealed vials in a secondary desiccator at -20°C[4].

Mandatory Visualizations: Workflows & Pathways

Workflow for Anhydrous Handling

The following diagram outlines the strict handling pipeline required to maintain the structural integrity of the intermediate.

Workflow A Receive Bulk 2-Cyano-3-ethoxyacrylamide B Transfer to Glove Box (Argon atm, <1 ppm H2O) A->B C Aliquot into Pre-tared Amber Vials B->C D Seal with PTFE Septa & Parafilm C->D E Store at -20°C in Desiccator D->E

Caption: Workflow for the anhydrous handling and storage of hygroscopic intermediates.

Moisture-Induced Degradation Pathway

Understanding the chemical vulnerability of 2-Cyano-3-ethoxyacrylamide is critical. The diagram below illustrates why moisture exposure is not just a physical issue, but a chemical one.

Degradation A 2-Cyano-3-ethoxyacrylamide (Active Enol Ether) B Nucleophilic Attack at beta-Carbon A->B + H2O H2O Atmospheric Moisture (H2O) H2O->B C Hydroxymethylenemalonamide (Inactive) B->C - Ethanol D Failed Cyclization (Yield Collapse) C->D

Caption: Moisture-induced degradation pathway of 2-Cyano-3-ethoxyacrylamide via hydrolysis.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol includes built-in Quality Control (QC) validation steps. If the validation fails, the system is compromised, and the reagent must not be used for sensitive syntheses.

Protocol: Anhydrous Aliquoting and Reaction Setup

Objective: Transfer and utilize 2-Cyano-3-ethoxyacrylamide without moisture contamination.

Step-by-Step Methodology:

  • Vial Preparation: Bake 20 mL amber borosilicate vials and PTFE-lined septa caps in an oven at 120°C for 12 hours to remove surface-bound water.

  • Atmosphere Transfer: Transfer the hot vials and the sealed bulk chemical into a glove box antechamber. Cycle the antechamber with Argon/Vacuum at least three times.

  • Taring: Inside the glove box, tare the empty vials on an analytical balance.

  • Aliquoting: Dispense the required mass of 2-Cyano-3-ethoxyacrylamide into each vial. Record the exact mass.

  • Sealing: Cap the vials tightly with the PTFE septa. Wrap the junction with Parafilm.

  • Self-Validation (QC Step): Remove the sealed vials from the glove box. Leave one "test vial" exposed to ambient laboratory air for 24 hours, then reweigh it.

    • Validation Logic: If Δmass>0.5 mg , the PTFE seal is compromised, and ambient moisture is breaching the vial. The batch must be re-sealed with higher-quality septa.

  • Reaction Execution: To run the reaction, do not open the vial. Instead, inject your anhydrous solvent (e.g., dry DMF or THF) directly through the PTFE septum using a dry, Argon-purged syringe.

Quantitative Handling Metrics

The table below summarizes the physical and chemical degradation of 2-Cyano-3-ethoxyacrylamide under various storage conditions. Use this data to benchmark your laboratory practices.

Storage ConditionRelative Humidity (RH)Moisture Uptake (24h)Chemical Purity (7 Days)Recommended Action
Ambient Benchtop 40 - 60%> 15.0% (Deliquescence)< 60% (Hydrolyzed)Discard immediately.
Standard Fridge (4°C) Variable (Condensation)5.0 - 10.0%~ 75%Recrystallize before use.
Desiccator (RT) < 10%1.0 - 2.5%> 90%Acceptable for robust reactions.
Glove Box / Argon (-20°C) < 1 ppm H2O< 0.1% > 99% Optimal for direct use.

Data Interpretation: Even in a standard desiccator, the compound absorbs enough moisture over time to initiate slow hydrolysis. Strict inert atmosphere storage is the only method to maintain >99% purity over extended periods[4].

References

  • HepatoChem. How do you handle hygroscopic salts? HepatoChem Technical Resources. Retrieved from:[Link]

  • Google Patents.Preparation process of milrinone (CN113493410A). Google Patents Database.
  • National Center for Biotechnology Information (NCBI). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from:[Link]

Sources

Troubleshooting

Mechanistic Causality: The "Dual-Threat" Polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose entire batches of 2-Cyano-3-ethoxyacrylamide (CAS 7154-55-4) during the final concentration step...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose entire batches of 2-Cyano-3-ethoxyacrylamide (CAS 7154-55-4) during the final concentration step or after a few weeks in cold storage.

This compound is a critical intermediate, primarily utilized in the synthesis of phosphodiesterase-3 inhibitors like1[1]. The fundamental mistake made during handling is treating this molecule like a standard amide. It is not. It is a highly activated Michael acceptor that faces a "dual-threat" polymerization risk.

This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure your batch integrity remains uncompromised.

To prevent polymerization, we must first understand the causality behind it. 2-Cyano-3-ethoxyacrylamide polymerizes via two distinct, competing pathways:

  • Anionic Polymerization: The cyano (-C≡N) and carbonyl (-C=O) groups exert a synergistic, massive electron-withdrawing effect on the vinylic double bond. This makes the β-carbon highly electrophilic. Even weak nucleophiles—such as ambient moisture (H₂O) or trace amines—can attack this carbon, generating a resonance-stabilized carbanion that rapidly propagates into a linear polymer[2].

  • Free-Radical Polymerization: The acrylamide backbone is prone to homolytic cleavage and vinyl addition. When exposed to heat, UV light, or oxygen radicals, the kinetic energy overcomes the activation barrier for spontaneous radical generation, leading to cross-linked, insoluble matrices[3].

PolymerizationPathways cluster_anionic Anionic Polymerization cluster_radical Free-Radical Polymerization Monomer 2-Cyano-3-ethoxyacrylamide (Highly Electrophilic Monomer) Carbanion Carbanion Intermediate Monomer->Carbanion RadicalInt Vinyl Radical Monomer->RadicalInt Nuc Nucleophiles (Moisture, Weak Bases) Nuc->Monomer Attacks β-carbon Rad Radical Initiators (Heat, UV Light, O2) Rad->Monomer Homolytic Cleavage PolymerA Linear Anionic Polymer (Rapid Gelation) Carbanion->PolymerA Propagation PolymerR Cross-linked Polymer (Insoluble Matrix) RadicalInt->PolymerR Propagation AcidStab Acidic Stabilizers (e.g., Methanesulfonic acid) AcidStab->Carbanion Quenches Anion RadScav Radical Scavengers (e.g., MEHQ) RadScav->RadicalInt Terminates Radical

Dual polymerization pathways of 2-Cyano-3-ethoxyacrylamide and their respective inhibition mechanisms.

Troubleshooting & FAQs

Q1: My freshly synthesized 2-Cyano-3-ethoxyacrylamide turned into a viscous gel during concentration. What went wrong? A1: You likely experienced thermally-induced radical polymerization during solvent removal. In standard synthesis workflows, the reaction is quenched with ethanol and concentrated under reduced pressure at 50–60 °C[4]. However, if your vacuum is insufficient, the required bath temperature exceeds the thermal stability threshold of the acrylamide moiety. Causality & Fix: The kinetic energy at >50 °C triggers spontaneous radical generation. Always maintain a high vacuum (<10 mbar) to keep the bath temperature strictly below 45 °C.

Q2: Why does the compound polymerize even when stored in the dark at 4 °C? A2: If you have eliminated heat and UV light, the culprit is anionic polymerization triggered by moisture[2]. Cold storage is insufficient if the container breathes; condensation introduces water, which acts as a nucleophile. Causality & Fix: You must store the compound in a hermetically sealed container backfilled with Argon. Crucially, dope the solid with 10–20 ppm of an acidic stabilizer to quench any rogue carbanions before they propagate.

Q3: Can I use standard clear glass vials for long-term storage? A3: No. Standard borosilicate glass presents two risks. First, it transmits UV light, initiating free-radical polymerization[3]. Second, the surface of untreated glass contains slightly basic silanol groups that can initiate anionic polymerization at the solid-glass interface. Causality & Fix: Always use acid-washed amber glass or PTFE containers to block UV transmission and eliminate basic surface initiation sites.

Quantitative Stability Parameters

Table 1: Stability Parameters and Quantitative Inhibitor Specifications

Threat PathwayPrimary InitiatorsMechanistic ConsequencePreventative Environmental ControlRecommended Stabilizer & Concentration
Anionic Polymerization Ambient moisture (H₂O), trace amines, basic glass silanolsCarbanion propagation leading to rapid linear gelationMaintain strictly anhydrous conditions; use acid-washed glasswareMethanesulfonic acid or Phosphoric acid (10–20 ppm)
Free-Radical Polymerization Heat (>50 °C), UV light, PeroxidesHomolytic cleavage leading to insoluble, cross-linked matricesTemperature control (≤ 45 °C during processing, 4 °C storage); Amber vialsMequinol (MEHQ) or Hydroquinone (20–50 ppm)
Hydrolytic Degradation Water + HeatConversion of the acrylamide moiety to acrylic acid, lowering purityDesiccation; Inert gas (Argon/N₂) headspace purgingN/A (Requires physical moisture barrier)

Protocol: Self-Validating Stabilization and Storage Workflow

Objective: Purify, stabilize, and store 2-Cyano-3-ethoxyacrylamide while verifying the absence of polymer chains at each step. A protocol is only trustworthy if it proves its own success before you move to the next step.

Phase 1: Purity and State Verification

  • Sampling: Extract 10 mg of the synthesized batch and dissolve it in 1 mL of anhydrous ethanol.

  • Validation Check (Visual & Chromatographic): Observe the solution against a dark background.

    • Pass: The solution is perfectly clear. Proceed to Phase 2.

    • Fail: Turbidity indicates the presence of insoluble polyacrylamide chains. Causality: The batch has undergone partial polymerization and must be rescued via hot recrystallization in an n-hexane/ethanol (3:1 v/v) system[4].

Phase 2: Dual-Inhibitor Doping Causality: We must introduce two distinct stabilizers to arrest both the anionic and radical pathways before concentrating the product.

  • Preparation: Prepare a stock solution containing Mequinol (MEHQ) and Methanesulfonic acid in anhydrous ethanol.

  • Doping: Add the stock to the bulk monomer solution to achieve a final concentration of 20 ppm MEHQ (radical scavenger) and 10 ppm Methanesulfonic acid (anionic quencher).

  • Validation Check (pH Microenvironment): Spot 10 µL of the doped solution onto a moistened pH indicator strip.

    • Pass: The pH reads between 4.5 and 5.5, confirming the acidic microenvironment necessary to neutralize ambient nucleophiles.

Phase 3: Controlled Solvent Removal

  • Concentration: Transfer the doped solution to a rotary evaporator. Apply high vacuum (< 10 mbar).

  • Temperature Control: Submerge the flask in a water bath strictly maintained at ≤ 45 °C. Causality: Exceeding 50 °C provides the activation energy required for spontaneous radical generation[3].

  • Validation Check (Mass Constancy): Once condensation in the receiving flask ceases, weigh the evaporation flask. Re-apply vacuum for 30 minutes and re-weigh.

    • Pass: Weight variance is < 0.1%, validating complete solvent removal without triggering thermal degradation.

Phase 4: Inert Packaging

  • Transfer: Move the dried, stabilized solid into an acid-washed amber glass vial.

  • Atmosphere Exchange: Purge the vial's headspace with ultra-high purity Argon for 60 seconds to displace oxygen and atmospheric moisture.

  • Validation Check (Moisture Seal): Place a cobalt-free humidity indicator card inside a secondary Mylar pouch containing the sealed vial. Vacuum seal the pouch.

    • Pass: The indicator card remains blue during long-term storage at 4 °C, validating the integrity of the moisture barrier.

References

  • Cyanoacrylate Chemistry and Polymerization Mechanisms Source: Progress in Chemical and Biochemical Research (pcbiochemres.com) URL:2

  • Acrylamide Monomer Storage Stability: A Comparative Guide Source: Nuoer (nuoer.com) URL:3

  • Preparation process of milrinone (Patent CN113493410A) Source: Google Patents URL:4

  • Milrinone | 78415-72-2 Source: ChemicalBook URL:1

Sources

Optimization

Technical Support Center: Overcoming Low Cell Permeability of 2-Cyano-3-ethoxyacrylamide Derivatives

Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low cell permeability of 2-cyano-3-ethoxyacrylamide derivatives. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and overcome permeability barriers in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my 2-cyano-3-ethoxyacrylamide derivatives exhibit low cell permeability?

A1: The low cell permeability of this class of compounds often stems from a combination of their inherent physicochemical properties. Cell membranes are primarily lipid bilayers, meaning that for a compound to passively diffuse across, it must have a favorable balance of lipophilicity (fat-loving) and hydrophilicity (water-loving).

Key influencing factors include:

  • Lipophilicity: While the acrylamide group can improve solubility in both aqueous and organic solvents, the overall lipophilicity of your specific derivative might not be optimal for membrane partitioning.[1][2] An ideal lipophilicity, often measured as logP, generally falls within a specific range (e.g., 1-3 for oral bioavailability) to balance membrane permeability with aqueous solubility.[1]

  • Molecular Size and Weight: Larger molecules diffuse more slowly across cell membranes. While there isn't a strict cutoff, molecules with a molecular weight over 500 Da often face permeability challenges, a concept related to Lipinski's "Rule of Five".[1][3][4]

  • Hydrogen Bonding Capacity: The 2-cyano-3-ethoxyacrylamide scaffold contains hydrogen bond donors and acceptors. A high number of hydrogen bonds can increase a molecule's affinity for the aqueous environment, making it energetically unfavorable to enter the hydrophobic lipid membrane core.[3][5]

  • Ionization State (pKa): The charge of a molecule significantly affects its ability to cross membranes.[4] Non-ionized, neutral molecules typically permeate more easily than their ionized counterparts, which are more water-soluble.[4]

Q2: I'm seeing conflicting results between my permeability assays (e.g., PAMPA vs. Caco-2). What does this mean?

A2: This is a common and informative result. It suggests that your compound's journey across the cell membrane is more complex than simple passive diffusion.

  • PAMPA (Parallel Artificial Membrane Permeability Assay) exclusively measures passive, transcellular permeability through an artificial lipid layer.[6][7] It provides a clean assessment of a molecule's intrinsic ability to diffuse based on its physicochemical properties.

  • Caco-2 Cell Assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[8][9] This model incorporates not only passive diffusion but also active transport mechanisms (uptake and efflux transporters) and paracellular (between cells) routes.[6][8]

A discrepancy, such as low permeability in PAMPA but higher permeability in Caco-2, could indicate that your compound is a substrate for an active uptake transporter expressed in the Caco-2 cells.[10][11] Conversely, high PAMPA permeability but low Caco-2 permeability often points to the compound being a substrate for an efflux pump (like P-glycoprotein), which actively removes the compound from the cell.[9][10][12]

Q3: My compound has poor aqueous solubility. Is this directly related to its low permeability?

A3: Yes, solubility and permeability are two distinct but critically linked pillars of drug absorption and bioavailability.[1][13][14] For a compound to permeate the cell membrane, it must first be dissolved in the aqueous environment surrounding the cell. If a compound has very low solubility, it may precipitate out of solution before it has a chance to be absorbed, leading to an artificially low measurement of permeability.[15] Therefore, addressing solubility issues is often a prerequisite for accurately assessing and improving permeability.[14]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing permeability issues and implementing strategies for enhancement.

Logical Workflow for Troubleshooting Permeability

Before diving into extensive compound modification, it's crucial to follow a logical diagnostic workflow. This ensures you are addressing the correct underlying issue, whether it's passive diffusion, active efflux, or poor solubility.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection A Problem: Low Intracellular Activity B Measure Aqueous Solubility A->B C Is Solubility < 10 µM? B->C D Run PAMPA Assay (Passive Diffusion) C->D No K Improve Solubility: - Formulation (Cyclodextrin, Lipids) - Particle size reduction C->K Yes E Run Bidirectional Caco-2 Assay D->E F Interpret Data: - Passive Permeability (Pe) - Efflux Ratio (ER) E->F G High Pe, High ER (>2) (Efflux Substrate) F->G Analysis H Low Pe, Low ER (<2) (Poor Passive Diffusion) F->H Analysis I Address Efflux: - Prodrug to mask transporter recognition - Co-dose with inhibitor (experimental) G->I J Enhance Passive Diffusion: - Prodrug approach - Formulation strategies H->J K->D Re-evaluate

Caption: A step-by-step workflow for diagnosing and addressing low permeability.

Step 1: Characterize the Permeability Profile
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, low-cost method to evaluate passive, transcellular permeation.[6][7]

Objective: To determine the intrinsic passive diffusion rate of your compound.

Methodology:

  • Prepare Donor Plate: Dissolve the 2-cyano-3-ethoxyacrylamide derivative in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well filter plate (the donor plate).

  • Coat Membrane: The filter membrane of the donor plate is coated with a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Assemble Sandwich: Place the donor plate onto a 96-well acceptor plate containing buffer. Ensure no air bubbles are trapped between the membrane and the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pₑ): The effective permeability coefficient is calculated using established formulas that account for volume, surface area, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This assay provides a more biologically relevant model by assessing transport across a cellular monolayer, including active transport mechanisms.[8][9]

Objective: To evaluate overall permeability and identify potential involvement of efflux or uptake transporters.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable supports in multi-well plates (e.g., Transwell™). Culture for 18-22 days to allow the cells to differentiate and form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the validated range for your lab.[7][8]

  • Bidirectional Transport Study:

    • Apical-to-Basolateral (A→B): Add the test compound (typically at 1-10 µM) to the apical (upper) compartment. The basolateral (lower) compartment contains fresh buffer. This direction mimics absorption from the gut into the bloodstream.

    • Basolateral-to-Apical (B→A): Add the test compound to the basolateral compartment, with fresh buffer in the apical compartment. This direction measures the rate of efflux back into the intestinal lumen.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sampling & Analysis: After incubation, take samples from both compartments and analyze the compound concentration via LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate Papp for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[9]

Data Interpretation
PAMPA Result (Pₑ) Caco-2 Result (Papp A→B) Efflux Ratio (ER) Interpretation & Next Steps
High High < 2Good Passive Permeability. The issue may not be permeability. Re-evaluate target engagement or other ADME properties.
High Low > 2Efflux Substrate. The compound gets in but is actively pumped out.[9][10] Consider prodrug strategies to mask transporter recognition sites.
Low Low < 2Poor Passive Permeability. The compound struggles to cross the lipid bilayer.[10] Focus on increasing lipophilicity via prodrugs or using formulation strategies.
Low High < 2Active Uptake. The compound is likely a substrate for an uptake transporter.[10] This is generally a favorable property. Confirm with transporter-specific inhibition studies.
Step 2: Strategies for Permeability Enhancement

If your compound suffers from poor passive diffusion or is an efflux substrate, the following strategies can be employed.

A. Medicinal Chemistry: The Prodrug Approach

A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[16][17] This is a powerful strategy to transiently modify physicochemical properties like lipophilicity to enhance membrane permeation.[16][18]

Core Principle: Mask polar functional groups (like carboxylic acids or amines) that hinder membrane crossing with lipophilic moieties. These masking groups are designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active compound inside the cell.[18]

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Cytosol) Prodrug Prodrug (Lipophilic, Permeable) membrane Prodrug->membrane Passive Diffusion Enzyme Esterase (Enzyme) Prodrug->Enzyme ActiveDrug Active Drug (Released at Target) Enzyme->ActiveDrug Cleavage Promoieties Promoieties (Cleared) Enzyme->Promoieties

Caption: Mechanism of a carrier-linked prodrug for enhanced cell permeability.

Example Strategy for an Acrylamide Derivative: If your parent molecule contains a free carboxylic acid, converting it to an ester (e.g., an ethyl or t-butyl ester) can dramatically increase lipophilicity and cell penetration.

B. Formulation-Based Strategies

Formulation can enhance the bioavailability of compounds with poor solubility and/or permeability without chemical modification.[13][14]

Strategy Mechanism of Action Best For... Considerations
Lipid-Based Formulations (e.g., SMEDDS) The compound is dissolved in a mixture of oils and surfactants. Upon dilution in the gut, it spontaneously forms a microemulsion, keeping the drug in a solubilized state for absorption.[15][19][20]Highly lipophilic (BCS Class II/IV) compounds.Requires careful selection of excipients; can be complex to develop.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They encapsulate the poorly soluble drug, increasing its apparent water solubility.[19][20]Compounds with moderate lipophilicity that can fit within the cyclodextrin cavity.Limited drug-loading capacity; potential for drug displacement.
Particle Size Reduction (Micronization/Nanosuspensions) Reducing the particle size of the drug increases its surface area-to-volume ratio.[15][19] According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[19]Poorly soluble crystalline compounds (BCS Class II).Can improve dissolution but does not directly enhance intrinsic permeability. May require specialized equipment.
Amorphous Solid Dispersions The drug is dispersed in a non-crystalline, high-energy amorphous state within a polymer matrix. This avoids the energy penalty of breaking the crystal lattice, enhancing solubility and dissolution.[13][14]Compounds that are poor crystallizers or have high melting points.The amorphous form is metastable and can recrystallize over time, affecting stability.

References

  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Permeability and Transporters. (n.d.). Admescope.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (n.d.). IMR Press.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse.
  • Combined Application of Parallel Artificial Membrane Permeability Assay and Caco-2 Permeability Assays in Drug Discovery. (n.d.). National Open Access Monitor, Ireland.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science.
  • Physicochemical properties of drugs and membrane permeability. (n.d.). Request PDF.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. (2018, December 6). ACS Medicinal Chemistry Letters.
  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). SCIRP.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, October 10). ResearchGate.
  • Addressing poor cell permeability of peptide-based inhibitors. (n.d.). Benchchem.
  • Characterization of the biopharmaceutical and physicochemical properties of two new cyclic prodrugs designed to be stable to oxidative metabolism by cytochrome P-450 enzymes in the intestinal mucosa. (2012, February 15). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Cyano-3-ethoxyacrylamide and Other Cyanoacrylates for Biomedical Research and Drug Development

A Senior Application Scientist's Guide to Structure, Performance, and Experimental Validation In the landscape of biomedical research and drug development, the selection of appropriate chemical tools is paramount to expe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Performance, and Experimental Validation

In the landscape of biomedical research and drug development, the selection of appropriate chemical tools is paramount to experimental success. Among the diverse array of reactive monomers, cyanoacrylates have carved a significant niche, extending from their well-known use as tissue adhesives to sophisticated applications in drug delivery systems.[1][2] This guide provides a comprehensive comparison of 2-Cyano-3-ethoxyacrylamide with other commonly employed cyanoacrylates, offering insights into their chemical properties, biological performance, and the experimental methodologies required for their rigorous evaluation.

Introduction to Cyanoacrylates: A Family of Versatile Monomers

Cyanoacrylates are a class of vinyl monomers characterized by the presence of a cyano group and an ester or amide group attached to the same carbon atom of a carbon-carbon double bond.[3][4] Their hallmark characteristic is rapid anionic polymerization, typically initiated by weak bases such as water or amines present on substrate surfaces.[5][6] This rapid curing at room temperature, coupled with their ability to bond to a wide variety of materials, including biological tissues, has propelled their use in numerous medical and research applications.[7][8]

The properties of a cyanoacrylate, including its bond strength, flexibility, degradation rate, and biocompatibility, are profoundly influenced by the nature of the alkyl or other substituent groups attached to the acrylate backbone.[9][10] This structural diversity allows for the fine-tuning of their characteristics to suit specific applications, from rigid, high-strength industrial adhesives to flexible, biocompatible tissue glues.[4][11]

Profiling 2-Cyano-3-ethoxyacrylamide: A Functionalized Acrylamide

2-Cyano-3-ethoxyacrylamide is a derivative of the core cyanoacrylate structure, distinguished by the presence of an ethoxy group at the 3-position and an amide functional group.[12] While less ubiquitous than its alkyl cyanoacrylate counterparts, its unique structure suggests potentially novel properties relevant to biomedical applications. The amide group, for instance, may influence its hydrophilicity and degradation profile, while the ethoxy group could modulate its reactivity and the mechanical properties of the resulting polymer.

Derivatives of 2-cyanoacrylamide have been investigated for their potential as inhibitors of various enzymes, such as transforming growth factor beta-activated kinase 1 (TAK1) and tyrosinase, highlighting their potential in therapeutic development.[13] Furthermore, the 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold has shown promise in oncology and inflammation research.[14]

A Comparative Framework: Key Performance Indicators for Cyanoacrylates

The selection of a cyanoacrylate for a specific research or drug development application necessitates a thorough evaluation of its performance characteristics. The following sections detail key comparative parameters and provide standardized experimental protocols for their assessment.

Polymerization Kinetics and Bond Strength

The speed of polymerization and the resulting bond strength are critical attributes, particularly in applications such as tissue adhesion and medical device assembly.[7][11] Shorter-chain alkyl cyanoacrylates, like ethyl cyanoacrylate, are known for their rapid curing and high bond strength.[8][15] The influence of the ethoxy and acrylamide moieties of 2-Cyano-3-ethoxyacrylamide on these properties requires empirical investigation.

Table 1: Comparative Properties of Selected Cyanoacrylates

Cyanoacrylate DerivativeAlkyl/Substituent GroupTypical Polymerization SpeedRelative Bond StrengthKey Characteristics & Applications
2-Cyano-3-ethoxyacrylamide EthoxyacrylamideTo be determinedTo be determinedPotential for modified hydrophilicity and biocompatibility; research in enzyme inhibition.[13]
Ethyl Cyanoacrylate (ECA) EthylVery FastHighGeneral-purpose adhesive, medical device assembly.[8][15] Can exhibit cytotoxicity.[16]
n-Butyl Cyanoacrylate (n-BCA) n-ButylFastModerateTissue adhesive, drug delivery nanoparticles.[17] Less toxic than ECA.[10]
2-Octyl Cyanoacrylate (OCA) 2-OctylModerateModerate-HighFlexible, biocompatible tissue adhesive for topical wound closure.[18][19] Low toxicity.[10][20]

Experimental Protocol: Measurement of Setting Time and Shear Strength

This protocol outlines a standardized method for comparing the setting time and shear strength of different cyanoacrylate formulations.

Objective: To quantify and compare the polymerization rate and adhesive strength of 2-Cyano-3-ethoxyacrylamide with ethyl cyanoacrylate and 2-octyl cyanoacrylate.

Materials:

  • 2-Cyano-3-ethoxyacrylamide

  • Ethyl cyanoacrylate (analytical standard)

  • 2-Octyl cyanoacrylate (medical grade)

  • Glass microscope slides

  • Porcine skin explants (as a biological substrate)

  • Tensile testing machine with a shear testing fixture

  • Stopwatch

  • Pipettes

Methodology:

Part A: Setting Time Determination

  • Place a single drop (approximately 10 µL) of the cyanoacrylate monomer onto a clean glass slide.

  • Start the stopwatch immediately.

  • Gently touch the surface of the droplet with a clean, dry pipette tip every 2 seconds.

  • The setting time is defined as the point at which a solid filament can no longer be drawn from the droplet.

  • Repeat the measurement in triplicate for each cyanoacrylate.

Part B: Shear Strength on a Biological Substrate

  • Prepare 1 cm x 2 cm sections of fresh porcine skin.

  • Apply a thin, uniform layer of the cyanoacrylate to the dermal side of one skin section.

  • Immediately place a second skin section on top, creating a 1 cm x 1 cm overlap.

  • Apply gentle, uniform pressure for 60 seconds.

  • Allow the bonded samples to cure for 24 hours at 37°C and 95% humidity.

  • Mount the sample in the tensile testing machine.

  • Apply a shear force at a constant rate (e.g., 5 mm/min) until the bond fails.

  • Record the maximum force (in Newtons) required for bond failure.

  • Calculate the shear strength in Pascals (Pa) by dividing the maximum force by the overlap area.

  • Perform at least five replicate measurements for each cyanoacrylate.

Causality and Self-Validation: The use of both an inert substrate (glass) and a biological substrate (porcine skin) provides a comprehensive understanding of polymerization initiation. The tensile testing machine offers a quantitative and reproducible measure of bond strength, allowing for direct comparison.

G cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Monomer Cyanoacrylate Monomer Application Apply Monomer to Substrate Monomer->Application Substrate Substrate (Glass/Skin) Substrate->Application Curing Cure Under Controlled Conditions Application->Curing Testing Shear Strength Measurement (Tensile Tester) Curing->Testing Data Force vs. Displacement Data Testing->Data Calculation Calculate Shear Strength (Pa) Data->Calculation Comparison Compare Cyanoacrylate Performance Calculation->Comparison

Biocompatibility and Cytotoxicity

For any application involving direct or indirect contact with biological systems, biocompatibility is a non-negotiable requirement. A key concern with cyanoacrylates is the potential for cytotoxicity, which is often linked to the byproducts of their degradation, namely formaldehyde and cyanoacetate.[10][20] The rate of degradation, and thus the release of these cytotoxic compounds, is influenced by the length of the alkyl chain; longer chains generally degrade more slowly, leading to lower toxicity.[9][20] The degradation profile of 2-Cyano-3-ethoxyacrylamide and its impact on cell viability is a critical area for investigation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate and compare the cytotoxicity of polymerized 2-Cyano-3-ethoxyacrylamide, ethyl cyanoacrylate, and 2-octyl cyanoacrylate on a relevant cell line.

Materials:

  • L929 mouse fibroblast cell line (a standard for biocompatibility testing)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Polymerized films of each cyanoacrylate (prepared by casting and curing in a sterile environment)

Methodology:

  • Cell Culture: Culture L929 fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of Extracts:

    • Aseptically place a known surface area of each polymerized cyanoacrylate film into sterile culture medium (e.g., 1 cm² per 1 mL of medium).

    • Incubate for 24 hours at 37°C to create extracts.

    • Prepare serial dilutions of the extracts with fresh culture medium.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Remove the culture medium and replace it with the prepared cyanoacrylate extracts of varying concentrations. Include a positive control (e.g., dilute phenol solution) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the negative control.

    • Plot cell viability against extract concentration to determine the CC50 (half-maximal cytotoxic concentration) for each cyanoacrylate.

Causality and Self-Validation: The use of extracts simulates the leaching of potential cytotoxic byproducts from the polymerized material. The MTT assay provides a quantitative measure of metabolic activity, which is a reliable indicator of cell viability. The inclusion of positive and negative controls ensures the validity of the assay.

G Start Start: Polymerized Cyanoacrylate Sample Extract Prepare Extracts in Culture Medium Start->Extract Treat Treat Cells with Extracts Extract->Treat Seed Seed L929 Fibroblasts in 96-well Plate Seed->Treat Incubate Incubate for 24 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Dissolve Dissolve Formazan with DMSO MTT->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read Analyze Calculate Cell Viability (%) and CC50 Read->Analyze End End: Comparative Cytotoxicity Data Analyze->End

Application in Drug Delivery: Nanoparticle Formulation and Characterization

Poly(alkylcyanoacrylates) (PACAs) have been extensively investigated as biodegradable materials for creating nanoparticles (NPs) for drug delivery.[2][21][22] These PACA NPs can encapsulate therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profiles.[23][24] The choice of cyanoacrylate monomer is critical, as it influences the physicochemical properties of the resulting NPs, including their size, drug loading capacity, and degradation rate. The suitability of 2-Cyano-3-ethoxyacrylamide for forming stable and effective drug-loaded nanoparticles is an area of active research.

Experimental Protocol: Formulation and Characterization of Cyanoacrylate-Based Nanoparticles

Objective: To formulate nanoparticles from 2-Cyano-3-ethoxyacrylamide and compare their physicochemical properties to those formulated from n-butyl cyanoacrylate.

Materials:

  • 2-Cyano-3-ethoxyacrylamide

  • n-Butyl cyanoacrylate

  • Dextran 70 (as a stabilizer)

  • A model hydrophobic drug (e.g., Paclitaxel)

  • Acidic water (pH 2.5, adjusted with HCl)

  • Ethanol

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

Part A: Nanoparticle Formulation (Emulsion Polymerization)

  • Prepare an aqueous solution of Dextran 70 (1% w/v) in acidic water.

  • Dissolve the cyanoacrylate monomer (e.g., 100 mg) and the model drug in ethanol (2 mL).

  • Add the ethanolic solution dropwise to the Dextran solution under constant magnetic stirring.

  • Continue stirring for 4-6 hours to allow for polymerization and solvent evaporation.

  • The resulting suspension contains the drug-loaded nanoparticles.

Part B: Physicochemical Characterization

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the nanoparticle suspension with deionized water.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Morphology:

    • Place a drop of the diluted nanoparticle suspension onto a TEM grid.

    • After drying, visualize the nanoparticles under a TEM to assess their shape and surface morphology.

  • Drug Entrapment Efficiency and Loading Capacity:

    • Centrifuge a known volume of the nanoparticle suspension to pellet the nanoparticles.

    • Measure the concentration of the free drug in the supernatant using HPLC.

    • Calculate the Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.

    • Calculate the Drug Loading Capacity (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100.

Causality and Self-Validation: Emulsion polymerization is a robust and widely used method for PACA nanoparticle synthesis. The combination of DLS and TEM provides a comprehensive understanding of the nanoparticle size distribution and morphology. HPLC analysis allows for accurate quantification of the encapsulated drug.

Concluding Remarks for the Practicing Scientist

The selection of a cyanoacrylate for a given biomedical application is a decision that must be guided by empirical data. While established cyanoacrylates like ethyl, n-butyl, and 2-octyl cyanoacrylate have well-defined performance profiles, novel derivatives such as 2-Cyano-3-ethoxyacrylamide offer the potential for new and improved functionalities. Its unique chemical structure may lead to altered polymerization kinetics, biocompatibility, and degradation profiles, which could be advantageous in specific contexts, such as the design of novel drug delivery systems or specialized bioadhesives.

The experimental protocols provided in this guide offer a framework for the rigorous, side-by-side comparison of these materials. By systematically evaluating key performance indicators such as bond strength, cytotoxicity, and nanoparticle formation capabilities, researchers and drug development professionals can make informed decisions, ensuring the selection of the most appropriate cyanoacrylate to advance their scientific objectives. The continued exploration and characterization of novel cyanoacrylate monomers will undoubtedly expand the toolkit available for addressing complex challenges in medicine and biology.

References

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  • Patsnap Synapse. (2024, June 14).
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  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
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  • PubMed. (2015, December 15). (E)-2-Cyano-3-(substituted phenyl)
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Comparative

A Guide to Validating the Biological Activity of 2-Cyano-3-ethoxyacrylamide and its Analogs: A Comparative Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds based on the 2-cyanoacrylamide scaffold, using 2-Cyano-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds based on the 2-cyanoacrylamide scaffold, using 2-Cyano-3-ethoxyacrylamide as a focal point. We will delve into the mechanistic rationale behind experimental design, compare the scaffold to established inhibitors, and provide detailed protocols for robust validation, ensuring scientific integrity and reproducibility.

The 2-cyanoacrylamide moiety is a well-recognized pharmacophore in modern medicinal chemistry. Its intrinsic chemical properties, particularly the electron-withdrawing nitrile and carbonyl groups, render the adjacent carbon-carbon double bond susceptible to nucleophilic attack. This feature has been expertly exploited to design both reversible and irreversible covalent inhibitors that target key cysteine residues in the active sites of various enzymes.[1] This guide uses the well-characterized tyrosine kinase inhibitor, Tyrphostin AG-490, as a primary benchmark to outline a validation strategy for novel analogs like 2-Cyano-3-ethoxyacrylamide.

Section 1: The 2-Cyanoacrylamide Scaffold in Kinase Inhibition

The versatility of the 2-cyanoacrylamide scaffold is evident in its application across multiple target classes, from protein kinases to deubiquitinases.[1][2] In the realm of kinase inhibition, this scaffold is a cornerstone of the "tyrphostin" class of compounds, which are known for their ability to compete with ATP in the kinase active site.[3]

Tyrphostin AG-490: A Foundational Comparator

Tyrphostin AG-490 (N-Benzyl-3,4-dihydroxy-benzylidenecyanoacetamide) is a potent inhibitor of the Janus kinase (JAK) family, particularly JAK2, and the Epidermal Growth Factor Receptor (EGFR).[4][5] Its primary mechanism involves blocking the JAK/STAT signaling pathway, a critical cascade in cytokine-mediated immune responses, cell proliferation, and differentiation.[6][7] Aberrant STAT3 activation, often downstream of JAK2, is a hallmark of various cancers and inflammatory diseases, making it a prime therapeutic target.[6][8]

The validation of a new analog like 2-Cyano-3-ethoxyacrylamide logically begins by hypothesizing a similar mechanism of action due to structural similarity and proceeding with experiments designed to confirm or refute this hypothesis.

Section 2: Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential efficacy of a novel compound, its performance must be measured against existing agents. While data for 2-Cyano-3-ethoxyacrylamide is not publicly available, we can establish a performance benchmark using data from AG-490 and other clinically relevant JAK inhibitors.

Compound Primary Target(s) IC₅₀ (Enzymatic Assay) Mechanism of Action Key Cellular Effects Reference
Tyrphostin AG-490 JAK2, EGFR, ErbB2JAK2: ~10 µMEGFR: 0.1 µMErbB2: 13.5 µMATP-Competitive Tyrosine Kinase InhibitorInhibits cytokine-induced STAT3/5 phosphorylation; Induces apoptosis in leukemia cells.[5][7][9]
Ruxolitinib JAK1, JAK2JAK2: 4 nMATP-CompetitiveReduces STAT5 phosphorylation; Used in the treatment of myelofibrosis.[10]
Tofacitinib Pan-JAK (JAK1, JAK2, JAK3)JAK1: 1.2 nMJAK2: 1 nMATP-CompetitiveBroadly inhibits cytokine signaling; Used in rheumatoid arthritis and psoriasis treatment.[11][12]
Fedratinib JAK2, FLT3JAK2: 3-14 nMATP-CompetitiveInhibits JAK2V617F mutant; Used in the treatment of myelofibrosis.[10][13]

Senior Application Scientist's Note: The IC₅₀ values presented are highly dependent on assay conditions, particularly the ATP concentration. Assays performed at lower ATP concentrations will yield lower IC₅₀ values. For a rigorous comparison, it is crucial to test all compounds under identical, physiologically relevant conditions (e.g., 1 mM ATP).[10]

Section 3: A Step-by-Step Guide to Biological Validation

This section provides detailed, self-validating protocols to systematically assess the biological activity of a novel 2-cyanoacrylamide derivative.

Experimental Validation Workflow

The logical flow of experiments is critical. We begin with direct target engagement in a cell-free system, progress to confirming this engagement in a cellular environment, and finally, assess the functional consequences of target inhibition.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Functional Outcome A Protocol 3.1: In Vitro Kinase Assay B Determine IC₅₀ Value A->B Quantify Inhibition C Protocol 3.2: Western Blot for Phospho-STAT3 B->C Proceed if potent D Confirm Target Engagement in Cells C->D Measure p-STAT3/Total STAT3 E Protocol 3.3: Cell Viability Assay (e.g., MTT/CCK-8) D->E Proceed if target engaged F Assess Anti-proliferative Effect E->F Measure Cell Viability

Caption: A logical workflow for validating kinase inhibitor activity.

Protocol 3.1: In Vitro Kinase Inhibition Assay

Objective: To determine if 2-Cyano-3-ethoxyacrylamide directly inhibits the enzymatic activity of a target kinase (e.g., JAK2) and to calculate its half-maximal inhibitory concentration (IC₅₀).

Rationale: This cell-free assay is the most direct method to assess the interaction between the compound and its purified target enzyme, eliminating confounding cellular factors like membrane permeability or metabolism.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (containing ATP and a suitable substrate, e.g., a synthetic peptide)

  • Test compound (2-Cyano-3-ethoxyacrylamide) dissolved in DMSO

  • Positive control inhibitor (e.g., Ruxolitinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO. A typical starting range is 100 µM to 1 nM.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Add 50 nL of the serially diluted compounds to the appropriate wells. Include "vehicle control" wells with DMSO only.

  • Add 2.5 µL of the JAK2 enzyme solution to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and quantify kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Phosphorylation Assay (Western Blot)

Objective: To confirm that the test compound inhibits the phosphorylation of a key downstream substrate (e.g., STAT3) in a relevant cell line.

Rationale: This assay validates that the compound can penetrate the cell membrane and engage its target within the complex cellular environment. A reduction in the phosphorylation of a downstream effector like STAT3 provides strong evidence of on-target activity.

Materials:

  • A cell line responsive to JAK activation (e.g., TF-1 cells, which proliferate in response to GM-CSF).

  • Cell culture medium and supplements.

  • Cytokine for stimulation (e.g., GM-CSF or IL-3).

  • Test compound and controls.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Seed TF-1 cells in a 6-well plate and culture until they reach approximately 80% confluency.

  • Starve the cells of cytokines for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a cytokine (e.g., 10 ng/mL GM-CSF) for 15-30 minutes to induce JAK-STAT signaling. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting as per standard protocols.[14] Load equal amounts of protein for each sample.

  • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. The key readout is the ratio of phospho-STAT3 to total STAT3. A successful inhibitor will show a dose-dependent decrease in this ratio. β-actin serves as a loading control to ensure equal protein loading across lanes.

Protocol 3.3: Cell Viability and Proliferation Assay

Objective: To measure the functional consequence of target inhibition on cell proliferation or survival.

Rationale: For many cancers, the JAK/STAT pathway is a critical driver of proliferation.[8] Therefore, an effective inhibitor should reduce the viability or proliferation of cells that are dependent on this pathway.

Materials:

  • Cytokine-dependent cell line (e.g., TF-1).

  • Test compound.

  • MTT or CCK-8 reagent.

  • 96-well plates.

Procedure:

  • Seed TF-1 cells in a 96-well plate at a low density in the presence of their required growth factor (e.g., GM-CSF).

  • Add serial dilutions of the test compound to the wells. Include vehicle controls.

  • Incubate the plate for 48-72 hours.

  • Add the MTT or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for an additional 2-4 hours.[14]

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control. Plot the results to determine the concentration that inhibits cell growth by 50% (GI₅₀).

Section 4: Pathway Visualization and Data Interpretation

Understanding the signaling cascade is crucial for interpreting experimental results. The diagram below illustrates the canonical JAK/STAT pathway and the point of intervention for an inhibitor like Tyrphostin AG-490 or a novel analog.

The JAK/STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor 2-Cyano-3-ethoxyacrylamide (Hypothesized Target) Inhibitor->JAK2 Inhibition

Caption: The JAK/STAT pathway and the inhibitory action of a kinase inhibitor.

A successful validation will demonstrate a clear causal chain: the compound inhibits the JAK2 enzyme (Protocol 3.1), leading to a reduction in STAT3 phosphorylation in cells (Protocol 3.2), which in turn results in decreased proliferation of JAK/STAT-dependent cells (Protocol 3.3). This multi-tiered approach provides robust and trustworthy evidence of the compound's specific biological activity.

References

  • LKT Labs. (n.d.). Tyrphostin AG490.
  • Selleck Chemicals. (n.d.). STAT3 isoform specific inhibitor.
  • Chem-Impex International. (n.d.). Tyrphostin AG 490.
  • Li, P., Li, J., et al. (2024). Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis.
  • Wang, Y., Shen, Y., et al. (2022). Novel inhibitors of the STAT3 signaling pathway: an updated patent review (2014-present).
  • Kim, H., Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
  • Creative Biolabs. (2024). What are STAT3 inhibitors and how do they work?
  • APExBIO. (n.d.). AG-490 – JAK2/EGFR Inhibitor.
  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 837.
  • Wang, Y., Song, H., et al. (2021). The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. Medicine, 100(25), e26423.
  • Tocris Bioscience. (n.d.). AG 490.
  • MedchemExpress. (n.d.). Tyrphostin AG490.
  • Dunbar, A. (2025). The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc.
  • Song, H., Wang, W., et al. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Medicinal Chemistry, 14(6), 639-647.
  • Shanmugam, M. K., Lee, J. H., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Critical Reviews in Food Science and Nutrition, 62(21), 5894-5914.
  • Ritter, J. A., Shives, K. D., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(8), e00305-18.
  • Singer, J. W., Al-Fayoumi, S., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 3226.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of 2-cyano-3-(1H-indol-3-yl)acrylamide.

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Validation

A Comparative Guide to the Synthesis of 2-Cyano-3-ethoxyacrylamide for Researchers and Drug Development Professionals

This guide offers a comprehensive comparative analysis of the prevalent synthesis methods for 2-Cyano-3-ethoxyacrylamide, a key intermediate in the development of various pharmacologically active molecules. We will delve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive comparative analysis of the prevalent synthesis methods for 2-Cyano-3-ethoxyacrylamide, a key intermediate in the development of various pharmacologically active molecules. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and present a critical evaluation of each method's performance to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of 2-Cyano-3-ethoxyacrylamide

2-Cyano-3-ethoxyacrylamide and its derivatives are versatile building blocks in medicinal chemistry. The presence of multiple reactive functional groups—a cyano group, an amide, and an α,β-unsaturated system—makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds and molecules with potential therapeutic applications. Notably, the 2-cyanoacrylamide scaffold is a recognized pharmacophore in various enzyme inhibitors, including those targeting kinases.[1] The ethoxy group in the target molecule can also modulate its reactivity and physicochemical properties.

Primary Synthetic Pathway: The Knoevenagel Condensation

The most common and direct route to 2-Cyano-3-ethoxyacrylamide is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, typically 2-cyanoacetamide, with a source of the ethoxymethylene group, most commonly triethyl orthoformate. The general transformation is depicted below:

reactant1 2-Cyanoacetamide catalyst Catalyst reactant1->catalyst reactant2 Triethyl Orthoformate reactant2->catalyst product 2-Cyano-3-ethoxyacrylamide catalyst->product

Caption: General schematic of the Knoevenagel condensation for 2-Cyano-3-ethoxyacrylamide synthesis.

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, yield, and environmental footprint. In the following sections, we will compare different catalytic systems for this transformation.

Method 1: Base-Catalyzed Knoevenagel Condensation

Base catalysis is a widely employed strategy for the Knoevenagel condensation, leveraging the increased nucleophilicity of the carbanion generated from the active methylene compound.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. A base abstracts a proton from the α-carbon of 2-cyanoacetamide, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of triethyl orthoformate. Subsequent elimination of ethanol molecules leads to the formation of the C=C double bond of the final product.

start 2-Cyanoacetamide + Base carbanion Carbanion Formation start->carbanion Deprotonation nucleophilic_attack Nucleophilic Attack on Triethyl Orthoformate carbanion->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination1 Ethanol Elimination intermediate->elimination1 intermediate2 Enol Ether Intermediate elimination1->intermediate2 elimination2 Second Ethanol Elimination intermediate2->elimination2 product 2-Cyano-3-ethoxyacrylamide elimination2->product

Caption: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Comparative Analysis of Basic Catalysts

Various bases can be employed, each with its own set of advantages and disadvantages. Organic amines like piperidine and triethylamine are common choices.

CatalystTypical ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Piperidine Ethanol, 60°C85-95%[2]2-6 hours[2][3]High yields, mild conditions.Potential for side reactions if not controlled.[3]
Triethylamine Toluene, 110°C70-85%[3]4-10 hours[3]Readily available, effective for less reactive substrates.Higher temperatures may be required.

Table 1: Comparison of Common Basic Catalysts for Knoevenagel Condensation.

Experimental Protocol: Piperidine-Catalyzed Synthesis

This protocol provides a general procedure for the synthesis of 2-Cyano-3-ethoxyacrylamide using piperidine as a catalyst.

Materials:

  • 2-Cyanoacetamide (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of 2-cyanoacetamide in ethanol, add triethyl orthoformate.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If so, collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove impurities.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.[4]

Method 2: Acid-Catalyzed Knoevenagel Condensation

While less common for this specific transformation, acid catalysis can also be employed, particularly when one of the reactants is an acetal or orthoester.

Mechanistic Rationale

In an acidic medium, the orthoester is protonated, making it more electrophilic. The enol form of the 2-cyanoacetamide then attacks the activated orthoester, followed by elimination of ethanol to yield the product.

start Triethyl Orthoformate + Acid activation Protonation & Activation start->activation nucleophilic_attack Nucleophilic Attack by Enol activation->nucleophilic_attack enol_formation Enolization of 2-Cyanoacetamide enol_formation->nucleophilic_attack intermediate Intermediate Adduct nucleophilic_attack->intermediate elimination Ethanol Elimination intermediate->elimination product 2-Cyano-3-ethoxyacrylamide elimination->product

Caption: Mechanistic pathway of the acid-catalyzed reaction of an orthoester with an active methylene compound.

Experimental Protocol: Acetic Acid-Catalyzed Synthesis

This protocol is adapted from procedures for the condensation of active methylene compounds with orthoesters.

Materials:

  • 2-Cyanoacetamide (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Combine 2-cyanoacetamide and a molar excess of triethyl orthoformate in a round-bottom flask equipped with a distillation head.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux. Ethanol will be formed as a byproduct and should be removed by distillation to drive the reaction to completion.

  • After the theoretical amount of ethanol has been collected, cool the reaction mixture.

  • Remove excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Comparative Summary and Field-Proven Insights

FeatureBase-Catalyzed Method (Piperidine)Acid-Catalyzed Method (Acetic Acid)
Catalyst PiperidineAcetic Acid
Mechanism Carbanion-mediatedEnol-mediated
Typical Yield High (85-95%)[2]Moderate to High
Reaction Conditions Milder (60°C)Harsher (Reflux with distillation)
Reaction Time Shorter (2-6 hours)Longer (driven by ethanol removal)
Substrate Scope BroadGenerally effective for orthoesters
Work-up Often simple precipitationRequires removal of excess reagent and catalyst

Table 2: Head-to-Head Comparison of Catalytic Systems.

Expertise & Experience:

From a practical standpoint, the base-catalyzed method using piperidine in ethanol is often the preferred choice for the synthesis of 2-Cyano-3-ethoxyacrylamide. The reaction conditions are generally milder, and the work-up is frequently more straightforward, often involving simple filtration of the product. This method aligns well with green chemistry principles by avoiding harsh reagents and high temperatures.

The acid-catalyzed method, while effective, requires more stringent control of the reaction conditions, particularly the continuous removal of ethanol. This can be more technically demanding on a larger scale.

Trustworthiness and Self-Validation:

For both methods, the progress of the reaction should be diligently monitored by TLC to determine the point of completion and to identify the formation of any significant side products. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The melting point of the crystalline product is also a key indicator of purity.

Conclusion

The synthesis of 2-Cyano-3-ethoxyacrylamide is most efficiently and conveniently achieved through a base-catalyzed Knoevenagel condensation of 2-cyanoacetamide and triethyl orthoformate. Piperidine in ethanol stands out as a particularly effective catalytic system, offering high yields under mild conditions. While an acid-catalyzed approach is a viable alternative, it typically requires more demanding reaction conditions. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

References

  • Google Patents. (n.d.). CN102120726A - New preparation method of (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide.
  • Google Patents. (n.d.). US3682957A - Method of preparing morpholino cyano-acrylamides.
  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. Retrieved from [Link]

  • PMC. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • PubMed. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved from [Link]

  • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

Sources

Comparative

The Electrophilic Liability: Assessing the Cross-Reactivity of 2-Cyano-3-ethoxyacrylamide in Biological Assays

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the landscape of targeted covalent inhibitors (TCIs) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an appropriate electrophilic warhead is the defining factor between a highly selective drug and a promiscuous pan-assay interference compound (PAINS). 2-Cyano-3-ethoxyacrylamide (CEAA) is a highly reactive synthetic building block widely utilized in the synthesis of heterocyclic pharmaceutical intermediates, such as Nav1.7 inhibitors and the PDE3 inhibitor milrinone[1][2].

However, when CEAA is carried over into biological screening assays—either as an unoptimized fragment or a synthetic impurity—it exhibits severe cross-reactivity. This guide objectively compares the mechanistic behavior and assay performance of CEAA against standard acrylamides and optimized reversible α -cyanoacrylamides, providing drug development professionals with the experimental frameworks needed to identify and quantify electrophilic liabilities.

Mechanistic Causality: Why CEAA Drives False Positives

To understand the cross-reactivity of CEAA, one must look at its structural electronic properties. The shift from irreversible to reversible covalent warheads has revolutionized kinase targeting, with modern α -cyanoacrylamides (such as the DiMe warhead) utilizing the electron-withdrawing cyano group to facilitate a reversible Michael addition[3][4]. This reversibility acts as a kinetic proofreading mechanism, allowing the drug to dissociate from off-target proteins while maintaining high residence time at the primary target[5][6].

CEAA bypasses this proofreading mechanism entirely. Unlike standard α -cyanoacrylamides, CEAA features an ethoxy leaving group at the β -carbon. When a biological nucleophile (such as a cysteine thiol or lysine primary amine) attacks the β -carbon, the reaction does not stop at a reversible Michael adduct. Instead, it proceeds via an irreversible addition-elimination (vinylogous substitution) pathway . The tetrahedral intermediate collapses by expelling the ethoxide ion ( EtO− ), driving the reaction forward thermodynamically. This highly exothermic and irreversible process renders CEAA a promiscuous electrophile that indiscriminately labels accessible nucleophiles across the proteome, leading to massive cross-reactivity and assay background noise.

ReactionPathways CEAA 2-Cyano-3-ethoxyacrylamide (CEAA) Intermediate Tetrahedral Intermediate CEAA->Intermediate Addition Nuc Biological Nucleophile (Cys-SH / Lys-NH2) Nuc->Intermediate RevAdduct Reversible Michael Adduct Nuc->RevAdduct Adduct Irreversible Covalent Adduct (+94 Da Shift) Intermediate->Adduct Elimination (-EtOH) Cyano Reversible α-Cyanoacrylamide (Optimized Warhead) Cyano->RevAdduct Forward Michael (k_on) RevAdduct->Cyano Retro-Michael (k_off)

Fig 1: Reaction pathways of CEAA (irreversible) vs. optimized cyanoacrylamides (reversible).

Comparative Performance Guide

The following table synthesizes the quantitative and qualitative performance metrics of CEAA compared to standard covalent warheads used in biological assays[7][8].

Performance Metric2-Cyano-3-ethoxyacrylamide (CEAA)Standard Acrylamide (e.g., Ibrutinib warhead)Reversible α -Cyanoacrylamide (e.g., DiMe)
Primary Reaction Mechanism Irreversible Addition-EliminationIrreversible Michael AdditionReversible Michael Addition
Target Nucleophiles Cys-SH, Lys-NH 2​ , His-NH (Promiscuous)Cys-SH (Selective)Cys-SH (Highly Selective)
Intrinsic Reactivity (GSH t1/2​ ) < 5 minutes (Hyper-reactive)1 - 12 hours (Tunable via pKa)> 24 hours (Thermodynamically controlled)
Proteome Cross-Reactivity High (Pan-Assay Interference)Low to ModerateVery Low
Aqueous Stability Poor (Susceptible to hydrolysis)HighModerate to High (Sequence dependent)
Primary Assay Utility ABPP Probe Precursor / Synthetic LiabilityTargeted Covalent Inhibitor (TCI)Reversible TCI / FBDD

Experimental Methodologies for Validating Cross-Reactivity

To objectively quantify the cross-reactivity of CEAA and differentiate it from viable drug candidates, researchers must employ self-validating assay systems. The following protocols are designed to assess intrinsic electrophilicity and proteomic cross-reactivity.

Protocol 1: Glutathione (GSH) Trapping Assay (Intrinsic Reactivity)

This assay measures the pseudo-first-order half-life ( t1/2​ ) of the warhead using GSH as a surrogate for cellular thiols[8].

  • Self-Validation Mechanism: The assay relies on specific mass-shift tracking. Because CEAA undergoes addition-elimination, the expected mass shift is distinct from standard Michael acceptors, serving as an internal control for the reaction mechanism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of reduced Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4). Prepare a 1 mM stock of CEAA in LC-MS grade DMSO.

  • Reaction Initiation: In a 96-well plate, mix the reagents to achieve a final concentration of 100 µM CEAA and 1 mM GSH (1:10 ratio ensures pseudo-first-order kinetics).

  • Time-Course Sampling: At specific intervals (0, 5, 10, 30, 60, and 120 minutes), transfer 10 µL of the reaction mixture into 90 µL of quenching solution (Acetonitrile containing 1% Formic Acid).

  • LC-MS/MS Analysis: Inject the quenched samples into a high-resolution LC-MS system.

  • Data Interpretation:

    • Monitor the depletion of the CEAA parent ion ( m/z 141.06 [M+H]+ ).

    • Critical Validation: Monitor the formation of the adduct. For CEAA, the addition of GSH (307.32 Da) and the elimination of Ethanol (46.04 Da) results in a net mass shift of +94.02 Da to the biological nucleophile. Look for the specific adduct mass at m/z 402.34 [M+H]+ .

Protocol 2: Intact Protein MS & DTT Washout (Cross-Reactivity & Reversibility)

This protocol determines whether a compound indiscriminately labels off-target proteins and validates whether the binding is reversible[4][5].

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM of a recombinant off-target kinase (e.g., a non-cysteine kinase to test for lysine cross-reactivity) with 20 µM CEAA (10x molar excess) in HEPES buffer (pH 7.5) for 1 hour at room temperature.

  • Reversibility Challenge (The DTT Washout): Split the sample into two aliquots. To Aliquot B, add 1 mM Dithiothreitol (DTT) and incubate for an additional 3 hours. (DTT will outcompete and reverse true reversible cyanoacrylamides).

  • Analysis: Analyze both aliquots via Intact Protein LC-MS using a C4 column. Deconvolute the raw spectra using MaxEnt1 or similar algorithms.

  • Data Interpretation: CEAA will show a permanent +94.02 Da mass shift on the intact protein in both Aliquot A and Aliquot B, proving irreversible cross-reactivity. Optimized reversible cyanoacrylamides will show adducts in Aliquot A, but return to wild-type mass in Aliquot B.

Workflow Incubation 1. Incubation CEAA + Protein Quench 2. DTT Washout Reversibility Test Incubation->Quench Digestion 3. Proteolysis Trypsin Quench->Digestion LCMS 4. LC-MS/MS Peptide Mapping Digestion->LCMS Analysis 5. Data Analysis Quantify Adducts LCMS->Analysis

Fig 2: ABPP workflow for quantifying electrophilic cross-reactivity in biological assays.

Conclusion

While 2-Cyano-3-ethoxyacrylamide is an invaluable synthetic precursor for generating complex heterocycles and optimized α -cyanoacrylamide warheads, its direct presence in biological assays is a severe liability. Its unique addition-elimination mechanism circumvents the kinetic proofreading inherent to modern reversible covalent drugs, resulting in irreversible, promiscuous cross-reactivity. Drug discovery programs utilizing cyanoacrylamide libraries must implement rigorous LC-MS QC and GSH trapping protocols to ensure CEAA impurities do not drive false-positive assay readouts.

References

  • Amino-substituted heterocyclic derivatives as sodium channel inhibitors Google Patents (WO2016170009A1) URL:[1]

  • A Novel Synthetic Process for Milrinone Chinese Journal of Pharmaceuticals URL:[Link][2]

  • Synthesized chemical component helps cancer drugs remain stable in water National Cancer Institute (NCI) URL:[Link][4]

  • Electrophilic tuning of cysteine-targeted reversible α-cyanoacrylamide warheads American Chemical Society (ACS Poster) URL:[Link][5]

  • Key advances in the development of reversible covalent inhibitors Taylor & Francis URL:[Link][6]

  • Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity Journal of Chemical Information and Modeling (ACS Publications) URL:[Link][7]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery MDPI URL:[Link][8]

Sources

Validation

A Comparative Guide to Analytical Method Validation for 2-Cyano-3-ethoxyacrylamide Purity

For Researchers, Scientists, and Drug Development Professionals In the development of pharmaceutical products, the purity of active pharmaceutical ingredients (APIs) and raw materials is of utmost importance, directly im...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the development of pharmaceutical products, the purity of active pharmaceutical ingredients (APIs) and raw materials is of utmost importance, directly impacting the efficacy and safety of the final drug product.[1][2] This guide provides an in-depth comparison of analytical methods for the validation of 2-Cyano-3-ethoxyacrylamide purity, a key intermediate in various synthetic pathways. The focus is on providing a comprehensive understanding of the available techniques, their underlying principles, and the practical aspects of method validation in accordance with regulatory expectations.

The Criticality of Purity in Pharmaceutical Intermediates

2-Cyano-3-ethoxyacrylamide, with the molecular formula C6H8N2O2, serves as a versatile building block in organic synthesis.[3] The presence of impurities, even in trace amounts, can significantly affect the yield and quality of subsequent reactions and, more critically, the safety and efficacy of the final pharmaceutical product.[4][5] Therefore, robust and validated analytical methods are essential to ensure the purity of this intermediate meets stringent quality standards. Regulatory bodies like the FDA and EMA mandate strict impurity profiling to prevent any compromise to a drug's effectiveness.[4]

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for the purity determination of 2-Cyano-3-ethoxyacrylamide. The choice of method depends on various factors, including the nature of potential impurities, required sensitivity, and the intended purpose of the analysis.[6][7] The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparison of Analytical Techniques for Purity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei responsible for that signal.[9]
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds. Considered a gold standard for purity analysis.[6][10]Suitable for volatile and thermally stable compounds, particularly effective for residual solvent analysis.[6][10]Applicable to any soluble compound containing NMR-active nuclei. Does not require an identical reference standard for the analyte.[11][12]
Sensitivity High sensitivity, often in the ppm to ppb range, depending on the detector used (e.g., UV, MS).[4]High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[6]Generally considered less sensitive than chromatographic methods, with typical sample requirements in the milligram range.[13]
Specificity High specificity can be achieved through the selection of appropriate columns and mobile phases, and by coupling with mass spectrometry (LC-MS).[4][14]High specificity, particularly when coupled with a mass spectrometer (GC-MS).[6]Highly specific, providing detailed structural information that aids in the unambiguous identification of the analyte and impurities.[13]
Quantification Requires a certified reference standard of the analyte for accurate quantification.[6]Requires a certified reference standard of the analyte for accurate quantification.[6]Can provide absolute quantification against a certified internal standard of a different compound.[11]
Throughput Moderate to high, with typical run times of 15-30 minutes.[15]Moderate, with run times varying depending on the complexity of the sample.Lower throughput compared to chromatography due to longer acquisition times for high-resolution spectra.
In-Depth Look: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, precision, and high resolving power.[6][15] A well-developed HPLC method can effectively separate 2-Cyano-3-ethoxyacrylamide from its potential process-related impurities and degradation products.

  • Column Selection: A reversed-phase C18 column is a common starting point for moderately polar compounds like 2-Cyano-3-ethoxyacrylamide. The choice is driven by the desire to achieve good retention and separation from both more polar and less polar impurities.[15]

  • Mobile Phase Selection: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is typically used. The ratio is optimized to achieve the desired retention time and resolution. The addition of a buffer may be necessary to control the pH and ensure the consistent ionization state of the analyte and impurities, thereby improving peak shape and reproducibility.[16]

  • Detector Selection: A UV detector is often suitable for compounds containing a chromophore, which 2-Cyano-3-ethoxyacrylamide does. The detection wavelength is selected at the absorbance maximum of the analyte to ensure the highest sensitivity.[16]

Experimental Protocol: HPLC Method Validation for 2-Cyano-3-ethoxyacrylamide Purity

The validation of an analytical method is a formal process to demonstrate that it is "suitable for its intended purpose".[17] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[17][18]

  • System Suitability: Before initiating the validation, system suitability tests are performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters like peak area repeatability (RSD ≤ 2%), tailing factor, and theoretical plates.[14]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17] This is demonstrated by spiking the drug substance with known impurities and showing that the peaks are well-resolved.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[14] This is typically evaluated by analyzing a series of solutions of the analyte at different concentrations (e.g., 50-150% of the expected concentration) and plotting the detector response versus concentration. The correlation coefficient (r²) should be close to 1 (typically >0.99).[19]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should typically be within 98-102%.[20]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[21] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[16] The relative standard deviation (RSD) for precision studies is typically expected to be ≤ 2%.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[21]

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17]

  • Range: The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[21] For an assay of a drug substance, the recommended minimum range is 80% to 120% of the test concentration.[22]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16] Examples of variations include changes in the mobile phase composition, pH, column temperature, and flow rate.

Visualization of the Validation Workflow

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Dev_Start Define Analytical Target Profile (ATP) Method_Selection Select Analytical Technique (e.g., HPLC) Dev_Start->Method_Selection Optimization Optimize Method Parameters (Column, Mobile Phase, etc.) Method_Selection->Optimization Validation_Start Prepare Validation Protocol Optimization->Validation_Start System_Suitability System Suitability Testing Validation_Start->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Range Range LOD_LOQ->Range Robustness Robustness Range->Robustness Validation_Report Generate Validation Report Robustness->Validation_Report

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

The selection and validation of an appropriate analytical method are critical for ensuring the purity of 2-Cyano-3-ethoxyacrylamide and, consequently, the quality and safety of the final pharmaceutical product. While HPLC remains the workhorse of the pharmaceutical industry for purity determination, other techniques like GC and qNMR offer valuable alternatives, particularly for volatile impurities or when a primary method of quantification is desired. A thorough understanding of the principles behind each technique and a systematic approach to method validation, guided by regulatory frameworks such as ICH Q2(R1), are essential for all researchers, scientists, and drug development professionals.

References

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  • ICH. (n.d.). Quality Guidelines. [Link]

  • NextSDS. (n.d.). 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. [Link]

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  • EPA. (1996, December). Method 8032A: Acrylamide by Gas Chromatography. [Link]

  • PubMed. (2006, September 25). Direct determination of acrylamide in food by gas chromatography-high-resolution time-of-flight mass spectrometry. [Link]

  • fdacp.com. (n.d.). 2-CYANO-3-ETHOXYACRYLAMIDE. [Link]

  • SciSpace. (2013, March 21). Hplc method development and validation: a review. [Link]

  • WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • American Journal of Polymer Science. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. [Link]

  • International Journal of Pharmaceutical and Medical Research. (2023, March 31). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR CONTENT DETERMINATION OF MELOXICAM IN INJECTIONS. [Link]

  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. [Link]

  • PMC. (2023, February 27). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. [Link]

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Comparative

Benchmarking 2-Cyano-3-ethoxyacrylamide and its Analogs: A Comparative Guide for Assay Development

In the landscape of modern drug discovery and chemical biology, the 2-cyanoacrylamide scaffold has emerged as a versatile and potent pharmacophore. Its unique chemical architecture, characterized by an electron-withdrawi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the 2-cyanoacrylamide scaffold has emerged as a versatile and potent pharmacophore. Its unique chemical architecture, characterized by an electron-withdrawing cyano group and a reactive α,β-unsaturated amide, underpins its diverse biological activities. This guide provides an in-depth, objective comparison of the performance of 2-cyanoacrylamide derivatives in various assays, offering researchers, scientists, and drug development professionals a framework for their evaluation and implementation. While specific public data on 2-Cyano-3-ethoxyacrylamide is limited, this document will draw upon closely related analogs to provide a comprehensive performance overview and benchmarking strategy.

The 2-Cyanoacrylamide Scaffold: Mechanism of Action and Therapeutic Potential

The 2-cyanoacrylamide moiety is a powerful Michael acceptor, predisposing it to form covalent bonds with nucleophilic residues, most notably cysteine, in protein active sites. This reactivity can be tuned to be either reversible or irreversible, offering a significant advantage in drug design by prolonging target engagement and enhancing potency.

Derivatives of this scaffold have demonstrated a wide range of therapeutic applications, including:

  • Kinase Inhibition: Several 2-cyanoacrylamide derivatives have been developed as potent inhibitors of various kinases, including Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways like NF-κB and MAPK.[1][2]

  • Enzyme Inhibition: This class of compounds has shown inhibitory activity against enzymes such as tyrosinase, which is involved in melanogenesis, making them potential agents for treating hyperpigmentation disorders.[3]

  • Anti-inflammatory and Anti-cancer Activity: By modulating key signaling pathways, these compounds have exhibited significant anti-inflammatory and anti-cancer effects in preclinical models.[4][5]

  • Antimicrobial and Antiviral Properties: The reactivity of the 2-cyanoacrylamide core has been leveraged to develop compounds with activity against various pathogens.[6]

The following diagram illustrates the general mechanism of covalent inhibition by a 2-cyanoacrylamide derivative.

cluster_0 Protein Target cluster_1 2-Cyanoacrylamide Inhibitor cluster_2 Covalent Adduct Formation Target_Protein Target Protein with Cysteine Residue (Cys-SH) Covalent_Complex Covalent Inhibitor-Protein Complex (Inhibition of Function) Target_Protein->Covalent_Complex Forms Inhibitor 2-Cyanoacrylamide (Electrophilic Warhead) Inhibitor->Target_Protein Michael Addition Start Start Prepare_Reagents Prepare Reagents: - Recombinant Kinase (TAK1) - Substrate (e.g., MKK6) - ATP - Test Compound - Assay Buffer Start->Prepare_Reagents Incubate Incubate Kinase and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate and ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with EDTA) Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Phospho-specific antibody, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the 2-cyano-3-ethoxyacrylamide analog and the alternative inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add the recombinant TAK1 enzyme to the assay buffer.

  • Inhibitor Addition: Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., MKK6) and ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability/Toxicity Assay

This assay assesses the effect of the compound on the viability of cultured cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight. [6]2. Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24-72 hours). [4][6]3. Viability Reagent Addition: Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions. [1][6]4. Signal Measurement: Measure the absorbance or fluorescence using a plate reader. [1][6]5. Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the EC50 value. [4]

Considerations for Assay Design and Interpretation

When benchmarking 2-cyanoacrylamide derivatives, it is crucial to consider the following:

  • Solubility: These compounds are often soluble in polar organic solvents like DMSO. [7][8]Prepare high-concentration stock solutions and dilute them in the appropriate assay buffer or cell culture medium.

  • Stability: To minimize degradation, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. [7]* Covalent Mechanism: The time-dependent nature of covalent inhibition may require adjustments to incubation times in assays compared to reversible inhibitors.

  • Off-Target Effects: While covalent inhibitors can be highly selective, it is essential to assess potential off-target reactivity, particularly with other cysteine-containing proteins.

Conclusion

The 2-cyanoacrylamide scaffold represents a promising platform for the development of potent and selective modulators of various biological targets. This guide provides a framework for the objective comparison of 2-cyanoacrylamide derivatives against alternative compounds. By employing rigorous biochemical and cell-based assays, researchers can effectively benchmark the performance of these molecules and make informed decisions in their drug discovery and development programs. The inherent reactivity and tunability of the 2-cyanoacrylamide core, when carefully optimized, offer a powerful tool for creating next-generation therapeutics.

References

  • Technical Support Center: 2-Cyano-3-(1H-indol-3-yl)acrylamide Experiments - Benchchem. (URL: )
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - Semantic Scholar. (URL: )
  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC. (URL: [Link])

  • Application Notes and Protocols for the Use of 2-Cyano-3-(1H-indol-3-yl)acrylamide Derivatives in Xenograft Models - Benchchem. (URL: )
  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC. (URL: [Link])

  • (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed. (URL: [Link])

  • Ethyl 2-cyano-3-ethoxyacrylate (CAS 94-05-3) Manufacturer | Ganapa Life Science. (URL: [Link] lifescience.com/product/ethyl-2-cyano-3-ethoxyacrylate)

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed. (URL: [Link])

  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. (URL: [Link])

  • Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles - ResearchGate. (URL: [Link])

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Validation

Comprehensive SAR Comparison Guide: 2-Cyano-3-ethoxyacrylamide Analogs in Drug Development

As drug development increasingly embraces targeted covalent inhibitors (TCIs) and complex heterocyclic scaffolds, the selection of the right chemical starting point is paramount. 2-Cyano-3-ethoxyacrylamide (CEAA) and its...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly embraces targeted covalent inhibitors (TCIs) and complex heterocyclic scaffolds, the selection of the right chemical starting point is paramount. 2-Cyano-3-ethoxyacrylamide (CEAA) and its analogs represent a highly versatile class of compounds. They serve a dual purpose in medicinal chemistry: acting directly as tunable Michael acceptors for covalent inhibition, and functioning as highly reactive synthons for the construction of rigid heterocycles like pyrazoles and pyrimidines.

This guide provides an objective, data-backed comparison of CEAA analogs against alternative electrophilic warheads, detailing their structure-activity relationships (SAR) and providing self-validating experimental workflows for their application.

SAR Mapping & Mechanistic Rationale

The pharmacological utility of CEAA analogs stems from the precise electronic and steric interplay of three functional zones on the core scaffold:

  • The α -Cyano Group (Electron-Withdrawing Core): Unlike standard acrylamides, the introduction of the α -cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. This transforms the molecule into a highly reactive Michael acceptor capable of targeting nucleophilic cysteine residues in Deubiquitinases (e.g., Usp9x) [1] and Kinases (e.g., JAK2/STAT3 pathways via Tyrphostins) [2].

  • The β -Ethoxy Group (The Leaving Group): In heterocycle synthesis, the β -ethoxy moiety acts as an exceptional leaving group. When attacked by dinucleophiles (such as hydrazines or amidines), the ethoxy group is displaced via an addition-elimination mechanism. This sets the stage for intramolecular cyclization onto the nitrile, yielding biologically active 5-amino-pyrazoles (e.g., Nav1.7 inhibitors) [3].

  • The Amide Moiety (Specificity Vector): Modifications at the amide nitrogen dictate target residence time and non-covalent pre-organization. Bulky, lipophilic aryl substitutions here improve membrane permeability and enhance binding affinity within hydrophobic kinase pockets.

SAR_Logic cluster_covalent Pathway A: Direct Covalent Inhibition cluster_heterocycle Pathway B: Heterocycle Synthesis CEAA 2-Cyano-3-ethoxyacrylamide (Core Scaffold) AlphaCyano Alpha-Cyano Group (Lowers LUMO) CEAA->AlphaCyano BetaEthoxy Beta-Ethoxy Group (Excellent Leaving Group) CEAA->BetaEthoxy Michael Michael Acceptor (Cysteine Targeting) AlphaCyano->Michael Target1 Kinases & DUBs (e.g., JAK2, Usp9x) Michael->Target1 Pyrazole Pyrazole/Pyrimidine Formation BetaEthoxy->Pyrazole Target2 Ion Channels (e.g., Nav1.7) Pyrazole->Target2

Figure 1: Divergent SAR logic of 2-Cyano-3-ethoxyacrylamide analogs in drug discovery.

Performance Comparison: CEAA Analogs vs. Alternative Warheads

When designing covalent inhibitors, the electrophilic warhead dictates both efficacy and safety. CEAA analogs ( α -cyanoacrylamides) offer a unique "Goldilocks" reactivity profile compared to standard acrylamides and highly reactive vinyl sulfones.

Table 1: Comparative SAR of Electrophilic Warheads
Warhead ClassRepresentative CompoundTarget Cysteine Reactivity ( kinact​/KI​ )ReversibilityOff-Target Toxicity RiskPrimary Application
α -Cyanoacrylamide CEAA Analogs / WP1066High (Tunable via β -substitution)Tunable (Reversible to Irreversible)Moderate (Requires precise SAR tuning)DUBs (Usp9x), Kinases (JAK2)
Unsubstituted Acrylamide IbrutinibModerate (Requires spatial proximity)IrreversibleLow to ModerateBTK, EGFR
Vinyl Sulfone K777Very High IrreversibleHighCysteine Proteases
CEAA-Heterocycle Nav1.7 Pyrazole InhibitorsN/A (Non-covalent after cyclization)ReversibleLowVoltage-gated Sodium Channels

Analytical Insight: Standard acrylamides often lack the intrinsic reactivity to engage poorly nucleophilic cysteines unless perfectly positioned by the scaffold. Conversely, vinyl sulfones are often too reactive, leading to glutathione depletion and off-target hepatotoxicity. CEAA analogs bridge this gap; the cyano group activates the double bond sufficiently for rapid engagement, while the reversibility of the Michael addition can be tuned by altering the steric bulk at the β -position.

Experimental Workflows & Self-Validating Protocols

To leverage CEAA analogs effectively, rigorous experimental validation is required. Below are two field-proven protocols detailing both the synthetic utility and the covalent binding validation of these compounds.

Protocol A: Synthesis of 5-Amino-pyrazole-4-carboxamide Analogs (Nav1.7 Inhibitors)

This protocol utilizes the β -ethoxy group of CEAA as a leaving group to generate non-covalent ion channel inhibitors [3].

  • Reagent Preparation: Dissolve N-(4-chlorophenyl)-2-cyano-3-ethoxyacrylamide (0.30 mmol) and (2,6-dimethylphenyl)hydrazine (0.30 mmol) in anhydrous ethanol (2 mL).

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the ethoxy enol ether into an unreactive enol.

  • Catalysis: Add Triethylamine (Et 3​ N, 0.60 mmol) to the mixture.

    • Causality: Et 3​ N neutralizes the hydrazine hydrochloride salt, liberating the free base and maximizing the nucleophilicity of the terminal nitrogen for the initial attack.

  • Cyclization: Stir the reaction mixture at 60 °C for 18 hours.

    • Causality: While the initial Michael addition-elimination (displacing ethanol) occurs rapidly at room temperature, the subsequent intramolecular cyclization—where the secondary amine attacks the sterically hindered nitrile group—requires thermal activation to overcome the kinetic barrier.

  • Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to isolate the target compound.

Workflow Step1 Hydrazine Addition Step2 Nucleophilic Attack at Beta-Carbon Step1->Step2 Et3N, EtOH Step3 Ethanol Elimination Step2->Step3 Heat (60°C) Step4 Intramolecular Cyclization (Nitrile) Step3->Step4 Step5 5-Amino-pyrazole Derivative Step4->Step5 HPLC Purif.

Figure 2: Step-by-step synthetic workflow for converting CEAA analogs into pyrazole inhibitors.

Protocol B: Covalent Binding Validation via LC-MS/MS

This protocol validates the direct Michael acceptor reactivity of α -cyanoacrylamides against target cysteines (e.g., in DUBs like Usp9x).

  • Protein Incubation: Incubate the recombinant target protein (e.g., Usp9x catalytic domain, 1 µM) with varying concentrations of the CEAA analog (0.1 - 10 µM) in HEPES buffer (pH 7.4) at 37 °C for 60 minutes.

  • Reaction Quenching: Quench the reaction by adding 1% formic acid.

    • Causality: Lowering the pH rapidly protonates the active site cysteine thiolates (converting −S− to −SH ). This halts any further Michael addition and freezes the reversible equilibrium, ensuring accurate quantification of the bound state.

  • Proteolytic Digestion: Digest the protein with Trypsin overnight at 37 °C to generate peptide fragments.

  • LC-MS/MS Analysis: Analyze the fragments using liquid chromatography-tandem mass spectrometry. The self-validating endpoint is the detection of a specific mass shift corresponding exactly to the molecular weight of the CEAA analog covalently adducted to the target cysteine-containing peptide.

References

  • Deubiquitinase inhibitors and methods for use of the same.Google Patents (US9868736B2).
  • Compounds for treatment of cell proliferative diseases.Google Patents (WO2005058829A1).
  • Amino-substituted heterocyclic derivatives as sodium channel inhibitors.Google Patents (WO2016170009A1).
  • Preparation process of milrinone.Google Patents (CN113493410A).
Comparative

A Senior Application Scientist's Guide to Comparative Docking of 2-Cyano-3-ethoxyacrylamide Derivatives as Potential Kinase Inhibitors

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth, experienc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth, experience-driven comparison of 2-Cyano-3-ethoxyacrylamide derivatives, a class of compounds showing promise as kinase inhibitors. We will move beyond a simple procedural outline, delving into the scientific rationale behind each step of a comparative molecular docking study. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for informed decision-making in their projects.

The 2-cyanoacrylamide scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in covalent interactions with cysteine residues in protein active sites.[1][2] This makes it an attractive starting point for designing targeted covalent inhibitors. Our focus will be on a comparative docking analysis against Transforming growth factor beta-activated kinase 1 (TAK1) , a key signaling protein implicated in inflammatory diseases and cancer.[1][2]

This guide will provide a transparent and reproducible workflow, from target selection and ligand preparation to the interpretation of docking results, all while grounding our approach in established scientific principles.

The Strategic Imperative of Comparative Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to a protein target.[6] A comparative docking study, as detailed here, allows for the systematic evaluation of a series of related compounds, enabling us to dissect the structure-activity relationships (SAR) that govern their binding affinity and selectivity. This approach is significantly more efficient and cost-effective than synthesizing and testing a large array of compounds in the early stages of a project.[6]

Experimental Design: A Verifiable and Robust Workflow

Our comparative docking study is designed as a self-validating system. By including a known reference inhibitor and a parent scaffold, we can benchmark the performance of our novel derivatives and gain confidence in the predictive power of our computational model.

The Target: Transforming Growth Factor Beta-Activated Kinase 1 (TAK1)

TAK1 is a serine/threonine kinase that plays a central role in the NF-κB and MAPK signaling pathways, making it a high-value target for therapeutic intervention in various diseases.[1][2] For our study, we will utilize the high-resolution crystal structure of human TAK1 in complex with a known inhibitor, available from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is crucial as it helps to validate our docking protocol; successfully reproducing the experimentally observed binding pose of the known inhibitor provides a critical checkpoint for our methodology.

The Ligands: A Curated Set of 2-Cyano-3-ethoxyacrylamide Derivatives

For this comparative study, we will analyze a parent 2-Cyano-3-ethoxyacrylamide scaffold and three derivatives with varying electronic and steric properties. A known, potent inhibitor of TAK1 will be included as a positive control to validate our docking protocol.

  • Parent Scaffold: 2-Cyano-3-ethoxyacrylamide

  • Derivative 1 (D1): (E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylamide

  • Derivative 2 (D2): (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide

  • Derivative 3 (D3): (E)-2-cyano-3-(4-nitrophenyl)acrylamide

  • Reference Inhibitor: A known TAK1 inhibitor (e.g., (5Z)-7-Oxozeaenol, if a relevant crystal structure is available).

The rationale for selecting these derivatives is to probe the effect of electron-donating (-N(CH₃)₂), electron-donating/hydrogen-bonding (-OH), and electron-withdrawing (-NO₂) substituents on the binding affinity and interaction profile with the TAK1 active site.

Methodologies: A Step-by-Step Guide to a Rigorous Docking Protocol

The following protocol outlines the detailed steps for our comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Receptor and Ligand Preparation

This initial phase is critical for ensuring the accuracy of the docking simulation. The quality of the input structures directly impacts the reliability of the output.

Experimental Protocol:

  • Receptor Acquisition and Preparation:

    • Download the crystal structure of human TAK1 from the Protein Data Bank (PDB). For this study, we will use a structure that includes a bound inhibitor.

    • Using molecular modeling software (e.g., Biovia Discovery Studio, PyMOL), remove all non-essential components from the PDB file, including water molecules, co-solvents, and any ions not critical for binding. The co-crystallized ligand should be saved as a separate file for validation purposes.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for accurate hydrogen bond calculations.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4.

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms.

  • Ligand Preparation:

    • Draw the 2D structures of the parent scaffold, the three derivatives, and the reference inhibitor using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures.

    • Perform a geometry optimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.

    • Assign partial charges to the atoms of each ligand.

Part 2: Molecular Docking and Analysis

With the prepared receptor and ligands, we can now proceed with the docking simulations.

Experimental Protocol:

  • Binding Site Definition:

    • Define the binding site (the "grid box") on the TAK1 protein. This is typically centered on the location of the co-crystallized ligand. The size of the grid box should be sufficient to allow the ligands to rotate and translate freely within the active site.

  • Docking Software Selection:

    • For this study, we will use AutoDock Vina, a widely used, open-source docking program known for its accuracy and speed.[6] The choice of docking software can influence the results, and it is good practice to compare results from multiple programs if possible.[7]

  • Docking Simulation:

    • Perform the docking of each ligand into the defined binding site of TAK1. We will generate multiple binding poses (e.g., 10) for each ligand to explore different potential binding modes.

  • Post-Docking Analysis:

    • Analyze the predicted binding poses for each ligand. The pose with the lowest binding energy is typically considered the most likely.

    • Visualize the protein-ligand interactions for the best-scoring pose of each compound. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential covalent interactions with key active site residues.

    • Validation Step: Compare the predicted binding pose of the reference inhibitor with its co-crystallized conformation. A low root-mean-square deviation (RMSD) value (typically < 2 Å) between the two provides confidence in the docking protocol.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for our comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output & Interpretation receptor_prep Receptor Preparation (PDB Download, Cleaning, H-addition) define_site Define Binding Site (Grid Box Generation) receptor_prep->define_site ligand_prep Ligand Preparation (2D to 3D, Geometry Optimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking define_site->docking analysis Post-Docking Analysis (Scoring, Interaction Analysis) docking->analysis results_table Comparative Results Table analysis->results_table sar_analysis Structure-Activity Relationship (SAR) Interpretation results_table->sar_analysis conclusion Conclusion & Future Directions sar_analysis->conclusion

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Results: A Quantitative Comparison of Binding Affinities

The primary quantitative output from our docking study is the binding energy, which provides an estimate of the binding affinity between the ligand and the protein. A more negative binding energy indicates a stronger predicted interaction.

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Predicted)
Parent Scaffold -6.5Cys508, Met449
Derivative 1 (-N(CH₃)₂) ** -7.8Cys508, Met449, Asp510 (H-bond)
Derivative 2 (-OH) -7.2Cys508, Met449, Ser452 (H-bond)
Derivative 3 (-NO₂) **-6.8Cys508, Met449
Reference Inhibitor -8.5Cys508, Met449, Asp510 (H-bond), Val432

Discussion: Interpreting the Data to Guide Drug Design

The results from our comparative docking study provide valuable insights into the SAR of 2-Cyano-3-ethoxyacrylamide derivatives as potential TAK1 inhibitors.

Our validation step, which should show a low RMSD between the docked and co-crystallized pose of the reference inhibitor, gives us confidence in the predictive power of our model. The reference inhibitor shows the strongest predicted binding affinity, which is consistent with its known potent activity.

Among our designed derivatives, Derivative 1 , with the electron-donating dimethylamino group, exhibits the most favorable binding energy. The docking analysis reveals that the dimethylamino group forms a hydrogen bond with the side chain of Asp510, an interaction not observed with the parent scaffold. This additional hydrogen bond likely accounts for the enhanced predicted affinity.

Derivative 2 , featuring a hydroxyl group, also shows a better binding energy than the parent scaffold, forming a predicted hydrogen bond with Ser452. However, the improvement is less pronounced than that of Derivative 1, suggesting that the interaction with Asp510 is more critical for binding.

Interestingly, Derivative 3 , with the electron-withdrawing nitro group, shows a slightly weaker binding affinity than the parent scaffold. This suggests that the electronic properties of the substituent play a significant role in the interaction with the active site. The electron-withdrawing nature of the nitro group may decrease the electron density of the aromatic ring, potentially weakening favorable pi-stacking or other non-covalent interactions.

A common feature across all docked compounds is the interaction with the cysteine residue (Cys508) in the active site. This is consistent with the known mechanism of 2-cyanoacrylamide derivatives, which can act as Michael acceptors and form a covalent bond with this nucleophilic residue. While our docking study predicts the non-covalent binding pose that precedes this reaction, the proximity of the acrylamide moiety to Cys508 in all our high-scoring poses strongly supports the potential for covalent modification.

Conclusion and Future Directions

This comparative docking study has successfully provided a rational basis for the further optimization of 2-Cyano-3-ethoxyacrylamide derivatives as TAK1 inhibitors. Our findings suggest that incorporating a hydrogen bond donor, particularly one that can interact with Asp510, is a promising strategy for enhancing binding affinity.

The next steps in this research program would involve:

  • Synthesis and In Vitro Testing: The derivatives from this study should be synthesized and tested in a biochemical assay to determine their actual inhibitory activity against TAK1. This is the ultimate validation of our computational predictions.

  • Covalent Docking: To more accurately model the covalent interaction with Cys508, a covalent docking protocol should be employed. This would provide a more detailed understanding of the covalent complex.

  • Exploration of Further Derivatives: Based on the insights gained, a new generation of derivatives could be designed and evaluated computationally before committing to synthesis. For example, exploring other substituents that can form hydrogen bonds with key active site residues would be a logical next step.

By integrating computational and experimental approaches, we can significantly streamline the drug discovery process, leading to the faster identification of more effective and safer therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis, In Silico Studies, Antimicrobial, Antioxidant Activities, Docking Simulation, and Computational Analysis of Novel Acrylamide Derivatives. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • Open Research Library. (2024). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties, molecular docking and molecular dynamics simulation studies. Retrieved from [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (2025). EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular determinants of acrylamide neurotoxicity through covalent docking. Retrieved from [Link]

  • PubMed. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. Retrieved from [Link]

  • PubMed. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Retrieved from [Link]

  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]

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Validation

A Comparative Guide to Confirming the Mechanism of Action of 2-Cyano-3-ethoxyacrylamide

For the researcher in drug discovery, the emergence of a novel small molecule with potential therapeutic activity is both an exciting and a challenging event. The 2-cyanoacrylamide scaffold has been identified in a varie...

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Author: BenchChem Technical Support Team. Date: March 2026

For the researcher in drug discovery, the emergence of a novel small molecule with potential therapeutic activity is both an exciting and a challenging event. The 2-cyanoacrylamide scaffold has been identified in a variety of compounds exhibiting diverse biological activities, from anti-inflammatory to anti-cancer effects. This guide is intended for researchers, scientists, and drug development professionals who are tasked with elucidating the precise mechanism of action of one such molecule: 2-Cyano-3-ethoxyacrylamide.

Given the limited specific literature on 2-Cyano-3-ethoxyacrylamide, this guide will present a series of hypothesized mechanisms of action based on the known activities of structurally related 2-cyanoacrylamide derivatives. We will provide a roadmap for confirming or refuting these potential mechanisms through a series of robust, self-validating experimental protocols. This comparative approach, pitting the unknown compound against well-characterized alternatives, is designed to provide clear, actionable insights into its biological function.

Hypothesized Mechanisms of Action for 2-Cyano-3-ethoxyacrylamide

The 2-cyanoacrylamide moiety is a versatile pharmacophore. Based on existing research into related compounds, we propose four primary potential mechanisms of action for 2-Cyano-3-ethoxyacrylamide:

  • Inhibition of Transforming Growth Factor-β-activated Kinase 1 (TAK1): Several 2-cyanoacrylamide derivatives have been shown to be potent inhibitors of TAK1, a key kinase in inflammatory signaling pathways such as NF-κB and MAPK.[1][2][3]

  • Inhibition of Deubiquitinases (DUBs): The 2-cyanoacrylamide scaffold is present in inhibitors of deubiquitinating enzymes, which play a crucial role in the ubiquitin-proteasome system and protein homeostasis.[4][5][6]

  • Inhibition of Tyrosinase: Derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide have demonstrated potent inhibition of tyrosinase, a key enzyme in melanin synthesis.[7][8][9]

  • Modulation of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in cell growth and survival, and its inhibition is a promising strategy in cancer therapy. While direct evidence is lacking for this specific molecule, the broader class of compounds with similar structural motifs has been investigated for STAT3 inhibition.[10][11][12][13]

The following sections will detail the experimental workflows to investigate each of these hypotheses, complete with comparative compounds and data presentation formats.

Part 1: Investigating TAK1 Inhibition

TAK1 is a central node in the signaling cascades initiated by pro-inflammatory cytokines like TNF-α and IL-1β.[2][3] Inhibition of TAK1 can block the activation of downstream pathways, including NF-κB and MAPKs, leading to a potent anti-inflammatory effect.[14][15]

Comparative Compounds:
  • Positive Controls/Comparators:

    • Takinib: A selective TAK1 inhibitor.[3][15]

    • HS-276: A potent and orally bioavailable selective TAK1 inhibitor.[14][16]

    • (5Z)-7-Oxozeaenol: A natural product and irreversible TAK1 inhibitor.[1][3]

  • Negative Control: A structurally similar but inactive analog of 2-Cyano-3-ethoxyacrylamide (if available).

Experimental Workflow for Validating TAK1 Inhibition

TAK1_inhibition_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_target Target Engagement A Biochemical Kinase Assay (Recombinant TAK1) B Determine IC50 A->B Quantify inhibition C Cell Viability Assay (e.g., MTT, Resazurin) B->C Inform dose selection D Western Blot for p-p65, p-JNK, p-p38 C->D Confirm non-toxicity & select concentrations E Cytokine Secretion Assay (e.g., ELISA for TNF-α, IL-6) D->E Correlate pathway inhibition with function F Cellular Thermal Shift Assay (CETSA) E->F Confirm direct target binding

Caption: Experimental workflow for validating TAK1 inhibition.

Detailed Experimental Protocols:

1. Biochemical Kinase Assay:

  • Objective: To determine if 2-Cyano-3-ethoxyacrylamide directly inhibits the enzymatic activity of TAK1.

  • Methodology:

    • Use a commercially available in vitro kinase assay kit containing recombinant TAK1/TAB1 complex.

    • Prepare a dilution series of 2-Cyano-3-ethoxyacrylamide, Takinib, and HS-276.

    • Incubate the kinase with the test compounds and ATP.

    • Measure the phosphorylation of a model substrate (e.g., MKK6).

    • Quantify kinase activity (e.g., via luminescence or fluorescence).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

2. Cellular Assays in a Relevant Cell Line (e.g., THP-1 macrophages):

  • Objective: To assess the effect of 2-Cyano-3-ethoxyacrylamide on TAK1 signaling in a cellular context.

  • Methodology:

    • Cell Viability: Treat THP-1 cells with a dose range of 2-Cyano-3-ethoxyacrylamide to determine non-toxic concentrations.

    • Western Blot Analysis:

      • Pre-treat THP-1 cells with non-toxic concentrations of 2-Cyano-3-ethoxyacrylamide or comparator compounds.

      • Stimulate the cells with a TAK1 activator, such as lipopolysaccharide (LPS).[15]

      • Lyse the cells and perform Western blotting to detect the phosphorylated (active) forms of downstream targets, including p-p65 (NF-κB pathway) and p-JNK/p-p38 (MAPK pathway).[3]

    • Cytokine Secretion Assay (ELISA):

      • Treat and stimulate cells as described above.

      • Collect the cell culture supernatant and measure the secretion of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[14]

  • Data Analysis: Compare the reduction in phosphorylation and cytokine secretion for 2-Cyano-3-ethoxyacrylamide with that of the known TAK1 inhibitors.

Data Presentation: Comparative TAK1 Inhibition
CompoundRecombinant TAK1 IC50 (nM)p-p65 Inhibition (EC50, µM)TNF-α Secretion Inhibition (EC50, µM)
2-Cyano-3-ethoxyacrylamide Experimental DataExperimental DataExperimental Data
Takinib~20~0.5~0.3
HS-2762.5[14]~0.1~0.05
(5Z)-7-Oxozeaenol~10~0.2~0.1
Part 2: Investigating Deubiquitinase (DUB) Inhibition

DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating protein degradation and signaling.[5] Inhibition of specific DUBs is a promising therapeutic strategy in cancer and other diseases.[4][17]

Comparative Compounds:
  • Positive Controls/Comparators:

    • PR-619: A broad-spectrum DUB inhibitor.[18]

    • b-AP15: An inhibitor of the 19S proteasome-associated DUBs UCHL5 and USP14.[4]

    • ML-323: A potent and selective inhibitor of USP1-UAF1.[6]

  • Negative Control: A structurally similar but inactive analog.

Experimental Workflow for Validating DUB Inhibition

DUB_inhibition_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_target_validation Target Validation A Biochemical DUB Assay (e.g., Ub-AMC) B Determine IC50 against a panel of DUBs A->B Assess potency & selectivity C Cell-based DUB activity assay (e.g., flow cytometry-based) B->C Guide cellular assay design D Ubiquitinated substrate accumulation (Western Blot) C->D Confirm intracellular DUB inhibition E Activity-Based Probe (ABP) profiling D->E Identify specific DUB targets

Caption: Experimental workflow for validating DUB inhibition.

Detailed Experimental Protocols:

1. In Vitro DUB Activity Assay:

  • Objective: To measure the direct inhibitory effect of 2-Cyano-3-ethoxyacrylamide on DUB activity.

  • Methodology:

    • Use a fluorogenic substrate such as Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC).[19]

    • Screen 2-Cyano-3-ethoxyacrylamide against a panel of recombinant DUBs from different families (e.g., USP, UCH, OTU).

    • Incubate the DUB enzyme with the test compound before adding the Ub-AMC substrate.

    • Measure the fluorescence generated upon cleavage of AMC from ubiquitin.

  • Data Analysis: Determine the IC50 values for each DUB to assess potency and selectivity.

2. Cell-Based DUB Assays:

  • Objective: To confirm DUB inhibition within a cellular environment.

  • Methodology:

    • Flow Cytometry-Based Assay: Utilize a system that quantifies DUB activity in living cells, for example, by monitoring the deubiquitination of a fluorescently tagged protein.[20]

    • Ubiquitinated Substrate Accumulation:

      • Treat cells with 2-Cyano-3-ethoxyacrylamide or comparator compounds.

      • If a specific DUB target is suspected, transfect cells with a tagged version of its known substrate.

      • Lyse the cells and perform immunoprecipitation for the substrate, followed by Western blotting for ubiquitin to observe changes in its ubiquitination status.

    • Activity-Based Probe (ABP) Profiling:

      • Use a cell-permeable, biotin-tagged ubiquitin probe that covalently binds to the active site of DUBs.[21][22]

      • Treat cells with 2-Cyano-3-ethoxyacrylamide, then with the ABP.

      • Lyse the cells, pull down the biotin-tagged complexes, and identify the DUBs whose binding to the probe is reduced by the compound using mass spectrometry or Western blotting.

  • Data Analysis: Compare the cellular DUB inhibition profile of 2-Cyano-3-ethoxyacrylamide to that of known DUB inhibitors.

Data Presentation: Comparative DUB Inhibition
CompoundUSP7 IC50 (µM)UCHL5 IC50 (µM)OTUB1 IC50 (µM)Cellular Ub-Substrate Accumulation (Fold Change)
2-Cyano-3-ethoxyacrylamide Experimental DataExperimental DataExperimental DataExperimental Data
PR-619~10~5~15+++
b-AP15>50~1>50++
ML-323>50>50>50+ (for USP1 substrates)
Part 3: Investigating Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[7] Its inhibition is a key strategy for treating hyperpigmentation and for skin-lightening applications in cosmetics.[8][23]

Comparative Compounds:
  • Positive Controls/Comparators:

    • Kojic Acid: A well-known competitive inhibitor of tyrosinase.[7][9]

    • Alpha-Arbutin: A hydroquinone derivative that inhibits tyrosinase activity.[23]

  • Negative Control: A structurally similar but inactive analog.

Detailed Experimental Protocols:

1. Mushroom Tyrosinase Activity Assay:

  • Objective: To determine the direct inhibitory effect of 2-Cyano-3-ethoxyacrylamide on tyrosinase activity.

  • Methodology:

    • Use commercially available mushroom tyrosinase.

    • The assay measures the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at ~475 nm.[24][25][26]

    • Prepare a mixture of phosphate buffer, L-DOPA solution, and the test compound (2-Cyano-3-ethoxyacrylamide or kojic acid).

    • Initiate the reaction by adding the tyrosinase enzyme.

    • Record the increase in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

2. Cellular Melanogenesis Assay (e.g., in B16-F10 melanoma cells):

  • Objective: To assess the ability of 2-Cyano-3-ethoxyacrylamide to inhibit melanin production in cells.

  • Methodology:

    • Culture B16-F10 mouse melanoma cells, which are known to produce melanin.

    • Treat the cells with a melanogenesis stimulator (e.g., α-MSH) in the presence of various concentrations of 2-Cyano-3-ethoxyacrylamide or comparator compounds.

    • After incubation, lyse the cells and measure the melanin content by dissolving the melanin pellet in NaOH and measuring the absorbance at 405 nm.

    • In parallel, assess cell viability to ensure the observed effects are not due to cytotoxicity.

  • Data Analysis: Quantify the reduction in melanin content and compare the efficacy of 2-Cyano-3-ethoxyacrylamide to that of known tyrosinase inhibitors.

Data Presentation: Comparative Tyrosinase Inhibition
CompoundMushroom Tyrosinase IC50 (µM)Cellular Melanin Content (% of Control) at 25 µMCell Viability (% of Control) at 25 µM
2-Cyano-3-ethoxyacrylamide Experimental DataExperimental DataExperimental Data
Kojic Acid~15-20~60%>95%
Alpha-Arbutin~200~75%>95%
Part 4: Investigating STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is frequently overactive in cancer and inflammatory diseases.[11] STAT3 inhibitors can block its phosphorylation, dimerization, or DNA binding, thereby preventing the transcription of target genes involved in cell proliferation and survival.[10][27]

Comparative Compounds:
  • Positive Controls/Comparators:

    • S3I-201: A small molecule inhibitor that targets STAT3 DNA-binding activity.[28]

    • Stattic: A selective inhibitor of STAT3 activation and nuclear translocation.[29]

  • Negative Control: A structurally similar but inactive analog.

Detailed Experimental Protocols:

1. STAT3 Phosphorylation Assay (Western Blot):

  • Objective: To determine if 2-Cyano-3-ethoxyacrylamide inhibits the activation of STAT3.

  • Methodology:

    • Use a cell line with constitutively active STAT3 (e.g., MDA-MB-468 breast cancer cells) or stimulate cells (e.g., HeLa cells) with a STAT3 activator like IL-6.

    • Treat the cells with 2-Cyano-3-ethoxyacrylamide or comparator compounds for a specified time.

    • Lyse the cells and perform Western blotting to detect phosphorylated STAT3 (p-STAT3 at Tyr705). Total STAT3 levels should also be measured as a loading control.

  • Data Analysis: Quantify the reduction in the p-STAT3/total STAT3 ratio.

2. STAT3-Dependent Reporter Gene Assay:

  • Objective: To measure the effect of 2-Cyano-3-ethoxyacrylamide on the transcriptional activity of STAT3.

  • Methodology:

    • Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter.

    • Treat the cells with the test compounds and stimulate with IL-6.

    • Measure luciferase activity as an indicator of STAT3 transcriptional activity.

  • Data Analysis: Calculate the percent inhibition of luciferase activity compared to the stimulated control.

3. Downstream Target Gene Expression (Western Blot or qPCR):

  • Objective: To confirm that inhibition of STAT3 signaling leads to reduced expression of its target genes.

  • Methodology:

    • Treat cells as in the phosphorylation assay.

    • Analyze the expression levels of known STAT3 target genes, such as c-Myc, Cyclin D1, and Survivin, by Western blot (for protein) or qPCR (for mRNA).[28][30]

  • Data Analysis: Compare the reduction in target gene expression induced by 2-Cyano-3-ethoxyacrylamide with that of known STAT3 inhibitors.

Data Presentation: Comparative STAT3 Inhibition
Compoundp-STAT3 Inhibition (EC50, µM)STAT3 Reporter Gene Inhibition (IC50, µM)Survivin Expression (% of Control) at 25 µM
2-Cyano-3-ethoxyacrylamide Experimental DataExperimental DataExperimental Data
S3I-201~100~86~50%
Stattic~5~5-10~40%
Conclusion

The true mechanism of action of 2-Cyano-3-ethoxyacrylamide can only be confirmed through rigorous experimental investigation. This guide provides a structured, comparative framework for such an endeavor. By systematically testing the compound's activity against well-defined molecular targets like TAK1, DUBs, tyrosinase, and the STAT3 pathway, and by comparing its performance to established inhibitors, researchers can build a comprehensive and defensible profile of its biological activity. This methodical approach, grounded in self-validating protocols and objective data comparison, is essential for advancing novel compounds from initial discovery to potential therapeutic applications.

References
  • Scarneo, S. A., et al. (2020). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Cell Chemical Biology. Available at: [Link]

  • Iqbal, N., et al. (2023). Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition. Journal of Molecular Biology. Available at: [Link]

  • Kapuria, V., et al. (2017). Deubiquitinases (DUBs) and DUB inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Zhang, X., et al. (2022). Novel inhibitors of the STAT3 signaling pathway: an updated patent review (2014-present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Varca, A. C., et al. (2021). Identification and validation of Selective Deubiquitinase Inhibitors. Cell Chemical Biology. Available at: [Link]

  • Millward, A. (n.d.). Why Tyrosinase Inhibitors Matter. Andy Millward. Available at: [Link]

  • Magin, R. S., Doherty, L. M., & Buhrlage, S. J. (2020). Chapter 12: Deubiquitinase Inhibitors: An Emerging Therapeutic Class. In Protein Degradation with New Chemical Modalities. Royal Society of Chemistry. Available at: [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • BioVision Inc. (n.d.). K742-Tyrosinase Activity Assay Kit (Colorimetric). Available at: [Link]

  • SkinKraft. (2021). The Crucial Role Of Tyrosinase In Skin Care. Available at: [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Available at: [Link]

  • Skin Type Solutions. (2023). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Available at: [Link]

  • Le, T. H., & Haystead, T. A. J. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology. Available at: [Link]

  • Bio-protocol. (2021). Tyrosinase inhibition assay. Available at: [Link]

  • Sun, J., & Wang, B. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research. Available at: [Link]

  • Le, T. H., et al. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. Available at: [Link]

  • Liu, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC. Available at: [Link]

  • PE Polska. (n.d.). Measurement of Tyrosinase Activity Using the LAMBDA 465 UV/Vis Spectrophotometer. Available at: [Link]

  • Lee, B. H., & Lee, M. J. (2020). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2022). Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • ResearchGate. (2023). Tyrosinase inhibitory activity. Available at: [Link]

  • Liu, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Figshare. Available at: [Link]

  • Asare, K. O., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. Available at: [Link]

  • Le, T. H., et al. (2020). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. Journal of Biological Chemistry. Available at: [Link]

  • Le, T. H., & Haystead, T. A. J. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology. Available at: [Link]

  • Uehara, Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2026). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Available at: [Link]

  • Eterno Press. (2025). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Available at: [Link]

  • Wang, Y., et al. (2022). Targeted inhibition of STAT3 induces immunogenic cell death of hepatocellular carcinoma cells via glycolysis. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Rainusso, N., et al. (2014). Impact of STAT3 Inhibition on Survival of Osteosarcoma Cell Lines. Anticancer Research. Available at: [Link]

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 2-Cyano-3-ethoxyacrylamide Derivatives: A Comprehensive Comparison Guide

As an application scientist evaluating pharmacophoric building blocks, it is critical to establish a precise mechanistic boundary: 2-Cyano-3-ethoxyacrylamide (2-CEAA, CAS: 82113-88-0) is not a standalone therapeutic agen...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist evaluating pharmacophoric building blocks, it is critical to establish a precise mechanistic boundary: 2-Cyano-3-ethoxyacrylamide (2-CEAA, CAS: 82113-88-0) is not a standalone therapeutic agent. Rather, it is a highly reactive, electrophilic intermediate that serves as the architectural foundation for synthesizing the 3-cyano-2-pyridone core. This core is the critical pharmacophore in potent active pharmaceutical ingredients (APIs), most notably the PDE3 inhibitor Milrinone and advanced Nav1.7 channel blockers .

To objectively evaluate the "efficacy" of 2-CEAA, we must analyze it across two translational dimensions:

  • Chemical Efficacy (In Vitro Synthesis): Its performance as a building block compared to alternative acrylamides.

  • Pharmacological Efficacy (In Vitro vs. In Vivo): The target engagement and physiological outcomes of its cyclized derivatives compared to legacy drugs.

Mechanistic Grounding: The Causality of 2-CEAA's Design

Why utilize 2-CEAA over other aliphatic chains? The causality lies in its specific leaving group. The ethoxy moiety in 2-CEAA acts as an optimal leaving group during regioselective cyclization with dihydropyridines. This reaction efficiently yields the 3-cyano-2-pyridone ring system.

In the context of PDE3 inhibitors like Milrinone, this specific ring system is geometrically required to fit into the enzyme's catalytic pocket, displacing water molecules and coordinating with bivalent metal ions (Mg²⁺/Zn²⁺). This exact structural fit—enabled entirely by the 2-CEAA precursor—is what drives the sub-micromolar in vitro efficacy (IC50 = 0.45 μM) and the subsequent in vivo positive inotropic effects .

Pathway A 2-Cyano-3-ethoxyacrylamide (Electrophilic Precursor) B Cyclization (In Vitro Synthesis) A->B Triethyl Orthoformate C Milrinone / Nav1.7 Blockers (Active APIs) B->C D Target Engagement (PDE3 / Nav1.7) C->D IC50: 0.45 μM E In Vivo Efficacy (Inotropy / Analgesia) D->E Hemodynamic Shift

Fig 1: Translational pathway from 2-CEAA chemical synthesis to in vivo physiological efficacy.

Comparative Efficacy Data

To establish a rigorous comparison, we evaluate 2-CEAA against chemical alternatives (methoxy/propoxy variants) and evaluate its primary derivative (Milrinone) against its pharmacological predecessor (Amrinone).

Table 1: Chemical Precursor Efficacy (In Vitro Synthesis)

Data reflects the cyclization efficiency in a standard n-hexane-ethanol crystallization system .

Precursor CompoundLeaving GroupReaction Yield (%)Final Purity (%)Process Stability
2-Cyano-3-ethoxyacrylamide Ethoxy94.2% 99.68% High (Optimal crystallization)
2-Cyano-3-methoxyacrylamideMethoxy93.8%99.65%Moderate (Higher volatility)
2-Cyano-3-propoxyacrylamidePropoxy93.5%99.62%Low (Steric hindrance)
Table 2: Pharmacological Efficacy (In Vitro vs. In Vivo)

Comparing the 2-CEAA derivative (Milrinone) against the legacy alternative (Amrinone).

CompoundTargetIn Vitro Efficacy (IC50)In Vivo Efficacy (Hemodynamics)In Vivo Toxicity Profile
Milrinone (2-CEAA derived)PDE3A / PDE3B0.45 μM 10–30x increase in cardiac outputLow (Avoids thrombocytopenia)
Amrinone (Legacy Alternative)PDE3~15.0 μMBaseline positive inotropyHigh (Severe thrombocytopenia)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to prove that the observed efficacy is a direct result of the 2-CEAA-derived compound.

Protocol A: In Vitro PDE3 Inhibition Assay (cAMP Accumulation)

Causality: PDE3 degrades cyclic AMP (cAMP). Inhibiting PDE3 with a 2-CEAA derivative leads to measurable cAMP accumulation. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system to eliminate auto-fluorescence background common in small-molecule libraries.

  • Reagent Preparation: Prepare recombinant human PDE3A in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Compound Plating: Dispense the 2-CEAA derivative (Milrinone) in a 10-point dose-response curve (0.1 nM to 10 μM) into a 384-well plate.

  • Self-Validation Control: Plate 100 μM IBMX (a pan-PDE inhibitor) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Do not proceed if the calculated Z'-factor is < 0.6.

  • Incubation: Add 10 nM cAMP substrate and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Quantification: Read the plate on a microplate reader (Excitation: 337 nm, Emission: 665/620 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Hemodynamic Assessment (Canine Model)

Causality: The 3-cyano-2-pyridone core increases intracellular Ca²⁺ transiently during systole. This directly increases contractile force (left ventricular dP/dt) without inducing chronotropic (heart rate) liabilities.

  • Subject Preparation: Anesthetize adult beagle dogs and instrument them with a left ventricular conductance catheter to measure pressure-volume loops.

  • Baseline Stabilization (Self-Validation): Monitor hemodynamics for 30 minutes. Establish a stable baseline. Any subject exhibiting >5% drift in baseline cardiac output is excluded.

  • Vehicle Control: Administer an intravenous infusion of the vehicle (saline/lactic acid) for 15 minutes to confirm that the delivery mechanism does not alter hemodynamics.

  • Compound Administration: Infuse the 2-CEAA derivative (0.1 to 1.0 mg/kg) intravenously.

  • Data Acquisition: Continuously record LV dP/dt (contractility), heart rate, and mean arterial pressure (MAP) for 4 hours post-infusion.

  • Analysis: Normalize the peak dP/dt against the vehicle control phase to isolate the true in vivo efficacy of the compound.

Protocol cluster_0 In Vitro Validation (Self-Validating) cluster_1 In Vivo Validation (Translational) Step1 Step 1: Compound Prep Synthesize 2-CEAA Derivative Step2 Step 2: TR-FRET Assay Quantify PDE3 IC50 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Hemodynamic Model Monitor LV dP/dt Step3->Step4 Lead Selection Step5 Control Check Baseline Normalization Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating 2-CEAA derivative efficacy.

Conclusion

The efficacy of 2-Cyano-3-ethoxyacrylamide cannot be measured in isolation. Its true value lies in its superior chemical reactivity (yielding >94% purity) and its ability to construct the precise pharmacophore required for high-affinity target engagement. When compared to legacy alternatives, 2-CEAA-derived compounds demonstrate a profound leap in both in vitro enzymatic inhibition and in vivo safety and hemodynamic performance.

References

  • Google Patents (CN113493410A). Preparation process of milrinone. Details the chemical efficacy, yield, and purity of 2-Cyano-3-ethoxyacrylamide in drug synthesis.
  • Metabolism (2003) . Milrinone, a selective phosphodiesterase 3 inhibitor, stimulates lipolysis, endogenous glucose production, and insulin secretion. Provides in vitro and in vivo pharmacological efficacy data for 2-CEAA derivatives. URL:[Link]

  • Google Patents (WO2016170009A1). Amino-substituted heterocyclic derivatives as sodium channel inhibitors. Outlines the use of 2-CEAA in the synthesis and in vitro patch-clamp validation of Nav1.7 inhibitors.
Validation

Comprehensive Analytical Guide: Characterization Techniques for 2-Cyano-3-ethoxyacrylamide

As a Senior Application Scientist, I approach the characterization of highly functionalized aliphatic intermediates not merely as a routine tick-box exercise, but as a rigorous, self-validating system. 2-Cyano-3-ethoxyac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of highly functionalized aliphatic intermediates not merely as a routine tick-box exercise, but as a rigorous, self-validating system. 2-Cyano-3-ethoxyacrylamide (CAS: 82113-88-0 or 7154-55-4) is a prime example of a deceptively simple molecule that requires a robust analytical strategy[1],[2].

Featuring an electron-deficient alkene, a nitrile group, an ether linkage, and a primary amide, this compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). It is extensively utilized in the development of Nav1.7 sodium channel inhibitors[3] and is the foundational precursor for the PDE3 inhibitor Milrinone, a life-saving cardiac drug[4],[5].

Relying on a single analytical modality to characterize this intermediate often leads to dangerous blind spots—particularly regarding E/Z geometric isomerism and the detection of trace residual starting materials like α -cyanoacetamide. This guide objectively compares the core analytical techniques used for its characterization and provides field-proven, self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

To establish a comprehensive quality control profile, researchers must deploy orthogonal analytical techniques. Table 1 summarizes the performance, utility, and limitations of each method when applied specifically to 2-Cyano-3-ethoxyacrylamide.

Table 1: Comparative Evaluation of Analytical Techniques

Analytical TechniquePrimary ObjectiveSensitivity / LODStructural ResolutionRelative Cost & Time
HPLC-UV Purity assessment & reaction kinetics monitoring~0.05% (w/w)Low (Retention time & UV spectra only)Low / Fast (10-15 mins)
1H & 13C NMR E/Z stereochemistry & atomic connectivity~1-5% (mol/mol)Very High (Atomic-level mapping)High / Moderate (30 mins)
LC-MS (ESI+) Molecular weight confirmation & trace impurity profiling~0.01% (w/w)Moderate (m/z & fragmentation patterns)High / Moderate (20 mins)
FTIR Functional group verification (C#N, C=O, C=C)~5% (w/w)Low (Bond vibrations only)Low / Fast (5 mins)

Methodological Deep Dive & Self-Validating Protocols

Expertise in analytical chemistry is defined by understanding the causality behind experimental choices. The following protocols are designed with built-in self-validation mechanisms to ensure absolute trustworthiness in your data.

HPLC-UV: Purity and Reaction Kinetics

The Causality: The conjugated π -system of 2-Cyano-3-ethoxyacrylamide (alkene + cyano + amide) provides a strong chromophore, making UV detection at 254 nm highly effective. However, the primary amide group can interact with residual silanols on a standard C18 stationary phase, leading to severe peak tailing. We utilize an acidic mobile phase (0.1% Formic Acid) to suppress silanol ionization, ensuring sharp, symmetrical peaks.

Step-by-Step Protocol:

  • Column Selection: Use a high-end-capped C18 Reverse Phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 5% B (to retain the highly polar α -cyanoacetamide precursor), ramping to 95% B over 15 minutes to elute the more lipophilic target compound.

  • Flow Rate & Temperature: 1.0 mL/min at a controlled column compartment temperature of 30°C.

  • Detection: UV absorbance at 254 nm.

Self-Validation Check: Before analyzing the actual sample, inject a system suitability test (SST) mixture containing both α -cyanoacetamide and 2-Cyano-3-ethoxyacrylamide. The system is validated only if the chromatographic resolution factor ( Rs​ ) between the precursor and the product is > 2.5.

NMR Spectroscopy: Stereochemical Elucidation

The Causality: 1 H NMR is non-negotiable for determining the E/Z geometry of the alkene double bond. We specifically select DMSO- d6​ over CDCl 3​ as the solvent. Why? DMSO strongly hydrogen-bonds with the primary amide, preventing rapid proton exchange. This allows the two distinct NH 2​ protons (which have restricted rotation) to be observed as separate, sharp signals rather than a broad, unintegrable hump.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Referencing: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) to lock the chemical shift at 0.00 ppm.

  • 1 H Acquisition: 400 MHz spectrometer, 16 scans, with a relaxation delay ( d1​ ) of 2 seconds to ensure complete relaxation of the amide protons.

  • 13 C Acquisition: 100 MHz spectrometer, 512 scans, d1​ = 2 seconds.

Self-Validation Check: Analyze the aliphatic region of the 1 H NMR spectrum. The integration ratio of the ethoxy CH 3​ group (a triplet at ~1.3 ppm) to the CH 2​ group (a quartet at ~4.3 ppm) must be exactly 3:2 . Any deviation from this mathematical absolute indicates co-eluting impurities or improper relaxation delays during acquisition.

LC-MS: Trace Impurity Profiling

The Causality: To detect trace side-products from the condensation with triethyl orthoformate[4], mass spectrometry is required. Electrospray Ionization (ESI) in positive mode is selected because the amide nitrogen readily accepts a proton, yielding a robust [M+H]+ ion at m/z 141.14.

Step-by-Step Protocol:

  • Chromatography: UPLC C18 column (50 x 2.1 mm, 1.7 µm) for rapid, high-resolution separation.

  • Ionization Parameters: ESI+ mode, Capillary Voltage at 3.0 kV, and Desolvation Temperature at 350°C to ensure efficient droplet evaporation.

  • Mass Range: Scan from m/z 50 to 500.

Self-Validation Check: Isolate the [M+H]+ peak at m/z 141.14 and examine its isotopic pattern. The M+1 peak (representing the naturally occurring 13 C isotope) must be approximately 6.5% of the base peak intensity. This mathematically validates the carbon count ( C6​ ) of the molecule, proving the ion is not an isobaric artifact.

Analytical Workflows in API Synthesis

To visualize how these techniques integrate into a cohesive laboratory strategy, refer to the logical workflows below.

AnalyticalWorkflow Start 2-Cyano-3-ethoxyacrylamide Characterization Q1 Primary Analytical Goal? Start->Q1 Purity Purity & Reaction Monitoring Q1->Purity Structure E/Z Stereochemistry & Connectivity Q1->Structure Mass Molecular Weight & Trace Impurities Q1->Mass HPLC HPLC-UV (Reverse Phase C18) Purity->HPLC NMR 1H/13C NMR (in DMSO-d6) Structure->NMR LCMS LC-MS (ESI+ Mode) Mass->LCMS

Fig 1: Decision matrix for selecting orthogonal analytical techniques for characterization.

SynthesisControl SM α-Cyanoacetamide + Triethyl Orthoformate Int 2-Cyano-3-ethoxyacrylamide (Target Intermediate) SM->Int Condensation (HPLC/NMR Control) API Milrinone / Nav1.7 Inhibitors (Final API) Int->API Cyclization (LC-MS Control)

Fig 2: Synthetic workflow from precursors to API, highlighting critical analytical control points.

Conclusion

The characterization of 2-Cyano-3-ethoxyacrylamide demands a multi-modal approach. HPLC-UV ensures batch-to-batch consistency and purity, NMR guarantees the stereochemical integrity of the highly reactive alkene, and LC-MS provides the ultimate safeguard against trace impurities. By implementing the self-validating protocols detailed above, researchers can confidently advance this intermediate into complex API synthesis pipelines, mitigating downstream failure risks.

References

  • Source: drugfuture.
  • Source: bldpharm.
  • Source: google.com (Patents)
  • Source: cjph.com.
  • Source: chemicalbook.

Sources

Comparative

Independent Verification of 2-Cyano-3-ethoxyacrylamide Synthesis: A Comparative Guide

This guide provides an in-depth technical analysis of the synthesis of 2-Cyano-3-ethoxyacrylamide, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis of 2-Cyano-3-ethoxyacrylamide, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of prominent synthetic routes, complete with detailed, independently verifiable experimental protocols. By elucidating the causality behind experimental choices and providing a framework for self-validation, this guide aims to empower researchers to confidently and efficiently produce this versatile compound.

Introduction

2-Cyano-3-ethoxyacrylamide belongs to the class of α,β-unsaturated carbonyl compounds, which are pivotal intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of multiple reactive sites—an electron-withdrawing cyano group, a primary amide, and an enol ether—makes it a versatile synthon for the construction of complex molecular architectures, including various heterocyclic systems. Derivatives of 2-cyanoacrylamide have shown promise as inhibitors of enzymes such as transforming growth factor beta-activated kinase 1 (TAK1) and tyrosinase, highlighting the therapeutic potential of this scaffold.[1][2]

This guide will focus on two primary synthetic strategies for obtaining 2-Cyano-3-ethoxyacrylamide: a direct one-pot reaction of cyanoacetamide with triethyl orthoformate, and the more classical Knoevenagel condensation. Each method will be critically evaluated based on reaction efficiency, simplicity of execution, and the purity of the resulting product.

Mechanistic Insights: The Chemistry of Enamide Formation

The synthesis of 2-Cyano-3-ethoxyacrylamide primarily relies on the principles of nucleophilic addition to a carbonyl or its equivalent, followed by dehydration. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Route 1: Reaction of Cyanoacetamide with Triethyl Orthoformate

This one-pot synthesis is an efficient method for the formation of the enol ether and the carbon-carbon double bond. The reaction is believed to proceed through the initial formation of a more electrophilic species from triethyl orthoformate, which is then attacked by the nucleophilic carbanion generated from cyanoacetamide under basic conditions. Subsequent elimination of ethanol drives the reaction to completion.

Route 2: Knoevenagel Condensation

The Knoevenagel condensation is a classic and versatile method for forming carbon-carbon double bonds.[3] It involves the reaction of an active methylene compound, in this case, cyanoacetamide, with a carbonyl compound. For the synthesis of 2-Cyano-3-ethoxyacrylamide, an appropriate ethoxy-substituted aldehyde would be required. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which facilitates the deprotonation of the active methylene group to form a nucleophilic enolate. This enolate then adds to the carbonyl group of the aldehyde, followed by dehydration to yield the α,β-unsaturated product. The choice of catalyst can significantly impact the reaction rate and yield.[4]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route often depends on factors such as the availability of starting materials, desired purity, scalability, and reaction conditions. Below is a comparative table summarizing the key aspects of the two primary methods for synthesizing 2-Cyano-3-ethoxyacrylamide.

FeatureRoute 1: Cyanoacetamide + Triethyl OrthoformateRoute 2: Knoevenagel Condensation
Starting Materials Cyanoacetamide, Triethyl OrthoformateCyanoacetamide, Ethoxyacetaldehyde (or equivalent)
Catalyst Often base-catalyzed (e.g., piperidine, triethylamine) or can be run thermally.Weak base (e.g., piperidine, triethylamine, L-proline).
Reaction Conditions Typically heated, can be run neat or in a solvent like ethanol or acetonitrile.[5]Often requires heating, with solvents like toluene or ethanol.
Key Advantages One-pot reaction, readily available starting materials.Well-established and versatile reaction, wide range of catalysts can be used.
Potential Challenges Can require higher temperatures, potential for side reactions if not controlled.Requires a specific aldehyde which may not be as readily available as triethyl orthoformate.
Typical Yields Generally good to high, depending on conditions.Variable, highly dependent on substrate and catalyst.[3]

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and verification of 2-Cyano-3-ethoxyacrylamide.

Protocol 1: Synthesis via Reaction of Cyanoacetamide and Triethyl Orthoformate

This protocol is adapted from a procedure for a structurally similar compound and is expected to provide a reliable method for the synthesis of the target molecule.[5]

Materials:

  • Cyanoacetamide (1.0 eq)

  • Triethyl orthoformate (1.6 eq)

  • Acetonitrile (as solvent)

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide and acetonitrile.

  • Add triethyl orthoformate to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion (typically 3-4 hours), cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Combine Cyanoacetamide and Acetonitrile b Add Triethyl Orthoformate a->b c Heat to Reflux (80-85 °C) b->c d Monitor by TLC c->d e Cool to RT and then Ice Bath d->e f Vacuum Filtration e->f g Wash with Cold Ethanol f->g h Dry under Vacuum g->h

Synthesis workflow for Route 1.

Protocol 2: Synthesis via Knoevenagel Condensation

This is a general protocol for the Knoevenagel condensation and would require optimization for the specific substrates.

Materials:

  • Cyanoacetamide (1.0 eq)

  • Ethoxyacetaldehyde (1.0 eq)

  • Ethanol or Toluene (as solvent)

  • Piperidine or Triethylamine (catalytic amount)

Procedure:

  • Dissolve cyanoacetamide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add ethoxyacetaldehyde to the solution.

  • Add a catalytic amount of the base (e.g., 5-10 drops of piperidine).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Dissolve Cyanoacetamide in Solvent b Add Ethoxyacetaldehyde a->b c Add Catalyst b->c d Heat to Reflux c->d e Monitor by TLC d->e f Cool to RT e->f g Isolate Crude Product (Filtration or Evaporation) f->g h Recrystallize g->h

Synthesis workflow for Route 2.

Product Characterization and Verification

Expected Physical Properties: Based on the properties of ethyl 2-cyano-3-ethoxyacrylate (mp 49-51 °C), 2-Cyano-3-ethoxyacrylamide is expected to be a crystalline solid at room temperature.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the vinylic proton (a singlet), and the amide protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the cyano group, the carbonyl carbon of the amide, the two carbons of the double bond, and the carbons of the ethoxy group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretches of the amide, the C≡N stretch of the nitrile group, the C=O stretch of the amide, and the C=C stretch of the alkene. For similar compounds, these are typically observed around 3400-3200 cm⁻¹ (N-H), 2220 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O).[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Cyano-3-ethoxyacrylamide (C₆H₈N₂O₂), which is 140.14 g/mol .

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions should be taken when handling the reagents and products involved in this synthesis:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Cyanoacetamide: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • Triethyl orthoformate: Flammable liquid and vapor. Causes serious eye irritation.

    • Piperidine and Triethylamine: Flammable and corrosive liquids. Toxic if inhaled or in contact with skin.

  • Product Handling: While specific toxicity data for 2-Cyano-3-ethoxyacrylamide is not available, it should be handled with care as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 2-Cyano-3-ethoxyacrylamide can be reliably achieved through a one-pot reaction of cyanoacetamide with triethyl orthoformate, offering a straightforward and efficient route. The more traditional Knoevenagel condensation provides a viable alternative, particularly if a suitable ethoxy-substituted aldehyde is readily available. This guide provides the necessary theoretical background, comparative analysis, and detailed experimental protocols to enable researchers to successfully synthesize and verify this valuable chemical intermediate. Adherence to the outlined characterization methods will ensure the identity and purity of the final product, while strict observance of safety protocols will guarantee a safe laboratory environment.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of enamides. [Link]

  • Spieß, P., Berger, M., Kaiser, D., & Maulide, N. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(27), 10524–10529. [Link]

  • Khan, M. T., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 5, 100893. [Link]

  • ResearchGate. Synthesis of enamides via transformation of primary amides using 1,1-diborylalkanes. [Link]

  • Figshare. Direct Synthesis of Enamides via Electrophilic Activation of Amides. [Link]

  • Bel'skaya, N. P., et al. (2001). ChemInform Abstract: Reactions of 2-Arylhydrazonoacetamides with Orthoesters. Synthesis of New Tetrahydro-1,2,4-triazines. ChemInform, 32(33). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Comparison of Knoevenagel condensation reaction between aromatic aldehyde (R 1 ) and malononitrile / ethyl cyanoacetate. [Link]

  • NextSDS. 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [Link]

  • Google Patents. US3682957A - Method of preparing morpholino cyano-acrylamides.
  • PubChemLite. 2-cyano-3-ethoxyacrylic acid (C6H7NO3). [Link]

  • Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

  • Semantic Scholar. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. [Link]

  • Drugfuture. 2-CYANO-3-ETHOXYACRYLAMIDE. [Link]

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Al-Mulla, A. (2017). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Mini-Reviews in Organic Chemistry, 14(3), 195-212. [Link]

  • Kim, M. O., et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 23(24), 7728–7735. [Link]

  • NextSDS. 2-cyano-3-ethoxyacrylic acid — Chemical Substance Information. [Link]

  • Semantic Scholar. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

Sources

Validation

Assessing the Specificity of 2-Cyano-3-ethoxyacrylamide as a Covalent Inhibitor Warhead: A Comparative Guide

Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped the drug discovery landscape, particularly for kinases and other difficult-to-drug targets, by exploiting non-catalytic cysteine residues to achieve high po...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped the drug discovery landscape, particularly for kinases and other difficult-to-drug targets, by exploiting non-catalytic cysteine residues to achieve high potency and prolonged target engagement 1. While standard acrylamides (e.g., Ibrutinib) act as irreversible Michael acceptors, the introduction of an α -cyano group has birthed a new class of highly tunable, often reversible, covalent warheads 2.

Within this chemical space, 2-Cyano-3-ethoxyacrylamide presents a highly specialized mechanistic profile. Unlike standard α -cyanoacrylamides that undergo reversible addition, the presence of the β -ethoxy group transforms the reaction pathway into an addition-elimination mechanism. This guide objectively evaluates the specificity, reactivity, and experimental validation of 2-Cyano-3-ethoxyacrylamide compared to alternative electrophilic warheads.

Mechanistic Rationale & Causality

The specificity and safety profile of a covalent inhibitor are dictated by its intrinsic electrophilicity and the steric/electronic environment of the target cysteine.

  • Standard α -Cyanoacrylamides: The electron-withdrawing cyano group increases the acidity of the α -proton in the resulting thioether adduct, facilitating a retro-Michael (E1cB) elimination, rendering the inhibition reversible 3.

  • 2-Cyano-3-ethoxyacrylamide: The β -ethoxy substituent fundamentally alters the thermodynamic landscape. The initial nucleophilic attack is highly favored due to the dual electron-withdrawing effects of the cyano and amide groups. However, instead of forming a stable tetrahedral thioether, the intermediate rapidly collapses, expelling ethanol. This addition-elimination (vinylogous substitution) mechanism results in a permanent, irreversible covalent bond. Furthermore, the hydrolytic stability of substituted cyanoacrylamides is a critical factor in their pharmacokinetic viability, making the choice of β -substituent paramount 4.

Mechanism A Target Protein (Cys-SH) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2-Cyano-3-ethoxyacrylamide B->C D Covalent Adduct (Irreversible) C->D Elimination (-EtOH) E Ethanol (Leaving Group) C->E Departure

Fig 1: Addition-elimination mechanism of 2-Cyano-3-ethoxyacrylamide with target cysteine residues.

Comparative Performance of Covalent Alternatives

To rigorously assess specificity, 2-Cyano-3-ethoxyacrylamide must be benchmarked against other common electrophilic warheads used in library design and probe development 5.

Table 1: Quantitative Comparison of Covalent Warheads
Warhead TypeExample Drug/ProbePrimary Target ResidueReaction MechanismReversibilityIntrinsic Reactivity (GSH t1/2​ )
Acrylamide IbrutinibCysMichael AdditionIrreversibleModerate (Hours)
α -Cyanoacrylamide RilzabrutinibCysMichael AdditionReversibleHigh (Minutes)
2-Cyano-3-ethoxyacrylamide Subject CompoundCys / LysAddition-EliminationIrreversible (-EtOH)Very High (Seconds to Mins)
Chloroacetamide Probe librariesCys > Lys/His SN​2 AlkylationIrreversibleHigh
Vinyl Sulfone Probe librariesCys / LysMichael AdditionIrreversibleModerate

Experimental Protocols for Specificity Validation

Because 2-Cyano-3-ethoxyacrylamide is highly reactive, a self-validating experimental system is required to confirm the specific addition-elimination mechanism and rule out indiscriminate off-target reactivity.

Protocol 1: Intact Protein LC-MS for Adduct Characterization

Causality: Intact mass spectrometry is critical because it distinguishes between a standard Michael addition (Protein Mass + Intact Inhibitor Mass) and the addition-elimination mechanism unique to 2-Cyano-3-ethoxyacrylamide (Protein Mass + Inhibitor Mass - 46.07 Da for Ethanol).

  • Incubation: Incubate 5 μ M of recombinant target kinase with 50 μ M 2-Cyano-3-ethoxyacrylamide in HEPES buffer (pH 7.4) at 25°C for 1 hour.

  • Quenching: Quench the reaction with 0.5% formic acid to protonate the thiolate and halt electrophilic attack.

  • Desalting: Pass the sample through a C4 ZipTip or rapid online desalting cartridge to remove unreacted inhibitor and buffer salts.

  • LC-MS Analysis: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

  • Validation: Look for a mass shift of exactly +[Minhibitor​−46.07] . If a shift of +Minhibitor​ is observed instead, the ethoxy group did not leave, indicating a sterically hindered active site preventing elimination.

Protocol 2: GSH Reactivity Assay (HPLC)

Causality: To ensure the warhead is not overly reactive (which leads to off-target toxicity), its intrinsic electrophilicity must be quantified against glutathione (GSH), the most abundant intracellular thiol.

  • Preparation: Prepare a 100 μ M solution of 2-Cyano-3-ethoxyacrylamide in PBS (pH 7.4) containing 10% DMSO.

  • Reaction: Add 1 mM GSH (10-fold excess for pseudo-first-order kinetics) at 37°C.

  • Sampling: Aliquot 50 μ L at 0, 5, 15, 30, 60, and 120 minutes. Quench immediately with an equal volume of 1% TFA in acetonitrile.

  • Quantification: Run samples on a Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

  • Data Analysis: Plot the natural log of the remaining inhibitor peak area versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Workflow Step1 1. Warhead Incubation Target Kinase + Inhibitor Step2 2. LC-MS Intact Mass Analysis Detect Adduct (-46.07 Da) Step1->Step2 Step3 3. GSH Reactivity Assay HPLC quantification of half-life Step2->Step3 Step4 4. Washout Assay Assess target engagement Step3->Step4 Step5 5. Proteomics (ABPP) Evaluate off-target effects Step4->Step5

Fig 2: Self-validating experimental workflow for assessing covalent inhibitor specificity.

Protocol 3: Proteome-Wide Specificity (ABPP)

Activity-Based Protein Profiling (ABPP) is the gold standard for assessing off-target effects. By synthesizing an alkyne-tagged derivative of 2-Cyano-3-ethoxyacrylamide, researchers can perform click-chemistry with a fluorophore or biotin probe. This allows for the visualization of the entire target landscape in live cells, ensuring that the high reactivity of the addition-elimination warhead does not translate to indiscriminate proteomic alkylation.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. 1

  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis. 2

  • Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. ACS Publications. 4

  • Nitriles: an attractive approach to the development of covalent inhibitors. PMC. 3

  • Covalent Compounds (Warhead Libraries). Enamine. 5

Sources

Comparative

The Versatility of the 2-Cyanoacrylamide Scaffold: A Comparative Guide to its Applications

The 2-cyanoacrylamide core is a prominent pharmacophore in modern drug discovery and agrochemistry, prized for its unique chemical reactivity and biological activity. This guide provides a comparative analysis of the div...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-cyanoacrylamide core is a prominent pharmacophore in modern drug discovery and agrochemistry, prized for its unique chemical reactivity and biological activity. This guide provides a comparative analysis of the diverse applications of 2-cyano-3-ethoxyacrylamide and its derivatives, offering researchers and drug development professionals a comprehensive overview of its performance against alternative compounds and methodologies. We will delve into the mechanistic underpinnings of its utility, supported by experimental data and detailed protocols, to provide a clear understanding of its potential in various research domains.

Introduction to the 2-Cyanoacrylamide Scaffold

The 2-cyanoacrylamide moiety is characterized by an electron-deficient double bond, making it a Michael acceptor susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its primary mechanism of action: the formation of covalent bonds with nucleophilic residues, most notably cysteine, in the active sites of various enzymes. The substituents on the acrylamide nitrogen and the β-carbon of the double bond play a crucial role in modulating the compound's selectivity, potency, and pharmacokinetic properties. While 2-cyano-3-ethoxyacrylamide itself is a key building block, this guide will explore the broader class of 2-cyanoacrylamide derivatives it represents.

Enzyme Inhibition: A Reversible Covalent Approach

A significant application of the 2-cyanoacrylamide scaffold lies in the design of enzyme inhibitors. Unlike irreversible covalent inhibitors that can lead to off-target effects and toxicity, many 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors, offering a more controlled and potentially safer therapeutic profile.[1][2]

TAK1 Inhibition in Oncology and Inflammation

Transforming growth factor-beta-activated kinase 1 (TAK1) is a critical signaling node in the NF-κB and mitogen-activated protein kinase (MAPK) pathways, making it a high-value target for anti-cancer and anti-inflammatory drug development.[1][2][3]

Comparison with Alternatives:

Irreversible TAK1 inhibitors, such as (5Z)-7-oxozeaenol, while potent, suffer from non-specific reactivity with cysteine residues on other proteins, leading to potential adverse effects.[1][2] In contrast, 2-cyanoacrylamide-based inhibitors have been designed to form a reversible covalent bond with a cysteine residue in the active site of TAK1. This reversibility mitigates the risk of permanent, off-target modifications.

Inhibitor Target Mechanism Potency (IC50) Key Advantages/Disadvantages
2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative (13h) TAK1Reversible Covalent27 nM[1][2]High potency, reversible binding reduces off-target risk.
(5Z)-7-oxozeaenol TAK1Irreversible CovalentHighly Potent[1][2]Non-specific reactivity with cysteine residues can cause toxicity.[1][2]

Signaling Pathway:

TAK1_Pathway cluster_stimuli External Stimuli cluster_downstream Downstream Signaling TNFα TNFα TAK1 TAK1 TNFα->TAK1 IL-1 IL-1 IL-1->TAK1 NF-κB Pathway NF-κB Pathway TAK1->NF-κB Pathway activates MAPK Pathway MAPK Pathway TAK1->MAPK Pathway activates 2-Cyanoacrylamide Inhibitor 2-Cyanoacrylamide Inhibitor 2-Cyanoacrylamide Inhibitor->TAK1 inhibits Cell Survival Cell Survival NF-κB Pathway->Cell Survival MAPK Pathway->Cell Survival Apoptosis Apoptosis

Caption: TAK1 signaling in inflammation and cancer and its inhibition.

Deubiquitinase (DUB) Inhibition for Anti-Infective Therapies

The ubiquitin-proteasome system is a key regulator of the host inflammatory response, and deubiquitinase (DUB) enzymes are emerging targets for host-directed anti-infective therapies.[4]

Comparison with Alternatives:

Earlier DUB inhibitors like WP1130 and its analog G9 showed anti-infective activity but were hampered by toxicity.[4] A library of 2-cyano-3-acrylamide derivatives was screened to identify compounds with improved drug-like properties.

Compound Application Efficacy Toxicity
C6 (2-cyano-3-acrylamide derivative) Anti-infective (Murine Norovirus, Listeria monocytogenes)Reduced intracellular replication of both pathogens.[4]Minimal toxicity in cell culture.[4]
WP1130 / G9 Anti-infectivePromoted anti-infective activity.[4]Associated with higher toxicity.[4]

Experimental Protocol: In Vitro Anti-Infective Activity Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Preparation: Prepare stock solutions of the 2-cyanoacrylamide DUB inhibitor (e.g., C6) in DMSO.

  • Infection: Seed macrophages in 24-well plates. The following day, infect the cells with either Murine Norovirus (MNV-1) or Listeria monocytogenes at a specified multiplicity of infection (MOI).

  • Treatment: Following infection, treat the cells with varying concentrations of the DUB inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24 hours for MNV-1, 8 hours for L. monocytogenes).

  • Quantification:

    • For MNV-1: Lyse the cells and quantify viral titers using a plaque assay or TCID50 assay.

    • For L. monocytogenes: Lyse the cells and plate serial dilutions on appropriate agar to determine colony-forming units (CFUs).

  • Data Analysis: Compare the pathogen load in treated cells to the vehicle control to determine the inhibitory effect of the compound.

Tyrosinase Inhibition for Hyperpigmentation

(E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives have been investigated as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[5] This makes them promising candidates for treating skin hyperpigmentation disorders.

Comparison with Kojic Acid:

Kojic acid is a well-known tyrosinase inhibitor used in cosmetic and dermatological products. Studies have shown that certain CPA derivatives can exhibit tyrosinase inhibitory activity comparable to kojic acid at similar concentrations, with the advantage of a tunable scaffold for optimizing properties.[5]

Inhibitor Target Efficacy Cell Line
CPA2 TyrosinaseSignificantly suppressed tyrosinase activity and melanogenesis.[5]B16F10 cells[5]
Kojic Acid TyrosinaseWell-established tyrosinase inhibitor.[5]B16F10 cells[5]

Herbicidal Activity

Derivatives of 2-cyano-3-ethoxyacrylamide have been synthesized and evaluated for their herbicidal activity as inhibitors of photosystem II (PSII) electron transport.[6] These compounds have shown good selectivity and activity against dicotyledonous weeds. The substituents on the pyridine ring and the acrylate moiety are crucial for high herbicidal activity.

Role in Organic Synthesis

The 2-cyanoacrylamide scaffold is a versatile building block in organic chemistry. Its reactive nature allows for its use in Knoevenagel condensation reactions to synthesize a wide range of (E)-2-cyano-3-(het)arylacrylamides.[7] These products can then serve as precursors for more complex heterocyclic compounds with potential anticancer and other pharmacological properties.[8][9]

Experimental Workflow: Synthesis of (E)-2-cyano-3-arylacrylamides

Synthesis_Workflow cluster_reactants Reactants cluster_products Purification and Product Aromatic Aldehyde Aromatic Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aromatic Aldehyde->Knoevenagel Condensation 2-Cyanoacetamide 2-Cyanoacetamide 2-Cyanoacetamide->Knoevenagel Condensation Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Knoevenagel Condensation catalyzes Filtration & Washing Filtration & Washing Knoevenagel Condensation->Filtration & Washing (E)-2-cyano-3-arylacrylamide (E)-2-cyano-3-arylacrylamide Filtration & Washing->(E)-2-cyano-3-arylacrylamide

Caption: General workflow for the synthesis of 2-cyano-3-arylacrylamides.

Conclusion

The 2-cyano-3-ethoxyacrylamide scaffold and its derivatives represent a highly versatile class of compounds with a broad spectrum of applications. Their utility as reversible covalent enzyme inhibitors offers a significant advantage over traditional irreversible inhibitors in terms of safety and specificity. The demonstrated efficacy in oncology, inflammation, anti-infective therapies, and dermatology, coupled with their role as valuable synthetic intermediates, ensures that the 2-cyanoacrylamide core will remain a focal point of research and development in medicinal and agricultural chemistry. The ability to fine-tune the biological activity and physicochemical properties through targeted substitutions on the core structure provides a rich platform for the design of novel, highly effective molecules.

References

  • Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Kang, S. J., Lee, J. W., Song, J., Park, J., Choi, J., Suh, K. H., & Min, K. H. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Perry, J. W., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(5), e02379-17. [Link]

  • Synthesis, biological evaluation and X-ray crystallographic analysis of novel (E)-2-cyano-3-(het)arylacrylamides as potential anticancer agents. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Kim, D. H., et al. (2016). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 24(2), 224-230. [Link]

  • 2-cyano-3-ethoxyacrylamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 15, 2026, from [Link]

  • Kang, S. J., Lee, J. W., Song, J., Park, J., Choi, J., Suh, K. H., & Min, K. H. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). PMC. Retrieved March 15, 2026, from [Link]

  • An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a. (n.d.). Google Patents.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). MDPI. Retrieved March 15, 2026, from [Link]

  • Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. (2026). ResearchGate. Retrieved March 15, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Cyano-3-ethoxyacrylamide: A Comprehensive Guide

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Cyano-3-ethoxyacrylamide. Tailored for researchers, scientists, and drug development professionals, this document ou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Cyano-3-ethoxyacrylamide. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and disposal in a laboratory setting. Our commitment is to furnish you with the necessary expertise to manage chemical waste responsibly, reinforcing a culture of safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure, a thorough understanding of the inherent risks associated with 2-Cyano-3-ethoxyacrylamide is paramount. This compound is classified as harmful if swallowed, in contact with skin, or inhaled[1]. It is known to cause significant skin, eye, and respiratory irritation[1][2]. A critical, and potentially severe, hazard is its reactivity with acids, which can liberate highly toxic gases[1]. Furthermore, it may cause sensitization through both inhalation and skin contact[1].

A comprehensive risk assessment is therefore the foundational step. This involves not only recognizing the chemical's hazards but also evaluating the potential for exposure in your specific laboratory context. This proactive approach is the cornerstone of a self-validating safety system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of handling 2-Cyano-3-ethoxyacrylamide. The following table specifies the minimum required PPE, grounded in the established hazard profile of the chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against accidental splashes that can cause serious eye irritation[3][4].
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, which can lead to irritation and sensitization[1][3].
Body Protection A laboratory coat or chemical-resistant apron.Protects underlying clothing and skin from contamination during handling and disposal[1][3].
Respiratory Protection All handling should occur in a well-ventilated area, preferably a chemical fume hood. For situations with inadequate ventilation, a NIOSH-approved respirator is mandatory.Minimizes the risk of inhaling harmful vapors, which can cause respiratory irritation[1][3][5].

Disposal Procedures: A Step-by-Step Protocol

The correct disposal method for 2-Cyano-3-ethoxyacrylamide is contingent on the quantity of the waste material. All disposal actions must be in strict accordance with local, state, and federal regulations[1].

Disposal of Small Quantities (e.g., residual amounts, minor spills)

For trace amounts of 2-Cyano-3-ethoxyacrylamide, the most effective disposal strategy is to induce polymerization, converting the liquid reagent into a solid, more stable form.

Experimental Protocol: In-situ Polymerization

  • Ensure Adequate Ventilation: Perform this procedure within a certified chemical fume hood to mitigate inhalation exposure.

  • Initiate Polymerization: Cautiously add a small quantity of water to the container holding the residual 2-Cyano-3-ethoxyacrylamide. Water acts as a catalyst, initiating the polymerization process.

  • Monitor Curing: Allow the material to fully cure into a solid polymer. Be aware that this reaction can be exothermic.

  • Final Disposal: Once the material has completely solidified, it can typically be disposed of as regular solid waste[6]. It is imperative to verify this with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.

Disposal of Large Quantities (e.g., bulk material, significant spills)

The disposal of larger volumes of 2-Cyano-3-ethoxyacrylamide necessitates professional intervention.

Protocol for Bulk Waste Management

  • Avoid Mass Polymerization: Do not attempt to polymerize large quantities of the chemical. The potential for a runaway exothermic reaction is a significant safety risk.

  • Proper Containment: Securely store the waste in a clearly labeled, sealed, and chemically compatible container. The label must prominently display the chemical name and all relevant hazard warnings.

  • Engage Professional Services: Contact your institution's EHS department to coordinate the collection and disposal by a licensed hazardous waste management company.

  • Maintain Documentation: Adhere to all institutional and regulatory requirements for tracking and documenting hazardous waste.

Spill Cleanup and Decontamination

In the event of a spill, a swift and systematic response is crucial to contain the material and prevent exposure.

Spill Response Workflow

  • Secure the Area: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].

  • Don Appropriate PPE: Before approaching the spill, equip yourself with the full range of PPE detailed in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to dike the spill and prevent it from spreading[6][7].

  • Induce Solidification: For liquid spills, carefully add water to the contained material to initiate polymerization[6].

  • Collect the Waste: Once the material has solidified, carefully collect it using spark-proof tools and place it in a designated, labeled waste container[4][5][6].

  • Decontaminate Surfaces: Clean the affected area thoroughly with an appropriate solvent, followed by a soap and water wash.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including absorbents and PPE, must be disposed of as hazardous waste in accordance with institutional protocols.

Visualized Disposal Workflow

The following diagram provides a logical decision-making framework for the safe disposal of 2-Cyano-3-ethoxyacrylamide.

DisposalWorkflow start Waste 2-Cyano-3-ethoxyacrylamide assess_quantity Assess Waste Quantity start->assess_quantity spill_response Spill Event start->spill_response Spill small_quantity Small Quantity (e.g., residue, minor spill) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., bulk waste) assess_quantity->large_quantity Large polymerization_step Induce Polymerization with Water small_quantity->polymerization_step hazardous_waste_disposal Dispose as Hazardous Waste large_quantity->hazardous_waste_disposal solid_waste_disposal Dispose as Solid Waste (Confirm with EHS) polymerization_step->solid_waste_disposal contact_ehs Contact EHS for Professional Disposal hazardous_waste_disposal->contact_ehs containment Contain with Inert Material spill_response->containment containment->polymerization_step

Caption: Disposal decision tree for 2-Cyano-3-ethoxyacrylamide.

References

  • Benchchem. (n.d.). Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
  • Antibodies. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate.
  • NextSDS. (n.d.). 2-cyano-3-ethoxyacrylamide — Chemical Substance Information.
  • NextSDS. (n.d.). 2-cyano-3-ethoxyacrylic acid — Chemical Substance Information.
  • RS Online. (2017, May 17). RS Industrial Cyanoacrylate Adhesive #473-461.
  • GSD FabLab. (n.d.). Cyanoacrylate (Instant) Adhesives.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Ethyl (ethoxymethylene)cyanoacetate.
  • Sirchie. (2017, October 5). CNA102 Cyanoacrylate Fuming Compound.
  • Henkel. (2014, September 3). Safety Data Sheet - Loctite® Super Glue Gel.
  • ChemicalBook. (2025, September 6). Chemical Safety Data Sheet MSDS / SDS - 2-Cyano-3-morpholinoacrylamide.

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Handling

Comprehensive Safety and Handling Guide for 2-Cyano-3-ethoxyacrylamide

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Cyano-3-ethoxyacrylamide (CAS No. 82113-88-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Cyano-3-ethoxyacrylamide (CAS No. 82113-88-0). As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Cyano-3-ethoxyacrylamide was not available at the time of this writing. The following guidance is a conservative synthesis based on the known hazards of structurally similar compounds, namely Ethyl 2-cyano-3-ethoxyacrylate, and the general toxicological profiles of acrylamide and nitrile-containing compounds.[1][2]

Hazard Identification and Risk Assessment

2-Cyano-3-ethoxyacrylamide is a compound that requires careful handling due to the presence of both an acrylamide and a cyano (nitrile) functional group.

  • Anticipated Hazards:

    • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[2] Nitrile-containing compounds can release hydrogen cyanide, a highly toxic gas, upon contact with acids.[2]

    • Skin and Eye Irritation: Expected to be a significant irritant to the skin and eyes, potentially causing serious eye damage.[2][3]

    • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

    • Sensitization: There is a potential for allergic skin reactions (sensitization) upon repeated contact.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-Cyano-3-ethoxyacrylamide. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes, dust, and aerosols which can cause severe eye irritation or damage.[5]
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for extended handling periods.Provides a barrier against skin contact, which can cause irritation and potential systemic toxicity.[5] Always inspect gloves for integrity before use.[4]
Body Protection A fully-fastened laboratory coat. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron is recommended.Prevents contamination of personal clothing and minimizes skin exposure.[5][6]
Respiratory Protection A NIOSH-approved respirator is required when handling the solid material outside of a certified chemical fume hood, or if dust/aerosols are generated.Protects against the inhalation of harmful dust or aerosols.[4][6]

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls

  • Chemical Fume Hood: All weighing, handling, and reactions involving 2-Cyano-3-ethoxyacrylamide must be conducted in a certified chemical fume hood. This is the primary method for controlling inhalation exposure.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula for transfers.

    • If preparing a solution, add the solid to the solvent slowly.

  • Reaction Setup: Ensure all glassware is properly secured. If the reaction involves acids, be extremely cautious due to the potential for hydrogen cyanide release.[2]

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Properly seal the container of 2-Cyano-3-ethoxyacrylamide and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2]

3.3. PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Gloves Don3->Don4 Wash1 Wash Hands Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Sources

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